molecular formula C16H28N6O4S B15620921 Biotin-PEG2-azide

Biotin-PEG2-azide

Número de catálogo: B15620921
Peso molecular: 400.5 g/mol
Clave InChI: OVEZMVONEJMGLZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Biotin-PEG2-azide is a useful research compound. Its molecular formula is C16H28N6O4S and its molecular weight is 400.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N6O4S/c17-22-19-6-8-26-10-9-25-7-5-18-14(23)4-2-1-3-13-15-12(11-27-13)20-16(24)21-15/h12-13,15H,1-11H2,(H,18,23)(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEZMVONEJMGLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCN=[N+]=[N-])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Biotin-PEG2-azide in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise labeling and isolation of biomolecules are fundamental to discovery. Biotin-PEG2-azide has emerged as a critical tool in chemical biology and proteomics, offering a versatile method for biotinylating molecules of interest through a highly efficient and bioorthogonal reaction. This guide provides an in-depth overview of its core applications, complete with experimental protocols and quantitative data to facilitate its integration into research workflows.

Core Concepts: Structure and Functionality

This compound is a heterobifunctional linker composed of three key moieties.[1] Its power lies in the distinct role of each component, enabling a two-step process of covalent labeling followed by high-affinity capture.

  • Biotin (B1667282) Moiety : A vitamin with an exceptionally high and specific affinity for avidin (B1170675) and streptavidin proteins (Kd ≈ 10-15 M).[2] This interaction is the cornerstone of subsequent detection or purification steps.

  • Azide (B81097) (N₃) Group : A stable and largely inert functional group in biological systems.[3] It serves as a reactive handle for "click chemistry," a class of bioorthogonal reactions.[4] The azide group specifically reacts with alkyne-modified molecules to form a stable triazole linkage.[1][5]

  • PEG2 Spacer (Polyethylene Glycol) : A short, hydrophilic diethylene glycol linker.[6] This spacer enhances the aqueous solubility of the entire molecule and provides spatial separation between the biotin and the target biomolecule, which helps to minimize steric hindrance during the binding of the biotin tag to streptavidin.[6][7]

cluster_molecule This compound Structure Biotin Biotin PEG2 PEG2 Spacer Biotin->PEG2 High-affinity streptavidin binding Azide Azide (N3) Reacts with alkynes via Click Chemistry PEG2->Azide Increases solubility, reduces steric hindrance cluster_workflow General Biotinylation Workflow Alkyne Alkyne-Modified Biomolecule Product Biotinylated Biomolecule Alkyne->Product Click Reaction Reagent This compound Reagent->Product Catalyst Cu(I) Catalyst (e.g., CuSO4 + Sodium Ascorbate) Catalyst->Product cluster_pulldown Affinity Pull-Down & Proteomics Workflow start Biotinylated Lysate (Target + Binding Partners) beads Add Streptavidin-Coated Magnetic Beads start->beads incubate Incubate to Allow Biotin-Streptavidin Binding beads->incubate wash Wash Beads Extensively to Remove Non-Specific Proteins incubate->wash elute Elute Bound Proteins (e.g., with Biotin/SDS) wash->elute ms Analyze by Mass Spectrometry elute->ms end Identify Target Protein and Interacting Partners ms->end

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Biotin-PEG2-azide: Structure, Properties, and Applications

This guide provides a comprehensive overview of this compound, a heterobifunctional linker widely used in bioconjugation, proteomics, and drug development. We will delve into its chemical structure, physicochemical properties, and detailed protocols for its application in key experimental workflows.

Core Structure and Chemical Properties

This compound is a molecule that integrates three key functional components:

  • Biotin (B1667282) Moiety: A vitamin (B7) that exhibits an extraordinarily high and specific binding affinity for avidin (B1170675) and streptavidin proteins.[1] This interaction is one of the strongest non-covalent bonds known in nature, making it an ideal tag for affinity purification, detection, and immobilization.[1]

  • Polyethylene Glycol (PEG) Spacer: A short, two-unit diethylene glycol (PEG2) linker. This hydrophilic spacer enhances the aqueous solubility of the molecule and the resulting conjugate.[2] It also provides a flexible arm that reduces steric hindrance, ensuring that the terminal biotin and azide (B81097) groups are accessible for their respective binding and chemical reactions.

  • Azide Group (-N3): A highly energetic functional group that is largely inert to biological molecules, making it bio-orthogonal.[3] Its primary reactivity is with alkyne groups in a highly specific reaction known as "click chemistry," which forms a stable triazole linkage.[4][5]

The combination of these three components makes this compound a powerful tool for attaching a biotin affinity tag to a wide range of alkyne-modified biomolecules, from proteins and nucleic acids to lipids and glycans.[6]

Physicochemical Properties

The key properties of this compound are summarized in the table below. These values are compiled from various commercial suppliers and public chemical databases.

PropertyValueSource(s)
Molecular Formula C₁₆H₂₈N₆O₄S[4][7][8][9]
Molecular Weight 400.5 g/mol [4][7]
CAS Number 945633-30-7[4][9]
Appearance White waxy solid or transparent, oil-free liquid[8][10]
Purity Typically ≥95% to ≥98%[4]
Solubility Soluble in Water, DMSO, DMF, DCM, MeOH[4][8]
Storage Conditions Store at -20°C, protected from light and moisture[4]
Stability Stable for years at -20°C as a solid. Aqueous solutions are less stable and should be used fresh.[11]

Reactivity and Applications

The utility of this compound stems from its dual reactivity: the bio-orthogonal click reaction of the azide and the high-affinity binding of the biotin.

Azide Reactivity: Click Chemistry

The azide group allows for covalent conjugation to molecules containing an alkyne functional group. This is typically achieved through two main types of click chemistry:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction that joins terminal alkynes and azides.[3] It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[12] Ligands such as THPTA are often included to stabilize the copper(I) ion and protect biomolecules from oxidative damage.[12]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free version of click chemistry that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[13] The ring strain of the alkyne significantly lowers the activation energy, allowing the reaction to proceed rapidly without the need for a potentially cytotoxic copper catalyst.[13] This makes SPAAC particularly well-suited for applications in living cells and organisms.[13]

FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Alkyne Partner Terminal AlkyneStrained Cyclooctyne (e.g., DBCO, BCN)
Catalyst Required Yes (Copper(I))No
Reaction Speed Generally fast, complete in 1-2 hours at RT.Exceptionally fast, can be faster than CuAAC.
Biocompatibility Copper catalyst can be cytotoxic, requiring ligands and careful control for live-cell applications.Excellent; no cytotoxic catalyst needed, ideal for in vivo use.[14]
Reaction Conditions Mild aqueous conditions.Mild aqueous conditions, physiological pH and temperature.[13]
Biotin Reactivity: Streptavidin Binding

The biotin moiety binds to streptavidin with an extremely high affinity (dissociation constant, Kd ≈ 10⁻¹⁴ M), forming a complex that is resistant to high temperatures, extreme pH, and denaturing agents.[1] This robust interaction is the basis for numerous applications, including:

  • Affinity Purification: Biotinylated molecules can be selectively captured from complex mixtures like cell lysates using streptavidin-functionalized beads.

  • Detection: In techniques like Western blotting or ELISA, streptavidin conjugated to an enzyme (e.g., HRP) or a fluorescent dye can be used to detect the biotinylated molecule.

  • Immobilization: Biotinylated proteins, antibodies, or nucleic acids can be immobilized on streptavidin-coated surfaces for use in biosensors or microarrays.

Experimental Protocols & Workflows

Here we provide detailed methodologies for common experimental workflows using this compound.

Workflow for Protein Labeling and Purification

This workflow outlines the general process of labeling an alkyne-modified protein with this compound and subsequently purifying it.

G cluster_0 Step 1: Labeling via Click Chemistry cluster_1 Step 2: Purification P_alkyne Alkyne-Modified Protein Click_Rx Click Reaction (CuAAC or SPAAC) P_alkyne->Click_Rx B_azide This compound B_azide->Click_Rx P_biotin Biotinylated Protein Click_Rx->P_biotin Lysate Complex Mixture (e.g., Cell Lysate) Incubate Incubation (Binding) P_biotin->Incubate SA_beads Streptavidin-Coated Beads SA_beads->Incubate Wash Wash Steps Incubate->Wash Elute Elution Wash->Elute Pure_P Purified Biotinylated Protein Elute->Pure_P

General workflow for protein biotinylation and purification.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted for labeling an alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified Protein (1-10 mg/mL in an amine-free buffer like PBS)

  • This compound Stock Solution (10 mM in DMSO)

  • Copper(II) Sulfate (CuSO₄) Stock Solution (50-100 mM in water)

  • THPTA Ligand Stock Solution (100-200 mM in water)

  • Sodium Ascorbate (B8700270) Stock Solution (100-300 mM in water, must be prepared fresh )

  • Desalting column (e.g., PD-10) for purification

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order. The final volume should be adjusted based on the amount of protein.

    • Alkyne-modified protein solution.

    • This compound stock solution (add to a final concentration of 100-200 µM, or a 10-fold molar excess over the protein).

    • THPTA ligand stock solution (to a final concentration of 100 µM).[15]

    • CuSO₄ stock solution (to a final concentration of 20-50 µM).[15]

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 300-500 µM to start the reaction.[15] Gently mix by pipetting or brief vortexing.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.

  • Purification: Remove excess reagents (unreacted biotin-azide, copper, ascorbate) using a desalting column or dialysis against a suitable buffer (e.g., PBS).

  • Verification: Confirm successful labeling via Western blot using a streptavidin-HRP conjugate or by mass spectrometry, looking for the mass shift corresponding to the addition of the this compound moiety.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the labeling of an azide-modified protein with a DBCO-containing reagent, which is the reverse of labeling an alkyne protein with this compound but follows the same principles. For labeling an alkyne-protein with a DBCO-biotin reagent:

Materials:

  • Alkyne-modified Protein (1-10 mg/mL in a suitable buffer)

  • DBCO-Biotin Stock Solution (10 mM in DMSO)

  • Desalting column or dialysis equipment

Procedure:

  • Reaction Setup:

    • To your solution of alkyne-modified protein, add the DBCO-Biotin stock solution. A 10-fold molar excess of the DBCO reagent is typically recommended to drive the reaction to completion.

    • Ensure the final concentration of DMSO is below 10-20% to avoid protein denaturation.[16]

  • Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[16][17] The reaction progress can be monitored by analyzing the decrease in DBCO absorbance at ~310 nm.[14]

  • Purification: Purify the resulting biotinylated protein from excess DBCO-Biotin using a desalting column or dialysis.

  • Verification: Confirm biotinylation as described in the CuAAC protocol.

Protocol for Streptavidin Pulldown of Biotinylated Proteins

This protocol describes the enrichment of a biotinylated protein from a cell lysate.

G Start Start with Biotinylated Lysate Equilibrate Equilibrate Streptavidin Beads in Lysis Buffer Start->Equilibrate Bind Incubate Lysate with Beads (e.g., 3h at 4°C) Equilibrate->Bind Pellet_Wash1 Pellet Beads (Magnet or Centrifuge) Wash 1 (Lysis Buffer) Bind->Pellet_Wash1 Wash2 Wash 2 (High Salt Buffer) Pellet_Wash1->Wash2 Wash3 Wash 3 (Low Salt Buffer) Wash2->Wash3 Elute Elute Proteins (e.g., SDS-PAGE Buffer, Boiling) Wash3->Elute Analyze Analyze by Western Blot or Mass Spec Elute->Analyze

Workflow for a streptavidin pulldown experiment.

Materials:

  • Cell lysate containing the biotinylated protein of interest.

  • Streptavidin-coated magnetic beads or agarose (B213101) resin.

  • Lysis/Binding Buffer (e.g., RIPA buffer).

  • Wash Buffers (a series of buffers with varying salt and detergent concentrations to reduce non-specific binding).

  • Elution Buffer (e.g., 2X SDS-PAGE loading buffer containing biotin or by boiling).

Procedure:

  • Bead Preparation:

    • Transfer the required amount of streptavidin bead slurry to a new tube.

    • Wash the beads 2-3 times with Lysis/Binding Buffer to equilibrate them. Use a magnetic rack or centrifugation to pellet the beads between washes.

  • Binding:

    • Add the cell lysate to the equilibrated beads.

    • Incubate for 1-3 hours or overnight at 4°C on a rotator to allow the biotinylated proteins to bind to the streptavidin.[18]

  • Washing:

    • Pellet the beads and discard the supernatant (this is the unbound fraction).

    • Perform a series of stringent washes to remove non-specifically bound proteins. This may include washes with high-salt buffers, low-salt buffers, and buffers containing different detergents.[18]

  • Elution:

    • After the final wash, remove all supernatant.

    • To elute the bound proteins, resuspend the beads in 1X SDS-PAGE loading buffer.

    • Boil the sample at 95-100°C for 5-10 minutes. The combination of SDS and heat will denature the streptavidin and release the biotinylated proteins.

  • Analysis:

    • Pellet the beads one last time.

    • The supernatant now contains the purified, eluted proteins, ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.

Conclusion

This compound is a robust and versatile chemical tool for the biotinylation of alkyne-modified molecules. Its heterobifunctional nature, combined with the high specificity of click chemistry and the strong affinity of the biotin-streptavidin interaction, enables a wide range of applications in protein labeling, purification, and detection. The inclusion of a hydrophilic PEG2 spacer further enhances its utility by improving solubility and reducing steric hindrance. The detailed protocols provided in this guide offer a solid foundation for researchers to successfully incorporate this compound into their experimental workflows.

References

A Technical Guide to Biotin-PEG2-Azide in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Biotin-PEG2-azide, a versatile tool in the field of bioconjugation. Leveraging the power of click chemistry, this reagent enables the precise and efficient labeling of biomolecules for a wide array of applications, from proteomics research to the development of targeted therapeutics. This document provides a detailed overview of the two primary click chemistry reactions involving this compound: the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Core Principles of this compound Functionality

This compound is a trifunctional molecule comprising:

  • Biotin (B1667282): A vitamin with an exceptionally high affinity for streptavidin and avidin, making it an ideal tag for purification, detection, and immobilization of labeled biomolecules.

  • PEG2 Linker: A short, hydrophilic diethylene glycol spacer that enhances the water solubility of the molecule and its conjugates. This flexible linker also minimizes steric hindrance between the biotin tag and the target biomolecule, ensuring efficient binding to streptavidin or avidin.[1]

  • Azide (B81097) Group (-N₃): A bioorthogonal functional group that is stable in biological systems and does not readily react with endogenous functional groups. The azide serves as a key reactant in click chemistry, enabling covalent bond formation with an alkyne-modified target.

The primary utility of this compound lies in its ability to covalently attach a biotin tag to a biomolecule that has been metabolically, enzymatically, or chemically modified to contain an alkyne functional group. This is achieved through the formation of a stable triazole ring via a [3+2] cycloaddition reaction.

Mechanisms of Action in Click Chemistry

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), as the reaction partner for the azide.[2] The reaction is driven by the release of ring strain in the cyclooctyne, which significantly lowers the activation energy and allows the reaction to proceed efficiently at physiological temperatures without the need for a cytotoxic copper catalyst.[2] This makes SPAAC the preferred method for in vivo and live-cell labeling applications.[3]

The reaction between this compound and a DBCO-modified molecule, for instance, results in the formation of a stable triazole linkage. While highly specific and biocompatible, SPAAC reactions are generally slower than their copper-catalyzed counterparts.[3]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction involves the [3+2] cycloaddition between the terminal azide of this compound and a terminal alkyne on the target biomolecule. This reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[] The copper catalyst dramatically accelerates the reaction rate and ensures high regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer.[1]

CuAAC is known for its high efficiency and rapid reaction kinetics.[3] However, the cytotoxicity of the copper catalyst limits its application in living systems, making it more suitable for in vitro applications such as labeling of purified proteins or cell lysates.[3]

Quantitative Data Presentation

The choice between SPAAC and CuAAC often depends on the specific experimental requirements, balancing the need for biocompatibility against reaction speed. The following tables provide a summary of key quantitative data for these reactions.

FeatureStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Catalyst None (Copper-free)[2]Copper(I)[]
Biocompatibility High; suitable for live cells and in vivo studies.[3]Lower; copper can be cytotoxic.[3]
Reaction Principle [3+2] cycloaddition between an azide and a strained cyclooctyne.[3]Copper(I)-catalyzed [3+2] cycloaddition between an azide and a terminal alkyne.[3]
Regioselectivity Mixture of regioisomers (1,4 and 1,5-disubstituted triazoles).Highly regioselective (exclusively 1,4-disubstituted triazole).[1]
Cyclooctyne Reactant (for SPAAC)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Notes
Bicyclo[6.1.0]nonyne (BCN)~0.06Slower than DBCO but smaller and more hydrophilic.[5]
Dibenzocyclooctyne (DBCO)~1.0Exhibits faster reaction kinetics than BCN due to higher ring strain.[6]

Experimental Protocols

Protocol 1: SPAAC Labeling of Azide-Modified Proteins with DBCO-Biotin

This protocol describes the biotinylation of a purified protein containing an azide group using a DBCO-biotin conjugate.

Materials:

  • Azide-modified protein in phosphate-buffered saline (PBS), pH 7.4.

  • DBCO-Biotin stock solution (10 mM in DMSO).

  • PBS, pH 7.4.

Procedure:

  • Prepare the azide-modified protein at a concentration of 1-5 mg/mL in PBS.

  • Add the DBCO-Biotin stock solution to the protein solution to a final concentration of 100 µM.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle shaking.

  • Remove excess, unreacted DBCO-Biotin by dialysis, size-exclusion chromatography, or spin filtration.

  • The biotinylated protein is now ready for downstream applications.

Protocol 2: CuAAC Labeling of Alkyne-Modified Proteins in Cell Lysate

This protocol outlines the biotinylation of alkyne-modified proteins within a cell lysate using this compound.

Materials:

  • Cell lysate containing alkyne-modified proteins (1-5 mg/mL total protein).

  • This compound stock solution (10 mM in DMSO).

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (50 mM in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (100 mM in water).[7]

  • Sodium ascorbate (B8700270) stock solution (300 mM in water, freshly prepared).[3]

  • PBS, pH 7.4.

Procedure:

  • To 50 µL of cell lysate, add 100 µL of PBS.

  • Add this compound stock solution to a final concentration of 20 µM.[7]

  • Prepare a "click-mix" by adding the following in order:

    • 10 µL of 100 mM THPTA solution.

    • 10 µL of 20 mM CuSO₄ solution.

    • 10 µL of 300 mM sodium ascorbate solution.

  • Add 30 µL of the freshly prepared click-mix to the lysate/biotin-azide mixture.

  • Incubate the reaction for 1 hour at room temperature with gentle rotation.

  • Precipitate the proteins by adding 4 volumes of ice-cold acetone (B3395972) and incubating at -20°C for 20 minutes.

  • Centrifuge to pellet the proteins, discard the supernatant, and wash the pellet with cold methanol.

  • The biotinylated protein pellet can be resolubilized for subsequent analysis, such as streptavidin affinity purification.

Protocol 3: Affinity Purification of Biotinylated Proteins using Streptavidin Beads

This protocol describes the enrichment of biotinylated proteins from a complex mixture.

Materials:

  • Biotinylated protein sample (from SPAAC or CuAAC reaction).

  • Streptavidin-conjugated magnetic beads.

  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20).

  • Elution Buffer (e.g., SDS-PAGE sample buffer containing biotin).

Procedure:

  • Equilibrate the streptavidin beads by washing them three times with Binding/Wash Buffer.

  • Add the biotinylated protein sample to the equilibrated beads.

  • Incubate for 1-2 hours at 4°C with gentle rotation to allow binding.

  • Pellet the beads using a magnetic stand and discard the supernatant.

  • Wash the beads three times with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elute the bound proteins by resuspending the beads in Elution Buffer and heating at 95°C for 5-10 minutes. The free biotin in the elution buffer will compete for binding to streptavidin, releasing the biotinylated proteins.

  • The eluted proteins can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

Mandatory Visualization

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Biotin_PEG2_Azide Biotin-PEG2-N₃ Transition_State Transition State Biotin_PEG2_Azide->Transition_State [3+2] Cycloaddition DBCO_Molecule DBCO-Biomolecule DBCO_Molecule->Transition_State Strain Release Triazole_Product Biotin-PEG2-Triazole-Biomolecule Transition_State->Triazole_Product

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

CuAAC_Mechanism cluster_reactants Reactants cluster_product Product Biotin_PEG2_Azide Biotin-PEG2-N₃ Copper_Complex Copper-Acetylide Intermediate Biotin_PEG2_Azide->Copper_Complex Alkyne_Molecule Alkyne-Biomolecule Alkyne_Molecule->Copper_Complex Copper_I Cu(I) Catalyst Copper_I->Copper_Complex Catalysis Triazole_Product Biotin-PEG2-Triazole-Biomolecule Copper_Complex->Triazole_Product

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental_Workflow Start Start: Alkyne-Modified Biomolecule Click_Reaction Click Reaction with This compound (SPAAC or CuAAC) Start->Click_Reaction Purification Removal of Excess Reagents (e.g., Dialysis, SEC) Click_Reaction->Purification Biotinylated_Product Biotinylated Biomolecule Purification->Biotinylated_Product Streptavidin_Binding Incubation with Streptavidin Beads Biotinylated_Product->Streptavidin_Binding Washing Wash to Remove Non-specific Binders Streptavidin_Binding->Washing Elution Elution of Biotinylated Biomolecule Washing->Elution Analysis Downstream Analysis (SDS-PAGE, MS, etc.) Elution->Analysis

Caption: General experimental workflow for biotinylation and purification.

Application_Logic Biotin_PEG2_Azide This compound Click_Chemistry Click Chemistry (SPAAC or CuAAC) Biotin_PEG2_Azide->Click_Chemistry Bioconjugation Covalent Biotinylation of Target Biomolecule Click_Chemistry->Bioconjugation High_Affinity_Interaction High-Affinity Biotin- Streptavidin Interaction Bioconjugation->High_Affinity_Interaction Application Application High_Affinity_Interaction->Application Purification Affinity Purification Application->Purification Detection Detection (e.g., Western Blot) Application->Detection Immobilization Immobilization on Surface Application->Immobilization

Caption: Logical relationship of this compound application.

References

The Principle of Biotin-Azide Reaction with Alkynes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of biotin (B1667282) to biomolecules is a cornerstone technique in life sciences, enabling highly sensitive detection, purification, and tracking of proteins, nucleic acids, and other cellular components. The reaction between a biotin-azide and an alkyne-functionalized molecule, a prime example of "click chemistry," offers a robust and highly specific method for biotinylation. This technical guide provides an in-depth exploration of the two primary modalities of this reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Core Principles: A Tale of Two Clicks

The fundamental principle of the biotin-azide reaction with alkynes is a [3+2] cycloaddition that forms a stable triazole linkage.[1][2] This reaction is characterized by its high efficiency, specificity, and biocompatibility, as the azide (B81097) and alkyne functional groups are largely inert to biological molecules.[3][4]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient method for ligating terminal alkynes and azides.[] This reaction requires a copper(I) catalyst, which is typically generated in situ by the reduction of copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate (B8700270).[6][7] The copper catalyst significantly accelerates the reaction, allowing for rapid and complete conjugation at low concentrations.[8]

The mechanism of CuAAC involves the formation of a copper-acetylide intermediate from the terminal alkyne and the Cu(I) catalyst.[3] The azide then coordinates with the copper center, facilitating the cycloaddition to form a six-membered copper-containing intermediate.[3] This intermediate subsequently rearranges and, upon protonolysis, yields the stable 1,4-disubstituted triazole product.[3]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst, particularly in living systems, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[2] SPAAC utilizes a strained cyclooctyne (B158145), a cyclic alkyne with significant ring strain.[2] This inherent strain is the driving force for the reaction, as its release upon cycloaddition with an azide provides the necessary activation energy.[1] Consequently, SPAAC proceeds efficiently at physiological temperatures and pH without the need for a metal catalyst.[1]

Quantitative Data Presentation

The efficiency of the biotin-azide reaction with alkynes can be quantified by the second-order rate constant (k₂), which is particularly relevant for comparing the reactivity of different cyclooctynes in SPAAC.

Reaction TypeSpecific Reagent/ConditionSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features & Considerations
CuAAC Copper(I)-Catalyzed10 to 10⁴Very fast reaction rates. Requires a copper catalyst, which can be toxic to cells.[8]
SPAAC DIBO (Dibenzocyclooctynol)8.6 ± 1.3One of the earlier developed cyclooctynes.[1]
SPAAC BCN (Bicyclo[6.1.0]nonyne)~0.06A commonly used strained alkyne.[8]
SPAAC Non-fluorinated cyclooctyne~2.4 x 10⁻³Generally slower than other SPAAC variants.[8]

Experimental Protocols

Below are detailed methodologies for performing biotinylation using both CuAAC and SPAAC.

Protocol 1: Biotinylation of an Alkyne-Modified Protein using Biotin-Azide (CuAAC)

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS)

  • Biotin-azide (e.g., Biotin-PEG5-azide) stock solution in DMSO

  • Copper(II) sulfate (CuSO₄) stock solution in water

  • Tris(hydroxypropyltriazolyl)methylamine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) stock solution in the reaction solvent

  • Sodium ascorbate stock solution in water (freshly prepared)

  • Method for removal of excess reagents (e.g., dialysis, desalting column)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein solution with the biotin-azide solution.

  • Add Catalyst Components: To the mixture, add the THPTA or TBTA solution (0.1 equivalents relative to the alkyne).[9]

  • Add the CuSO₄ solution (0.05 equivalents).[9]

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution (0.5 equivalents) to the mixture to initiate the click reaction.[9]

  • Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature. The reaction progress can be monitored by techniques like mass spectrometry.

  • Purification: Remove the excess biotin-azide and catalyst components using a desalting column, dialysis, or another appropriate purification method.

Protocol 2: Biotinylation of an Azide-Modified Protein using a Cyclooctyne-Biotin Conjugate (SPAAC)

Materials:

  • Azide-modified protein in a suitable buffer

  • Cyclooctyne-biotin conjugate (e.g., DBCO-Biotin or BCN-Biotin) stock solution in DMSO

  • Method for removal of excess reagents (e.g., dialysis, desalting column)

Procedure:

  • Prepare the Reaction Mixture: Dissolve the azide-modified protein in an appropriate buffer at a known concentration.[1]

  • Add the Cyclooctyne-Biotin: Add the stock solution of the cyclooctyne-biotin conjugate to the protein solution. The final concentration of the cyclooctyne-biotin should be in excess (e.g., 10-fold) of the protein concentration to ensure efficient labeling.

  • Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[1]

  • Purification: Remove the unreacted cyclooctyne-biotin using a desalting column, dialysis, or another suitable purification method.

Mandatory Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Biotin_Azide Biotin-N₃ Cycloaddition [3+2] Cycloaddition Biotin_Azide->Cycloaddition Alkyne_Biomolecule Alkyne-Biomolecule Copper_Acetylide Copper-Acetylide Intermediate Alkyne_Biomolecule->Copper_Acetylide Cu_I Cu(I) Cu_I->Copper_Acetylide Copper_Acetylide->Cycloaddition Triazole_Product Biotin-Triazole-Biomolecule Cycloaddition->Triazole_Product Protonolysis

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants Azide_Biomolecule Azide-Biomolecule Transition_State [3+2] Cycloaddition Transition State Azide_Biomolecule->Transition_State Strained_Alkyne Strained Cyclooctyne-Biotin Strained_Alkyne->Transition_State Triazole_Product Biotin-Triazole-Biomolecule Transition_State->Triazole_Product Ring Strain Release

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow Start Start: Azide or Alkyne-modified Biomolecule Reaction Click Reaction: Add Biotin-Azide/Alkyne and Catalyst (if CuAAC) Start->Reaction Incubation Incubation: Room Temperature or 4°C Reaction->Incubation Purification Purification: Remove excess reagents Incubation->Purification Analysis Downstream Analysis: Western Blot, Mass Spec, Imaging Purification->Analysis

Caption: A typical experimental workflow for biotinylation using click chemistry.

Applications in Drug Development

The specificity and biocompatibility of the biotin-azide reaction with alkynes have made it an invaluable tool in drug development.

  • Target Identification and Validation: Biotinylated small molecule probes can be used to identify and validate drug targets.[1] These probes can be incubated with cell lysates or live cells, and the resulting protein-probe complexes can be enriched using streptavidin beads and identified by mass spectrometry.[1]

  • Antibody-Drug Conjugates (ADCs): SPAAC is employed for the site-specific conjugation of cytotoxic drugs to antibodies.[1] By incorporating an azide-bearing unnatural amino acid into a specific site on an antibody, a biotinylated payload or the drug itself linked to a cyclooctyne can be attached with a precise drug-to-antibody ratio.

  • PROTAC Development: In the development of Proteolysis-Targeting Chimeras (PROTACs), click chemistry is used to link the target protein binder to the E3 ligase ligand.[9] Biotin-azide reagents with PEG linkers are often used to improve the pharmacokinetic properties of the PROTAC.[9]

References

Biotin-PEG2-Azide: A Comprehensive Technical Guide to Solubility, Stability, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physicochemical properties of Biotin-PEG2-azide, a heterobifunctional linker widely utilized in bioconjugation, proteomics, and drug discovery. This document outlines the available data on its solubility and stability, presents detailed experimental protocols for its use, and illustrates key workflows through logical diagrams.

Core Concepts: Structure and Functionality

This compound is composed of three key functional moieties:

  • Biotin (B1667282): A vitamin that exhibits an exceptionally strong and specific non-covalent interaction with avidin (B1170675) and streptavidin, making it an ideal tag for affinity purification and detection.

  • PEG2 Linker: A short, hydrophilic diethylene glycol spacer that enhances the aqueous solubility of the molecule and reduces steric hindrance between the biotin tag and the conjugated molecule.

  • Azide (B81097) Group: A versatile functional group that can specifically react with alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes via strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry." The azide functionality is noted for its low reactivity and high stability under a wide range of conditions.[1]

Solubility Data

The polyethylene (B3416737) glycol (PEG) spacer in this compound significantly enhances its solubility in aqueous and organic solvents compared to non-PEGylated biotin derivatives. While precise quantitative solubility data for this compound is not extensively published, the following tables summarize the available qualitative and quantitative data for this compound and structurally related compounds to provide a strong indication of its solubility profile.

Table 1: Qualitative Solubility of this compound

SolventSolubilitySource
WaterSoluble, Moderately Soluble[2][3]
Dimethyl Sulfoxide (DMSO)Soluble[2][4]
Dimethylformamide (DMF)Soluble[2][4]
Dichloromethane (DCM)Soluble[4]
Methanol (MeOH)Soluble[4]

Table 2: Quantitative Solubility of Structurally Related Biotin-Azide Compounds

CompoundSolventSolubility (approx.)Molar Concentration (mM)Source
Biotin-azide (no PEG)DMSO~5 mg/mL~15.3[5]
Biotin-azide (no PEG)1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL~1.53[5]
Biotin-PEG3-azideWater44.45 mg/mL100[6]
Biotin-PEG3-azideDMSO44.45 mg/mL100[6]
Biotin-PEG5-azideDMSO100 mg/mL187.74
Biotin-PEG7-azideDMSO44.45 mg/mL-[7]
Biotin-PEG8-azideWaterSoluble-[6]
Biotin-PEG8-azideDMSOSoluble-[6]

The data for related compounds with varying PEG linker lengths underscores the significant contribution of the PEG chain to the enhanced solubility in both aqueous and organic media.

Stability and Storage

Proper handling and storage of this compound are crucial for maintaining its integrity and reactivity.

Table 3: Stability and Storage Recommendations

ParameterRecommendationNotesSource
Long-Term Storage (Solid) -20°CStore in a sealed, light- and moisture-protected container. Desiccation is recommended.[2]
Shipping Conditions Ambient TemperatureShort-term exposure to ambient temperatures is acceptable.[2]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 monthAliquot to avoid repeated freeze-thaw cycles. Use anhydrous solvents.
Aqueous Solution Stability Not recommended for storage for more than one day.Prepare fresh for each use to avoid potential hydrolysis.[5]
Chemical Stability The azide group is highly stable under most conditions.Incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1][8]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard method to determine the equilibrium solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Sealed, transparent vials

  • Shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

  • Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed vial. The presence of undissolved solid is essential.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and dilute it with an appropriate solvent. Quantify the concentration of this compound using a validated HPLC method with a calibration curve.

  • Calculation: The determined concentration represents the equilibrium solubility under the specified conditions.

Protocol 2: Biotinylation of an Alkyne-Containing Protein via CuAAC

This protocol provides a general workflow for labeling an alkyne-functionalized protein with this compound using a copper-catalyzed click reaction.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS)

  • This compound

  • DMSO

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

  • Reducing agent stock solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)

  • Copper-chelating ligand (optional, e.g., TBTA)

Methodology:

  • Prepare a Stock Solution of this compound: Dissolve this compound in DMSO to a concentration of 10 mM.

  • Set up the Labeling Reaction: In a microcentrifuge tube, combine the alkyne-modified protein (final concentration typically 1-10 µM) and this compound (a 10-fold molar excess is a good starting point).

  • Initiate the Reaction: Add the CuSO₄ solution (to a final concentration of 0.5-1 mM) and, if used, the chelating ligand. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.

  • Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours.

  • Purification: Remove excess reagents and byproducts by methods such as dialysis, size-exclusion chromatography, or protein precipitation.

Visualizing Workflows and Concepts

Diagrams created using Graphviz provide a clear visual representation of the relationships and processes involving this compound.

cluster_solubility Factors Influencing Solubility Biotin Biotin Overall_Solubility Overall Solubility Biotin->Overall_Solubility Decreases (hydrophobic) PEG2_Linker PEG2 Linker PEG2_Linker->Overall_Solubility Increases (hydrophilic) Azide_Group Azide Group Azide_Group->Overall_Solubility Minor Impact Solvent_Polarity Solvent Polarity Solvent_Polarity->Overall_Solubility Temperature Temperature Temperature->Overall_Solubility pH pH pH->Overall_Solubility

Caption: Key factors influencing the solubility of this compound.

cluster_workflow Experimental Workflow: Protein Biotinylation via Click Chemistry Start Start Prepare_Reagents Prepare Stock Solutions: - Alkyne-Protein - this compound (in DMSO) - CuSO4 - Sodium Ascorbate Start->Prepare_Reagents Reaction_Setup Combine Alkyne-Protein and this compound Prepare_Reagents->Reaction_Setup Initiate_Reaction Add CuSO4 and Sodium Ascorbate Reaction_Setup->Initiate_Reaction Incubation Incubate at Room Temperature (1-2 hours) Initiate_Reaction->Incubation Purification Purify Biotinylated Protein (e.g., Desalting Column) Incubation->Purification Analysis Analyze Product (e.g., SDS-PAGE, Western Blot) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for protein biotinylation.

cluster_pathway Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Cu_II Cu(II) Cu_I Cu(I) (Active Catalyst) Cu_II->Cu_I Reduction Ascorbate Ascorbate (Reducing Agent) Ascorbate->Cu_I Cu_Acetylide Copper-Acetylide Intermediate Cu_I->Cu_Acetylide Alkyne Alkyne-Molecule Alkyne->Cu_Acetylide Cycloaddition [3+2] Cycloaddition Cu_Acetylide->Cycloaddition Biotin_Azide This compound Biotin_Azide->Cycloaddition Triazole Stable Triazole Linkage (Biotinylated Molecule) Cycloaddition->Triazole

Caption: The catalytic cycle of the CuAAC click reaction.

References

An In-depth Technical Guide to the Role of the PEG2 Linker in Biotinylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule such as a protein, antibody, or nucleic acid, is a foundational technique in biotechnology.[1][2] The power of this method lies in the remarkably strong and specific non-covalent interaction between biotin (Vitamin B7) and the proteins avidin (B1170675) and streptavidin, which is one of the strongest biological interactions known.[2][3][4][5] This robust bond is leveraged in a vast array of applications, including purification, detection, immobilization, and targeted drug delivery.[1][6]

To enhance the efficiency and versatility of biotinylation, linkers or spacers are often incorporated between the biotin molecule and the target biomolecule.[2][7] Among the most effective and widely used are Polyethylene Glycol (PEG) linkers.[1][8] These are hydrophilic, biocompatible, and flexible chains that offer significant advantages.[2] This guide provides a detailed technical examination of the role of the PEG2 linker, a short-chain PEG spacer, in the context of biotinylation.

Core Principles: The Synergy of Biotin and PEG Linkers

The utility of biotin-PEG reagents stems from the combined properties of the high-affinity biotin tag and the beneficial characteristics of the PEG spacer.[2] The inclusion of a PEG linker addresses several common challenges in bioconjugation.

  • Increased Solubility : PEG is a highly hydrophilic polymer.[7][8] Its conjugation can significantly enhance the water solubility of hydrophobic or poorly soluble biomolecules, which is crucial for formulation and preventing aggregation.[6][8][9]

  • Reduced Steric Hindrance : The covalent attachment of biotin directly to a large protein can position the biotin moiety too close to the protein's surface. This makes it difficult for the bulky streptavidin or avidin tetramer to bind effectively.[10] A PEG spacer arm extends the biotin away from the biomolecule's surface, improving its accessibility and ensuring a more efficient interaction with its binding partner.[1][10][11]

  • Enhanced Stability and Reduced Immunogenicity : The process of PEGylation can shield the conjugated biomolecule from enzymatic degradation and recognition by the immune system, a "stealth" effect that can prolong its circulation half-life in vivo.[7][8][12]

The designation "PEG2" refers to a linker containing two ethylene (B1197577) glycol units.[13][14] As a short, flexible spacer, Biotin-PEG2 offers specific advantages for applications where minimal distance between the biotin and the target molecule is desired while still mitigating moderate steric hindrance and improving solubility.[1][14]

Quantitative Data on the Impact of PEG Linker Length

The length of the PEG spacer is a critical parameter that can modulate the binding kinetics of the biotin-streptavidin interaction. The optimal length is application-dependent, involving a trade-off between overcoming steric hindrance and maintaining ideal binding affinity.[11] While longer linkers are generally effective at reducing steric effects, excessively long chains can sometimes lead to a slight decrease in binding affinity.[11][15]

Table 1: Comparative Analysis of PEG Linker Length on Biotinylation Performance

Parameter Short PEG Linker (e.g., PEG2, PEG4) Long PEG Linker (e.g., PEG12, PEG24) Reference(s)
Steric Hindrance Reduction Effective for moderate hindrance; may be insufficient for highly crowded environments. Highly effective at overcoming significant steric hindrance by providing greater flexibility and distance. [1]
Binding Affinity (Kd) Generally maintains very high affinity. May cause a slight decrease in binding affinity (increase in Kd) in some contexts. [15]
Solubility Enhancement Provides good improvement in aqueous solubility. Offers superior solubility enhancement for highly hydrophobic molecules. [1][7]
In Vivo Half-Life Can lead to faster blood clearance compared to non-PEGylated counterparts. Significantly increases circulatory half-life; longer PEG chains can maximize blockage of liver uptake. [11]

| Common Applications | Close proximity labeling, some enzyme immobilizations, applications where faster clearance is desired. | Overcoming significant steric hindrance, improving solubility of difficult conjugates, in vivo applications requiring long circulation times. |[1] |

Table 2: Influence of PEG Spacer Length on Biotin-Avidin Binding Affinity

Biotinylated Ligand PEG Molecular Weight ( g/mol ) Equilibrium Dissociation Constant (Kd) (M) Stoichiometry (Biotin:Avidin) Reference(s)
Biotin 0 ~10-15 4:1 [15]
Biotin-PEG 588 ~10-8 4:1 [15]
Biotin-PEG 3400 ~10-8 4:1 [15]
Biotin-PEG 5000 ~10-8 1:1 [15]

Note: The decrease in affinity (higher Kd) with PEGylation compared to free biotin is expected. A key observation is the change in stoichiometry with very long PEG chains, suggesting that the large polymer can physically block other binding sites on the avidin tetramer.[15]

Experimental Protocols

Protocol 1: General Protein Biotinylation using Biotin-PEG2-NHS Ester

This protocol details the labeling of a protein by targeting primary amines (e.g., lysine (B10760008) residues and the N-terminus) using an N-hydroxysuccinimide (NHS) ester-activated biotin-PEG2 reagent.

Materials:

  • Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., PBS, HEPES, pH 7.2-8.0)

  • Biotin-PEG2-NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Zeba Spin) for purification

Procedure:

  • Protein Preparation : Ensure the protein solution is at a concentration of 1-10 mg/mL in an appropriate amine-free buffer.

  • Biotin-PEG2-NHS Reagent Preparation : Immediately before use, equilibrate the Biotin-PEG2-NHS ester vial to room temperature. Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO or DMF.[11][16] Note: Do not store the stock solution, as the NHS ester is highly susceptible to hydrolysis.[16]

  • Biotinylation Reaction : Add a 10- to 20-fold molar excess of the 10 mM Biotin-PEG2-NHS stock solution to the protein solution.[2][11] The final volume of the organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.[16]

  • Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[2][11]

  • Quenching : Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to hydrolyze any unreacted NHS ester.[11]

  • Purification : Remove excess, non-reacted biotinylation reagent and the quenching buffer using a desalting column equilibrated with a suitable storage buffer.[11]

Protocol 2: Quantification of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotin incorporation. HABA binds to avidin, producing a colorimetric signal at 500 nm. Biotin displaces HABA, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.

Materials:

  • HABA/Avidin Premixed Solution

  • Biotinylated protein sample from Protocol 1

  • Spectrophotometer

Procedure:

  • Prepare HABA/Avidin Solution : Prepare the solution according to the manufacturer's instructions.

  • Initial Measurement : Measure the absorbance of the HABA/Avidin solution at 500 nm (A500 initial).[16]

  • Sample Addition : Add a known volume and concentration of the biotinylated protein sample to the HABA/Avidin solution and mix thoroughly.[16]

  • Final Measurement : Wait for the reading to stabilize and measure the absorbance at 500 nm again (A500 final).[16]

  • Calculation : Calculate the change in absorbance (ΔA = A500 initial - A500 final). Use this value, along with the molar extinction coefficient of the HABA-avidin complex and the protein concentration, to determine the molar ratio of biotin to protein.[10][16]

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental workflow and the fundamental role of the PEG2 linker in overcoming steric hindrance.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis cluster_downstream Downstream Application Prot_Prep 1. Protein Preparation (1-10 mg/mL in Amine-Free Buffer) Biotinylation 3. Biotinylation Reaction (Add 20x molar excess of reagent) Prot_Prep->Biotinylation Reagent_Prep 2. Biotin-PEG2-NHS Stock Preparation (10 mM in DMSO) Reagent_Prep->Biotinylation Incubation 4. Incubation (30-60 min at RT) Biotinylation->Incubation Quenching 5. Quenching (Add Tris buffer) Incubation->Quenching Purification 6. Purification (Desalting Column) Quenching->Purification Quantification 7. Quantification (HABA Assay) Purification->Quantification Application 8. Affinity Pulldown, ELISA, or Imaging Quantification->Application G cluster_0 Without PEG Linker cluster_1 With PEG2 Linker Protein1 Large Biomolecule Biotin1 Biotin Protein1->Biotin1 Streptavidin1 Streptavidin Biotin1->Streptavidin1 Steric Hindrance Blocks Binding Protein2 Large Biomolecule PEG_Linker PEG2 Protein2->PEG_Linker Biotin2 Biotin PEG_Linker->Biotin2 Streptavidin2 Streptavidin Biotin2->Streptavidin2 Successful Binding

References

Biotin-PEG2-Azide for Bioorthogonal Labeling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has revolutionized the study of biological systems, enabling the specific labeling and tracking of biomolecules in their native environments. Among the arsenal (B13267) of bioorthogonal tools, Biotin-PEG2-azide has emerged as a versatile and powerful reagent. This technical guide provides a comprehensive overview of this compound, its core principles, and its application in bioorthogonal labeling through copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. Detailed experimental protocols and quantitative data are presented to assist researchers in designing and executing robust labeling strategies.

Core Concepts of this compound Labeling

This compound is a chemical probe consisting of three key functional components:

  • Biotin (B1667282): A vitamin with an exceptionally high affinity for the proteins avidin (B1170675) and streptavidin. This interaction is one of the strongest non-covalent bonds known in nature, making it an ideal handle for affinity purification, detection, and immobilization of labeled biomolecules.

  • PEG2 Linker: A short, hydrophilic diethylene glycol spacer. This linker enhances the aqueous solubility of the molecule and provides spatial separation between the biotin moiety and the azide (B81097) group. This separation minimizes steric hindrance, ensuring efficient binding of the biotin to streptavidin or avidin after conjugation to a target biomolee.

  • Azide Group (-N3): A bioorthogonal functional group that is largely inert to the vast majority of functional groups found in biological systems. Its specific reactivity with alkyne groups through "click chemistry" allows for the precise and efficient labeling of target molecules.

The fundamental principle of using this compound lies in a two-step process. First, a biomolecule of interest (e.g., a protein, glycan, or nucleic acid) is metabolically, enzymatically, or chemically modified to incorporate an alkyne functional group. Subsequently, the alkyne-modified biomolecule is treated with this compound, leading to a highly specific and stable covalent bond formation through a cycloaddition reaction.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.

PropertyValueReference
Molecular Formula C₁₄H₂₄N₆O₃S
Molecular Weight 356.45 g/mol
Appearance Light beige solid
Solubility Soluble in DMF, DMSO
Storage Conditions -20°C in the dark

Bioorthogonal Labeling Reactions

This compound serves as a key reagent in two major types of bioorthogonal "click chemistry" reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between these two methods depends on the specific experimental context, particularly the tolerance of the biological system to copper.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and versatile reaction that involves the use of a copper(I) catalyst to promote the cycloaddition between a terminal alkyne and an azide, forming a stable 1,4-disubstituted triazole ring.

Reaction Principle: The Cu(I) catalyst significantly accelerates the rate of the cycloaddition reaction, allowing it to proceed rapidly under mild, aqueous conditions.

Key Features:

  • High Reaction Rate: CuAAC reactions are generally very fast, with second-order rate constants typically in the range of 10 to 10⁴ M⁻¹s⁻¹.

  • High Specificity: The reaction is highly specific for terminal alkynes and azides.

  • Broad Applicability: Widely used for in vitro labeling, such as in cell lysates and for the conjugation of purified biomolecules.

Limitations: The primary drawback of CuAAC is the cytotoxicity of the copper catalyst, which can be a concern for live-cell imaging and in vivo applications.

Caption: Chemical structure of this compound.

CuAAC_Workflow cluster_reaction CuAAC Reaction alkyne_biomolecule Alkyne-Modified Biomolecule triazole_product Biotinylated Biomolecule (Stable Triazole Linkage) alkyne_biomolecule->triazole_product biotin_azide This compound biotin_azide->triazole_product reagents Cu(I) Catalyst (e.g., CuSO₄ + Ascorbate) reagents->triazole_product downstream Downstream Applications (e.g., Affinity Purification, Detection) triazole_product->downstream Purification

Caption: Workflow of CuAAC-mediated biotinylation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with an azide.

Reaction Principle: The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition reaction, allowing it to proceed efficiently at physiological temperatures without the need for a catalyst.

Key Features:

  • Biocompatibility: The absence of a cytotoxic copper catalyst makes SPAAC ideal for live-cell imaging and in vivo applications.

  • High Specificity: The reaction is highly specific between the strained alkyne and the azide.

  • Simpler Workflow: The elimination of the catalyst and associated ligands simplifies the experimental setup.

Reaction Kinetics: The kinetics of SPAAC are highly dependent on the choice of the cyclooctyne. Generally, more strained cyclooctynes exhibit faster reaction rates.

Cyclooctyne ReagentSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Characteristics
BCN (Bicyclo[6.1.0]nonyne)~0.1 - 0.29Good balance of reactivity and stability.
DBCO (Dibenzocyclooctyne)~0.6 - 1.0High reactivity, widely used.

Note: Reaction rates are influenced by the specific azide, solvent, and temperature.

SPAAC_Workflow cluster_reaction SPAAC Reaction (Copper-Free) azide_biomolecule Azide-Modified Biomolecule triazole_product Biotinylated Biomolecule (Stable Triazole Linkage) azide_biomolecule->triazole_product cyclooctyne_biotin Cyclooctyne-Biotin (e.g., DBCO-Biotin) cyclooctyne_biotin->triazole_product downstream Live Cell Imaging & Downstream Applications triazole_product->downstream No Catalyst Removal Needed

Caption: Workflow of SPAAC-mediated biotinylation.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Protocol 1: Biotinylation of Alkyne-Modified Proteins in Cell Lysate via CuAAC

This protocol describes the labeling of alkyne-modified proteins in a complex mixture, such as a cell lysate.

Materials:

  • Alkyne-modified protein-containing cell lysate

  • This compound (10 mM stock in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) (50 mM stock in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (100 mM stock in water)

  • Sodium ascorbate (B8700270) (300 mM stock in water, freshly prepared)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protease inhibitors

Procedure:

  • Lysate Preparation:

    • Lyse cells containing the alkyne-modified protein in a suitable lysis buffer supplemented with protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the lysate.

  • Click Reaction Setup:

    • In a microcentrifuge tube, dilute the cell lysate with PBS to a final protein concentration of 1-5 mg/mL.

    • Add this compound to a final concentration of 20-50 µM.

    • Add THPTA to a final concentration of 100 µM.

    • Add CuSO₄ to a final concentration of 20 µM.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 300 µM.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

  • Downstream Processing:

    • The biotinylated lysate is now ready for downstream applications, such as affinity purification using streptavidin-coated beads, followed by Western blotting or mass spectrometry analysis.

Protocol 2: Metabolic Labeling and Detection of Glycoproteins in Live Cells via SPAAC

This protocol details the metabolic incorporation of an azide-modified sugar into cellular glycans and subsequent labeling with a cyclooctyne-biotin conjugate.

Materials:

  • Mammalian cells in culture

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) (stock solution in DMSO)

  • DBCO-Biotin or BCN-Biotin (stock solution in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Replace the standard culture medium with a medium containing Ac₄ManNAz at a final concentration of 25-50 µM.

    • Incubate the cells for 24-48 hours under standard culture conditions to allow for the incorporation of the azido (B1232118) sugar into glycoproteins.

  • Washing:

    • Gently wash the cells twice with pre-warmed PBS to remove any unincorporated Ac₄ManNAz.

  • SPAAC Reaction:

    • Add DBCO-Biotin or BCN-Biotin to the cells in fresh culture medium at a final concentration of 10-20 µM.

    • Incubate for 1-2 hours at 37°C.

  • Washing and Analysis:

    • Wash the cells three times with PBS to remove excess cyclooctyne-biotin reagent.

    • The cells are now ready for downstream analysis, such as cell lysis for Western blot analysis with streptavidin-HRP or fixation and permeabilization for imaging with fluorescently labeled streptavidin.

Application in Signaling Pathway Analysis: Proximity Labeling

Bioorthogonal labeling with this compound can be integrated with advanced proteomic techniques like proximity labeling to map protein-protein interactions within signaling pathways. In one such application, an enzyme like APEX2 is fused to a protein of interest in a signaling cascade. Upon activation, APEX2 generates reactive radicals from an alkyne-phenol substrate, leading to the covalent labeling of nearby proteins with an alkyne handle. These alkyne-tagged proteins can then be reacted with this compound via CuAAC for subsequent enrichment and identification by mass spectrometry, providing a snapshot of the protein interaction network.

Signaling_Pathway_Labeling cluster_cell Cellular Environment cluster_signaling Signaling Cascade ligand Ligand receptor Receptor (e.g., EGFR) ligand->receptor protein_A Protein A (Metabolically labeled with Alkyne) receptor->protein_A protein_B Protein B protein_A->protein_B downstream Affinity Purification & Mass Spectrometry Analysis protein_A->downstream Biotinylated Protein A protein_C Protein C protein_B->protein_C biotin_azide This compound biotin_azide->protein_A CuAAC or SPAAC

Caption: Generic signaling pathway labeling workflow.

Conclusion

This compound is a highly effective and versatile tool for the bioorthogonal labeling of biomolecules. Its application in both CuAAC and SPAAC reactions provides researchers with flexible options for a wide range of experimental designs, from in vitro bioconjugation to live-cell imaging. The detailed protocols and comparative data presented in this guide are intended to empower researchers, scientists, and drug development professionals to harness the full potential of this compound in their endeavors to unravel the complexities of biological systems.

The Core of Click Chemistry: An In-depth Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept championed by Nobel laureate K. Barry Sharpless.[1] Renowned for its high efficiency, selectivity, and biocompatibility, this reaction facilitates the rapid and dependable formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide (B81097) and a terminal alkyne.[1] Its robustness and tolerance of a wide array of functional groups have established it as an essential tool in diverse fields such as drug discovery, bioconjugation, and materials science.[1]

The CuAAC reaction exhibits a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[2] It proceeds under mild conditions, often at room temperature and in various aqueous or organic solvents, and is generally insensitive to pH in the 4 to 12 range.[1][2] These features make it exceptionally well-suited for the modification of complex biomolecules.

Core Principles and Mechanism

The CuAAC reaction is a highly efficient and reliable method that utilizes a copper(I) catalyst to covalently link molecules containing terminal alkyne and azide functional groups, forming a stable triazole ring.[1][3] The reaction is characterized by its fast kinetics, high yields, minimal byproducts, and exceptional specificity, as the azide and alkyne moieties are largely absent in native biological systems.[1]

The catalytic cycle of CuAAC, which is responsible for its remarkable efficiency, involves several key steps:

  • Formation of Copper-Acetylide Intermediate: The reaction initiates with the coordination of the Cu(I) catalyst to the terminal alkyne. This interaction increases the acidity of the terminal alkyne proton, facilitating its removal and the formation of a copper-acetylide intermediate.[1]

  • Reaction with the Azide: The azide then reacts with the copper-acetylide complex in a 1,3-dipolar cycloaddition fashion.[1]

  • Cyclization and Product Formation: This leads to the formation of a six-membered copper-containing intermediate that rearranges to form the stable 1,4-disubstituted triazole product.

  • Catalyst Regeneration: The final step involves the release of the triazole product and the regeneration of the Cu(I) catalyst, allowing it to participate in subsequent catalytic cycles.[1]

It is noteworthy that some studies suggest the involvement of dicopper species, which may be more active than their monomeric counterparts, in the catalytic cycle.[3]

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_reactants cluster_output Cu_I Cu(I) Catalyst Cu_Acetylide Copper-Acetylide Intermediate Cu_I->Cu_Acetylide + R₁-C≡CH Alkyne Terminal Alkyne (R₁-C≡CH) Alkyne->Cu_Acetylide Metallacycle Six-membered Copper Metallacycle Intermediate Cu_Acetylide->Metallacycle + R₂-N₃ Azide Azide (R₂-N₃) Azide->Metallacycle Cu_Triazolide Copper-Triazolide Intermediate Metallacycle->Cu_Triazolide Rearrangement Cu_Triazolide->Cu_I Regeneration Product 1,4-disubstituted Triazole Product Cu_Triazolide->Product + H⁺ Final_Product Product Product->Final_Product Alkyne_input R₁-C≡CH Alkyne_input->Alkyne Azide_input R₂-N₃ Azide_input->Azide

Simplified catalytic cycle of the CuAAC reaction.

Quantitative Data Summary

The efficiency and outcome of a CuAAC reaction are influenced by several factors, including the choice of catalyst, ligand, solvent, and the nature of the azide and alkyne substrates.

Table 1: Typical Reaction Conditions for CuAAC
ParameterSmall Molecule SynthesisBioconjugation
Alkyne Concentration 0.1 - 0.5 M10 µM - 1 mM
Azide to Alkyne Ratio 1.0 - 1.2 : 11 - 50 : 1
CuSO₄ (mol%) 0.1 - 5 mol%50 µM - 500 µM
Sodium Ascorbate (B8700270) (mol%) 0.2 - 10 mol%1 - 5 mM
Ligand Often not required, but can improve yieldTHPTA, BTTAA, TBTA (1-5 eq. to Cu)
Solvent t-BuOH/H₂O, DMF, DMSOAqueous buffers (PBS, HEPES), DMSO
Temperature Room Temperature4°C to Room Temperature
Reaction Time 1 - 24 hours30 minutes - 4 hours
Table 2: Second-Order Rate Constants for CuAAC and SPAAC
ReactionReagentsSecond-Order Rate Constant (M⁻¹s⁻¹)
CuAAC Terminal Alkyne + Azide10² - 10³
SPAAC Strained Cyclooctyne + Azide10⁻³ - 1

Note: SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) is a copper-free alternative to CuAAC.

Table 3: Representative Yields of CuAAC with Various Substrates
AzideAlkyneCatalyst SystemSolventYield (%)
Benzyl AzidePhenylacetyleneCuSO₄/NaAsct-BuOH/H₂O>95
1-Azidohexane1-OctyneCuSO₄/NaAscDMF98
Azidoacetic AcidPropargyl AlcoholCuICH₃CN92
3'-Azido-3'-deoxythymidine (AZT)PhenylacetyleneCuSO₄/NaAsc/TBTADMSO/H₂O91
Azide-modified ProteinAlkyne-labeled FluorophoreCuSO₄/NaAsc/THPTAPBSHigh

Yields are highly dependent on specific reaction conditions and purification methods.

Experimental Protocols

Below are generalized protocols for performing CuAAC reactions. Optimization of specific parameters may be necessary for particular applications.

Protocol 1: General Procedure for Small Molecule Synthesis

This protocol is suitable for the synthesis of 1,4-disubstituted 1,2,3-triazoles from small organic azides and alkynes.[4]

Materials:

  • Azide (1.0 equiv)

  • Terminal alkyne (1.0 equiv)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • Solvent (e.g., a mixture of tert-butanol (B103910) and water, or DMF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add the azide and the terminal alkyne.

  • Dissolve the starting materials in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Bioconjugation

This protocol provides a general guideline for labeling biomolecules using the CuAAC reaction.[1]

Materials:

  • Alkyne- or azide-modified biomolecule

  • Azide- or alkyne-labeled cargo (e.g., fluorophore, biotin)

  • Phosphate-buffered saline (PBS) or other suitable buffer (pH ~7.4)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Ligand solution (e.g., 50 mM THPTA in water)

  • Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Aminoguanidine (B1677879) solution (optional, to prevent oxidative damage)

Procedure:

  • In a microcentrifuge tube, dissolve the alkyne- (or azide-) modified biomolecule in the appropriate buffer.

  • Add the azide- (or alkyne-) labeled cargo to the solution. A slight excess of the cargo is often used.

  • In a separate tube, premix the CuSO₄ solution and the ligand solution (e.g., in a 1:5 molar ratio).

  • Add the premixed CuSO₄/ligand solution to the biomolecule mixture.

  • If using, add the aminoguanidine solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Gently mix and incubate at room temperature for 1-4 hours. Protect from light if using a light-sensitive cargo.

  • The labeled biomolecule can be purified using methods appropriate for the specific biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification, to remove excess reagents and the copper catalyst.

Mandatory Visualizations

General Experimental Workflow

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification prep_reactants Prepare Alkyne and Azide Substrates mix_reactants Mix Alkyne and Azide in Solvent/Buffer prep_reactants->mix_reactants prep_catalyst Prepare CuSO₄ and Sodium Ascorbate Solutions add_catalyst Add CuSO₄ prep_catalyst->add_catalyst prep_ligand Prepare Ligand Solution (for Bioconjugation) add_ligand Add Ligand (if applicable) prep_ligand->add_ligand mix_reactants->add_catalyst add_catalyst->add_ligand initiate Add Sodium Ascorbate to Initiate Reaction add_ligand->initiate monitor Monitor Progress (TLC, LC-MS, etc.) initiate->monitor workup Work-up and Purification (Chromatography, Dialysis, etc.) monitor->workup characterize Characterize Product (NMR, MS, etc.) workup->characterize logical_relationship success Successful CuAAC (High Yield, High Purity) catalyst Active Cu(I) Catalyst catalyst->success reagents Pure Reactants (Azide & Alkyne) reagents->success conditions Optimal Reaction Conditions conditions->success reductant Fresh Reducing Agent (e.g., Sodium Ascorbate) reductant->catalyst ligand Stabilizing Ligand (e.g., THPTA for bioconjugation) ligand->catalyst oxygen Exclusion of Oxygen oxygen->catalyst solvent Appropriate Solvent solvent->conditions ph Correct pH ph->conditions

References

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has rapidly emerged as a cornerstone of bioorthogonal chemistry, providing a powerful tool for covalently linking molecules in complex biological environments.[1][2] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds without the need for a cytotoxic metal catalyst, making it exceptionally well-suited for in vivo imaging, drug delivery, and the development of antibody-drug conjugates (ADCs).[1][3] This technical guide provides an in-depth exploration of the core principles of SPAAC, detailed experimental protocols, and a quantitative comparison of commonly used cyclooctynes to empower researchers in their scientific endeavors.

The driving force behind SPAAC is the significant ring strain of cyclooctynes, which are the smallest stable cyclic alkynes.[1][2] This inherent strain dramatically lowers the activation energy for the [3+2] cycloaddition reaction with azides, enabling the reaction to proceed rapidly at physiological temperatures and pH.[2] The reaction is highly selective, as both the strained alkyne and the azide (B81097) functional groups are bioorthogonal, meaning they are chemically inert to the vast array of functional groups present in biological systems.[2]

Core Principles of SPAAC

The mechanism of SPAAC is a concerted 1,3-dipolar cycloaddition.[1] In this reaction, the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage.[1][2] The reaction is characterized by its high efficiency, rapidity, and high selectivity. The absence of a copper catalyst mitigates cytotoxicity concerns, allowing for applications in living systems.[3][4]

The kinetics of SPAAC are typically second-order, and the reaction rate is highly dependent on the structure of the cyclooctyne (B158145).[1] The rational design of cyclooctynes is therefore key to the successful application of SPAAC. A variety of cyclooctynes have been developed, each with unique reactivity and stability profiles.

Quantitative Comparison of Cyclooctyne Reactivity

The choice of cyclooctyne is a critical factor that directly influences the reaction rate. The following table summarizes the second-order rate constants (k₂) for several commonly used cyclooctynes with benzyl (B1604629) azide, a standard reference azide. This data allows for a clear comparison of their reactivity.

CyclooctyneAbbreviationSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Key Features
DibenzocyclooctyneDBCO~0.1 - 1.0[5][6]High reactivity and stability, widely used.[7][8]
Bicyclo[6.1.0]nonyneBCN~0.01 - 0.1[5][6]Small, hydrophilic, and relatively stable with good reactivity.[7][8]
DibenzoazacyclooctyneDIBAC~0.3[5]High reactivity.[9]
BiarylazacyclooctynoneBARAC~0.9[5]Very high reactivity, but can be less stable.[7]
Difluorinated CyclooctyneDIFO~0.4[6]Increased reactivity due to electron-withdrawing fluorine atoms.[7]
4-DibenzocyclooctynolDIBO~0.1 - 0.7[5][8]Good balance of reactivity and stability.[8]
[9+1]CPP-2.2 x 10⁻³[6]-
[11+1]CPP-4.5 x 10⁻⁴[6]-
fluor[11+1]CPP-4.7 x 10⁻³[6]Approximately 10-fold increase in reaction rate compared to [11+1]CPP due to fluorination.[6]
m[9+1]CPP-9.6 x 10⁻³[6]4.4-fold increase in reaction rate compared to [9+1]CPP due to increased local strain.[6]

Note: Reaction rates can vary depending on the specific azide, solvent, temperature, and pH.[5][10]

Mandatory Visualizations

Reaction Mechanism

SPAAC_Mechanism General Mechanism of SPAAC cluster_reactants Reactants cluster_transition Transition State cluster_product Product Cyclooctyne Cyclooctyne (Strained Alkyne) TS [3+2] Cycloaddition Transition State Cyclooctyne->TS Azide Azide Azide->TS Triazole Stable Triazole TS->Triazole

Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition.

Experimental Workflow for Bioconjugation

SPAAC_Bioconjugation_Workflow Workflow for SPAAC Bioconjugation cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_analysis 4. Characterization Prep_Azide Prepare Azide-Modified Biomolecule Mix Combine Reactants Prep_Azide->Mix Prep_Cyclooctyne Prepare Cyclooctyne Reagent Solution Prep_Cyclooctyne->Mix Incubate Incubate at Room Temp or 4°C Mix->Incubate Purify Remove Excess Reagents (e.g., SEC, Dialysis) Incubate->Purify Analyze Analyze Conjugate (e.g., SDS-PAGE, MS) Purify->Analyze

Caption: Key steps in a typical SPAAC bioconjugation experiment.

Pre-targeted Drug Delivery Concept

Pretargeted_Drug_Delivery Pre-targeted Drug Delivery using SPAAC cluster_step1 Step 1: Targeting cluster_step2 Step 2: Clearance cluster_step3 Step 3: Drug Administration cluster_step4 Step 4: Therapeutic Effect Antibody Azide-Modified Antibody Tumor Tumor Cell Antibody->Tumor Binds to Tumor Antigen Clearance Unbound Antibody is Cleared Drug DBCO-Drug Conjugate Tumor_Bound Tumor Cell with Bound Antibody Drug->Tumor_Bound SPAAC Reaction at Tumor Site Effect Targeted Drug Delivery and Cell Killing

Caption: Conceptual diagram of pre-targeted drug delivery utilizing SPAAC.

Experimental Protocols

Protocol 1: General Procedure for Small Molecule SPAAC Reaction

This protocol describes a general procedure for the reaction between a small molecule containing a strained cyclooctyne and a small molecule containing an azide.

Materials:

  • Azide-containing small molecule

  • Cyclooctyne-containing small molecule

  • Anhydrous solvent (e.g., DMSO, DMF, DCM, or THF)

  • Thin Layer Chromatography (TLC) plates

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the azide-containing small molecule (1.0 equivalent) in the chosen anhydrous solvent.[6]

  • Addition of Cyclooctyne: To the stirring solution of the azide, add the cyclooctyne reagent (1.0 - 1.2 equivalents).[6] A slight excess of one reactant can be used to drive the reaction to completion.[1]

  • Reaction Conditions: Stir the reaction mixture at room temperature.[1]

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC.[1][6] The formation of the more polar triazole product can be observed as a new spot with a lower Rf value compared to the starting materials.[6]

  • Work-up and Purification: Once the reaction is complete, quench the reaction if necessary. The product can be purified using standard techniques such as column chromatography, recrystallization, or preparative HPLC.

Protocol 2: Labeling of a Protein with a DBCO-NHS Ester

This protocol outlines the labeling of an azide-modified protein with a DBCO-N-hydroxysuccinimide (NHS) ester.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-NHS ester

  • Anhydrous DMSO

  • Desalting column (e.g., PD-10)

  • Protein concentrator

Procedure:

  • Preparation of Reagents:

    • Ensure the azide-modified protein is purified and dissolved in an amine-free buffer at a concentration of 1-10 mg/mL.[5]

    • Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.[5]

  • Reaction Setup:

    • To the azide-modified protein solution, add the desired molar excess of the DBCO-NHS ester stock solution. A 10-20 fold molar excess of the DBCO reagent over the protein is a common starting point.[5]

    • The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.[5]

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C with gentle mixing.[5]

  • Purification of the Conjugate: Remove excess, unreacted DBCO-NHS ester using a desalting column equilibrated with a suitable buffer (e.g., PBS).[2]

  • Characterization:

    • Confirm the successful conjugation and assess the purity of the final product using appropriate analytical techniques such as:

      • SDS-PAGE: To visualize the increase in molecular weight of the conjugated protein.[5]

      • UV-Vis Spectroscopy: To quantify the degree of labeling, if the cyclooctyne has a distinct absorbance profile (DBCO absorbs at ~310 nm).[11]

      • Mass Spectrometry: To confirm the precise mass of the conjugate.[5]

Protocol 3: Antibody-Drug Conjugate (ADC) Synthesis via SPAAC

This protocol describes the conjugation of a DBCO-drug linker to an azide-functionalized antibody.

Materials:

  • Azide-functionalized antibody in a suitable buffer (e.g., PBS)

  • DBCO-drug linker

  • Anhydrous DMSO

  • Desalting column

  • Protein concentrator

Procedure:

  • Reagent Preparation:

    • Ensure the azide-functionalized antibody is in PBS at a suitable concentration (e.g., 5-10 mg/mL).[2]

    • Prepare a stock solution of the DBCO-drug linker in anhydrous DMSO.

  • SPAAC Conjugation:

    • To the azide-functionalized antibody solution, add a 5- to 20-fold molar excess of the DBCO-drug linker stock solution.[2]

    • The final concentration of DMSO should be kept below 10% to maintain antibody integrity.[2]

    • Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing.[2]

  • Purification of the ADC:

    • Remove excess, unreacted DBCO-drug linker using a desalting column equilibrated with PBS.[2]

    • Concentrate the purified ADC and perform a buffer exchange using a protein concentrator.[2]

  • Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity using techniques such as HIC-HPLC, RP-HPLC, and mass spectrometry.

Applications in Research and Drug Development

SPAAC has found widespread use in various fields due to its bioorthogonality and efficiency.

  • Bioconjugation: SPAAC is extensively used for labeling proteins, lipids, and nucleic acids without disrupting biological processes.[] This allows for precise molecular tracking and visualization in live cells and tissues.[]

  • Drug Development and Delivery: SPAAC is beneficial in synthesizing targeted therapies by allowing the efficient and specific binding of small molecules or macromolecules.[4][] It is an excellent tool for creating targeted drug delivery systems and for labeling drugs for diagnostic applications.[4][]

  • Materials Science: The formation of stable triazole linkages via SPAAC is employed in the synthesis of novel biomaterials, hydrogels, and functionalized surfaces.[6]

  • In Vivo Imaging: SPAAC enables the attachment of imaging agents like fluorophores or radioisotopes to biomolecules, allowing for the visualization and tracking of biological processes in living organisms.[6][13]

  • Polymer Chemistry: SPAAC is used to decorate, link, crosslink, and prepare polymer chains, enabling the creation of complex macromolecular architectures.[14][15]

Conclusion

Strain-Promoted Azide-Alkyne Cycloaddition has revolutionized the way scientists approach the covalent modification of molecules in complex environments. Its bioorthogonality, efficiency, and copper-free nature have made it an invaluable technique in drug discovery, diagnostics, and materials science.[2] By understanding the core principles, optimizing reaction conditions, and following robust experimental protocols, researchers can effectively harness the power of SPAAC to advance their scientific frontiers.[2]

References

An In-depth Technical Guide to Biotin-PEG2-azide: Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive safety protocols, handling guidelines, and experimental procedures for Biotin-PEG2-azide. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental outcomes.

Introduction to this compound

This compound is a heterobifunctional chemical linker used extensively in bioconjugation, drug delivery, and diagnostic assay development.[1] It consists of three key components: a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a terminal azide (B81097) group for covalent ligation via "click chemistry," and a two-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] The hydrophilic PEG linker enhances aqueous solubility and provides spatial separation between the biotin and the conjugated molecule, which can improve binding efficiency.[2][3]

The azide functional group, while highly useful for specific chemical reactions like the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), imparts specific hazards.[4][5] All organic azides should be handled with care due to their potential toxicity and the risk of forming explosive compounds under certain conditions.[5]

Physicochemical Properties

The properties of this compound are summarized below.

PropertyValueSource(s)
Chemical Formula C₁₆H₂₈N₆O₄S[6][7][8]
Molecular Weight 400.5 g/mol [6][7][8]
Appearance White waxy solid or transparent, oil-free liquid[6][8]
Purity Typically ≥95%[6]
Solubility Soluble in DMSO, DMF, DCM, and MeOH.[8][9] Sparingly soluble in aqueous buffers.[9][8][9]
CAS Number 945633-30-7 / 1910803-72-3 (Note: Multiple CAS numbers may exist)[1][8][10][11]

Hazard Identification and Safety Precautions

While many supplier Safety Data Sheets (SDS) for larger, PEGylated azides may classify them as non-hazardous under GHS, the azide functional group requires careful handling.[5][12]

  • Toxicity: No specific toxicological data is available for this compound.[10] However, this material should be considered hazardous until proven otherwise.[9] Do not ingest, inhale, or allow contact with skin and eyes.[9]

  • Reactivity and Stability: The compound is generally stable under recommended storage conditions.[6][13] However, it can react violently with strong oxidizing agents.[13][14] Contact with acids can generate the highly toxic and explosive hydrazoic acid.[5] Crucially, contact with heavy metals (e.g., lead, copper, silver, mercury) or their salts can form shock-sensitive, explosive heavy metal azides.[5]

  • Fire and Explosion: The product is not generally considered flammable. However, avoid heat, friction, and sparks.[5][15]

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against exposure.

Protection TypeSpecificationRationale
Hand Protection Double-gloved nitrile exam gloves.[5]Azides can be absorbed through the skin; double gloving provides an extra barrier.[5]
Eye/Face Protection Chemical safety glasses or splash goggles.[5][14][15] A face shield is recommended if there is a risk of splashing.[5]Protects against accidental splashes and potential energetic reactions.[5]
Body Protection A fully buttoned laboratory coat is mandatory.[5]Prevents skin contact with the compound.[5]
Respiratory Protection Not generally required when handled in a certified chemical fume hood.[5]A fume hood provides adequate ventilation to prevent inhalation of dust or aerosols.[5]

Safe Handling, Storage, and Disposal

Adherence to a strict operational protocol minimizes the risk of accidents.

G cluster_prep Preparation & Handling cluster_storage Storage cluster_disposal Waste Disposal prep Don PPE (Gloves, Goggles, Lab Coat) hood Work in a Certified Chemical Fume Hood prep->hood spatula Use Plastic/Ceramic Spatulas (NEVER Metal) hood->spatula dissolve Prepare Solutions by Slowly Adding Solid to Solvent spatula->dissolve store Store at -20°C dissolve->store collect Collect All Azide Waste in Dedicated PLASTIC Container dissolve->collect seal Keep in Tightly Sealed, Clearly Labeled Container store->seal separate Store Away From: - Acids - Oxidizing Agents - Heavy Metals seal->separate label_waste Clearly Label as 'Azide Hazardous Waste' collect->label_waste no_drain NEVER Pour Azide Waste Down the Drain label_waste->no_drain no_mix Do NOT Mix with Acidic or Metal Waste no_drain->no_mix

Caption: Recommended workflow for the safe handling, storage, and disposal of this compound.
Guideline CategoryProcedureSource(s)
Engineering Controls Always handle the compound, both solid and in solution, in a certified chemical fume hood. Ensure an eyewash station and safety shower are accessible.[5]
Storage Store in a tightly sealed, light-protected container at –20°C for long-term stability.[1][6][12][14][16] Containers should be carefully resealed after opening to prevent moisture exposure and leakage.[1][12][1][6][12][14][16]
Incompatible Materials Store away from strong acids, strong oxidizing agents, and heavy metals.[5] Avoid using halogenated solvents like DCM in reactions where explosive diazidomethane could form.[5][5]
Solution Stability Use anhydrous solvents like DMSO or DMF for preparing stock solutions.[1] Aqueous solutions are not recommended for storage for more than one day.[9][1][9]
Waste Disposal Crucial: Never pour azide-containing solutions down the drain, as this can lead to the formation of explosive metal azides in plumbing.[5] Collect all waste (solutions, contaminated tips, paper, PPE) in a dedicated, clearly labeled plastic hazardous waste container.[5] Do not mix azide waste with acidic waste.[5] Arrange for disposal via a licensed special waste company.[15][5][15]

First Aid Measures

The following table summarizes first aid procedures. In all cases of doubt or if symptoms persist, seek immediate medical attention.[14]

Exposure RouteFirst Aid ProcedureSource(s)
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a doctor if complaints arise.[12][15]
Skin Contact Immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[15]
Eye Contact Immediately rinse the eye cautiously with water for several minutes.[10][15] Remove contact lenses if present and easy to do. Continue rinsing.[10][15]
Ingestion Wash out the mouth with copious amounts of water.[15] If symptoms persist, consult a doctor.[15]

Experimental Protocol: Biotinylation via CuAAC

This section provides a general protocol for labeling an alkyne-modified biomolecule (e.g., a protein or oligonucleotide) with this compound using a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This protocol should be optimized for specific applications.[3]

  • Alkyne-modified biomolecule

  • This compound

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Anhydrous DMSO

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 10 mM in water)

  • Copper ligand (e.g., THPTA)

  • Reducing agent (e.g., Sodium Ascorbate), freshly prepared (e.g., 50 mM in water)

G cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_go Initiation & Incubation cluster_end Purification prep_bio Dissolve Alkyne-Biomolecule in Reaction Buffer combine Combine in Tube: 1. Alkyne-Biomolecule 2. This compound (1.5-10x excess) prep_bio->combine prep_azide Prepare 10 mM this compound Stock in Anhydrous DMSO prep_azide->combine prep_reductant Prepare Fresh Sodium Ascorbate Solution initiate Initiate with Fresh Sodium Ascorbate prep_reductant->initiate add_ligand Add Copper Ligand (e.g., THPTA) combine->add_ligand add_copper Add CuSO₄ Solution add_ligand->add_copper add_copper->initiate vortex Vortex Thoroughly initiate->vortex incubate Incubate at RT (30 min - 2 hours) vortex->incubate purify Purify Conjugate from Excess Reagents (e.g., SEC, Precipitation) incubate->purify downstream Proceed to Downstream Application purify->downstream

Caption: General experimental workflow for CuAAC-mediated biotinylation.
  • Reactant Preparation:

    • Dissolve the alkyne-modified biomolecule in the reaction buffer to the desired final concentration (e.g., 10-100 µM).[3]

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.[3]

    • Prepare a fresh solution of the reducing agent (e.g., 50 mM Sodium Ascorbate in water) immediately before use.

  • Reaction Setup (in a microcentrifuge tube):

    • Combine the alkyne-modified biomolecule solution with the this compound stock solution. A 1.5 to 10-fold molar excess of the azide reagent is typically used to ensure efficient labeling.[3]

    • Add the copper ligand (e.g., THPTA) to the mixture.

    • Add the CuSO₄ solution.[3]

    • Vortex the mixture briefly.

  • Initiation and Incubation:

    • Initiate the click reaction by adding the freshly prepared reducing agent.[3]

    • Vortex the mixture thoroughly.

    • Incubate the reaction at room temperature for 30 minutes to 2 hours.[3] For samples with low concentrations, the reaction time can be extended. Protect from light if any components are light-sensitive.[3]

  • Purification:

    • Following incubation, the biotinylated conjugate must be purified from excess reagents (unreacted biotin-azide, copper, ligand).

    • The purification method depends on the biomolecule. Common methods include size-exclusion chromatography (SEC) for proteins or ethanol/acetone precipitation for oligonucleotides.[3]

    • The purified conjugate is now ready for downstream applications, such as affinity purification on streptavidin beads, Western blotting, or fluorescence microscopy.[3]

References

Biotin-PEG2-Azide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Biotin-PEG2-azide, a critical reagent for researchers, scientists, and drug development professionals. It details the molecule's properties, applications in bioorthogonal chemistry, and protocols for its use in labeling and detecting biomolecules.

Core Molecular Data

This compound is a heterobifunctional linker containing a biotin (B1667282) moiety, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. This structure enables the highly specific and efficient biotinylation of alkyne-modified biomolecules through "click chemistry."

PropertyValueSource(s)
Molecular Formula C16H28N6O4S[1][2][3][4][5][6]
Molecular Weight 400.5 g/mol [1][2][3][4]
CAS Number 945633-30-7[1][3]

Applications in Research and Drug Development

This compound is a versatile tool with broad applications in chemical biology and drug discovery.[1][7][8] Its primary utility lies in its ability to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[3] These "click chemistry" reactions are bioorthogonal, meaning they occur efficiently in complex biological systems without interfering with native biochemical processes.

Key applications include:

  • Bioconjugation: The azide group reacts specifically with alkyne-modified molecules, enabling the stable attachment of a biotin label to proteins, nucleic acids, and other biomolecules for detection, purification, and tracking.[8][9]

  • Proximity Labeling: In techniques such as BioID, this compound can be used to label proteins and other molecules in close proximity to a protein of interest.[10][11][12][13] This is invaluable for mapping protein-protein interaction networks and understanding the composition of subcellular compartments.[10][11][12][13]

  • Drug Discovery: By facilitating the study of protein-protein interactions, this compound aids in the identification of novel drug targets and the elucidation of drug mechanisms of action.[14]

Experimental Protocols

The following are generalized protocols for the biotinylation of alkyne-modified biomolecules using this compound via CuAAC. Optimization is recommended for specific applications.

Protocol 1: Biotinylation of Alkyne-Modified Proteins in Solution

Materials:

  • Alkyne-modified protein

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper ligand

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS)

  • DMSO

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 20 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Prepare a fresh 300 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein (typically at a concentration of 1-10 mg/mL in PBS) with a 10- to 20-fold molar excess of this compound.

    • Add THPTA to the reaction mixture to a final concentration of 2 mM.

    • Add CuSO4 to a final concentration of 1 mM.

    • Initiate the click reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

  • Purification:

    • Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or affinity purification using streptavidin-agarose beads.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of key experimental procedures involving this compound.

experimental_workflow cluster_labeling Biotinylation via Click Chemistry cluster_purification Affinity Purification alkyne_protein Alkyne-Modified Protein click_reaction Click Reaction alkyne_protein->click_reaction biotin_azide This compound biotin_azide->click_reaction reagents Cu(I) Catalyst (e.g., CuSO4/Ascorbate) reagents->click_reaction biotinylated_protein Biotinylated Protein click_reaction->biotinylated_protein binding Binding biotinylated_protein->binding streptavidin_beads Streptavidin Beads streptavidin_beads->binding wash Wash Steps binding->wash elution Elution wash->elution purified_protein Purified Biotinylated Protein elution->purified_protein

Caption: Workflow for biotinylating and purifying proteins using this compound.

proximity_labeling_workflow cluster_cell_culture In Vivo Labeling cluster_analysis Analysis bait_protein Bait Protein fused to Proximity Labeling Enzyme (e.g., APEX, TurboID) labeling_reaction In-cell Biotinylation bait_protein->labeling_reaction prey_protein Proximal 'Prey' Proteins prey_protein->labeling_reaction biotin_phenol Add Biotin-Phenol + H2O2 (for APEX) or Biotin (for TurboID) biotin_phenol->labeling_reaction cell_lysis Cell Lysis labeling_reaction->cell_lysis streptavidin_pulldown Streptavidin Pulldown cell_lysis->streptavidin_pulldown mass_spec Mass Spectrometry (LC-MS/MS) streptavidin_pulldown->mass_spec interaction_map Protein Interaction Map mass_spec->interaction_map

Caption: Proximity labeling workflow to identify protein-protein interactions.

References

A Technical Guide to Biotin-PEG2-azide: Suppliers, Purity, and Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Biotin-PEG2-azide, a versatile heterobifunctional linker crucial for modern bioconjugation and chemical biology. This document details commercially available sources, their reported purity levels, and provides structured experimental protocols for its application. Furthermore, it visualizes a key experimental workflow and a relevant signaling pathway to illustrate its utility in research and drug development.

Introduction to this compound

This compound is a chemical reagent that incorporates three key functional components: a biotin (B1667282) moiety, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. This combination makes it an invaluable tool for researchers. The biotin group exhibits an exceptionally strong and specific interaction with avidin (B1170675) and streptavidin, forming the basis for powerful purification and detection techniques. The azide group serves as a bioorthogonal handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the highly efficient and specific covalent labeling of alkyne-modified biomolecules. The hydrophilic PEG2 spacer enhances solubility in aqueous buffers and provides a flexible linker that minimizes steric hindrance between the biotin and the target molecule.

Commercial Suppliers and Purity Information

A variety of vendors supply this compound, with purity levels being a critical factor for reproducible experimental outcomes. The following table summarizes key quantitative data from several suppliers to facilitate comparison. Researchers are advised to consult the certificate of analysis for lot-specific data.

SupplierCatalog Number (Example)Molecular Weight ( g/mol )PurityPrice (USD, per 100mg, approx.)CAS Number
BroadPharmBP-22118400.5>98%$260945633-30-7
AxisPharmAP10534400.5High Purity$260945633-30-7
Precise PEGAG-2791400.5>96%Not specified945633-30-7
Conju-ProbeCP-3040400.5>95%$1401910803-72-3
Tenova PharmaT08004400.5>= 95%$220945633-30-7
MedchemExpressHY-126957400.5097.0%Not specified1910803-72-3
Santa Cruz Biotechnologysc-281053400.5Not specifiedNot specified945633-30-7

Experimental Protocols

The primary application of this compound is the biotinylation of alkyne-modified biomolecules via click chemistry. This enables a wide range of downstream applications, including affinity purification, western blotting, and fluorescence microscopy.

General Protocol for Labeling of an Alkyne-Modified Protein with this compound via CuAAC

This protocol provides a general workflow for the copper-catalyzed click chemistry reaction to label a protein of interest.[1][2] Optimization of reaction conditions, such as reagent concentrations and incubation times, may be necessary for specific proteins.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand stock solution (e.g., 100 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 300 mM in water, freshly prepared)

  • 1.5 mL microcentrifuge tubes

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in DMSO to a final concentration of 10 mM.

  • Reaction setup: In a microcentrifuge tube, combine the following reagents in the specified order. The final volume can be adjusted as needed.

    • Alkyne-modified protein solution (e.g., to a final concentration of 1-5 mg/mL)

    • This compound stock solution (to a final concentration of 50-100 µM)

    • THPTA stock solution (to a final concentration of 1 mM)

    • Copper(II) sulfate stock solution (to a final concentration of 0.2 mM)

  • Initiate the reaction: Add the freshly prepared sodium ascorbate stock solution to a final concentration of 3 mM to initiate the click reaction.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 4-16 hours).

  • Quenching the reaction (optional): The reaction can be stopped by adding a chelating agent such as EDTA to a final concentration of 10 mM.

  • Purification: Remove excess reagents and byproducts by methods such as dialysis, size-exclusion chromatography (e.g., Sephadex G-25), or affinity purification if an appropriate tag is present on the protein.

  • Verification of labeling: The successful biotinylation of the protein can be confirmed by various methods, including:

    • Western Blot: Detect the biotinylated protein using streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP) or a fluorescent dye.

    • Mass Spectrometry: Analyze the mass shift of the protein after conjugation with this compound.

Visualizations

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a relevant signaling pathway where this compound is a valuable tool.

experimental_workflow cluster_cell_culture Cellular Labeling cluster_click_reaction Click Chemistry cluster_purification_detection Affinity Purification & Detection alkyne_protein Introduce Alkyne-modified Precursor to Cells cell_lysis Cell Lysis & Protein Extraction alkyne_protein->cell_lysis click_reaction React with this compound (CuAAC or SPAAC) cell_lysis->click_reaction streptavidin_beads Streptavidin-coated Beads click_reaction->streptavidin_beads elution Elution of Biotinylated Proteins streptavidin_beads->elution analysis Downstream Analysis (MS, Western Blot) elution->analysis

Caption: Experimental workflow for the identification of target proteins using a clickable probe.

mapk_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR) Ras Ras RTK->Ras GrowthFactor Growth Factor GrowthFactor->RTK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Probe Alkyne-modified Kinase Inhibitor Probe->Raf Inhibition & Labeling BiotinAzide This compound BiotinAzide->Probe Click Reaction

Caption: Probing the MAPK signaling pathway with a clickable, biotinylated inhibitor.[3][4][5]

Conclusion

This compound is a powerful and versatile tool for researchers in various fields, including chemical biology, proteomics, and drug development. Its unique trifunctional nature allows for the efficient and specific biotinylation of alkyne-modified biomolecules, enabling a wide array of downstream applications. The information and protocols provided in this guide are intended to serve as a valuable resource for scientists looking to incorporate this reagent into their research, facilitating novel discoveries and advancements in our understanding of complex biological systems.

References

An In-depth Technical Guide to Bioconjugation with Biotin-PEG2-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core concepts and practical applications of Biotin-PEG2-azide in bioconjugation. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this versatile reagent in their work. We will delve into the fundamental principles of its application, provide detailed experimental protocols, and present quantitative data to inform experimental design.

Introduction to this compound

This compound is a heterobifunctional linker that combines the high-affinity binding of biotin (B1667282) to avidin (B1170675) and streptavidin with the bioorthogonal reactivity of an azide (B81097) group.[1] The molecule consists of three key components:

  • Biotin: A vitamin with an exceptionally strong and specific non-covalent interaction with avidin and streptavidin, which is widely exploited for detection, purification, and immobilization of biomolecules.

  • PEG2 Linker: A short, hydrophilic diethylene glycol spacer that enhances the aqueous solubility of the reagent and the resulting conjugate.[2] This spacer also minimizes steric hindrance, allowing for efficient binding of the biotin moiety to avidin or streptavidin.[2]

  • Azide Group: A bioorthogonal functional group that selectively reacts with terminal alkynes or strained cyclooctynes through "click chemistry". This allows for the specific and efficient labeling of biomolecules in complex biological mixtures.[3][4]

The combination of these features makes this compound a powerful tool for a variety of applications, including:

  • Bioconjugation: Linking biomolecules to other molecules or surfaces.[1]

  • Probe Development: Creating probes for imaging and diagnostic applications.[1]

  • Drug Delivery: Functionalizing drug carriers for targeted delivery.[5]

  • Material Science: Modifying the surface of nanoparticles and other materials.[1]

Core Principles of this compound Bioconjugation: Click Chemistry

The primary mechanism for conjugating this compound to a target molecule is through azide-alkyne cycloaddition, a cornerstone of "click chemistry." This approach offers high specificity, efficiency, and biocompatibility.[6] There are two main variants of this reaction:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted triazole linkage between a terminal alkyne and an azide.[7][8] The reaction is catalyzed by copper(I), which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[9][10]

Advantages of CuAAC:

  • Fast reaction kinetics: Often completed within minutes to a few hours.[6]

  • High efficiency and yield. [11]

  • High specificity: The reaction is bioorthogonal, meaning it does not interfere with native biological functional groups.[8]

Limitations of CuAAC:

  • Copper toxicity: The copper catalyst can be cytotoxic, which limits its application in living cells and in vivo studies.[6][10]

  • Potential for side reactions: Copper can generate reactive oxygen species that may damage biomolecules.[6]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., dibenzocyclooctyne, DBCO) instead of a terminal alkyne.[7][10] The inherent ring strain of the cyclooctyne drives the reaction with an azide, eliminating the need for a toxic metal catalyst.[10]

Advantages of SPAAC:

  • High biocompatibility: Ideal for live-cell imaging and in vivo applications due to the absence of a copper catalyst.[6]

  • High specificity.

Limitations of SPAAC:

  • Slower reaction kinetics: Generally slower than CuAAC.[6]

  • Potential for side reactions: Some strained alkynes can react with thiols.[6]

  • Lower yields in some cases: The synthesis and optimization of cyclooctyne derivatives can be challenging, potentially leading to lower final product yields.[11]

Quantitative Data Presentation

The choice between CuAAC and SPAAC depends on the specific experimental requirements. The following tables summarize key quantitative data to aid in this decision.

Table 1: Comparison of CuAAC and SPAAC for Bioconjugation

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Reaction Rate Fast (minutes to hours)[6]Slower (hours to overnight)[6]
Biocompatibility Lower (cytotoxic copper catalyst)[6]High (ideal for live-cell and in vivo studies)[6]
Typical Reactant Concentration Micromolar (µM) range[6]Micromolar (µM) to millimolar (mM) range[6]
Side Reactions Potential for reactive oxygen species generation[6]Some strained alkynes may react with thiols[6]

Table 2: Typical Reaction Parameters for CuAAC with this compound

ParameterRecommended RangeNotes
This compound to Alkyne Molar Ratio 1:1 to 1.2:1A slight excess of the azide can drive the reaction to completion.[12]
Copper(II) Sulfate (CuSO₄) Concentration 50 µM - 2 mMOptimization is recommended for each specific application.[13]
Copper Ligand (e.g., THPTA) Concentration 250 µM - 10 mMA 1:5 ratio of CuSO₄ to ligand is a good starting point.[13]
Sodium Ascorbate (B8700270) Concentration 1 mM - 100 mMShould be prepared fresh.[12]
Reaction Time 1 - 4 hoursCan be extended up to 24 hours for less reactive substrates.[12]
Temperature Room Temperature

Experimental Protocols

The following are detailed protocols for performing CuAAC and SPAAC reactions with this compound.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of an alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • This compound

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )

  • Reaction buffer (e.g., PBS)

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the alkyne-modified protein and this compound in the desired molar ratio (e.g., 1:1.2) in the reaction buffer.

  • Prepare the copper/ligand premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of copper to ligand is a common starting point.[13] Allow the mixture to stand for a few minutes.

  • Add the copper/ligand premix: Add the freshly prepared copper/ligand premix to the protein/azide mixture.

  • Initiate the reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1 mM.[12]

  • Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as mass spectrometry.

  • Purification: Remove excess reagents and byproducts using methods like dialysis, desalting columns, or size-exclusion chromatography.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the labeling of an azide-modified protein with a cyclooctyne-biotin conjugate (as an example, though the principle is the same for this compound reacting with a cyclooctyne-modified molecule).

Materials:

  • Azide-modified protein in a suitable buffer

  • Cyclooctyne-biotin conjugate (e.g., DBCO-Biotin)

  • DMSO (for dissolving the cyclooctyne-biotin)

  • Method for purification (e.g., dialysis, desalting column)

Procedure:

  • Prepare the reaction mixture: Dissolve the azide-modified protein in an appropriate buffer at a known concentration.

  • Prepare the cyclooctyne-biotin solution: Prepare a stock solution of the cyclooctyne-biotin conjugate in DMSO.

  • Initiate the reaction: Add the cyclooctyne-biotin solution to the protein solution. A molar excess of the biotin reagent (e.g., 10- to 50-fold) is often used.[14]

  • Incubate: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[14]

  • Purification: Remove unreacted reagents using a desalting column, dialysis, or size-exclusion chromatography. This is crucial to avoid interference from free biotin in downstream applications.[14]

  • Verification: Confirm successful biotinylation using mass spectrometry to detect the mass shift or a Western blot with streptavidin-HRP.[14]

Mandatory Visualizations

Logical Relationship: CuAAC vs. SPAAC

G Comparison of CuAAC and SPAAC Pathways cluster_c_c Bioconjugation Goal cluster_c_a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_s_p Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Goal Covalent Ligation of Azide and Alkyne CuAAC CuAAC Reaction Goal->CuAAC Achieved via SPAAC SPAAC Reaction Goal->SPAAC Achieved via Cu_Catalyst Requires Copper(I) Catalyst CuAAC->Cu_Catalyst Characteristic Fast_Kinetics Fast Reaction Kinetics CuAAC->Fast_Kinetics Advantage Cytotoxicity Potential Cytotoxicity Cu_Catalyst->Cytotoxicity Leads to In_Vitro Ideal for In Vitro Applications Cytotoxicity->In_Vitro Recommends for No_Catalyst Catalyst-Free SPAAC->No_Catalyst Characteristic Slower_Kinetics Slower Reaction Kinetics SPAAC->Slower_Kinetics Disadvantage Biocompatible Highly Biocompatible No_Catalyst->Biocompatible Results in In_Vivo Ideal for Live-Cell and In Vivo Applications Biocompatible->In_Vivo Recommends for

Caption: Logical relationship diagram comparing CuAAC and SPAAC.

Experimental Workflow: Protein Labeling and Analysis

G Workflow for this compound Labeling of Proteins cluster_prep 1. Preparation cluster_reaction 2. Bioconjugation cluster_purification 3. Purification cluster_analysis 4. Analysis Start Start with Alkyne-Modified Protein Prepare_Reagents Prepare this compound and Click Chemistry Reagents Start->Prepare_Reagents Click_Reaction Perform Click Chemistry (CuAAC or SPAAC) Prepare_Reagents->Click_Reaction Purify Purify Biotinylated Protein Conjugate Click_Reaction->Purify Analysis Downstream Analysis Purify->Analysis MS Mass Spectrometry (Verification) Analysis->MS WB Western Blot (Detection with Streptavidin) Analysis->WB AP Affinity Purification (Streptavidin Beads) Analysis->AP

Caption: Experimental workflow for protein labeling with this compound.

References

Biotin-PEG2-Azide: An In-Depth Technical Guide to Protein and Peptide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-PEG2-azide, a versatile reagent for the biotinylation of proteins and peptides. It details the underlying principles of click chemistry, provides in-depth experimental protocols for common labeling strategies, presents quantitative data to inform experimental design, and illustrates key workflows for proteomic analysis.

Introduction to this compound

This compound is a chemical probe that combines the high-affinity binding of biotin (B1667282) to streptavidin with the specificity of azide-alkyne "click chemistry".[1][2] This heterobifunctional linker consists of three key components:

  • Biotin: A vitamin with an exceptionally strong and specific interaction with streptavidin and avidin, enabling efficient enrichment and detection of labeled molecules.

  • PEG2 Linker: A short, hydrophilic diethylene glycol spacer that enhances the aqueous solubility of the reagent and the resulting biotinylated protein.[1][2] This spacer also minimizes steric hindrance, improving the accessibility of the biotin moiety for binding to streptavidin.[3]

  • Azide Group: A bioorthogonal functional group that selectively reacts with alkyne-containing molecules via click chemistry, forming a stable triazole linkage.[4]

The unique properties of this compound make it an invaluable tool for a wide range of applications in proteomics, drug discovery, and molecular biology, including:

  • Protein enrichment and pull-down assays: for the identification of protein-protein interactions and post-translational modifications.[5][6]

  • Imaging and localization studies: to visualize the distribution of specific proteins within cells and tissues.

  • Activity-based protein profiling (ABPP): to identify and characterize active enzymes in complex biological samples.[7]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in labeling experiments.

PropertyValueReference
Molecular Formula C₁₆H₂₈N₆O₄S[2]
Molecular Weight 400.5 g/mol [2]
Appearance White to off-white solid[3]
Solubility Soluble in DMSO, DMF, DCM, and water[4]
Storage Store at -20°C, protected from moisture[3]

The Core Technology: Click Chemistry

Click chemistry encompasses a class of reactions that are rapid, specific, and high-yielding, making them ideal for bioconjugation.[8][9] The most common type of click chemistry used with this compound is the azide-alkyne cycloaddition, which can be performed in two main ways:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction utilizes a copper(I) catalyst to promote the formation of a stable 1,4-disubstituted triazole ring between a terminal alkyne and an azide.[5][10] While highly effective for in vitro applications, the cytotoxicity of the copper catalyst limits its use in living cells.[1]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free alternative employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[6] The absence of a toxic catalyst makes SPAAC the preferred method for labeling proteins in living systems.[1][11]

The choice between CuAAC and SPAAC depends on the specific experimental context, particularly whether the labeling is performed in vitro or in a live-cell environment.

Experimental Protocols

Successful protein and peptide labeling with this compound requires careful attention to experimental detail. Below are detailed protocols for both CuAAC and SPAAC reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for In Vitro Protein Labeling

This protocol is designed for the labeling of an alkyne-modified protein with this compound in a cell-free system.

Materials:

  • Alkyne-modified protein (1-10 mg/mL in an amine-free buffer like PBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Sodium Ascorbate (prepare fresh)

  • Deionized water

  • Desalting column (e.g., PD-10) or dialysis equipment

Stock Solutions:

ReagentStock ConcentrationSolventStorage
This compound10 mMDMSO or DMF-20°C
Copper(II) Sulfate (CuSO₄)100 mMDeionized waterRoom Temperature
THPTA Ligand200 mMDeionized waterRoom Temperature
Sodium Ascorbate100 mMDeionized waterPrepare Fresh

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the specified order. The final volume can be scaled as needed.

    • Alkyne-modified protein solution

    • This compound stock solution (to a final concentration of 50-100 µM; a 20-fold molar excess over the protein is a good starting point).[12]

    • THPTA Ligand stock solution (to a final concentration of 1 mM).

    • Copper(II) Sulfate stock solution (to a final concentration of 1 mM).[7]

  • Initiate the Reaction: Add the freshly prepared Sodium Ascorbate solution to the reaction mixture to a final concentration of 5 mM to reduce Cu(II) to the catalytic Cu(I) species.[7]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 4-16 hours).[3]

  • Purification: Remove excess unreacted this compound and copper catalyst using a desalting column or dialysis against an appropriate buffer (e.g., PBS).[3]

  • Verification of Labeling: Confirm the successful biotinylation of the protein using methods such as:

    • SDS-PAGE and Western Blot: Detect the biotinylated protein using streptavidin-HRP.[12]

    • Mass Spectrometry: Confirm the mass shift corresponding to the addition of the this compound moiety.[12]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol for Live Cell or In Vitro Labeling

This protocol is suitable for labeling proteins in living cells or for in vitro applications where the presence of copper is undesirable. It assumes the protein of interest has been modified with a strained alkyne, such as DBCO.

Materials:

  • DBCO-modified protein or cells with DBCO-labeled proteins

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO

Stock Solution:

ReagentStock ConcentrationSolventStorage
This compound10 mMDMSO-20°C

Procedure for In Vitro Labeling:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the DBCO-modified protein with a 2-5 fold molar excess of this compound.[1]

  • Incubation: Incubate the reaction mixture for 1-12 hours at room temperature or 37°C.[1] The reaction time may require optimization depending on the specific protein and desired labeling efficiency.

  • Purification: If necessary, remove excess this compound by size-exclusion chromatography or dialysis.

Procedure for Live Cell Labeling:

  • Metabolic Labeling: Culture cells in the presence of a metabolic precursor containing a DBCO group to incorporate it into the protein of interest.

  • Cell Preparation: After metabolic labeling, wash the cells with PBS to remove any unincorporated precursor.

  • Labeling Reaction: Add this compound to the cell culture medium to a final concentration of 25-100 µM.

  • Incubation: Incubate the cells for 1-2 hours at 37°C.

  • Washing: Wash the cells multiple times with PBS to remove excess this compound.

  • Downstream Analysis: The labeled cells are now ready for downstream applications such as cell lysis followed by enrichment of biotinylated proteins.

Quantitative Data and Performance

The efficiency of protein labeling and subsequent analysis can be influenced by several factors, including the length of the PEG linker and the cell type being studied.

Influence of PEG Linker Length on Peptide Identification

The length of the PEG linker can impact the efficiency of identifying labeled peptides in mass spectrometry-based proteomics. A study comparing different PEG linker lengths in a "MixClick" workflow (a mixture of Biotin-PEG3, -PEG4, and -PEG5-azide) versus individual tagging demonstrated that a mixture of linker lengths can enhance peptide identification.[3]

Biotin-PEG-azide VariantNumber of DDA RunsTotal Peptides IdentifiedAverage Identifications per DDA Run
MixClick (1:1:1 ratio of PEG3, PEG4, PEG5)626344
Individual Tagging (PEG3, PEG4, or PEG5)1722513

Data adapted from a study on one-pot triplex tagging of modified peptides.[3]

Cell Line-Dependent Labeling Efficiency

The efficiency of metabolic labeling and subsequent click chemistry can vary between different cell lines. A qualitative study on the metabolic labeling of sialylated glycoconjugates with an azide-modified mannosamine (B8667444) analog, followed by a click reaction with an alkyne-biotin probe, showed varying intensities of biotinylated glycoproteins in different human cell lines.

Cell LineRelative Intensity of Biotinylated Glycoproteins
HeLa+++
Jurkat++
HL-60+
K562++++

This data is a qualitative summary of Western blot results and indicates that labeling efficiency can be cell-line dependent.

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and conceptual relationships in the application of this compound.

CuAAC_Workflow cluster_start Preparation cluster_reaction Click Reaction (CuAAC) cluster_analysis Analysis Alkyne-modified\nProtein Alkyne-modified Protein Reaction Mix Reaction Mix Alkyne-modified\nProtein->Reaction Mix This compound This compound This compound->Reaction Mix Biotinylated\nProtein Biotinylated Protein Reaction Mix->Biotinylated\nProtein Cu(I) Catalyst\n(CuSO4 + Ascorbate) Cu(I) Catalyst (CuSO4 + Ascorbate) Cu(I) Catalyst\n(CuSO4 + Ascorbate)->Reaction Mix Purification Purification Biotinylated\nProtein->Purification Downstream\nApplications Downstream Applications Purification->Downstream\nApplications Proteomics_Workflow Cell Lysate with\nBiotinylated Proteins Cell Lysate with Biotinylated Proteins Streptavidin\nEnrichment Streptavidin Enrichment Cell Lysate with\nBiotinylated Proteins->Streptavidin\nEnrichment On-bead\nDigestion (Trypsin) On-bead Digestion (Trypsin) Streptavidin\nEnrichment->On-bead\nDigestion (Trypsin) Peptide Elution\n& Desalting Peptide Elution & Desalting On-bead\nDigestion (Trypsin)->Peptide Elution\n& Desalting LC-MS/MS\nAnalysis LC-MS/MS Analysis Peptide Elution\n& Desalting->LC-MS/MS\nAnalysis Protein Identification\n& Quantification Protein Identification & Quantification LC-MS/MS\nAnalysis->Protein Identification\n& Quantification Signaling_Pathway_Investigation cluster_labeling Cellular Labeling cluster_analysis Proteomic Analysis cluster_pathway Pathway Elucidation Metabolic Labeling\n(Alkyne Precursor) Metabolic Labeling (Alkyne Precursor) Click Reaction\n(this compound) Click Reaction (this compound) Metabolic Labeling\n(Alkyne Precursor)->Click Reaction\n(this compound) Protein of Interest\n(Biotinylated) Protein of Interest (Biotinylated) Click Reaction\n(this compound)->Protein of Interest\n(Biotinylated) Pull-down with\nStreptavidin Beads Pull-down with Streptavidin Beads Protein of Interest\n(Biotinylated)->Pull-down with\nStreptavidin Beads Identification of\nInteracting Proteins (MS) Identification of Interacting Proteins (MS) Pull-down with\nStreptavidin Beads->Identification of\nInteracting Proteins (MS) Mapping Protein\nInteraction Network Mapping Protein Interaction Network Identification of\nInteracting Proteins (MS)->Mapping Protein\nInteraction Network

References

Methodological & Application

Application Notes: Biotin-PEG2-Azide for Protein Labeling via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Click chemistry has become a cornerstone for bioconjugation due to its high efficiency, specificity, and biocompatibility.[1] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is a prime example, enabling the formation of a stable triazole linkage between an azide (B81097) and an alkyne.[2][3] This protocol details the use of Biotin-PEG2-azide for labeling alkyne-modified proteins.

This compound is a versatile reagent featuring three key components:

  • Biotin (B1667282): A small vitamin with an exceptionally high affinity for streptavidin and avidin, making it an ideal handle for detection, purification, and immobilization.[4]

  • PEG2 Linker: A short, hydrophilic polyethylene (B3416737) glycol spacer that increases the reagent's aqueous solubility, reduces non-specific binding, and minimizes steric hindrance between the biotin and the target protein. This ensures greater accessibility of the biotin for binding to streptavidin.[5][6]

  • Azide Group: A bioorthogonal functional group that is stable and unreactive in biological systems but reacts specifically with terminal alkynes in the presence of a copper(I) catalyst.[7]

This method is applicable for labeling proteins that have been metabolically, enzymatically, or chemically modified to contain an alkyne group.[8][9] The resulting biotinylated proteins are suitable for a wide range of downstream applications, including affinity purification, pull-down assays, western blotting, and imaging.[5]

Quantitative Data Summary

The efficiency of the click reaction is dependent on several factors, including reagent concentrations and reaction conditions. The following tables provide recommended starting points and a comparison with other biotinylation methods.

Table 1: Recommended Reaction Conditions for CuAAC Protein Labeling

Parameter Recommended Concentration/Value Notes
Alkyne-Modified Protein 1-10 mg/mL (approx. 10-100 µM) Protein should be in an amine-free buffer like PBS.[5]
This compound 20-100 µM A 2 to 10-fold molar excess over the protein is a good starting point.[10]
Copper(II) Sulfate (CuSO₄) 1 mM The copper(I) catalyst is generated in situ from CuSO₄.[7]
Sodium Ascorbate (B8700270) 2-5 mM Used as a reducing agent to maintain copper in the active Cu(I) state. Prepare fresh.[5][7]
Copper Ligand (e.g., THPTA) 2-5 mM Stabilizes the Cu(I) ion, prevents protein damage, and improves reaction efficiency.[11]
pH 7.0 - 8.0 The reaction is robust across a range of pH values, with physiological pH being ideal.[2][7]
Temperature 4°C to 37°C Room temperature (20-25°C) is common. Use 4°C for sensitive proteins.[7]

| Incubation Time | 30 minutes - 2 hours | Reaction is typically rapid. Longer times may be needed at lower temperatures.[5][12] |

Table 2: Comparison of Biotinylation Strategies

Feature CuAAC with Biotin-PEG-Azide Strain-Promoted (Copper-Free) Click Chemistry Amine-Reactive Biotinylation (e.g., NHS-Ester)
Reaction Mechanism Copper(I)-catalyzed [3+2] cycloaddition between an azide and a terminal alkyne.[13] Strain-promoted [3+2] cycloaddition between an azide and a cyclooctyne (B158145) (e.g., DBCO).[13] Acylation of primary amines (e.g., lysine (B10760008) residues).[13]
Specificity High: Targets only bioorthogonally introduced alkynes.[9] High: Targets bioorthogonally introduced cyclooctynes. Low: Reacts with many accessible lysine residues on the protein surface, leading to potential off-target effects.[13]
Biocompatibility Moderate: Copper catalyst can be cytotoxic, which is a concern for live-cell applications.[13] High: No cytotoxic copper catalyst is required, making it ideal for live-cell and in vivo studies. High: No cytotoxic reagents are typically used.

| Requirements | Requires introduction of an alkyne handle into the target protein. | Requires introduction of a cyclooctyne handle into the target protein. | Requires accessible primary amine groups on the protein. |

Experimental Workflow & Reaction Mechanism

The overall process involves preparing the alkyne-modified protein, performing the copper-catalyzed click reaction with this compound, and then purifying and verifying the newly labeled protein.

G cluster_0 Click Reaction: CuAAC Prot_Alkyne Alkyne-Modified Protein Catalyst + Prot_Alkyne->Catalyst Biotin_Azide This compound Biotin_Azide->Catalyst Product Biotinylated Protein (Stable Triazole Linkage) Catalyst->Product Cu(I), Ascorbate, Ligand (THPTA)

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.

G start Start: Prepare Alkyne- Modified Protein prep_reagents Prepare Stock Solutions (Biotin-Azide, CuSO₄, Ascorbate, Ligand) start->prep_reagents mix_reagents Combine Protein, Biotin-Azide, CuSO₄, and Ligand prep_reagents->mix_reagents initiate Initiate Reaction with Sodium Ascorbate mix_reagents->initiate incubate Incubate at Room Temp (30-120 min) initiate->incubate purify Purify Labeled Protein (e.g., Desalting Column) incubate->purify verify Verify Biotinylation purify->verify wb Western Blot (Streptavidin-HRP) verify->wb Qualitative ms Mass Spectrometry (Mass Shift Analysis) verify->ms Quantitative end End: Labeled Protein Ready for Application wb->end ms->end

Caption: Experimental workflow for protein labeling using this compound.

Experimental Protocols

1. Required Materials

  • Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand

  • DMSO (Dimethyl sulfoxide), anhydrous

  • Deionized water (ddH₂O)

  • Microcentrifuge tubes

  • Size-exclusion chromatography/desalting columns (e.g., PD-10) for purification

  • Reagents for protein analysis (e.g., SDS-PAGE, Western blot, mass spectrometry)

2. Preparation of Reagent Stock Solutions

  • This compound (10 mM): Dissolve the required amount in anhydrous DMSO. Store at -20°C, protected from light and moisture.[5]

  • Copper(II) Sulfate (100 mM): Dissolve 25 mg of CuSO₄·5H₂O in 1 mL of ddH₂O. Store at room temperature.[5]

  • THPTA Ligand (100 mM): Prepare a 100 mM stock solution in ddH₂O. Store at room temperature.[11]

  • Sodium Ascorbate (300 mM): Dissolve ~60 mg of sodium ascorbate in 1 mL of ddH₂O. This solution must be prepared fresh immediately before use as it is prone to oxidation.[11]

3. Step-by-Step Protein Labeling Protocol

This protocol is for a final reaction volume of 200 µL with a protein concentration of 5 mg/mL (~50-100 µM, depending on MW) as an example. Volumes should be adjusted for different protein concentrations and reaction scales.

  • In a 1.5 mL microcentrifuge tube, add your alkyne-modified protein solution. For this example, use 1 mg of protein in a volume up to 170 µL with PBS buffer.

  • Add 4 µL of the 10 mM this compound stock solution (final concentration: 200 µM). Vortex briefly to mix.

  • Add 2 µL of the 100 mM CuSO₄ stock solution (final concentration: 1 mM). Vortex briefly.

  • Add 4 µL of the 100 mM THPTA ligand stock solution (final concentration: 2 mM). Vortex briefly.

  • To initiate the reaction, add 20 µL of the freshly prepared 300 mM sodium ascorbate solution (final concentration: 30 mM). Vortex gently.[11][12]

  • Incubate the reaction for 1-2 hours at room temperature, protected from light. For temperature-sensitive proteins, the reaction can be performed at 4°C overnight.[5][7]

4. Purification of Biotinylated Protein

It is crucial to remove excess biotin reagent and copper catalyst to prevent interference in downstream applications.[14]

  • Size-Exclusion/Desalting Columns: This is the most common and efficient method.

    • Equilibrate a desalting column (e.g., PD-10 or a spin column) with PBS according to the manufacturer's instructions.

    • Carefully apply the entire 200 µL reaction mixture to the center of the column resin.

    • Elute the protein with PBS. The larger, biotinylated protein will elute first, while the smaller, unreacted components are retained.[14]

    • Collect the protein-containing fractions as specified by the column manufacturer.

5. Verification of Biotinylation

Successful labeling can be confirmed using several methods:

  • Western Blot:

    • Separate the purified, labeled protein and an unlabeled control using SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a streptavidin-HRP conjugate, followed by a chemiluminescent substrate.

    • A band corresponding to the molecular weight of your protein should appear only in the lane with the labeled sample, confirming successful biotinylation.[15]

  • Mass Spectrometry:

    • Analyze the purified protein using ESI-MS or MALDI-TOF.

    • Compare the mass of the labeled protein to the unlabeled control. A mass shift corresponding to the addition of the this compound moiety confirms covalent modification. This method can also provide information on the degree of labeling.[5][15]

  • HABA Assay: This colorimetric assay can be used to quantify the amount of biotin incorporated per protein molecule.[15]

References

Application Notes and Protocols for Cell Surface Labeling with Biotin-PEG2-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell surface proteins are critical mediators of cellular communication, signaling, and interaction with the extracellular environment. Their study is fundamental to understanding a vast array of biological processes and to the development of novel therapeutics. Biotin-PEG2-azide is a valuable chemical tool for the selective labeling of cell surface biomolecules. This reagent incorporates a biotin (B1667282) moiety for high-affinity capture and detection, a short polyethylene (B3416737) glycol (PEG2) spacer to enhance solubility and reduce steric hindrance, and a terminal azide (B81097) group for bioorthogonal ligation.[1]

The azide group enables a highly specific and efficient covalent reaction with a corresponding alkyne-modified target via "click chemistry".[2][3] This bioorthogonal reaction does not interfere with native biological processes, making it ideal for labeling in the complex environment of living cells.[2][4] The introduction of the alkyne handle onto cell surface molecules can be achieved through metabolic labeling, where cells are cultured with a precursor molecule containing an alkyne group that is incorporated into proteins or glycans. This two-step labeling strategy provides exceptional specificity for cell surface components.

These application notes provide a detailed guide for utilizing this compound for cell surface labeling, including protocols for both copper-catalyzed and strain-promoted azide-alkyne cycloaddition, as well as downstream analysis.

Data Presentation

The efficiency of cell surface labeling can be influenced by the chosen click chemistry method and the specific cell line. The following tables summarize key comparative data for different biotinylation strategies and labeling efficiencies in various cell lines. While specific quantitative data for this compound is limited in the provided search results, the data for analogous biotin-azide reagents with different PEG linkers offer valuable insights.

Table 1: Comparison of Biotinylation Strategies [2]

FeatureCopper-Catalyzed Click Chemistry (CuAAC) with Biotin-PEG-AzideCopper-Free Click Chemistry (SPAAC) with DBCO-BiotinAmine-Reactive Biotinylation (e.g., NHS-Ester)
Reaction Mechanism Copper(I)-catalyzed [3+2] cycloaddition between an azide and a terminal alkyne.Strain-promoted [3+2] cycloaddition between an azide and a cyclooctyne (B158145) (e.g., DBCO).Acylation of primary amines (e.g., lysine (B10760008) residues).
Specificity High: Targets bioorthogonally introduced alkynes.High: Targets bioorthogonally introduced cyclooctynes.Low: Reacts with numerous accessible proteins, leading to potential off-target effects.
Biocompatibility Lower: Copper catalyst can be cytotoxic, a concern for live-cell imaging and in vivo studies.High: No cytotoxic copper catalyst is required, making it ideal for live-cell and in vivo applications.Moderate: Can cause widespread, non-specific acylation of cellular proteins, potentially disrupting their function.
Reaction Kinetics Generally slower than copper-free click chemistry.Exceptionally fast, with rate constants significantly higher than CuAAC.Fast, but dependent on pH and buffer composition.
Experimental Workflow More complex, requiring the addition of a copper catalyst, a reducing agent, and a copper-chelating ligand.Simpler workflow, avoiding the handling of toxic metal catalysts.Simple one-step addition, but requires careful buffer selection to avoid competing amines.

Table 2: Relative Biotinylation Intensity in Different Human Cell Lines [2]

This table summarizes the relative intensity of biotinylated glycoproteins detected by Western blot after metabolic labeling with an azide-modified mannosamine (B8667444) analog (ManNAz) and subsequent click reaction with an alkyne-biotin probe. This reflects the combined efficiency of metabolic uptake, incorporation, and the click reaction.

Cell LineDescriptionRelative Biotinylation Intensity (Normalized to Ponceau Red Staining)
HEK293 Human Embryonic KidneyHigh
HeLa Human Cervical CancerHigh
HCT116 Human Colon CancerHigh
HT29 Human Colon CancerModerate
CCD841CoN Normal Human ColonLow

Note: The efficiency of metabolic labeling and subsequent click chemistry can be cell-line dependent. Factors such as the expression levels of relevant metabolic enzymes and transporters can influence the incorporation of modified precursors.[2]

Experimental Protocols

The following protocols provide a step-by-step guide for cell surface labeling using this compound. The first critical step is the introduction of an alkyne handle onto the cell surface. This is typically achieved through metabolic labeling.

Protocol 1: Metabolic Labeling of Cell Surface Glycans with an Alkyne-Modified Sugar

This protocol describes the metabolic incorporation of an alkyne-modified sugar (e.g., Ac4ManNAl) into cellular glycoproteins.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Alkyne-modified sugar (e.g., N-azidoacetylmannosamine-tetraacylated (Ac4ManNAl))

  • Phosphate Buffered Saline (PBS)

  • DMSO

Procedure:

  • Cell Preparation: Seed cultured cells in a 6-well plate or a 60-mm culture dish. Allow cells to reach 60-80% confluency.[5]

  • Prepare Alkyne-Sugar Stock Solution: Prepare a stock solution of the alkyne-modified sugar in sterile DMSO.

  • Metabolic Labeling: Add the alkyne-sugar stock solution to the cell culture medium to a final concentration of 25-50 µM.

  • Incubation: Incubate the cells for 48-72 hours to allow for the metabolic incorporation of the alkyne-modified sugar into the cell surface glycans.

  • Washing: Wash the cells twice with PBS to remove any unincorporated sugar before proceeding to the click chemistry reaction.

Protocol 2: Cell Surface Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2]

This protocol outlines the labeling of alkyne-modified biomolecules on live cells with this compound using CuAAC.

Materials:

  • Metabolically labeled cells (from Protocol 1)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA)

  • PBS

  • DMSO

Procedure:

  • Prepare Stock Solutions:

    • This compound: 10 mM in DMSO.

    • CuSO4: 50 mM in deionized water.

    • Sodium ascorbate: 300 mM in deionized water (prepare fresh).

    • THPTA: 100 mM in deionized water.

  • Wash Cells: Wash the metabolically labeled cells twice with PBS.

  • Prepare Click Reaction Cocktail: Immediately before use, prepare the click reaction cocktail by adding the reagents in the following order to PBS:

    • This compound (final concentration 5-50 µM)

    • THPTA (final concentration 100 µM)

    • CuSO4 (final concentration 20 µM)

    • Sodium ascorbate (final concentration 300 µM)

    • Vortex briefly after each addition.

  • Labeling Reaction: Remove the PBS from the cells and add the click reaction cocktail.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Washing: Remove the reaction cocktail and wash the cells three times with PBS.

  • Downstream Analysis: The cells are now ready for downstream applications such as cell lysis for Western blot analysis or imaging.

Protocol 3: Cell Surface Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is an alternative to CuAAC that avoids the use of a copper catalyst, which can be toxic to cells.[6][7] It requires the metabolic incorporation of a strained alkyne, such as a cyclooctyne (e.g., DBCO).

Materials:

  • Cells metabolically labeled with a strained alkyne (e.g., DBCO-modified sugar)

  • This compound

  • Complete cell culture medium (pre-warmed)

  • PBS (warm)

Procedure:

  • Prepare this compound Solution: Prepare a stock solution of this compound in DMSO. Dilute the this compound in pre-warmed complete culture medium to a final concentration of 10-50 µM.

  • Wash Cells: Wash the cells twice with warm PBS.

  • Labeling Reaction: Add the this compound solution to the cells.

  • Incubation: Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells three times with warm PBS to remove unreacted this compound.

  • Downstream Analysis: The cells are now ready for downstream applications.

Protocol 4: Cell Lysis and Protein Quantification[5][8]

Materials:

  • Labeled cells

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Cell scraper

  • Microcentrifuge tubes

  • Protein assay reagent (e.g., BCA assay)

Procedure:

  • Cell Lysis: Add ice-cold lysis buffer to the plate of labeled cells. Use a cell scraper to detach the cells.

  • Homogenization: Transfer the cell lysate to a microcentrifuge tube and briefly sonicate or place on a rotator at 4°C for 1 hour.

  • Clarification: Centrifuge the lysate for 15 minutes at 15,000 x g at 4°C.

  • Collect Supernatant: Transfer the supernatant containing the solubilized proteins to a new tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay.

Protocol 5: Enrichment of Biotinylated Proteins using Streptavidin Beads[5][9]

Materials:

  • Cell lysate containing biotinylated proteins

  • Streptavidin-agarose beads

  • Lysis buffer

  • Wash buffer

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Prepare Beads: Wash the streptavidin-agarose beads with lysis buffer.

  • Binding: Add the biotinylated cell lysate to the washed beads and incubate for 1-2 hours at 4°C with rotation.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads extensively with wash buffer to remove non-specifically bound proteins (at least three washes).

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.

  • Analysis: The eluted proteins can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

Mandatory Visualization

experimental_workflow cluster_prep Cell Preparation & Metabolic Labeling cluster_labeling Cell Surface Labeling cluster_analysis Downstream Analysis cell_culture 1. Cell Culture metabolic_labeling 2. Metabolic Labeling (Incorporate Alkyne) cell_culture->metabolic_labeling wash_cells 3. Wash Cells click_reaction 4. Click Reaction (this compound) wash_cells->click_reaction wash_cells2 5. Wash Cells click_reaction->wash_cells2 cell_lysis 6. Cell Lysis protein_quant 7. Protein Quantification cell_lysis->protein_quant affinity_purification 8. Affinity Purification (Streptavidin Beads) protein_quant->affinity_purification analysis 9. Analysis (Western Blot / Mass Spec) affinity_purification->analysis

Caption: Experimental workflow for cell surface labeling with this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_detection Detection Method Receptor Cell Surface Receptor (Alkyne-labeled) Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Activation Biotin_Azide This compound Receptor->Biotin_Azide Click Reaction Ligand Ligand Ligand->Receptor Binding Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Streptavidin Streptavidin Biotin_Azide->Streptavidin Binding

Caption: Generalized signaling pathway that can be studied using this labeling method.

References

Application Notes and Protocols for Biotin-PEG2-azide in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG2-azide is a heterobifunctional linker that has emerged as a valuable tool in the development of targeted drug delivery systems. This molecule incorporates three key functional elements: a biotin (B1667282) moiety for targeting, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group for conjugation. The strategic combination of these components enables the precise attachment of therapeutic agents to nanocarriers and their subsequent delivery to cells and tissues that overexpress biotin receptors, a common characteristic of many cancer cells.[1][2]

The principle behind this targeted approach lies in the high-affinity interaction between biotin (Vitamin B7) and its receptors, such as the sodium-dependent multivitamin transporter (SMVT), which are often upregulated on the surface of cancer cells to meet their heightened metabolic needs.[1][3] By functionalizing a drug or drug-loaded nanocarrier with biotin, the therapeutic payload can be selectively internalized by cancer cells through receptor-mediated endocytosis, thereby increasing the drug's efficacy at the tumor site while minimizing off-target toxicity.[1][3]

The azide group provides a versatile handle for conjugation via "click chemistry," a set of highly efficient and bioorthogonal reactions.[4] This allows for the covalent attachment of this compound to a wide range of molecules and materials that have been modified to contain a complementary alkyne group, under mild reaction conditions.[5][6] The short PEG2 spacer enhances the water solubility of the conjugate and provides a flexible linkage that can improve the accessibility of the biotin moiety to its receptor.[7]

These application notes provide an overview of the use of this compound in targeted drug delivery, along with detailed protocols for conjugation, in vitro evaluation, and quantitative analysis.

Data Presentation

The following tables summarize representative quantitative data from studies utilizing biotinylated drug delivery systems. This data illustrates the enhanced cellular uptake and cytotoxicity of targeted formulations compared to their non-targeted counterparts.

Table 1: In Vitro Cellular Uptake of Biotinylated Nanoparticles

Cell LineNanoparticle SystemTargeting LigandUptake Enhancement (Targeted vs. Non-Targeted)Reference
HeLaFluorescent PLGA NanoparticlesBiotin~2.5-fold increase in fluorescence intensity[3]
A549Fluorescent LiposomesBiotinSignificant increase in intracellular fluorescence[3]
MCF-7Quantum DotsBiotinHigher intracellular accumulation[3]

Table 2: In Vitro Cytotoxicity of Biotinylated Drug Formulations

Cell LineDrugDelivery SystemIC50 (Targeted)IC50 (Non-Targeted/Free Drug)Reference
SGC-7901DeacetylcolchicineDisulfide-linked conjugate0.124 µM> 10 µM (Free Drug)[8]
A549DeacetylcolchicineDisulfide-linked conjugate0.085 µM> 10 µM (Free Drug)[8]
HeLaDeacetylcolchicineDisulfide-linked conjugate0.108 µM> 10 µM (Free Drug)[8]

Mandatory Visualization

To better understand the applications of this compound, the following diagrams illustrate the fundamental mechanisms and experimental workflows.

G Mechanism of Biotin-Receptor-Mediated Endocytosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Drug_Carrier Biotin-PEG2-Drug Carrier Receptor Biotin Receptor (e.g., SMVT) Drug_Carrier->Receptor 1. Binding Endosome Early Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Vesicle Trafficking Drug_Release Drug Release Lysosome->Drug_Release 4. Drug Release

Biotin receptor-mediated endocytosis pathway.

G Experimental Workflow for Biotin-Targeted Nanoparticle Evaluation Start Start Synthesize_NP Synthesize Alkyne-Modified Nanoparticle Start->Synthesize_NP Conjugation Conjugate this compound via Click Chemistry Synthesize_NP->Conjugation Purification Purify Biotinylated Nanoparticles Conjugation->Purification Characterization Characterize Nanoparticles (Size, Zeta, Biotin Quantification) Purification->Characterization In_Vitro In Vitro Studies (Cellular Uptake, Cytotoxicity) Characterization->In_Vitro In_Vivo In Vivo Studies (Biodistribution, Efficacy) In_Vitro->In_Vivo End End In_Vivo->End

Workflow for nanoparticle functionalization and evaluation.

G Click Chemistry Conjugation of this compound Biotin_Azide This compound Catalyst Cu(I) Catalyst (CuAAC) or Strained Alkyne (SPAAC) Biotin_Azide->Catalyst Alkyne_Drug Alkyne-Modified Drug/ Nanoparticle Alkyne_Drug->Catalyst Conjugate Biotinylated Drug/ Nanoparticle Catalyst->Conjugate

This compound conjugation via click chemistry.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Alkyne-Modified Nanoparticle via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the copper-catalyzed click chemistry reaction to conjugate this compound to a nanoparticle functionalized with terminal alkyne groups.[5][9][10]

Materials:

  • Alkyne-modified nanoparticles

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Deionized water

  • Purification system (e.g., dialysis membrane with appropriate MWCO, size exclusion chromatography, or centrifugation)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of alkyne-modified nanoparticles at a known concentration in the Reaction Buffer.

    • Prepare a stock solution of this compound in deionized water or DMSO.

    • Prepare a 20 mM stock solution of CuSO4 in deionized water.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water.

  • CuAAC Reaction:

    • In a microcentrifuge tube, add the alkyne-modified nanoparticles to the Reaction Buffer.

    • Add the this compound stock solution to the nanoparticle suspension. A 5- to 10-fold molar excess of this compound relative to the alkyne groups on the nanoparticles is a good starting point.

    • In a separate tube, premix the CuSO4 and THPTA solutions. Add this premixed solution to the reaction mixture. The final concentration of copper is typically in the range of 50-250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to the reaction mixture. The final concentration of sodium ascorbate should be 5-10 times the concentration of CuSO4.

    • Incubate the reaction for 1-4 hours at room temperature with gentle mixing, protected from light.

  • Purification:

    • Purify the biotinylated nanoparticles from excess reagents using a suitable method. For larger nanoparticles, repeated centrifugation and resuspension in fresh buffer is effective. For smaller nanoparticles or soluble conjugates, dialysis or size exclusion chromatography is recommended.

Protocol 2: Quantification of Surface Biotin using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to quantify the amount of biotin conjugated to the surface of nanoparticles.[11][12][13]

Materials:

  • Biotinylated nanoparticles

  • HABA/Avidin (B1170675) solution (can be prepared or obtained as a kit)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 500 nm

  • Biotin standards of known concentrations

Procedure:

  • Preparation of HABA/Avidin Reagent:

    • If using a kit, reconstitute the HABA/Avidin reagent according to the manufacturer's instructions.

    • Alternatively, prepare a solution of HABA and avidin in a suitable buffer (e.g., PBS).

  • Biotin Standard Curve:

    • Prepare a series of biotin standards of known concentrations.

    • Add 180 µL of the HABA/Avidin solution to the wells of a 96-well plate.

    • Add 20 µL of each biotin standard to the respective wells.

    • Measure the absorbance at 500 nm. The absorbance will decrease as the biotin concentration increases.

    • Plot the change in absorbance against the biotin concentration to generate a standard curve.

  • Quantification of Biotin on Nanoparticles:

    • Add 180 µL of the HABA/Avidin solution to a new set of wells.

    • Add 20 µL of the purified biotinylated nanoparticle suspension to these wells.

    • Measure the absorbance at 500 nm.

    • Use the standard curve to determine the concentration of biotin in the nanoparticle sample. From this, the number of biotin molecules per nanoparticle can be calculated if the nanoparticle concentration is known.

Protocol 3: In Vitro Cellular Uptake Study

This protocol outlines a method to assess the cellular uptake of biotinylated nanoparticles in a cancer cell line known to overexpress biotin receptors.[3][14]

Materials:

  • Biotin receptor-overexpressing cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • Fluorescently labeled biotinylated nanoparticles

  • Fluorescently labeled non-targeted nanoparticles (control)

  • Free biotin solution

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in 12-well plates at a density that will result in 70-80% confluency on the day of the experiment.

    • Incubate the cells for 24 hours at 37°C and 5% CO2.

  • Nanoparticle Treatment:

    • Prepare suspensions of the fluorescently labeled biotinylated and non-targeted nanoparticles in complete cell culture medium at the desired concentration.

    • For a competition assay, pre-incubate a set of wells with a high concentration of free biotin (e.g., 1 mM) for 30-60 minutes to block the biotin receptors.

    • Remove the old medium from the cells and add the prepared nanoparticle suspensions. Include the following groups:

      • Group 1: Biotinylated nanoparticles

      • Group 2: Non-targeted nanoparticles

      • Group 3: Free biotin pre-incubation followed by biotinylated nanoparticles

    • Incubate the cells for 2-4 hours at 37°C.

  • Sample Preparation and Analysis:

    • Wash the cells three times with ice-cold PBS to remove non-internalized nanoparticles.

    • For flow cytometry: Detach the cells with Trypsin-EDTA, centrifuge, and resuspend in PBS. Analyze the fluorescence intensity of the cells.

    • For fluorescence microscopy: Fix the cells with 4% paraformaldehyde, stain the nuclei with DAPI, and visualize under a fluorescence microscope.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to evaluate the cytotoxic effect of a drug-loaded biotinylated nanoparticle formulation.[15][16]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Drug-loaded biotinylated nanoparticles

  • Drug-loaded non-targeted nanoparticles (control)

  • Free drug (control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment:

    • Prepare serial dilutions of the free drug, drug-loaded biotinylated nanoparticles, and drug-loaded non-targeted nanoparticles in complete cell culture medium.

    • Treat the cells with the different formulations and concentrations. Include untreated cells as a control for 100% viability.

    • Incubate the plate for 48-72 hours at 37°C.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the drug concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each formulation.

References

Application Notes and Protocols for the Functionalization of Nanoparticles with Biotin-PEG2-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with biotin (B1667282) moieties is a critical step in the development of advanced drug delivery systems, diagnostic tools, and targeted therapies. The high-affinity, non-covalent interaction between biotin and avidin (B1170675) or streptavidin provides a robust and versatile method for linking nanoparticles to a wide range of biological molecules. This document provides detailed protocols for the covalent attachment of Biotin-PEG2-azide to alkyne-functionalized nanoparticles via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The inclusion of a short polyethylene (B3416737) glycol (PEG2) spacer enhances water solubility and minimizes steric hindrance.

Principle of Functionalization

The core of the functionalization process is the "click chemistry" reaction, a highly efficient and specific reaction between an azide (B81097) (this compound) and an alkyne (on the nanoparticle surface). This reaction forms a stable triazole linkage, covalently attaching the biotin molecule to the nanoparticle. Two primary methods for this reaction are described:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method utilizes a copper(I) catalyst to promote the reaction between a terminal alkyne on the nanoparticle and the azide of the biotin linker. It is a rapid and high-yielding reaction.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click chemistry method involves a strained cyclooctyne (B158145) on the nanoparticle that reacts spontaneously with the azide. This approach is advantageous for biological applications where the cytotoxicity of copper is a concern.

Experimental Protocols

Protocol 1: Functionalization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the steps for conjugating this compound to nanoparticles functionalized with a terminal alkyne using a Cu(I) catalyst.

Materials:

  • Alkyne-functionalized nanoparticles

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized (DI) water

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Centrifugation tubes

  • Orbital shaker or rotator

Procedure:

  • Preparation of Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in DMSO.

    • CuSO₄: Prepare a 50 mM stock solution in DI water.

    • Sodium ascorbate: Prepare a 300 mM stock solution in DI water immediately before use.

    • THPTA: Prepare a 100 mM stock solution in DI water.

  • Reaction Setup:

    • Disperse the alkyne-functionalized nanoparticles in PBS buffer to a final concentration of 1 mg/mL.

    • In a separate tube, prepare the click reaction cocktail. For a 1 mL final reaction volume, add the reagents in the following order, vortexing briefly after each addition:

      • To 900 µL of the nanoparticle suspension, add this compound to a final concentration of 50-250 µM (a 5 to 25-fold molar excess over the alkyne groups on the nanoparticles is a good starting point).

      • Add THPTA to a final concentration of 100 µM.

      • Add CuSO₄ to a final concentration of 20 µM.

      • Initiate the reaction by adding sodium ascorbate to a final concentration of 300 µM.

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing on a rotator or orbital shaker.

  • Purification:

    • Pellet the nanoparticles by centrifugation (the speed and time will depend on the nanoparticle size and density; e.g., 14,000 x g for 30 minutes).

    • Remove the supernatant containing unreacted reagents.

    • Resuspend the nanoparticle pellet in fresh PBS buffer.

    • Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of reactants.

    • After the final wash, resuspend the biotinylated nanoparticles in the desired buffer for storage or further use.

Protocol 2: Functionalization via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of this compound to nanoparticles functionalized with a strained cyclooctyne (e.g., DBCO).

Materials:

  • Cyclooctyne-functionalized nanoparticles (e.g., DBCO-nanoparticles)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized (DI) water

  • Dimethyl sulfoxide (DMSO)

  • Centrifugation tubes

  • Orbital shaker or rotator

Procedure:

  • Preparation of Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in DMSO.

  • Reaction Setup:

    • Disperse the cyclooctyne-functionalized nanoparticles in PBS buffer to a final concentration of 1 mg/mL.

    • Add the this compound stock solution to the nanoparticle suspension. A 1.5 to 5-fold molar excess of the azide molecule to the cyclooctyne groups on the nanoparticles is recommended as a starting point.

  • Incubation:

    • Incubate the reaction mixture for 4-24 hours at room temperature or 37°C with gentle mixing. The reaction time can be optimized based on the specific cyclooctyne used.

  • Purification:

    • Purify the biotinylated nanoparticles using repeated centrifugation and resuspension in fresh PBS buffer as described in Protocol 1, step 4.

    • Alternatively, size exclusion chromatography or dialysis can be used for purification.

Characterization of Biotinylated Nanoparticles

Successful functionalization should be confirmed by a suite of characterization techniques.

Protocol 3: Biotin Quantification using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to determine the amount of biotin conjugated to the nanoparticles.

Materials:

  • HABA/Avidin commercial kit

  • Biotinylated nanoparticle suspension

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare the HABA/Avidin reagent according to the kit manufacturer's instructions.

  • Assay:

    • Add 180 µL of the HABA/Avidin solution to the wells of a 96-well microplate.

    • Add 20 µL of the biotinylated nanoparticle suspension to the wells. Include a blank control with 20 µL of buffer.

    • Mix thoroughly and incubate until the absorbance reading at 500 nm stabilizes.

  • Quantification:

    • Measure the absorbance at 500 nm.

    • The concentration of biotin is calculated from the decrease in absorbance as biotin displaces HABA from the avidin complex.[1][2][3][4][5] Refer to the specific kit's manual for detailed calculation formulas. The molar extinction coefficient of the HABA-avidin complex at 500 nm is approximately 34,000 M⁻¹cm⁻¹.[4]

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of biotin-functionalized nanoparticles.

Table 1: Physicochemical Properties of Functionalized Nanoparticles

ParameterUnfunctionalized NanoparticlesThis compound Functionalized NanoparticlesReference
Hydrodynamic Diameter (nm) 95 ± 5115 ± 7[6]
Polydispersity Index (PDI) 0.1550.180
Zeta Potential (mV) -25 ± 3-20 ± 4[6]

Note: The increase in hydrodynamic diameter is indicative of the successful conjugation of the this compound linker to the nanoparticle surface. The change in zeta potential will depend on the initial surface charge of the nanoparticle and the nature of the linker.

Table 2: Quantification of Biotin Functionalization

Nanoparticle TypeFunctionalization MethodBiotin Molecules per NanoparticleReference
Gold Nanoparticles (10 nm)CuAAC~12[7]
Polymeric NanoparticlesSPAAC5-10[8]
Chitosan NanoparticlesAmide Coupling~2.2[9]

Note: The number of biotin molecules per nanoparticle can be influenced by the nanoparticle size, surface chemistry, and the reaction conditions.

Mandatory Visualization

G cluster_prep Preparation cluster_reaction Functionalization Reaction cluster_purification Purification cluster_characterization Characterization np Alkyne- or Cyclooctyne- Functionalized Nanoparticles mix Mix Nanoparticles, This compound, & Reagents np->mix biotin This compound biotin->mix reagents Reaction Buffers & Catalysts (if CuAAC) reagents->mix incubate Incubate with Gentle Mixing mix->incubate centrifuge Centrifugation/ Size Exclusion incubate->centrifuge wash Wash & Resuspend centrifuge->wash dls DLS & Zeta Potential wash->dls haba HABA Assay wash->haba final_product Biotinylated Nanoparticles dls->final_product haba->final_product

G cluster_cuaac CuAAC Pathway cluster_spaac SPAAC Pathway np_alkyne Nanoparticle- Alkyne product1 Biotinylated Nanoparticle np_alkyne->product1 biotin_azide1 Biotin-PEG2-N3 biotin_azide1->product1 cu1 Cu(I) Catalyst cu1->product1 np_cyclooctyne Nanoparticle- Cyclooctyne product2 Biotinylated Nanoparticle np_cyclooctyne->product2 biotin_azide2 Biotin-PEG2-N3 biotin_azide2->product2

References

In Vivo Biotinylation Strategies Using Biotin-PEG2-azide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo biotinylation strategies utilizing Biotin-PEG2-azide, a versatile reagent for labeling and isolating biomolecules in living systems. The protocols detailed below leverage the power of bioorthogonal click chemistry, enabling the specific and efficient tagging of target molecules without disrupting native biological processes.

Application Note 1: Metabolic Labeling and In Vivo Biotinylation

Bioorthogonal chemistry has revolutionized the study of biomolecules in their native environments.[1][2] A key strategy involves the metabolic incorporation of a small, non-native chemical reporter, such as an azide (B81097) or an alkyne, into a specific biomolecule.[1] This is achieved by introducing precursor molecules (e.g., unnatural amino acids or sugars) bearing the chemical reporter to cells or living organisms.[3] Once incorporated, the reporter can be selectively targeted with a complementary probe, such as this compound, through a highly specific and biocompatible reaction known as click chemistry.[4][5]

The azide group on this compound is exceptionally stable and does not readily react with endogenous functional groups found in biological systems, ensuring minimal off-target labeling.[1] The polyethylene (B3416737) glycol (PEG) linker enhances the water solubility of the reagent and provides a flexible spacer arm, which minimizes steric hindrance and facilitates the high-affinity interaction between biotin (B1667282) and streptavidin for subsequent detection or purification.[4][6]

There are two primary forms of click chemistry utilized for in vivo biotinylation:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a copper(I) catalyst to join an azide and a terminal alkyne. While powerful, the potential cytotoxicity of copper can be a concern for some live-cell and in vivo applications.[7]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry variant employs a strained cyclooctyne (B158145) (e.g., DBCO) that reacts spontaneously with an azide.[1] SPAAC is ideal for in vivo applications due to its high biocompatibility.[7]

Application Note 2: Labeling of Glycans and Glycoproteins

The surfaces of cells are adorned with a complex layer of glycans, which play crucial roles in cell signaling, recognition, and disease. Metabolic glycoengineering allows for the introduction of azide- or alkyne-modified sugars into these glycan structures. For instance, cells can be cultured with peracetylated N-azidoacetylmannosamine (Ac4ManNAz), which is metabolized and incorporated into sialic acid residues on cell surface glycoproteins.[8] These azide-modified glycans can then be tagged with an alkyne-containing biotin probe. Conversely, feeding cells with an alkynyl sugar analog allows for subsequent labeling with this compound.[9][10] This strategy has been successfully used to visualize and identify glycoproteins in living cells and animals, including mice and zebrafish.[3]

Application Note 3: Labeling of Proteins and DNA

Beyond glycans, in vivo biotinylation can be applied to other classes of biomolecules. By introducing azide- or alkyne-modified amino acids, newly synthesized proteins can be tagged and subsequently biotinylated.[6] Similarly, the use of nucleoside analogs like 5-ethynyl-2´-deoxyuridine (EdU) allows for the labeling of newly replicated DNA.[11][12] Following incorporation of the alkyne-modified nucleoside, cells can be treated with this compound to specifically biotinylate the nascent DNA for subsequent analysis of chromatin dynamics and DNA-protein interactions.[12]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycoproteins and Biotinylation via Click Chemistry

This protocol describes the metabolic labeling of sialic acid residues on cell surface glycoproteins with an azide-modified sugar, followed by biotinylation using a cyclooctyne-biotin conjugate (SPAAC).

Materials:

  • Mammalian cells of interest (e.g., Jurkat, HeLa)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • Phosphate-buffered saline (PBS)

  • DBCO-PEG4-Biotin

  • Streptavidin-conjugated fluorophore (for visualization) or streptavidin-agarose beads (for pulldown)

  • Flow cytometer or fluorescence microscope

  • Lysis buffer (for pulldown)

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Add Ac4ManNAz to the culture medium to a final concentration of 25-50 µM.

    • Incubate the cells for 48-72 hours to allow for metabolic incorporation of the azido (B1232118) sugar.

  • Biotinylation (SPAAC):

    • Harvest the cells and wash them twice with cold PBS.

    • Resuspend the cells in fresh culture medium or PBS containing 25-100 µM of DBCO-PEG4-Biotin.

    • Incubate for 1-2 hours at 37°C or 4°C. The reaction can also proceed at room temperature.

  • Washing:

    • Wash the cells three times with cold PBS to remove excess biotinylation reagent.

  • Analysis:

    • For Visualization: Resuspend the cells in PBS containing a streptavidin-conjugated fluorophore. Incubate for 30 minutes on ice, wash with PBS, and analyze by flow cytometry or fluorescence microscopy.

    • For Pulldown: Lyse the cells in a suitable lysis buffer. Incubate the cell lysate with streptavidin-agarose beads to capture the biotinylated glycoproteins. Elute the captured proteins for subsequent analysis by Western blot or mass spectrometry.

Protocol 2: In Vivo Metabolic Labeling of Glycoproteins in Mice

This protocol outlines the in vivo labeling of glycoproteins in mice using an alkynyl sugar analog followed by ex vivo biotinylation of tissue lysates.[9][10]

Materials:

  • Mice (e.g., B6D2F1/J)

  • Peracetylated N-pentenoylmannosamine (Ac4ManNAl) or similar alkynyl sugar analog

  • Vehicle (e.g., 7% DMSO in PBS)

  • This compound

  • Tissue homogenization buffer

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate

  • Tris-(benzyltriazolylmethyl)amine (TBTA)

  • Streptavidin-HRP conjugate for Western blot analysis

Procedure:

  • In Vivo Metabolic Labeling:

    • Administer Ac4ManNAl (e.g., 300 mg/kg) or vehicle to mice via intraperitoneal injection once daily for seven consecutive days.[9]

  • Tissue Harvesting and Lysis:

    • On the eighth day, euthanize the mice and harvest the organs of interest.[9]

    • Homogenize the tissues in a suitable lysis buffer and clarify the lysates by centrifugation.

  • Ex Vivo Biotinylation (CuAAC):

    • To the tissue lysate, add the following components to the final concentrations indicated:

      • This compound (100 µM)

      • TCEP or Sodium Ascorbate (1 mM)

      • TBTA (100 µM)

      • CuSO4 (1 mM)

    • Incubate the reaction mixture for 1 hour at room temperature.[9][10]

  • Analysis:

    • Analyze the biotinylated proteins by Western blot using a streptavidin-HRP conjugate.

Quantitative Data Summary

Application Cell Line / Animal Model Labeling Reagent & Concentration Detection Reagent & Concentration Labeling Efficiency / Observation Reference
Glycoprotein (B1211001) LabelingJurkat Cells50 µM Ac4ManNAl100 µM Biotin-azideSignificant glycoprotein labeling observed via Western blot.[9]
In Vivo Glycoprotein LabelingB6D2F1/J Mice300 mg/kg Ac4ManNAl (daily for 7 days)100 µM Biotin-azide (ex vivo)Labeled glycoproteins detected in bone marrow, thymus, intestines, lung, spleen, heart, and liver.[9][10]
Nascent DNA LabelingHuman CellsEdU (e.g., 10 µM for 1-2 hours)Biotin-azideEfficient pull-down of newly synthesized chromatin for proteomic analysis.[12]
Cell Surface Glycan LabelingJurkat Cells50 µM Ac4ManNAlBiotin-azide probesA new biotin-azide probe showed 20-38 fold enhancement in fluorescent signal compared to conventional probes.[13]

Visualizations

experimental_workflow cluster_metabolic_labeling Metabolic Labeling cluster_biotinylation Biotinylation cluster_analysis Downstream Analysis cell Living Cells or Organism labeled_biomolecule Biomolecule with Azide/Alkyne Handle cell->labeled_biomolecule Metabolic Incorporation precursor Azide/Alkyne Precursor (e.g., Ac4ManNAz) precursor->cell Introduction biotinylated_biomolecule Biotinylated Biomolecule labeled_biomolecule->biotinylated_biomolecule Click Chemistry (CuAAC or SPAAC) biotin_reagent This compound biotin_reagent->biotinylated_biomolecule pulldown Streptavidin Pulldown biotinylated_biomolecule->pulldown Affinity Purification imaging Fluorescence Imaging biotinylated_biomolecule->imaging Detection analysis Mass Spectrometry or Western Blot pulldown->analysis Elution

Caption: General workflow for in vivo biotinylation.

click_chemistry_pathways cluster_cuaac CuAAC Pathway (Copper-Catalyzed) cluster_spaac SPAAC Pathway (Copper-Free) alkyne Alkyne-Modified Biomolecule triazole Biotinylated Biomolecule (Triazole Linkage) alkyne->triazole biotin_azide This compound biotin_azide->triazole catalyst Cu(I) Catalyst (from CuSO4 + Ascorbate) catalyst->triazole azide_biomolecule Azide-Modified Biomolecule spaac_product Biotinylated Biomolecule (Triazole Linkage) azide_biomolecule->spaac_product dbco_biotin DBCO-Biotin dbco_biotin->spaac_product

Caption: Click chemistry reaction pathways.

logical_relationship cluster_components Core Components cluster_methods Key Methodologies cluster_applications Primary Applications strategy In Vivo Biotinylation Strategy bioorthogonal_handle Bioorthogonal Handle (Azide or Alkyne) strategy->bioorthogonal_handle relies on biotin_probe Biotin Probe (this compound) strategy->biotin_probe relies on metabolic_labeling Metabolic Labeling strategy->metabolic_labeling employs click_chemistry Click Chemistry strategy->click_chemistry employs glycan_labeling Glycan/Glycoprotein Labeling strategy->glycan_labeling enables protein_labeling Protein Labeling strategy->protein_labeling enables dna_labeling DNA Labeling strategy->dna_labeling enables metabolic_labeling->bioorthogonal_handle introduces click_chemistry->biotin_probe utilizes

Caption: Logical relationships in biotinylation.

References

Application Notes: Biotin-PEG2-azide for the Specific Labeling of Glycans and Carbohydrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of glycosylation, the enzymatic process that attaches glycans (carbohydrates) to proteins and lipids, is critical for understanding a vast array of biological processes, from cell-cell recognition and signaling to immune responses and disease pathogenesis. Metabolic glycoengineering, coupled with bioorthogonal click chemistry, has emerged as a powerful and versatile strategy for the non-invasive labeling and visualization of glycans in their native cellular environment.[1][2] This two-step method utilizes the cell's own metabolic machinery to incorporate sugar analogs containing a bioorthogonal chemical reporter, such as an azide (B81097) group, into glycoconjugates.[3][4]

Biotin-PEG2-azide is a key reagent in this workflow, enabling the covalent tagging of azide-modified glycans. The biotin (B1667282) moiety provides a high-affinity handle for detection and enrichment using streptavidin conjugates, while the short, hydrophilic PEG2 (polyethylene glycol) spacer enhances water solubility and minimizes steric hindrance.[5] The azide group on this compound allows for its efficient and specific reaction with alkyne-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry."[6][] This application note provides detailed protocols for the metabolic labeling of glycans with azide-modified sugars and their subsequent biotinylation using this compound, along with quantitative data to guide experimental design.

Principle of the Method

The labeling strategy involves two key stages:

  • Metabolic Incorporation of Azido (B1232118) Sugars: Cells are cultured in the presence of a peracetylated azido-sugar, such as N-azidoacetylmannosamine (Ac4ManNAz), N-azidoacetylgalactosamine (Ac4GalNAz), or N-azidoacetylglucosamine (Ac4GlcNAz).[8] The acetyl groups enhance cell permeability. Once inside the cell, cytosolic esterases remove the acetyl groups, and the azido sugar is metabolized and incorporated into nascent glycoproteins by the cell's glycosylation machinery.[8] This introduces a bioorthogonal azide handle into the glycan structures.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-modified glycans are then covalently labeled with an alkyne-containing probe. While this compound itself contains an azide, the principle of click chemistry allows for the interchangeable use of azide and alkyne functionalities.[6] For the purpose of these application notes, we will describe the more common workflow of metabolically incorporating an azido-sugar, followed by detection with an alkyne-biotin probe. However, the reverse is also possible. The CuAAC reaction forms a stable triazole linkage between the azide and the alkyne, a reaction that is highly specific and efficient under physiological conditions.[9]

Quantitative Data Summary

The efficiency of metabolic labeling and subsequent click chemistry can be influenced by several factors, including the choice of azido sugar, cell type, and reaction conditions. The following tables provide a summary of key quantitative data to aid in experimental design.

Table 1: Recommended Starting Conditions for Azido Sugar Labeling [2][10][11]

Azido SugarPrimary Labeled GlycansRecommended Concentration (µM)Typical Incubation Time
Ac4ManNAzSialoglycans10 - 501 - 3 days
Ac4GalNAzMucin-type O-glycans, O-GlcNAc25 - 501 - 3 days
Ac4GlcNAzO-GlcNAc modified proteins, N-glycans, O-glycans25 - 501 - 3 days

Optimal conditions should be determined empirically for each experimental system.

Table 2: Relative Biotinylation Intensity in Different Human Cell Lines [12]

Cell LineDescriptionRelative Biotinylation Intensity*
HEK293Human Embryonic KidneyHigh
HeLaHuman Cervical CancerHigh
HCT116Human Colon CancerHigh
HT29Human Colon CancerModerate
CCD841CoNNormal Human ColonLow

*Data adapted from a comparative study on metabolic labeling of sialylated glycoconjugates using an azide-modified mannosamine (B8667444) analog (ManNAz) followed by a click reaction with an alkyne-biotin probe. The relative intensity is a qualitative summary of Western blot results.

Table 3: Comparison of Click Chemistry Reactions: CuAAC vs. SPAAC [9][13][14]

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Reaction Rate High (10² - 10³ M⁻¹s⁻¹)Moderate to High (dependent on cyclooctyne)
Biocompatibility Can be cytotoxic due to copper catalystGenerally high, no toxic catalyst required
Reagents Terminal alkyne, Copper(I) source, LigandStrained cyclooctyne (B158145) (e.g., DBCO, BCN)
Primary Application In vitro labeling, fixed cellsLive cell imaging, in vivo studies

Experimental Protocols

Protocol 1: Metabolic Labeling of Glycoproteins with an Azide-Modified Sugar

This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycoproteins.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Peracetylated azido-sugar (e.g., Ac4ManNAz)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a culture plate and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Prepare Azido Sugar Stock Solution: Prepare a 10 mM stock solution of the peracetylated azido-sugar in sterile DMSO.

  • Metabolic Labeling: Add the azido-sugar stock solution to the complete cell culture medium to achieve the desired final concentration (e.g., 25-50 µM).[12] Gently swirl the plate to ensure even mixing.

  • Incubation: Incubate the cells for 1-3 days under standard culture conditions (37°C, 5% CO₂).[8] The optimal incubation time should be determined empirically for each cell type.

  • Washing: After incubation, gently wash the cells twice with warm PBS to remove any unincorporated azido sugar. The cells are now ready for the click chemistry reaction.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Biotinylation

This protocol outlines the procedure for labeling azide-modified glycoproteins with an alkyne-biotin probe via CuAAC.

Materials:

  • Metabolically labeled cells (from Protocol 1)

  • Biotin-alkyne probe (e.g., Alkyne-PEG4-Biotin)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper-chelating ligand (e.g., THPTA)

  • Sodium ascorbate (B8700270)

  • PBS

Procedure:

  • Prepare Stock Solutions:

    • Biotin-alkyne: 10 mM in DMSO

    • CuSO₄: 50 mM in deionized water

    • THPTA: 100 mM in deionized water

    • Sodium ascorbate: 300 mM in deionized water (prepare fresh)

  • Wash Cells: Wash the metabolically labeled cells twice with PBS.

  • Prepare Click Reaction Cocktail: Immediately before use, prepare the click reaction cocktail by adding the reagents to PBS in the following order. Vortex briefly after each addition.

    • Biotin-alkyne (final concentration 5-50 µM)

    • THPTA (final concentration 100 µM)

    • CuSO₄ (final concentration 20 µM)

    • Sodium ascorbate (final concentration 300 µM)

  • Labeling Reaction: Remove the PBS from the cells and add the click reaction cocktail. Incubate for 30 minutes at room temperature, protected from light.

  • Washing: Remove the reaction cocktail and wash the cells three times with PBS. The cells are now ready for downstream applications such as cell lysis for Western blot analysis or imaging.

Protocol 3: Western Blot Detection of Biotinylated Proteins

This protocol describes the detection of biotinylated proteins by Western blot using a streptavidin-horseradish peroxidase (HRP) conjugate.

Materials:

  • Biotinylated cells (from Protocol 2)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Tris-buffered saline with Tween 20 (TBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the biotinylated cells in a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle shaking.

  • Streptavidin-HRP Incubation: Wash the membrane three times for 5 minutes each with TBST. Incubate the membrane with streptavidin-HRP conjugate diluted in blocking buffer (typically 1:5,000 to 1:15,000) for 1 hour at room temperature.[15]

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound conjugate.

  • Detection: Develop the blot using a chemiluminescent substrate and capture the signal using a suitable imaging system.

Visualizations

experimental_workflow cluster_metabolic_labeling Step 1: Metabolic Labeling cluster_click_chemistry Step 2: Biotinylation via Click Chemistry cluster_detection Step 3: Downstream Analysis cells Cultured Cells add_sugar Add Peracetylated Azido Sugar (e.g., Ac4ManNAz) cells->add_sugar incubate Incubate (1-3 days) add_sugar->incubate wash1 Wash with PBS incubate->wash1 azide_labeled_cells Cells with Azide- Labeled Glycans wash1->azide_labeled_cells add_click_cocktail Add Click Reaction Cocktail (Biotin-Alkyne, CuSO4, Ligand, Ascorbate) azide_labeled_cells->add_click_cocktail incubate_click Incubate (30 min) add_click_cocktail->incubate_click wash2 Wash with PBS incubate_click->wash2 biotinylated_cells Cells with Biotinylated Glycans wash2->biotinylated_cells lysis Cell Lysis biotinylated_cells->lysis imaging Imaging/Microscopy biotinylated_cells->imaging western_blot Western Blot with Streptavidin-HRP lysis->western_blot

Caption: Experimental workflow for labeling and detecting glycans.

Caption: Metabolic labeling and click chemistry detection pathway.

References

Application Notes and Protocols for Biotin-PEG2-azide in the Synthesis of Activity-based Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy for the functional analysis of enzymes within complex biological systems.[1] Unlike traditional proteomic approaches that measure protein abundance, ABPP utilizes active site-directed chemical probes to selectively label and enrich active enzymes.[2][3] These activity-based probes (ABPs) typically consist of three key components: a reactive group (or "warhead") that covalently binds to the active site of a target enzyme, a reporter tag for detection and enrichment (such as biotin), and a linker that connects the reactive group and the reporter tag.[4][5]

The use of bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has revolutionized ABPP.[2][6] This approach allows for a two-step labeling strategy. First, a cell-permeable ABP containing a small, bioorthogonal handle (e.g., a terminal alkyne) is introduced to a biological system to label target enzymes.[5] Subsequently, a reporter tag bearing the complementary azide (B81097) functionality, such as Biotin-PEG2-azide, is attached via click chemistry.[2] This method offers several advantages, including improved cell permeability of the initial probe and the modularity to attach various reporter tags.[6]

This compound is a valuable reagent in this workflow. The biotin (B1667282) moiety provides a high-affinity handle for the enrichment of labeled proteins using streptavidin-coated beads.[7][8] The polyethylene (B3416737) glycol (PEG) linker enhances the water solubility of the reagent and minimizes steric hindrance, facilitating efficient capture. This document provides detailed protocols for the synthesis and application of alkyne-functionalized ABPs and their subsequent biotinylation using this compound for proteomic studies.

Experimental Protocols

Protocol 1: Synthesis of an Alkyne-Functionalized Activity-Based Probe

This protocol describes a general strategy for synthesizing an alkyne-functionalized ABP targeting serine proteases, using a diphenyl phosphonate (B1237965) warhead.

Materials:

Procedure:

  • Synthesis of the N-hydroxymethyl intermediate:

    • Dissolve 4-(prop-2-yn-1-yloxy)aniline (1 eq) in DCM.

    • Add formaldehyde (1.5 eq) and stir the mixture at room temperature for 2 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Synthesis of the diphenyl phosphonate ABP:

    • Dissolve the N-hydroxymethyl intermediate (1 eq) in DCM.

    • Add triethylamine (1.2 eq) and cool the mixture to 0°C.

    • Slowly add diphenyl phosphite (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the final alkyne-functionalized ABP.

Protocol 2: Labeling of Target Enzymes and Biotinylation using this compound

This protocol outlines the labeling of target enzymes in a cell lysate with the alkyne-functionalized ABP and the subsequent biotinylation via CuAAC.

Materials:

  • Cell lysate

  • Alkyne-functionalized ABP (from Protocol 1)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Labeling of target enzymes:

    • Adjust the protein concentration of the cell lysate to 1-2 mg/mL with PBS.

    • Add the alkyne-functionalized ABP (from a stock solution in DMSO) to the lysate to a final concentration of 10-50 µM.

    • Incubate the mixture at 37°C for 1 hour with gentle agitation.

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC):

    • Prepare fresh stock solutions: 50 mM CuSO₄ in water, 50 mM TCEP in water, and 1.7 mM TBTA in DMSO/t-butanol (1:4).

    • To the labeled lysate, add the following reagents in order, vortexing after each addition:

      • This compound to a final concentration of 100 µM.

      • TCEP to a final concentration of 1 mM.

      • TBTA to a final concentration of 100 µM.

      • CuSO₄ to a final concentration of 1 mM.

    • Incubate the reaction mixture at room temperature for 1 hour with gentle agitation, protected from light.

Protocol 3: Enrichment of Biotinylated Proteins

This protocol describes the enrichment of biotinylated proteins from the reaction mixture using streptavidin-coated magnetic beads.

Materials:

  • Biotinylated cell lysate (from Protocol 2)

  • Streptavidin-coated magnetic beads

  • Wash Buffer 1: 1% SDS in PBS

  • Wash Buffer 2: 6 M Urea in PBS

  • Wash Buffer 3: PBS

  • Elution Buffer: 2% SDS, 50 mM Tris-HCl pH 7.5, containing 10 mM d-biotin

  • Magnetic rack

Procedure:

  • Bead preparation:

    • Resuspend the streptavidin-coated magnetic beads in their storage buffer.

    • Transfer an appropriate amount of bead slurry to a new microcentrifuge tube.

    • Place the tube on a magnetic rack to capture the beads and discard the supernatant.

    • Wash the beads three times with PBS.

  • Binding of biotinylated proteins:

    • Add the biotinylated cell lysate to the washed beads.

    • Incubate at room temperature for 1-2 hours on a rotator to allow for binding.

  • Washing:

    • Place the tube on the magnetic rack and discard the supernatant.

    • Wash the beads sequentially with the following buffers, performing each wash three times:

      • Wash Buffer 1

      • Wash Buffer 2

      • Wash Buffer 3

  • Elution:

    • Add the Elution Buffer to the washed beads.

    • Incubate at 95°C for 10 minutes to elute the bound proteins.

    • Place the tube on the magnetic rack and collect the supernatant containing the enriched proteins.

Data Presentation

The following tables provide a template for presenting quantitative data obtained from ABPP experiments.

Table 1: Synthesis Yield of Alkyne-Functionalized ABP

StepProductStarting MaterialMolar RatioYield (%)
1N-hydroxymethyl intermediate4-(prop-2-yn-1-yloxy)aniline1:1.585
2Alkyne-functionalized ABPN-hydroxymethyl intermediate1:1.160

Table 2: Protein Identification and Quantification by Mass Spectrometry

Protein IDGene NameProtein NameSpectral Counts (Control)Spectral Counts (Treated)Fold Change
P07711PRSS1Trypsin-125829
P00761TRY1Trypsin-214545
Q9UKU9CTRCChymotrypsin-C032-
P17538CELA1Chymotrypsin-like elastase family member 1025-

Visualizations

experimental_workflow cluster_synthesis Probe Synthesis cluster_labeling Labeling & Biotinylation cluster_enrichment Enrichment & Analysis start Starting Materials intermediate Alkyne-functionalized ABP start->intermediate Chemical Synthesis labeled_lysate Labeled Lysate intermediate->labeled_lysate lysate Cell Lysate lysate->labeled_lysate Incubate with Alkyne-ABP biotinylated_lysate Biotinylated Lysate labeled_lysate->biotinylated_lysate Click Chemistry with this compound enriched_proteins Enriched Proteins biotinylated_lysate->enriched_proteins Affinity Purification beads Streptavidin Beads ms LC-MS/MS Analysis enriched_proteins->ms Digestion & Analysis

Caption: Experimental workflow for activity-based protein profiling.

signaling_pathway cluster_pathway Protease Signaling Pathway cluster_probe Probe Interaction stimulus External Stimulus receptor Receptor Activation stimulus->receptor pro_protease Pro-protease (Inactive) receptor->pro_protease Signal Transduction active_protease Active Protease pro_protease->active_protease Activation substrate Protein Substrate active_protease->substrate Cleavage abp_complex ABP-Protease Complex cleaved_substrate Cleaved Substrate substrate->cleaved_substrate response Cellular Response cleaved_substrate->response abp Alkyne-ABP abp->active_protease Covalent Labeling

Caption: Inhibition of a protease signaling pathway by an ABP.

References

Application Notes and Protocols for Bi-PEG2-azide in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Biotin-PEG2-azide for the fluorescent labeling of biomolecules in microscopy samples. This powerful tool, leveraging the principles of bioorthogonal click chemistry, enables the specific and sensitive visualization of cellular components and processes.

Introduction

This compound is a versatile chemical probe designed for the efficient biotinylation of alkyne-modified biomolecules. It features a biotin (B1667282) moiety for high-affinity binding to streptavidin, a terminal azide (B81097) group for participation in "click chemistry" reactions, and a hydrophilic 2-unit polyethylene (B3416737) glycol (PEG) spacer.[1] This PEG linker enhances aqueous solubility and minimizes steric hindrance, thereby improving the accessibility of the biotin tag for detection.[1]

The primary application of this compound in fluorescence microscopy involves a two-step labeling strategy. First, a biomolecule of interest is metabolically, enzymatically, or chemically modified to incorporate an alkyne group. Subsequently, the azide group of this compound is covalently attached to the alkyne-modified biomolecule via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[1][2] The resulting biotinylated molecule can then be visualized with high sensitivity using a fluorescently-labeled streptavidin conjugate.

Data Presentation

Relative Biotinylation Efficiency in Various Cell Lines

The efficiency of metabolic labeling and subsequent click chemistry can be cell-line dependent. The following table summarizes the relative intensity of biotinylated glycoproteins detected by Western blot in different human cell lines after incubation with an azide-modified mannosamine (B8667444) analog (ManNAz) and subsequent reaction with an alkyne-biotin probe. This provides an analogous representation of labeling efficiency variability.

Cell LineDescriptionRelative Biotinylation Intensity
HEK293Human Embryonic KidneyHigh[2]
HeLaHuman Cervical CancerHigh[2]
HCT116Human Colon CancerHigh[2]
HT29Human Colon CancerModerate[2]
CCD841CoNNormal Human ColonLow[2]

Data adapted from a comparative study on metabolic labeling of sialylated glycoconjugates. The relative intensity is a qualitative summary of Western blot results.[2]

Comparison of Click Chemistry Approaches

The choice between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry depends on the experimental context, particularly the need for live-cell imaging.

FeatureCopper-Catalyzed Click Chemistry (CuAAC)Strain-Promoted Click Chemistry (SPAAC)
Reaction Mechanism Copper(I)-catalyzed [3+2] cycloaddition between an azide and a terminal alkyne.[2]Strain-promoted [3+2] cycloaddition between an azide and a cyclooctyne (B158145) (e.g., DBCO).[2]
Biocompatibility Lower: Copper catalyst can be cytotoxic, which is a concern for live-cell imaging.[2]High: No cytotoxic copper catalyst is required, making it ideal for live-cell applications.[2]
Reaction Kinetics Generally fast.Exceptionally fast, with rate constants significantly higher than CuAAC.[2]
Experimental Workflow More complex, requiring the addition of a copper catalyst, a reducing agent, and a copper-chelating ligand.[2]Simpler workflow, avoiding the handling of toxic metal catalysts.[2]

Experimental Protocols

Protocol 1: Fluorescent Labeling of Cell Surface Glycans

This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycans, followed by labeling with an alkyne-biotin probe (the reverse labeling strategy to using this compound, but the downstream detection is identical) and fluorescent streptavidin for visualization by microscopy. A similar workflow can be adopted by metabolically incorporating an alkyne-modified sugar and using this compound for the click reaction.

Materials:

  • Mammalian cell line of interest (e.g., HeLa)

  • Complete cell culture medium

  • Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)

  • Biotin-alkyne (or this compound if using an alkyne-sugar)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper ligand

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488)

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization (optional)

  • Antifade mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture cells to 70-80% confluency on coverslips in a multi-well plate.

    • Incubate the cells for 48-72 hours in a medium supplemented with 25-50 µM Ac4ManNAz.[1] This allows for the metabolic incorporation of the azido-sugar into cell surface glycans.[3]

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with warm PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • (Optional) If targeting intracellular structures, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.[4]

  • Blocking:

    • Wash the cells three times with PBS.

    • Block non-specific binding by incubating with 1-3% BSA in PBS for 30-60 minutes at room temperature.[4]

  • Click Chemistry Reaction (CuAAC):

    • Prepare the click reaction cocktail immediately before use by adding the following reagents to PBS in the specified order:

      • Biotin-alkyne (final concentration 5-50 µM)

      • THPTA (final concentration 100 µM)

      • CuSO₄ (final concentration 20-100 µM)[3]

      • Sodium ascorbate (final concentration 300 µM - 5 mM, prepare fresh)[3]

    • Aspirate the blocking solution and add the click reaction cocktail to the cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.[5]

  • Fluorescent Detection:

    • Wash the cells three times with PBS.

    • Incubate the cells with a solution of fluorescently labeled streptavidin (e.g., 1-10 µg/mL in blocking buffer) for 30-60 minutes at room temperature, protected from light.[6]

    • Wash the cells three to five times with PBS to remove unbound streptavidin.

  • Mounting and Imaging:

    • Perform a final wash with deionized water.

    • Mount the coverslips on microscope slides using an antifade mounting medium containing DAPI for nuclear counterstaining.

    • Image the samples using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Mandatory Visualizations

experimental_workflow cluster_metabolic_labeling Metabolic Labeling cluster_sample_prep Sample Preparation cluster_click_chemistry Click Chemistry (CuAAC) cluster_detection Fluorescent Detection cluster_imaging Imaging azido_sugar Azido-Sugar (e.g., Ac4ManNAz) cells Live Cells azido_sugar->cells Incubation (48-72h) labeled_cells Cells with Azide- Labeled Glycans cells->labeled_cells fixation Fixation (PFA) labeled_cells->fixation permeabilization Permeabilization (Triton X-100, optional) fixation->permeabilization blocking Blocking (BSA) permeabilization->blocking click_reaction Click Reaction blocking->click_reaction biotinylated_cells Biotinylated Cells click_reaction->biotinylated_cells biotin_alkyne Biotin-Alkyne biotin_alkyne->click_reaction copper Cu(I) Catalyst copper->click_reaction final_labeling Final Stained Cells biotinylated_cells->final_labeling streptavidin Fluorescent Streptavidin streptavidin->final_labeling microscopy Fluorescence Microscopy final_labeling->microscopy egfr_signaling_pathway cluster_membrane Cell Membrane EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Binding EGF EGF EGF->EGFR Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruitment Ras Ras Grb2_Sos->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-myc, c-fos) ERK->Transcription_Factors Activation Cell_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cell_Response

References

Application Notes: High-Efficiency Labeling of Cellular Glycans for Flow Cytometry using Biotin-PEG2-azide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The study of glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins and lipids, is crucial for understanding a wide array of biological processes, including cell signaling, immune responses, and disease pathogenesis. Metabolic glycoengineering, coupled with bioorthogonal click chemistry, has emerged as a powerful and versatile technique for the detection and analysis of glycans in living cells. This method involves the metabolic incorporation of an unnatural sugar, modified with a bioorthogonal chemical reporter like an azide (B81097) group, into the glycan structures of glycoproteins. The azide group then serves as a handle for covalent ligation to a probe molecule, such as Biotin-PEG2-azide, via a highly specific and efficient click reaction.

This compound is a valuable reagent in this workflow. The biotin (B1667282) moiety provides a high-affinity binding site for streptavidin conjugates, enabling sensitive detection. The polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and minimizes steric hindrance, ensuring efficient access of the biotin to its binding partner. This application note provides detailed protocols for labeling cellular glycoproteins with this compound and subsequent analysis by flow cytometry, a powerful technique for single-cell analysis.

Core Applications:

  • Quantitative Analysis of Cell Surface Glycosylation: Measure the abundance of specific glycan types on the cell surface.

  • Monitoring Glycosylation Dynamics: Track changes in glycosylation patterns in response to stimuli, drug treatment, or disease progression.

  • Cell Population Profiling: Identify and characterize cell subpopulations based on their glycosylation signatures.

  • Studying Glycoprotein Function: Investigate the role of glycosylation in cell signaling and other cellular processes.

Data Presentation

The efficiency of metabolic labeling and subsequent click chemistry can be influenced by various factors, including the choice of azido (B1232118) sugar, its concentration, incubation time, and the specific cell type. The following tables provide a summary of typical experimental parameters and expected outcomes to guide experimental design.

Table 1: Recommended Starting Conditions for Metabolic Labeling with Azido Sugars

Azido SugarTypical Concentration (µM)Incubation Time (hours)Target Glycans
Ac4ManNAz25-5048-72Sialic Acids
Ac4GalNAz25-5048-72O-linked Glycans
Ac4GlcNAz25-5048-72N-linked Glycans

Note: Optimal conditions should be empirically determined for each experimental system. The peracetylated (Ac4) forms of the sugars enhance cell permeability.[1]

Table 2: Typical Reagent Concentrations for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Live Cells

ReagentStock ConcentrationFinal Concentration
This compound10 mM in DMSO5-50 µM
Copper(II) Sulfate (B86663) (CuSO4)50 mM in dH2O20 µM
THPTA (copper ligand)100 mM in dH2O100 µM
Sodium Ascorbate300 mM in dH2O (prepare fresh)300 µM

Note: The use of a copper-chelating ligand like THPTA is crucial to minimize copper-induced cytotoxicity.[2][3]

Table 3: Example Flow Cytometry Data after Labeling

Cell LineTreatmentMean Fluorescence Intensity (MFI) Fold Change (vs. Unlabeled)
JurkatAc4ManNAz + Biotin-PEG-alkyne~30-fold increase
CHOAc4GalNAz + Phosphine-FLAG + anti-FLAG-FITC~30-fold increase[4]
COLO205AcxManNCyoc + Dye16.6 - 17.4-fold increase[5]

Note: The fold change in MFI is dependent on the cell type, labeling efficiency, and the specific fluorescent conjugate used. The data presented here is a compilation from similar experimental setups to provide an expected range of signal increase.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cellular Glycoproteins with Azido Sugars

This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycoproteins.

Materials:

  • Cell line of interest (e.g., Jurkat, HeLa, CHO)

  • Complete cell culture medium

  • Azido sugar (e.g., N-azidoacetylmannosamine-tetraacylated - Ac4ManNAz)

  • Sterile DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a culture plate and allow them to adhere and reach the desired confluency.

  • Prepare a stock solution of the peracetylated azido sugar (e.g., 10 mM Ac4ManNAz in sterile DMSO).

  • Add the azido sugar stock solution to the cell culture medium to achieve the desired final concentration (e.g., 25-50 µM).

  • Incubate the cells for 48-72 hours under standard cell culture conditions to allow for the metabolic incorporation of the azide-modified sugar into cell surface glycans.[2]

  • After incubation, gently harvest the cells (e.g., by trypsinization for adherent cells or centrifugation for suspension cells).

  • Wash the cells twice with ice-cold PBS to remove any unincorporated azido sugar. Proceed immediately to the click chemistry reaction.

Protocol 2: Biotinylation of Azide-Modified Glycoproteins via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol outlines the procedure for labeling azide-modified biomolecules on live cells with this compound using CuAAC.

Materials:

  • Metabolically labeled cells (from Protocol 1)

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium Ascorbate

  • PBS

Procedure:

  • Prepare the following stock solutions:

    • This compound: 10 mM in DMSO

    • CuSO4: 50 mM in deionized water

    • THPTA: 100 mM in deionized water

    • Sodium Ascorbate: 300 mM in deionized water (prepare fresh)[2]

  • Resuspend the washed, metabolically labeled cells in PBS.

  • Prepare the click reaction cocktail immediately before use by adding the reagents to PBS in the following order, vortexing briefly after each addition:

    • This compound (final concentration 5-50 µM)

    • THPTA (final concentration 100 µM)

    • CuSO4 (final concentration 20 µM)

    • Sodium Ascorbate (final concentration 300 µM)[2]

  • Add the click reaction cocktail to the cell suspension.

  • Incubate for 30 minutes at room temperature, protected from light.[2]

  • After incubation, pellet the cells by centrifugation.

  • Remove the reaction cocktail and wash the cells three times with PBS to remove unreacted reagents.

Protocol 3: Flow Cytometry Analysis of Biotinylated Cells

This protocol describes the detection of biotinylated glycoproteins on the cell surface using a fluorescently labeled streptavidin conjugate.

Materials:

  • Biotinylated cells (from Protocol 2)

  • Flow cytometry buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Fluorescently labeled streptavidin (e.g., Streptavidin-FITC, Streptavidin-PE)

  • Flow cytometer

Procedure:

  • Resuspend the washed, biotinylated cells in flow cytometry buffer.

  • Add the fluorescently labeled streptavidin to the cell suspension at the manufacturer's recommended concentration.

  • Incubate the cells for 30 minutes on ice in the dark.[6]

  • Wash the cells twice with flow cytometry buffer to remove unbound streptavidin.

  • Resuspend the cells in an appropriate volume of flow cytometry buffer for analysis.

  • Analyze the cells using a flow cytometer with the appropriate laser and filter settings for the chosen fluorophore.[1] Include the following controls:

    • Unlabeled cells (no azido sugar, no click chemistry).

    • Cells treated with azido sugar but without the click chemistry reaction.

    • Biotinylated cells stained without the fluorescently labeled streptavidin.

Mandatory Visualizations

experimental_workflow cluster_metabolic_labeling Metabolic Labeling cluster_click_chemistry Click Chemistry (CuAAC) cluster_detection Flow Cytometry Detection azido_sugar Azido Sugar (e.g., Ac4ManNAz) incubation Cell Culture (48-72h) azido_sugar->incubation cells Live Cells cells->incubation labeled_cells Cells with Azide- Modified Glycans incubation->labeled_cells click_reaction Click Reaction (30 min) labeled_cells->click_reaction biotin_peg_azide Biotin-PEG2-alkyne biotin_peg_azide->click_reaction biotinylated_cells Biotinylated Cells click_reaction->biotinylated_cells staining Staining (30 min) biotinylated_cells->staining streptavidin Fluorescent Streptavidin streptavidin->staining analysis Flow Cytometry Analysis staining->analysis

Caption: Experimental workflow for flow cytometry analysis of metabolically labeled glycans.

signaling_pathway Simplified MAPK/ERK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm egfr EGFR glycan N-glycan with Azide Label egfr->glycan ras Ras egfr->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival erk->proliferation

Caption: Glycosylation of receptors like EGFR can modulate MAPK/ERK signaling.

References

Application Notes and Protocols for Biotin-PEG2-azide in Proximity Ligation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Biotin-PEG2-azide in proximity ligation assays (PLAs). This powerful combination of technologies allows for the sensitive and specific in situ detection of protein-protein interactions and post-translational modifications within the cellular context.

Introduction

Proximity Ligation Assays (PLAs) are a highly sensitive immunoassay technology used to detect individual protein-protein interactions (PPIs) or post-translational modifications (PTMs) with high specificity and spatial resolution within fixed cells and tissues. The assay relies on the close proximity of two antibody-based probes. When these probes are within approximately 40 nanometers of each other, oligonucleotide tails attached to them can be ligated to form a circular DNA template. This template is then amplified via rolling circle amplification (RCA), generating a concatemer that can be visualized as a distinct fluorescent spot. Each spot represents a single protein interaction event.

This compound is a versatile chemical tool that integrates seamlessly with PLA through "click chemistry." This bioorthogonal reaction allows for the covalent attachment of biotin (B1667282) to a target molecule that has been metabolically or enzymatically labeled with an alkyne group. The biotin then serves as an epitope for one of the PLA probes (an anti-biotin antibody), enabling the detection of interactions involving the labeled molecule. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and accessibility of the biotin moiety.

This document provides detailed protocols for incorporating this compound into a PLA workflow to study protein interactions, with a specific example of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Data Presentation

The following table summarizes representative quantitative data from a proximity ligation assay investigating the interaction between EGFR and the adaptor protein Grb2 in different non-small cell lung cancer (NSCLC) cell lines. The PLA signal, indicative of the EGFR-Grb2 interaction, is significantly higher in cell lines with activating EGFR mutations.

Cell LineEGFR Mutation StatusAverage PLA Signals per Cell (Normalized)Standard Deviation
PC9Exon 19 Deletion1.000.15
H3255L858R0.850.12
H1975L858R, T790M0.780.10
H520Wild-Type0.120.05
A549Wild-Type0.150.06

Experimental Protocols

This section provides a comprehensive protocol for a proximity ligation assay using this compound to detect the interaction between a protein of interest (Protein X, labeled with an alkyne) and its binding partner (Protein Y).

Part 1: Cell Culture and Metabolic Labeling with an Alkyne-Modified Substrate
  • Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of the experiment.

  • Metabolic Labeling: Introduce the alkyne-modified substrate to the cell culture medium. For example, to label newly synthesized proteins, use an alkyne-bearing amino acid analog like L-azidohomoalanine (AHA) or homopropargylglycine (HPG) at a final concentration of 25-50 µM. Incubate for 4-24 hours, depending on the protein turnover rate.

  • Cell Fixation:

    • Wash the cells twice with 1X Phosphate Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash three times with 1X PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with 1X PBS for 5 minutes each.

Part 2: Click Chemistry Reaction
  • Prepare Click Reaction Cocktail (Fresh): For a 500 µL reaction volume per coverslip:

    • 445 µL of 1X PBS

    • 10 µL of 10 mM this compound in DMSO (final concentration 200 µM)

    • 10 µL of 50 mM Copper (II) Sulfate (CuSO4) in water (final concentration 1 mM)

    • 10 µL of 100 mM THPTA ligand in water (final concentration 2 mM)

    • 25 µL of 100 mM sodium ascorbate (B8700270) in water (final concentration 5 mM)

    • Note: Add the sodium ascorbate last to initiate the reaction.

  • Incubation:

    • Remove the PBS from the coverslips and add the click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with 1X PBS containing 0.05% Tween-20 (PBST) for 5 minutes each.

Part 3: Proximity Ligation Assay
  • Blocking:

    • Incubate the coverslips in a blocking solution (e.g., Duolink® Blocking Solution or 3% BSA in PBST) for 1 hour at 37°C in a humidity chamber.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies in an antibody diluent (e.g., Duolink® Antibody Diluent or 1% BSA in PBST). You will need two primary antibodies raised in different species: one against Protein Y and an anti-biotin antibody.

    • Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidity chamber.

  • Washing:

    • Wash the coverslips twice with 1X Wash Buffer A (e.g., Duolink® Wash Buffer A) for 5 minutes each.

  • PLA Probe Incubation:

    • Dilute the PLA probes (anti-species secondary antibodies with attached oligonucleotides, e.g., Duolink® PLA Probe Anti-Rabbit PLUS and Anti-Mouse MINUS) 1:5 in antibody diluent.

    • Incubate the coverslips with the PLA probe solution for 1 hour at 37°C in a humidity chamber.

  • Washing:

    • Wash the coverslips twice with 1X Wash Buffer A for 5 minutes each.

  • Ligation:

    • Dilute the Ligation stock 1:5 in high-purity water.

    • Add Ligase at a 1:40 dilution to the diluted ligation buffer immediately before use.

    • Incubate the coverslips with the ligation mixture for 30 minutes at 37°C in a humidity chamber.

  • Washing:

    • Wash the coverslips twice with 1X Wash Buffer A for 2 minutes each.

  • Amplification:

    • Dilute the Amplification stock 1:5 in high-purity water.

    • Add Polymerase at a 1:80 dilution to the diluted amplification buffer immediately before use.

    • Incubate the coverslips with the amplification mixture for 100 minutes at 37°C in a humidity chamber.

  • Final Washes and Mounting:

    • Wash the coverslips twice with 1X Wash Buffer B (e.g., Duolink® Wash Buffer B) for 10 minutes each.

    • Wash once with 0.01X Wash Buffer B for 1 minute.

    • Mount the coverslips on a glass slide using a mounting medium containing DAPI.

  • Imaging:

    • Visualize the PLA signals using a fluorescence microscope. Each fluorescent spot represents a single interaction event.

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation & Labeling cluster_click Click Chemistry cluster_pla Proximity Ligation Assay cluster_analysis Analysis cell_seeding 1. Seed Cells on Coverslips metabolic_labeling 2. Metabolic Labeling with Alkyne Substrate cell_seeding->metabolic_labeling fixation 3. Fixation (4% PFA) metabolic_labeling->fixation permeabilization 4. Permeabilization (Triton X-100) fixation->permeabilization click_reaction 5. Incubate with this compound & Click Reaction Cocktail permeabilization->click_reaction blocking 6. Blocking click_reaction->blocking primary_ab 7. Primary Antibody Incubation (Anti-Protein Y & Anti-Biotin) blocking->primary_ab pla_probes 8. PLA Probe Incubation primary_ab->pla_probes ligation 9. Ligation pla_probes->ligation amplification 10. Rolling Circle Amplification ligation->amplification detection 11. Detection with Labeled Oligos amplification->detection imaging 12. Fluorescence Microscopy detection->imaging quantification 13. Image Analysis & Quantification

Caption: Experimental workflow for PLA using this compound.

EGFR Signaling Pathway and PLA Detection

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_pla_detection PLA Detection of EGFR-Grb2 Interaction EGFR EGFR EGFR->EGFR 2. Dimerization & Autophosphorylation Grb2 Grb2 EGFR->Grb2 3. Grb2 Recruitment (Detected by PLA) SOS1 SOS1 Grb2->SOS1 4. SOS1 Recruitment Ras Ras SOS1->Ras 5. Ras Activation Downstream Downstream Signaling (MAPK Pathway) Ras->Downstream 6. Signal Transduction EGF EGF EGF->EGFR 1. Ligand Binding pla_schematic EGFR --- (PLA Probes) --- Grb2 <-- ~40nm -->

Caption: EGFR signaling pathway and the principle of PLA detection.

Application Notes and Protocols: Synthesis and Application of Biotinylated Probes for Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique for studying protein-protein interactions (PPIs). The remarkably strong and specific interaction between biotin (Vitamin B7) and the proteins avidin (B1170675) and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M) forms the basis for highly sensitive and robust detection and purification methods.[1][2] Biotinylated proteins, or "probes," can be used to isolate and identify binding partners from complex biological mixtures, making this an invaluable tool in basic research and drug discovery.[2][3] This document provides detailed application notes and protocols for the synthesis and application of biotinylated probes for PPI studies.

I. Strategies for Protein Biotinylation

There are two primary strategies for biotinylating proteins: chemical biotinylation and enzymatic biotinylation.[3][4] The choice of method depends on the protein of interest, the desired level of control over the labeling process, and the specific application.

A. Chemical Biotinylation

Chemical biotinylation involves the use of biotinylating reagents that react with specific functional groups on the protein surface.[4][5] This method is versatile and allows for the labeling of a wide range of proteins.[4] However, it is a random labeling technique, meaning that biotin can be attached to multiple sites on the protein, which may potentially interfere with protein function if the modification occurs within a critical region.[4]

Common Chemical Biotinylation Targets:

  • Primary Amines (-NH₂): Found at the N-terminus of a polypeptide chain and on the side chain of lysine (B10760008) residues. This is the most common target for biotinylation.[6] Reagents typically employ an N-hydroxysuccinimide (NHS) ester reactive group.[4][7]

  • Sulfhydryls (-SH): Found on the side chain of cysteine residues. This approach is useful when primary amines are located in functionally important regions of the protein or when a lower degree of labeling is desired.[5] Maleimide-based reagents are commonly used for sulfhydryl biotinylation.[5][7]

  • Carboxyl Groups (-COOH): Found at the C-terminus and on the side chains of aspartic and glutamic acid residues. These are typically targeted using carbodiimide (B86325) chemistry.

  • Carbohydrates: Glycoproteins can be biotinylated by oxidizing their carbohydrate moieties to generate aldehydes, which are then reacted with hydrazide- or alkoxyamine-containing biotin reagents.[1]

Table 1: Comparison of Common Chemical Biotinylation Reagents

Target Functional GroupReactive Group of Biotin ReagentpH Range for ReactionAdvantagesDisadvantages
Primary Amines (-NH₂)NHS-ester, Sulfo-NHS-ester7.0 - 8.0High reactivity, many available reagentsRandom labeling, can affect protein function if lysines are in active sites
Sulfhydryls (-SH)Maleimide, Haloacetyl6.5 - 7.5More specific than amine labeling, site-specific labeling possible with engineered cysteinesRequires free sulfhydryls, may require reduction of disulfide bonds
Carboxyl Groups (-COOH)Carbodiimide (e.g., EDC)4.5 - 5.5Useful when amines and sulfhydryls are not available or are in active sitesCan lead to protein cross-linking
Carbohydrates (Aldehydes)Hydrazide, Alkoxyamine4.0 - 6.0Specific to glycoproteinsRequires oxidation step which can be harsh on the protein
B. Enzymatic Biotinylation

Enzymatic biotinylation offers a highly specific alternative to chemical methods.[4] This technique utilizes a biotin ligase, such as the E. coli enzyme BirA, which recognizes a specific 15-amino-acid peptide sequence known as the AviTag (or Acceptor Peptide).[3][8] When a protein is genetically fused with the AviTag, BirA will specifically attach a single biotin molecule to a lysine residue within this tag.[3][8] This site-specific labeling ensures that the protein's native structure and function are minimally affected.[4] The efficiency of in vivo biotinylation typically ranges from 50% to 80%.[8]

II. Experimental Protocols

A. Protocol 1: Amine-Reactive Biotinylation using NHS-Ester Chemistry

This protocol describes the biotinylation of a protein using a generic Biotin-NHS ester reagent.

Materials:

  • Protein of interest (in an amine-free buffer like PBS or HEPES)

  • Biotin-NHS ester reagent (e.g., NHS-Biotin, Sulfo-NHS-Biotin)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis tubing for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-7.5). Buffers containing primary amines, such as Tris or glycine, will compete with the reaction and should be removed by dialysis or buffer exchange.[8]

  • Reagent Preparation: Immediately before use, dissolve the Biotin-NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved biotin reagent to the protein solution.[6] The optimal molar ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS-ester.[6] Incubate for an additional 15-30 minutes at room temperature.

  • Purification: Remove excess, non-reacted biotinylation reagent and the quenching buffer by passing the reaction mixture through a desalting column or by dialyzing against a suitable storage buffer (e.g., PBS).[6]

B. Protocol 2: Sulfhydryl-Reactive Biotinylation using Maleimide Chemistry

This protocol is for labeling proteins via free cysteine residues.

Materials:

  • Protein of interest with free sulfhydryl groups

  • Reducing agent (e.g., DTT or TCEP), if necessary

  • Maleimide-biotin reagent

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis tubing

Procedure:

  • Protein Preparation: If the protein contains disulfide bonds that need to be reduced to generate free sulfhydryls, incubate the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the reducing agent using a desalting column. The reaction should be performed in a buffer with a pH between 6.5 and 7.5.[5]

  • Reagent Preparation: Dissolve the maleimide-biotin reagent in DMSO or DMF to a concentration of 10 mM.[6]

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved maleimide-biotin to the protein solution.[6]

  • Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.[6]

  • Purification: Remove the excess biotinylation reagent using a desalting column or dialysis.[6]

III. Characterization of Biotinylated Probes

After synthesis, it is crucial to determine the extent of biotinylation, often expressed as the molar substitution ratio (MSR) or the number of biotins per protein molecule.[9]

Common Quantification Methods:

  • HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay: This is a colorimetric assay where the HABA-avidin complex is displaced by biotin, leading to a decrease in absorbance at 500 nm. However, this method can be less sensitive and may underestimate the true biotin MSR.[9]

  • Fluorescent-Based Assays: These assays, such as the FluoReporter™ Biotin Quantitation Assay Kit, are more sensitive than the HABA assay but require a spectrofluorometer.[9]

  • Mass Spectrometry: Provides the most accurate determination of the degree of biotinylation.

IV. Application: Pull-Down Assay to Identify Protein Interactors

A primary application of biotinylated probes is to identify binding partners from a cell lysate or other complex protein mixture.

Protocol 3: Streptavidin-Based Pull-Down Assay

Materials:

  • Biotinylated protein probe

  • Cell lysate

  • Streptavidin-conjugated beads (e.g., agarose (B213101) or magnetic beads)

  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.8, or SDS-PAGE sample buffer)

Procedure:

  • Bead Preparation: Wash the streptavidin beads with Binding/Wash Buffer to remove any preservatives.

  • Probe Immobilization: Incubate the washed beads with the biotinylated protein probe for 1-2 hours at 4°C on a rotator to allow for binding.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with Binding/Wash Buffer to remove any unbound probe.

  • Incubation with Lysate: Add the cell lysate to the beads and incubate for 2-4 hours or overnight at 4°C to allow for the interaction between the probe and its binding partners.

  • Washing: Pellet the beads and wash them extensively (3-5 times) with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads. For downstream analysis by mass spectrometry, a gentle elution with a low pH buffer is often preferred. For SDS-PAGE and Western blotting, boiling the beads in SDS-PAGE sample buffer is a common method.[10]

  • Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting partners.

V. Visualizations

A. Experimental Workflows and Signaling Pathways

experimental_workflow cluster_synthesis Probe Synthesis cluster_application Pull-Down Assay protein Protein of Interest reaction Biotinylation Reaction protein->reaction biotin_reagent Biotin Reagent (e.g., NHS-ester) biotin_reagent->reaction quenching Quenching reaction->quenching purification Purification (Desalting/Dialysis) quenching->purification biotinylated_probe Biotinylated Probe purification->biotinylated_probe immobilization Immobilization biotinylated_probe->immobilization streptavidin_beads Streptavidin Beads streptavidin_beads->immobilization incubation Incubation with Lysate immobilization->incubation cell_lysate Cell Lysate cell_lysate->incubation washing Washing incubation->washing elution Elution washing->elution analysis Analysis (MS/Western Blot) elution->analysis

Caption: Workflow for biotinylated probe synthesis and its application in a pull-down assay.

tnf_alpha_nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nfkb_complex Inactive Complex TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates IkBa_p p-IκBα NFkB NF-κB (p50/p65) nucleus Nucleus gene_expression Gene Expression nucleus->gene_expression ub Ubiquitination & Degradation IkBa_p->ub NFkB_active Active NF-κB ub->NFkB_active Releases NFkB_active->nucleus Translocates

Caption: Simplified TNF-α induced NF-κB signaling pathway, a common target for PPI studies.

References

Troubleshooting & Optimization

How to improve low yield in Biotin-PEG2-azide click reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-PEG2-azide click reactions. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and improve reaction yields.

Troubleshooting Guide

This section addresses common issues encountered during this compound click reactions, offering potential causes and solutions.

Issue 1: Low or No Click Reaction Product

Potential Cause Recommended Solution
Inactive Catalyst (Oxidized Cu(I)) The Copper(I) catalyst is essential for the reaction and is susceptible to oxidation to the inactive Cu(II) state.[1] Always use a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270), to reduce Cu(II) to Cu(I) in situ.[1][2] Ensure the ratio of ascorbate to CuSO₄ is at least 5:1.[2]
Reagent Instability or Degradation Store this compound reagents desiccated and protected from light at -20°C.[2][3] Prepare stock solutions in anhydrous solvents like DMSO or DMF and use them fresh if possible, avoiding repeated freeze-thaw cycles.[2][3][4] If you suspect the quality of your sodium ascorbate, use a fresh batch as it can oxidize over time.[5]
Insufficient Reagent Concentration Increase the molar excess of the this compound reagent relative to the alkyne-modified biomolecule.[2] For reactions with low reactant concentrations (<10 μM), quantitative yields may require longer reaction times or optimization of catalyst concentration.[6]
Precipitation of this compound Biotin-azide reagents, especially those with short PEG spacers, may have poor solubility in aqueous buffers.[2] Dissolve the reagent in a minimal amount of a compatible organic solvent like DMSO before adding it to the reaction mixture to prevent precipitation.[2]
Copper Sequestration Biomolecules with copper-binding motifs, such as His-tags or free thiols (e.g., in fresh cell lysates), can sequester the copper catalyst, inhibiting the reaction.[7][8] To address this, you can increase the copper and ligand concentration, or add sacrificial metals like Zn(II) or Ni(II) to occupy the binding sites.[7][8]
Sub-optimal Reaction Conditions Ensure the reaction is protected from oxygen, as it can lead to the oxidation of the Cu(I) catalyst.[7] While many click reactions work at room temperature, gently heating the reaction (e.g., to 60°C) can sometimes improve yields, but be mindful of the thermal stability of your biomolecules.[5]

Issue 2: Non-Specific Labeling or High Background in Downstream Applications

Potential Cause Recommended Solution
Excess Free this compound Unreacted biotin-azide can lead to high background signals in subsequent detection steps.[2] It is crucial to remove all unreacted biotin-azide after the click reaction using appropriate purification methods such as dialysis, size-exclusion chromatography, or precipitation.[2] Avoid using a large excess of the biotin-azide reagent in the initial reaction.[9]
Non-specific Binding of the Biotinylated Probe The biotinylated molecule may non-specifically bind to other proteins or surfaces. The PEG spacer in this compound helps to reduce non-specific hydrophobic interactions.[2] Including blocking agents like BSA or Tween-20 in your buffers during downstream assays can further minimize non-specific binding.[2]
Copper-Mediated Protein Aggregation or Damage Copper ions can sometimes cause proteins to aggregate or become damaged.[2] Using a copper-chelating ligand such as THPTA or TBTA can protect biomolecules and enhance reaction efficiency.[2][8] For applications involving live cells, consider using copper-free click chemistry alternatives.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal ratio of reagents for a successful click reaction?

A1: While the optimal ratio can be substrate-dependent, a good starting point is a 2 to 10-fold molar excess of this compound over the alkyne-containing biomolecule.[2] For the catalyst system, a common ratio is 1 part CuSO₄ to 5 parts of a copper-chelating ligand like THPTA.[8] A 5 to 10-fold molar excess of sodium ascorbate to CuSO₄ is recommended to maintain the copper in its active Cu(I) state.[2]

Q2: Can the PEG spacer in this compound affect my reaction?

A2: Yes, the PEG spacer plays a significant role. The PEG2 spacer enhances the aqueous solubility of the biotin-azide reagent and the final biotinylated product.[2][10] It also reduces steric hindrance, which can be critical if the alkyne on your target molecule is in a sterically crowded environment.[2] If you suspect steric hindrance is limiting your reaction yield, consider using a biotin-azide with a longer PEG spacer.[2]

Q3: My biotinylated protein is precipitating. What can I do?

A3: Protein precipitation after biotinylation can occur due to a decrease in the overall hydrophilicity of the conjugate. The PEG spacer in this compound helps to mitigate this.[2] Also, ensure that the final concentration of any organic solvent (e.g., DMSO) used to dissolve the biotin-azide is kept low (ideally below 10% v/v) to prevent protein denaturation and precipitation.[2]

Q4: How can I confirm that my biotinylation reaction was successful?

A4: The success of the biotinylation can be confirmed using several methods. A HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay can be used to quantify the amount of biotin (B1667282) incorporated. Alternatively, you can use a Western blot with a streptavidin-HRP conjugate for qualitative detection, or mass spectrometry to confirm the mass shift corresponding to the addition of the this compound moiety.[2]

Q5: Is it necessary to perform the click reaction under an inert atmosphere?

A5: While rigorously excluding oxygen can be beneficial, it is often not necessary for routine bioconjugation when using an adequate excess of a reducing agent like sodium ascorbate.[7] The ascorbate will scavenge dissolved oxygen, protecting the Cu(I) catalyst. Simply capping the reaction tube is usually sufficient to minimize oxygen exposure.[7]

Experimental Protocols

General Protocol for Labeling an Alkyne-Modified Protein with this compound

This protocol provides a general guideline. Optimization of reactant concentrations and reaction time may be necessary for specific applications.

Materials:

  • Alkyne-modified protein in a compatible buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Copper(II) Sulfate (CuSO₄)

  • Copper-chelating ligand (e.g., THPTA)

  • Sodium Ascorbate

  • Deionized water

Stock Solutions:

  • This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

  • CuSO₄: Prepare a 50 mM stock solution in deionized water.

  • Ligand (THPTA): Prepare a 250 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a 500 mM stock solution in deionized water. This solution should be prepared fresh immediately before use.

Reaction Procedure:

  • In a microcentrifuge tube, add your alkyne-modified protein to the desired final concentration (e.g., 1 mg/mL) in buffer.

  • Add the this compound stock solution to achieve a 2-10 fold molar excess over the protein. The final DMSO concentration should be kept below 10% (v/v).

  • In a separate tube, prepare the catalyst premix by adding the CuSO₄ and ligand solutions. A common ratio is 1:5 of CuSO₄ to ligand.

  • Add the catalyst premix to the protein/azide mixture. A typical final concentration is 1 mM CuSO₄ and 5 mM ligand. Mix gently.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Incubate the reaction for 1-4 hours at room temperature, protected from light. Gentle agitation can improve efficiency.

  • Purify the biotinylated protein to remove excess reagents using methods like desalting columns or dialysis.

Visualizations

Experimental Workflow for this compound Click Reaction

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_analysis Purification & Analysis p1 Prepare Alkyne-Biomolecule r1 Combine Alkyne-Biomolecule and this compound p1->r1 p2 Prepare this compound Stock (DMSO) p2->r1 p3 Prepare Catalyst Stock (CuSO4 + Ligand) r2 Add Catalyst Premix p3->r2 p4 Prepare Fresh Reducing Agent (Na-Ascorbate) r3 Initiate with Sodium Ascorbate p4->r3 r1->r2 r2->r3 r4 Incubate (RT, 1-4h) r3->r4 a1 Purify Conjugate (e.g., Dialysis) r4->a1 a2 Confirm Biotinylation (e.g., Western Blot, MS) a1->a2

Caption: A typical workflow for a this compound click reaction.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Alkyne Terminal Alkyne Triazole 1,4-disubstituted Triazole (Biotinylated Product) Alkyne->Triazole Azide This compound Azide->Triazole CuII Cu(II)SO4 CuI Cu(I) - Active Catalyst CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuI->Triazole Catalyzes Cycloaddition

References

Technical Support Center: Troubleshooting Biotin-Azide Pull-Down Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding in biotin-azide pull-down assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of non-specific binding in a biotin-azide pull-down assay?

Non-specific binding in biotin-azide pull-down assays can originate from several sources:

  • Binding to the beads: Proteins may non-specifically adhere to the streptavidin-coated beads themselves through hydrophobic or ionic interactions.[1][2]

  • Binding to streptavidin: Some proteins might have a natural affinity for streptavidin, independent of a biotin-mediated interaction.[2]

  • Endogenously biotinylated proteins: Many cellular proteins are naturally biotinylated and will be captured by the streptavidin beads, leading to a high background.[1]

  • Hydrophobic and ionic interactions: Proteins can non-specifically associate with the bait protein or the bead surface through weak intermolecular forces.[1]

  • Inefficient washing: Inadequate or insufficiently stringent washing steps may fail to remove non-specifically bound proteins.[1]

  • High bait concentration: Using an excessive amount of the biotinylated bait protein can lead to increased non-specific interactions.[2]

  • Contamination: Contaminants from reagents, labware, or handling (e.g., keratins) can be inadvertently pulled down.[3][4]

Q2: What is "pre-clearing" the lysate and why is it important?

Pre-clearing is a critical step to reduce non-specific binding by removing proteins from the cell lysate that have an affinity for the streptavidin beads themselves.[5] This is achieved by incubating the cell lysate with unconjugated streptavidin beads before the addition of your biotinylated bait protein. These beads are then discarded, and the "pre-cleared" lysate is used for the actual pull-down, significantly reducing the background of proteins that would otherwise bind directly to the beads.[2][5]

Q3: How can I prevent the pull-down of endogenously biotinylated proteins?

To mitigate interference from naturally biotinylated proteins, a two-step blocking procedure is recommended:

  • Avidin (B1170675)/Streptavidin Incubation: First, incubate your sample with an excess of free avidin or streptavidin. This will bind to the endogenous biotin (B1667282) in your sample.[1]

  • Free Biotin Incubation: Next, add an excess of free biotin to saturate any remaining biotin-binding sites on the avidin or streptavidin you added in the first step. This ensures that the blocking agents are saturated and won't interfere with the capture of your biotinylated bait protein.[1]

Q4: Can the click chemistry reaction itself introduce non-specific binding?

While the azide-alkyne cycloaddition (click chemistry) is highly specific, components of the reaction can sometimes contribute to background. If you are performing the click reaction within the cell lysate, ensure that the reaction is thoroughly quenched, potentially by adding EDTA, before proceeding to the pull-down.[6] In some cases, the orientation of the click chemistry reagents (azide on the probe vs. alkyne on the probe) might influence non-specific labeling.[2]

Troubleshooting Guide

This guide addresses common issues related to high background and non-specific binding in a question-and-answer format.

Issue 1: High background in my negative control (beads only, no bait).

  • Possible Cause: Proteins are binding non-specifically to the streptavidin beads.[5]

  • Solution:

    • Pre-clear the lysate: Before your main experiment, incubate the cell lysate with streptavidin beads for 1-2 hours at 4°C. Pellet the beads and use the supernatant for your pull-down.[2]

    • Optimize blocking: Ensure the beads are adequately blocked. Common blocking agents include Bovine Serum Albumin (BSA) and casein. Incubate the beads with a blocking agent for at least 30-60 minutes.[5][7]

    • Increase wash stringency: Modify your wash buffers by increasing the salt concentration (e.g., up to 500 mM NaCl) to disrupt ionic interactions or by adding a non-ionic detergent (e.g., 0.1-0.5% Tween-20 or Triton X-100) to reduce hydrophobic interactions.[2][5]

Issue 2: Many non-specific bands appear in my experimental lane, even after pre-clearing.

  • Possible Cause: Inefficient washing, sub-optimal blocking, or too much bait protein.

  • Solution:

    • Optimize wash steps: Increase the number and duration of your washes. A series of washes with increasing stringency (e.g., a high-salt wash followed by a detergent wash) can be effective.[2]

    • Titrate your bait protein: An excess of the biotin-azide probe can lead to increased non-specific binding. Perform a titration experiment to find the optimal concentration that yields the best signal-to-noise ratio.[2]

    • Evaluate your blocking agent: The choice of blocking agent can be critical. While BSA is widely used, other options like casein or fish gelatin might be more effective for your specific system.[5] Avoid using non-fat dry milk if you are detecting phosphoproteins, as it contains casein which is a phosphoprotein.[5]

Issue 3: I am seeing keratin (B1170402) contamination in my mass spectrometry results.

  • Possible Cause: Keratin is a common contaminant from skin, hair, and dust.[4]

  • Solution:

    • Maintain a clean workspace: Wipe down your bench and equipment with ethanol. Consider using a laminar flow hood.[4]

    • Wear appropriate personal protective equipment: Always wear gloves and a lab coat. Tie back long hair or use a hairnet.[4]

    • Use filtered pipette tips and high-purity reagents: This will minimize the introduction of environmental contaminants.

Data Presentation: Optimizing Washing and Blocking Conditions

The following tables summarize common reagents used to minimize non-specific binding.

Table 1: Common Blocking Agents

Blocking AgentRecommended ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA)1-5% (w/v)[5]A single purified protein, leading to potentially clearer results. Good for phospho-protein studies.[5]More expensive than milk. Some antibodies may cross-react with BSA.[5]
Non-fat Dry Milk (Casein)1-5% (w/v)[5]Inexpensive and a very effective blocking agent.[5]Contains endogenous biotin and phosphoproteins, which can interfere with certain assays.[5]
Fish Gelatin0.1-1% (w/v)[5]Low cross-reactivity with mammalian antibodies and does not contain biotin.[5]May not be as effective as BSA or milk in all situations.[5]

Table 2: Detergents for Wash Buffers

DetergentRecommended ConcentrationPrimary Use
Tween-200.05 - 0.1% (v/v)[5]Reduces non-specific hydrophobic interactions.[5]
Triton X-1000.1 - 1% (v/v)[5]Generally considered slightly harsher than Tween-20, also effective at reducing hydrophobic interactions.[5]
NP-400.1 - 0.5% (v/v)[5]Commonly used in lysis and wash buffers to minimize non-specific protein binding.[5]

Experimental Protocols

Protocol 1: Pre-clearing Lysate with Streptavidin Beads

  • Prepare Beads: For each 1 mg of cell lysate, use 20-30 µL of streptavidin bead slurry.[2]

  • Wash Beads: Wash the beads twice with 1 mL of ice-cold lysis buffer. Pellet the beads between washes using a magnetic stand or centrifugation.[2]

  • Incubate: Add the washed beads to the cell lysate and incubate on a rotator for 1-2 hours at 4°C.[2]

  • Collect Lysate: Pellet the beads and carefully transfer the supernatant (the pre-cleared lysate) to a new tube for use in your pull-down assay.[8]

Protocol 2: Stringent Washing of Beads After Pull-Down

  • Initial Wash: After incubating your biotinylated bait and lysate with the beads, pellet the beads and discard the supernatant. Resuspend the beads in 1 mL of a standard wash buffer (e.g., TBS with 150 mM NaCl and 0.1% Tween-20) and rotate for 5 minutes at 4°C.[2]

  • High-Salt Wash: Pellet the beads and discard the supernatant. Resuspend in 1 mL of a high-salt wash buffer (e.g., TBS with 500 mM NaCl and 0.1% Tween-20) and rotate for 5 minutes at 4°C. This step is effective at disrupting ionic interactions.[2]

  • Detergent Wash: Pellet the beads and discard the supernatant. Resuspend in 1 mL of the standard wash buffer to lower the salt concentration and rotate for 5 minutes at 4°C.[2]

  • Final Washes: Repeat the standard wash two more times before proceeding to elution.

Visualizations

experimental_workflow cluster_pre Preparation cluster_exp Experiment cluster_post Analysis Lysate Cell Lysate Preclear Pre-clear Lysate (with beads) Lysate->Preclear Bait Biotin-Azide Bait Incubate Incubate Lysate with Bait Bait->Incubate Beads Streptavidin Beads Beads->Preclear Capture Capture Bait-Protein Complex with Beads Beads->Capture Preclear->Incubate Incubate->Capture Wash Stringent Washes Capture->Wash Elute Elute Proteins Wash->Elute Analysis SDS-PAGE / Western Blot / Mass Spectrometry Elute->Analysis troubleshooting_flowchart Start High Non-Specific Binding Q_Control High background in 'beads-only' control? Start->Q_Control A_Preclear Pre-clear lysate with beads Q_Control->A_Preclear Yes Q_Bands Still many non-specific bands? Q_Control->Q_Bands No A_Block Optimize blocking (agent, time, conc.) A_Preclear->A_Block A_Block->Q_Bands A_Wash Increase wash stringency (salt, detergent, # washes) Q_Bands->A_Wash Yes End Reduced Background Q_Bands->End No A_Titrate Titrate bait protein concentration A_Wash->A_Titrate A_EndoBiotin Block endogenous biotin A_Titrate->A_EndoBiotin A_EndoBiotin->End

References

Technical Support Center: Biotin-PEG2-Azide Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions when using Biotin-PEG2-azide for protein labeling. The primary focus is on reducing protein aggregation and non-specific binding, ensuring the integrity and functionality of your labeled proteins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used for protein labeling?

A1: this compound is a chemical tool used to attach a biotin (B1667282) molecule to a target protein. It consists of three parts:

  • Biotin: A vitamin that binds with very high affinity to streptavidin and avidin, which is useful for detecting, purifying, and immobilizing the labeled protein.

  • PEG2 (Polyethylene Glycol, 2 units): A short, hydrophilic spacer that helps to increase the water solubility of the biotinylated protein and reduces the likelihood of aggregation.[1]

  • Azide (B81097) (N3): A functional group used in "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to covalently link the biotin-PEG molecule to a protein that has been modified to contain an alkyne group.[1][2]

Q2: What are the most common side reactions when using this compound with proteins?

A2: The most common issues are not typically reactions with the azide group itself, which is largely bioorthogonal, but rather consequences of the biotinylation process. These include:

  • Protein Aggregation: The attachment of biotin, which is hydrophobic, can increase the overall hydrophobicity of the protein, leading to aggregation.[1] This can be exacerbated by suboptimal reaction conditions.[1]

  • Non-Specific Binding: In downstream applications, over-biotinylated proteins can bind non-specifically to surfaces or other proteins, leading to high background signals.[2]

  • Reduction of the Azide Group: While less common in typical protein labeling conditions, the azide group can be reduced to a primary amine, especially in the presence of certain reducing agents like DTT, which can be present in protein storage buffers.

Q3: Why is my protein aggregating after labeling with this compound?

A3: Protein aggregation post-biotinylation can stem from several factors:

  • Over-biotinylation: Attaching too many biotin molecules can significantly alter the surface properties of the protein, leading to increased hydrophobicity and aggregation.[3][4]

  • Suboptimal Buffer Conditions: The pH and ionic strength of the reaction buffer are critical for protein stability. A pH close to the protein's isoelectric point (pI) will minimize its solubility and increase the risk of aggregation.[1][5]

  • High Protein Concentration: Higher protein concentrations increase the chances of intermolecular interactions that can lead to aggregation.[3]

  • Solvent Shock: this compound is often dissolved in an organic solvent like DMSO. Rapid addition of a large volume of this stock solution can cause localized denaturation and precipitation of the protein.[6]

Q4: How can I minimize non-specific binding in my downstream assays?

A4: To reduce non-specific binding, consider the following:

  • Optimize Biotinylation: Avoid over-labeling your protein by titrating the molar excess of this compound.[2]

  • Purification: Thoroughly remove unreacted this compound after the labeling reaction using methods like dialysis or size-exclusion chromatography.[2]

  • Blocking: In assays like Western blotting or ELISA, use an appropriate blocking buffer (e.g., 5% BSA in TBST) to minimize non-specific binding of streptavidin/avidin.[2][7]

  • Washing: Increase the number and duration of washing steps in your assay protocol to remove weakly bound proteins.[7]

Troubleshooting Guides

Problem 1: Protein Aggregation or Precipitation

This is one of the most frequently encountered issues during and after the biotinylation reaction.

cluster_0 Initial Observation cluster_1 Reaction Condition Optimization cluster_2 Stabilizing Additives cluster_3 Post-Labeling Handling cluster_4 Outcome start Protein Aggregation Observed check_buffer Optimize Buffer Conditions - pH 1-1.5 units from pI - Adjust ionic strength (50-250 mM NaCl) start->check_buffer check_conc Reduce Concentrations - Protein: 0.5-2 mg/mL - Titrate this compound molar excess check_buffer->check_conc Aggregation persists end Soluble, Labeled Protein check_buffer->end Problem solved check_temp Optimize Incubation - Lower temperature (4°C) - Reduce incubation time check_conc->check_temp Aggregation persists check_conc->end Problem solved add_solvent Modify Reagent Addition - Add this compound stock slowly - Use more concentrated stock to reduce solvent volume check_temp->add_solvent Aggregation persists check_temp->end Problem solved additives Incorporate Stabilizing Additives - Glycerol (5-20%) - Arginine (0.1-2 M) - Non-denaturing detergents (e.g., 0.01% Tween-20) add_solvent->additives Aggregation persists add_solvent->end Problem solved storage Optimize Storage - Aliquot to avoid freeze-thaw cycles - Store at -80°C with cryoprotectant (e.g., glycerol) additives->storage Aggregation persists post-purification additives->end Problem solved storage->end Problem solved

Caption: Troubleshooting workflow for protein aggregation.

ParameterRecommended RangeRationale
Protein Concentration 0.5 - 10 mg/mLLower concentrations minimize protein-protein interactions that can lead to aggregation.[3]
This compound Molar Excess 5:1 to 40:1 (Biotin:Protein)Start with a lower ratio and titrate to find the optimal degree of labeling without causing precipitation.[3]
pH of Labeling Buffer 7.0 - 8.5Ensures efficient labeling while maintaining protein stability. Should be at least 1-1.5 pH units away from the protein's pI.[1][3]
Salt Concentration (e.g., NaCl) 50 - 250 mMModulates electrostatic interactions to improve solubility.[1]
Glycerol 5% - 20% (v/v)Acts as a stabilizing osmolyte and cryoprotectant.[3]
Arginine/Glutamate 0.1 - 2 MCan reduce surface hydrophobicity and suppress protein-protein interactions.[8]
Problem 2: Low or No Biotinylation

If your downstream detection methods show a weak or absent signal, the labeling reaction itself may have been inefficient.

cluster_0 Initial Observation cluster_1 Reagent and Buffer Checks cluster_2 Reaction Parameter Optimization cluster_3 Protein Preparation cluster_4 Outcome start Low or No Biotinylation Signal check_reagents Verify Click Chemistry Reagents - Use fresh copper catalyst, reducing agent, and ligand - Check this compound integrity start->check_reagents check_buffer Check Buffer Compatibility - Ensure pH is 7-9 - Avoid chelators (e.g., EDTA) for CuAAC check_reagents->check_buffer Reagents are active end Successful Biotinylation check_reagents->end Problem solved inc_ratio Increase Molar Ratio - Titrate this compound to a higher molar excess (e.g., 50x, 100x) check_buffer->inc_ratio Buffer is compatible check_buffer->end Problem solved inc_time_temp Increase Reaction Time/Temperature - Extend incubation time - Increase temperature (if protein is stable) inc_ratio->inc_time_temp Low signal persists inc_ratio->end Problem solved check_protein Verify Protein Preparation - Confirm alkyne modification of the protein - Ensure removal of interfering substances inc_time_temp->check_protein Low signal persists inc_time_temp->end Problem solved check_protein->end Problem solved cluster_0 Preparation cluster_1 Reaction Setup cluster_2 Incubation and Purification cluster_3 Analysis prep_protein Prepare Alkyne-Modified Protein (1-5 mg/mL in compatible buffer) setup_rxns Set up Labeling Reactions (Test various molar excesses: 5x, 10x, 20x, 50x) prep_protein->setup_rxns prep_reagents Prepare Stock Solutions - this compound (10 mM in DMSO) - CuSO4 (50 mM in H2O) - THPTA (50 mM in H2O) - Sodium Ascorbate (100 mM in H2O, fresh) prep_reagents->setup_rxns add_reagents Add Click Chemistry Reagents (Protein, THPTA, CuSO4, this compound, Sodium Ascorbate) setup_rxns->add_reagents incubate Incubate (1-2 hours at room temperature, protected from light) add_reagents->incubate purify Remove Excess Reagents (Desalting column or dialysis) incubate->purify analyze Analyze Labeling Efficiency (SDS-PAGE and Western blot with Streptavidin-HRP) purify->analyze

References

Technical Support Center: Purification of Biotin-PEG2-Azide Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Biotin-PEG2-azide labeled proteins. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unreacted this compound after the labeling reaction?

Excess, unreacted this compound will compete with your biotinylated protein for binding sites on streptavidin-based affinity matrices, detection reagents (like streptavidin-HRP), or biosensors. This competition can lead to significantly reduced signal, high background noise, and inaccurate quantification in downstream assays such as ELISA, Western blotting, and pull-down assays.[1][2]

Q2: What are the most common methods to remove free this compound?

The most prevalent and effective methods leverage the size difference between your labeled protein (large) and the free this compound (small). These techniques include:

  • Size-Exclusion Chromatography (SEC) / Desalting Columns: A rapid method that separates molecules based on their size.[2][3][4][5][6]

  • Dialysis: A straightforward process involving a semi-permeable membrane that allows small molecules like biotin (B1667282) to diffuse out while retaining larger molecules.[1][7][8]

  • Centrifugal Filtration / Spin Columns: Utilizes a membrane filter to concentrate the larger, labeled molecule while smaller, unreacted biotin passes through.[2]

Q3: How do I choose the right purification method for my experiment?

The choice of method depends on factors such as sample volume, protein concentration, required purity, and available time. See the comparison table below for a summary of key features to help guide your decision.

Q4: Which affinity purification resin is best: streptavidin, NeutrAvidin, or avidin (B1170675)?

Streptavidin and NeutrAvidin are generally preferred over avidin for most applications.[9] Streptavidin lacks glycosylation, which reduces non-specific binding.[9] NeutrAvidin is a deglycosylated form of avidin with a more neutral isoelectric point, further minimizing non-specific background.[9] Avidin, however, can exhibit high non-specific binding. Streptavidin-coated resins, including magnetic beads, are a common starting point.[9]

Q5: My protein is sensitive to harsh elution conditions. What are my options for eluting from a streptavidin resin?

The strong interaction between biotin and streptavidin often requires denaturing conditions for elution (e.g., 8 M guanidine-HCl, pH 1.5).[9][10] For sensitive proteins, consider these alternatives:

  • Competitive Elution: Using a high concentration of free biotin can displace the biotinylated protein.[9][10][11]

  • Engineered Streptavidin: Resins like Strep-Tactin® have a lower binding affinity, allowing for elution under milder, physiological conditions with an excess of desthiobiotin.[9][12]

  • Cleavable Biotin Probes: Using a this compound with a cleavable linker (e.g., disulfide) allows the protein to be released from the resin by adding a specific cleaving agent (like DTT) while the biotin tag remains bound.[9][13]

Q6: How can I assess the purity and success of my purification?

The purity of your labeled protein can be assessed using SDS-PAGE followed by Coomassie blue or silver staining.[9] A successful purification will show a prominent band at the expected molecular weight of your target protein with minimal contaminating bands.[9] To quantify the extent of biotinylation after removing all free biotin, a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay can be performed.[9][14][15][16][17] Mass spectrometry can also be used to confirm biotinylation.[18][19][20]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Protein Recovery Over-labeling: Attaching too many hydrophobic biotin molecules can cause protein aggregation and precipitation.[1][21]Reduce the molar excess of the this compound reagent in the labeling reaction.[1] Consider using a more hydrophilic PEGylated biotin reagent.[1]
Protein Sticking to Dialysis Membrane or Column: This is more common with low protein concentrations.For dialysis, use a low-binding membrane material.[1] For very dilute samples (<0.1 mg/mL), consider adding a carrier protein like BSA (if compatible with downstream applications).[1] For desalting columns, ensure the sample volume is within the recommended range.[21]
High Background/Low Signal in Downstream Assays Incomplete Removal of Free Biotin: Residual unreacted biotin is competing with the biotinylated protein.[1][2]Dialysis: Increase the dialysis duration to 48 hours and perform at least four buffer changes with a large volume of buffer.[1][8] Gel Filtration: Do not exceed the recommended sample volume for the column. For very high concentrations of free biotin, a second pass through a fresh column may be necessary.[1]
No or Low Biotinylation Detected Inefficient Labeling Reaction: The reaction conditions may not be optimal.Ensure the buffer used for the labeling reaction is free of amines (e.g., Tris) and azides, which can compete with the reaction.[22][23] Optimize the pH of the reaction; typically, a pH of 7.0-7.2 is recommended for NHS-ester reactions.[23]
Hydrolysis of the NHS-ester: The NHS-ester on the this compound is susceptible to hydrolysis in aqueous solutions.Prepare the this compound solution immediately before use.[24]
Non-specific Binding to Streptavidin Resin Hydrophobic or Ionic Interactions: Some proteins may non-specifically bind to the streptavidin resin.Increase the salt concentration (e.g., up to 500 mM NaCl) or include a non-ionic detergent (e.g., 0.05% Tween-20) in the binding and wash buffers.
Endogenously Biotinylated Proteins: Cell lysates naturally contain biotinylated carboxylases.[25]Pre-clear the lysate by incubating with streptavidin agarose (B213101) resin before performing the click chemistry reaction with your azide-modified protein.[26]

Data Presentation

Table 1: Comparison of Methods for Removing Unreacted this compound

Method Principle Speed Sample Volume Protein Concentration Advantages Disadvantages
Size-Exclusion Chromatography (Desalting Column) Separation based on molecular size.[3][4][5]Fast (< 15 minutes)Small (µL to mL)Higher concentrations are better to minimize loss.Rapid; good for small samples.Potential for sample dilution; risk of protein loss at low concentrations.[21]
Dialysis Diffusion across a semi-permeable membrane based on MWCO.[1]Slow (overnight to 48 hours)[1][8]Large (mL to L)Suitable for a wide range of concentrations.Simple; good for large volumes; minimal sample loss.Time-consuming; requires large volumes of buffer.
Centrifugal Filtration (Spin Column) Concentration of larger molecules above a membrane with a specific MWCO.[2]Moderate (15-30 minutes)Small to moderate (µL to mL)Can handle a range of concentrations.Concentrates the sample; relatively fast.Potential for protein to adhere to the membrane, leading to loss.[2]

Experimental Protocols

Protocol 1: Removal of Excess this compound using a Desalting Spin Column

This protocol is a general guideline for commercially available desalting spin columns.

  • Column Preparation: a. Remove the column's bottom closure and place it into a collection tube. b. To equilibrate the column, centrifuge at 1,500 x g for 2 minutes to remove the storage buffer.[2] c. Add 500 µL of your reaction buffer (e.g., PBS) to the top of the resin bed and centrifuge again at 1,500 x g for 2 minutes. Discard the collected buffer. Repeat this wash step once more.[2]

  • Sample Application: a. Place the equilibrated column into a new, clean collection tube. b. Slowly apply your biotinylation reaction mixture to the center of the resin bed.[2]

  • Elution and Collection: a. Centrifuge the column for 2 minutes at 1,500 x g.[2] b. The purified, biotinylated protein is in the collection tube. The smaller, unreacted this compound remains in the column resin.[2]

Protocol 2: Removal of Excess this compound using Dialysis

This protocol provides a general procedure for dialysis.

  • Prepare the Dialysis Membrane: a. Cut the dialysis tubing to the desired length, leaving extra room for the sample and headspace. b. Hydrate the membrane by soaking it in the dialysis buffer for at least 5-10 minutes.[1]

  • Load the Sample: a. Secure one end of the tubing with a clip. b. Pipette the biotinylation reaction mixture into the tubing. c. Remove excess air, leaving some headspace (approximately 10-20% of the volume).[1] d. Seal the other end of the tubing with a second clip.[1]

  • Perform Dialysis: a. Place the sealed dialysis bag into a beaker containing a large volume of cold (4°C) dialysis buffer (at least 100 times the sample volume).[1] b. Place the beaker on a stir plate and add a stir bar to facilitate diffusion with gentle stirring.[1] c. For efficient removal of the unreacted biotin reagent, a 48-hour dialysis period with at least four buffer changes is recommended.[1][8]

  • Sample Recovery: a. After the final buffer change, carefully remove the dialysis bag. b. Dry the outside of the bag and carefully open it to recover the purified protein sample.[1]

Protocol 3: HABA Assay for Quantification of Biotinylation

This is a generalized protocol for determining the molar ratio of biotin to protein.

  • Prepare HABA/Avidin Solution: a. Prepare a solution of HABA/Avidin according to the manufacturer's instructions. This typically involves dissolving a pre-mixed reagent in a specified buffer.[16]

  • Measure Baseline Absorbance: a. Pipette a defined volume (e.g., 180 µL for a 96-well plate or 900 µL for a cuvette) of the HABA/Avidin solution into the appropriate vessel.[14][27] b. Measure and record the absorbance at 500 nm. This is the A500 of the HABA/Avidin complex.[27]

  • Add Biotinylated Sample: a. Add a specific volume of your purified biotinylated protein sample (e.g., 20 µL for a 96-well plate or 100 µL for a cuvette) to the HABA/Avidin solution. Mix well.[14][27] b. It is important to also run a blank control with the same buffer used for your protein sample.

  • Measure Final Absorbance: a. Incubate for a few minutes until the reading is stable. b. Measure and record the absorbance at 500 nm. The biotin in your sample will have displaced the HABA from the avidin, causing a decrease in absorbance.[14][16][17]

  • Calculate Biotin Concentration: a. The change in absorbance (ΔA500) is proportional to the amount of biotin in your sample. Use the molar extinction coefficient of the HABA-avidin complex to calculate the concentration of biotin.[16] b. From the biotin concentration and the known protein concentration, the molar ratio of biotin to protein can be determined.[27]

Visualizations

experimental_workflow cluster_labeling Step 1: Labeling cluster_purification1 Step 2: Removal of Excess Reagent cluster_purification2 Step 3: Affinity Purification protein Protein with Azide Group labeling Click Chemistry Reaction protein->labeling reagent This compound reagent->labeling labeled_mix Labeled Protein + Excess this compound labeling->labeled_mix purification1 Size-Exclusion Chromatography or Dialysis labeled_mix->purification1 purified_protein Purified Labeled Protein purification1->purified_protein binding Binding purified_protein->binding streptavidin_resin Streptavidin Resin streptavidin_resin->binding washing Washing binding->washing elution Elution washing->elution final_product Final Purified Biotinylated Protein elution->final_product

Caption: Experimental workflow for labeling and purification of this compound proteins.

troubleshooting_logic start Low Protein Recovery? check_overlabeling Check for Precipitation (Over-labeling) start->check_overlabeling Yes check_sample_loss Review Purification Step start->check_sample_loss No reduce_biotin Reduce Biotin:Protein Ratio check_overlabeling->reduce_biotin end Improved Recovery reduce_biotin->end optimize_purification Optimize Sample Volume/Concentration Use Low-Binding Materials check_sample_loss->optimize_purification optimize_purification->end

Caption: Troubleshooting logic for low protein recovery after purification.

References

Technical Support Center: Preventing Protein Aggregation During Biotinylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent protein aggregation during biotinylation experiments. Find answers to frequently asked questions, detailed protocols, and visual guides to ensure the success of your protein labeling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during biotinylation?

Protein aggregation after biotinylation can be triggered by several factors that disrupt the protein's stability. Key causes include:

  • Over-biotinylation: Excessive labeling can alter the protein's surface charge and hydrophobicity, leading to self-association and precipitation.[1][2][3]

  • Suboptimal Buffer Conditions: The pH and ionic strength of the buffer are critical. If the buffer pH is close to the protein's isoelectric point (pI), its solubility is minimized, increasing the risk of aggregation.[4][5][6] Amine-containing buffers like Tris can also compete with the protein for the biotinylation reagent, reducing efficiency.[1][6]

  • High Protein Concentration: Increased protein concentration enhances the likelihood of intermolecular interactions, which can result in the formation of aggregates.[1][4][6]

  • Presence of Organic Solvents: Biotinylation reagents are often dissolved in organic solvents like DMSO or DMF. High concentrations of these solvents in the reaction mixture can denature and precipitate the protein.[4][7]

  • Intermolecular Disulfide Bonds: For proteins with cysteine residues, oxidation can lead to the formation of intermolecular disulfide bonds, causing aggregation.[4][5]

  • Environmental Stress: Factors such as high temperatures, vigorous mixing, and repeated freeze-thaw cycles can denature the protein and induce aggregation.[5]

Q2: My protein precipitates immediately after adding the biotinylation reagent. What should I do?

Immediate precipitation upon adding the biotin (B1667282) reagent, which is often dissolved in an organic solvent like DMSO, is typically due to "solvent shock."[8] This occurs when a localized high concentration of the organic solvent causes protein denaturation.

To resolve this:

  • Minimize the final concentration of the organic solvent to below 10%, and ideally under 5%.[4][7]

  • Add the biotin reagent stock solution dropwise to the protein solution while gently stirring or vortexing to ensure rapid and even distribution.[4][7]

  • Consider performing the reaction at a lower temperature, such as 4°C, to enhance protein stability.[4]

Q3: How can I choose the right biotinylation reagent to minimize aggregation?

The choice of biotinylation reagent can significantly influence the solubility of the labeled protein.

  • Incorporate Spacers: Opt for biotinylation reagents that include a long, flexible, and hydrophilic spacer arm, such as polyethylene (B3416737) glycol (PEG).[1][5] These spacers increase the distance between the biotin molecule and the protein, which can reduce steric hindrance and improve solubility.[5] The hydrophilic nature of the PEG spacer can also help to shield hydrophobic patches on the protein surface.[1]

  • Control Reactivity: Select a reagent that targets specific functional groups away from regions critical for the protein's structure and function to minimize conformational changes that could lead to aggregation.[5]

Q4: What additives can I incorporate into my reaction buffer to prevent aggregation?

Several additives can be included in the reaction and storage buffers to enhance protein stability and solubility. The optimal choice and concentration should be determined empirically for each specific protein.[5]

Additive CategoryExample(s)Recommended ConcentrationMechanism of Action
Osmolytes/Polyols Glycerol (B35011), Sucrose, Trehalose5-50% (v/v) for Glycerol, 5-10% (w/v) for SucroseStabilizes the native protein structure by interacting with the exposed amide backbones.[5][9]
Amino Acids L-Arginine, L-Glutamate, Glycine, Proline50-500 mMSuppresses aggregation by binding to charged and hydrophobic regions on the protein surface.[5][9]
Reducing Agents DTT, TCEP, β-mercaptoethanol1-10 mMPrevents the oxidation of cysteine residues and subsequent intermolecular disulfide bond formation.[5][9] Note: TCEP is compatible with maleimide (B117702) chemistry.[4]
Non-denaturing Detergents Tween 20, Polysorbate 80, CHAPS0.01-0.1% (v/v)Solubilizes exposed hydrophobic patches without denaturing the protein.[4][5][9]

Q5: How should I store my biotinylated protein to prevent aggregation?

Proper storage is crucial for maintaining the stability of your biotinylated protein.

  • Optimal Temperature: For long-term storage, it is generally recommended to store biotinylated proteins at -80°C.[5]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which are a common cause of aggregation, store your biotinylated protein in single-use aliquots.[5]

  • Cryoprotectants: Before freezing, consider adding a cryoprotectant like glycerol to a final concentration of 20-50% (v/v) to protect the protein structure.[5]

  • Buffer Composition: Ensure the storage buffer is at an optimal pH and contains any necessary stabilizing additives that were identified during your optimization experiments.[5]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during protein biotinylation.

Problem 1: Protein Aggregation Observed During or Immediately After the Reaction
Potential Cause Troubleshooting Steps
Suboptimal Buffer pH Ensure the buffer pH is at least 1-2 units away from the protein's isoelectric point (pI).[5] For NHS-ester chemistry, the optimal pH range is typically 7.2-8.5.[1] For maleimide chemistry, a pH of 6.5-7.5 is recommended.[4]
Inappropriate Salt Concentration Empirically test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to find the optimal ionic strength for your protein's stability.[5]
High Protein Concentration Try reducing the protein concentration. A range of 1-10 mg/mL is a good starting point.[6]
Over-labeling Optimize the molar ratio of the biotin reagent to your protein. Start with a lower ratio (e.g., 5:1 or 10:1) and test a range to find the best balance between labeling efficiency and protein solubility.[6]
Solvent Shock Minimize the final concentration of the organic solvent used to dissolve the biotin reagent to <10%, ideally <5%.[4][7] Add the reagent slowly while gently mixing.[4]
Intermolecular Disulfide Bonds If labeling cysteine residues, consider adding a non-thiol reducing agent like TCEP.[4] After biotinylation, you can cap any remaining free thiols with a compound like N-ethylmaleimide (NEM).[4]
Problem 2: Aggregation Upon Storage or After Freeze-Thaw Cycles
Potential Cause Troubleshooting Steps
Improper Storage Temperature For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C.[4][5]
Repeated Freeze-Thaw Cycles Store the biotinylated protein in single-use aliquots to avoid the damaging effects of repeated temperature cycling.[5]
Lack of Cryoprotectant Add a cryoprotectant such as glycerol (20-50% v/v) to the storage buffer before freezing.[5]
Oxidation If your protein has cysteine residues, include a reducing agent like DTT or TCEP in the storage buffer to prevent the formation of intermolecular disulfide bonds.[5]

Experimental Protocols

General Protocol for Amine-Reactive Biotinylation (NHS-Ester)
  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., PBS, HEPES) at a pH of 7.2-8.5.[1]

    • Adjust the protein concentration to 1-10 mg/mL.[6]

  • Biotinylation Reagent Preparation:

    • Immediately before use, dissolve the NHS-ester biotinylation reagent in an anhydrous organic solvent like DMSO or DMF to create a concentrated stock solution.[7]

  • Biotinylation Reaction:

    • Calculate the required volume of the biotin reagent stock to achieve the desired molar excess (start with a 10:1 to 20:1 molar ratio of biotin to protein).[6]

    • Slowly add the biotin reagent to the protein solution while gently mixing.[4]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[2]

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 10-100 mM.[2] Incubate for 15-30 minutes.

  • Removal of Excess Biotin:

    • Separate the biotinylated protein from unreacted biotin using a desalting column, dialysis, or spin filtration.[2][6]

Quantification of Protein Aggregation using Size-Exclusion Chromatography (SEC)

SEC is a powerful technique to quantify the percentage of monomer, dimer, and higher-order aggregates in a protein sample.[4]

  • Materials:

    • HPLC or UHPLC system with a UV detector.

    • SEC column suitable for the molecular weight range of your protein.

    • Mobile Phase: A buffer that promotes protein stability, typically a phosphate (B84403) buffer with 150-300 mM NaCl, pH 6.8-7.0.[4]

  • Procedure:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

    • Inject the biotinylated protein sample.

    • Monitor the elution profile at 280 nm. Aggregates, being larger, will elute first, followed by the monomer.[4]

  • Data Analysis:

    • Integrate the peak areas corresponding to the high molecular weight (HMW) species (aggregates) and the main monomer peak.

    • Calculate the percentage of aggregation: % Aggregation = (Area of HMW Peaks / Total Area of All Peaks) x 100.

    • Compare the % aggregation of the labeled protein to an unlabeled control to assess the impact of the biotinylation process.[4]

Visual Guides

Biotinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Reaction_Mix Biotinylation Reaction Protein->Reaction_Mix Biotin_Reagent Biotin Reagent in DMSO Biotin_Reagent->Reaction_Mix Add Dropwise Purification Remove Excess Biotin Reaction_Mix->Purification Analysis Aggregation Analysis (SEC) Purification->Analysis Final_Product Purified Biotinylated Protein Analysis->Final_Product

Caption: A generalized workflow for protein biotinylation, from preparation to final analysis.

Troubleshooting_Aggregation node_sol node_sol node_prob node_prob Start Aggregation Observed? Check_Buffer Buffer pH/Ionic Strength Optimal? Start->Check_Buffer Check_Ratio Biotin:Protein Ratio Too High? Check_Buffer->Check_Ratio No Sol_Buffer Optimize Buffer pH & Salt Concentration Check_Buffer->Sol_Buffer Yes Check_Conc Protein/Solvent Concentration High? Check_Ratio->Check_Conc No Sol_Ratio Decrease Molar Ratio Check_Ratio->Sol_Ratio Yes Check_Storage Improper Storage? Check_Conc->Check_Storage No Sol_Conc Reduce Protein/Solvent Concentration Check_Conc->Sol_Conc Yes Sol_Storage Aliquot & Store at -80°C with Cryoprotectant Check_Storage->Sol_Storage Yes

Caption: A troubleshooting flowchart for diagnosing and resolving protein aggregation issues.

References

Optimizing incubation time and temperature for biotin-azide conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for biotin-azide conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing incubation time and temperature for successful bioconjugation experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

Encountering issues with your biotin-azide conjugation? This guide provides solutions to common problems related to incubation time and temperature.

Issue 1: Low or No Conjugation Yield

Potential Cause Recommended Solution
Suboptimal Incubation Time For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), ensure an incubation time of at least 1-4 hours at room temperature. For challenging substrates, extending the incubation time overnight at 4°C may improve yields. For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is generally slower than CuAAC, a longer incubation of 4-12 hours at room temperature or overnight at 4°C is recommended.[1]
Incorrect Incubation Temperature Most biotin-azide conjugations proceed efficiently at ambient temperature (20-25°C). If the reaction is sluggish, particularly for SPAAC, consider increasing the temperature to 37°C. However, be mindful of the thermal stability of your biomolecule, as higher temperatures can lead to degradation. For sensitive proteins, performing the reaction at 4°C for a longer duration is a safer alternative.[1][2]
Inactive Copper Catalyst (CuAAC) The Cu(I) catalyst is prone to oxidation. Ensure you are using a freshly prepared solution of the reducing agent (e.g., sodium ascorbate). It is also beneficial to deoxygenate your buffers and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[3]
Inhibitors in Reaction Buffer Buffers containing primary amines (e.g., Tris) or thiols can interfere with the CuAAC reaction. It is advisable to use amine-free buffers such as PBS, MES, MOPS, or HEPES.[3]
Steric Hindrance For large biomolecules, the alkyne or azide (B81097) group may be sterically hindered. Increasing the incubation time or temperature may help overcome this. Alternatively, using a biotin-azide reagent with a longer spacer arm can improve accessibility.

Issue 2: High Background or Non-Specific Binding

Potential Cause Recommended Solution
Excess Unreacted Biotin-Azide Insufficient purification after the conjugation reaction can lead to high background in downstream applications. Ensure thorough removal of unreacted biotin-azide using appropriate methods like dialysis, size-exclusion chromatography, or affinity purification.
Over-Biotinylation Excessive incubation time or temperature can sometimes lead to over-labeling of the target molecule, which may cause aggregation or non-specific binding. If you suspect this, try reducing the incubation time or temperature.

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Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation temperature for a CuAAC reaction?

A1: For most CuAAC reactions involving biotin-azide conjugation to biomolecules, room temperature (20-25°C) is optimal.[1] The reaction is typically efficient and complete within 1-4 hours.[1] If your biomolecule is sensitive to degradation, the reaction can be performed at 4°C, usually requiring an overnight incubation.[1]

Q2: Can I increase the temperature to speed up my SPAAC reaction?

A2: Yes, for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, increasing the incubation temperature to 37°C can enhance the reaction rate.[2] However, it is crucial to consider the thermal stability of your target molecule, as higher temperatures can lead to denaturation or degradation. Always ensure your biomolecule can tolerate the increased temperature for the duration of the incubation.

Q3: How long should I incubate my conjugation reaction?

A3: The ideal incubation time depends on the type of click chemistry and the specific reactants.

  • CuAAC: A typical incubation time is 1-4 hours at room temperature.[1]

  • SPAAC: These reactions are generally slower and may require 4-12 hours at room temperature or overnight at 4°C for completion.[1]

It is always recommended to optimize the incubation time for your specific experimental setup.

Q4: Is it possible to over-incubate the reaction?

A4: While the triazole bond formed in click chemistry is stable, prolonged incubation at elevated temperatures could potentially lead to the degradation of sensitive biomolecules. For most standard conditions at room temperature or 4°C, overnight incubation is generally safe and can help ensure the reaction goes to completion.[1][4]

Data on Incubation Parameters

The efficiency of biotin-azide conjugation is influenced by both time and temperature. Below are tables summarizing available data to guide your optimization.

Table 1: Effect of Temperature on CuAAC Reaction Yield

TemperatureReaction TimeReported YieldNotes
35°C24 hours82.32%For a PEG-coumarin conjugation in scCO2.[5]
35°C48 hours87.14%Modest increase in yield with doubled reaction time.[5]
40°C16 hoursHigh YieldMitigated peptide complex formation in radiolabeling.[6]
50°C5 hours100%Peptide-peptide conjugation in DMF with copper wire.[7]

Table 2: Effect of Temperature on SPAAC Reaction Rate

TemperatureBufferSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
25°CPBS (pH 7)0.32 - 0.85[8][9]
25°CHEPES (pH 7)0.55 - 1.22[8][9]
37°CPBS (pH 7)Rate generally increases with temperature[8][9]
37°CHEPES (pH 7)Rate generally increases with temperature[8][9]

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the biotinylation of an alkyne-modified protein with biotin-azide.

Materials:

  • Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • Biotin-azide (e.g., Biotin-PEG-Azide)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, prepare fresh )

  • Copper-chelating ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in water or DMSO)

  • Purification supplies (e.g., desalting column, dialysis cassette)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein and biotin-azide. A 10- to 50-fold molar excess of biotin-azide is a common starting point.

  • Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and the chelating ligand. A 1:5 molar ratio of copper to ligand is often recommended to protect the protein.[1]

  • Initiate the Reaction: Add the copper/ligand premix to the protein/azide solution. Then, add the freshly prepared sodium ascorbate solution to reduce the Cu(II) to the active Cu(I) catalyst.

  • Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature. For sensitive proteins, incubate overnight at 4°C.[1]

  • Purification: Remove unreacted reagents and the copper catalyst using a desalting column, dialysis, or a similar purification method.

  • Verification: Confirm successful biotinylation via methods such as a Western blot using streptavidin-HRP or by mass spectrometry.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a copper-free method for biotinylating a protein modified with a strained alkyne (e.g., DBCO).

Materials:

  • Strained alkyne-modified protein (e.g., DBCO-protein) in a compatible buffer (e.g., PBS, pH 7.4)

  • Biotin-azide stock solution (e.g., 10 mM in DMSO)

  • Purification supplies

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, add the strained alkyne-modified protein.

  • Add Biotin-Azide: Add the biotin-azide stock solution to the desired final concentration. A 2- to 10-fold molar excess is often a good starting point.

  • Incubation: Gently mix the reaction and incubate. Common conditions are 4-12 hours at room temperature or overnight at 4°C. To accelerate the reaction, incubation at 37°C for 1-4 hours can be tested, provided the protein is stable at this temperature.

  • Purification: Purify the biotinylated protein to remove excess biotin-azide.

  • Verification: Confirm conjugation using appropriate analytical techniques.

References

Dealing with steric hindrance in Biotin-PEG2-azide labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-PEG2-azide labeling. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to steric hindrance and other common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bioconjugation reagent used to attach a biotin (B1667282) molecule to a target molecule containing an alkyne group.[1][2] It consists of three main components:

  • Biotin: A small vitamin that forms an exceptionally strong and specific non-covalent bond with streptavidin and avidin (B1170675) proteins.[3] This interaction is widely used for detection, purification, and immobilization of biomolecules.[4]

  • PEG2 Linker: A short polyethylene (B3416737) glycol spacer. This hydrophilic linker enhances the aqueous solubility of the reagent and the resulting conjugate.[2][5] It also provides a flexible spacer arm that helps to minimize steric hindrance.[6][7]

  • Azide (B81097) Group (-N3): A reactive group that participates in "click chemistry" reactions.[2] Specifically, it reacts with terminal alkynes in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with strained cyclooctynes (like DBCO or BCN) in a copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage.[1][2][8]

Its primary application is the specific labeling of alkyne-modified proteins, nucleic acids, or other biomolecules for subsequent detection or purification using streptavidin-based methods.[9][10]

Q2: What is steric hindrance and how does it affect my biotin labeling experiment?

Steric hindrance is a phenomenon where the size and spatial arrangement of atoms in a molecule physically obstruct a chemical reaction or molecular interaction.[11] In the context of biotin labeling, steric hindrance can occur at two key stages:

  • During Streptavidin Binding: The biotin-binding sites on streptavidin are located deep within the protein's structure.[12] If the biotin tag is attached too closely to a large, bulky biomolecule, the surrounding molecular environment can block its access to the binding pocket, leading to reduced binding efficiency, lower signal detection, and compromised experimental results.[12][13]

  • During the Click Chemistry Reaction: If the alkyne group on the target biomolecule is located in a sterically crowded region (e.g., within a folded protein domain), the azide group of the biotinylation reagent may have difficulty accessing it, which can lead to low labeling efficiency.[14]

Q3: How does the PEG2 linker in this compound help with steric hindrance?

The Polyethylene Glycol (PEG) linker acts as a flexible spacer arm that extends the biotin moiety away from the surface of the labeled molecule.[6][15] This increased distance and flexibility helps to overcome steric hindrance by making the biotin tag more accessible to the binding pocket of streptavidin.[7][12] While a PEG2 linker provides some spacing, longer PEG linkers (e.g., PEG4, PEG8, PEG12) are often recommended for applications where significant steric hindrance is anticipated.

Q4: When should I choose a longer PEG linker instead of PEG2?

The optimal PEG linker length is application-dependent.[15] Consider using a longer PEG linker (e.g., Biotin-PEG4-azide or longer) under the following circumstances:

  • Labeling Large, Complex Biomolecules: When labeling large proteins or antibodies, a longer linker can provide the necessary distance for the biotin to clear the bulk of the protein.[14]

  • Working with Dense Surfaces: If you are labeling a target on a crowded surface, such as a cell membrane or a nanoparticle, a longer linker can improve accessibility.[16]

  • Known Sterically Hindered Sites: If the alkyne modification site on your target is known to be in a buried or sterically hindered position, a longer, more flexible linker is advantageous.[14]

  • Improving Solubility: Longer PEG chains can further enhance the water solubility of the final conjugate, which can be beneficial for hydrophobic proteins.[7]

Q5: What is the difference between Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) click chemistry for this compound labeling?

Both are highly efficient "click" reactions for conjugating an azide to an alkyne, but they differ in their requirements and applications.[17]

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): This reaction requires a copper(I) catalyst to proceed.[18] It is typically very fast and high-yielding for in vitro applications.[19] However, the copper catalyst can be toxic to living cells, which can limit its use in live-cell imaging or in vivo studies.[17][20]

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This is a copper-free alternative that uses a strained cyclooctyne (B158145) (like DBCO or BCN) instead of a simple terminal alkyne.[8] The ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst.[21] This makes SPAAC highly biocompatible and ideal for applications in living systems.[8][20] To use this method, your target molecule must be functionalized with a strained alkyne, and you would use this compound as the azide-containing partner.

Troubleshooting Guides

Problem 1: Low or No Biotinylation Product

This is one of the most common issues, often related to the click chemistry reaction itself.

dot

Caption: Troubleshooting workflow for low-yield this compound conjugation.

Problem 2: Low Signal in Downstream Detection (e.g., Western Blot, Pull-down)

Even if the labeling reaction works, subsequent detection can fail. This often points to a steric hindrance issue with the biotin-streptavidin interaction.

Possible Cause Explanation Recommended Solution
Steric Hindrance The PEG2 linker may be too short, preventing the biotin from accessing the deep binding pocket of the streptavidin molecule, especially if the labeling site is near a bulky domain.[12]Primary Solution: Switch to a biotin-azide reagent with a longer PEG spacer arm (e.g., Biotin-PEG4-Azide or Biotin-PEG12-Azide). This provides greater flexibility and distance from the biomolecule.
Insufficient Labeling The degree of biotinylation may be too low for sensitive detection. Not enough biotin molecules are present on your target to generate a strong signal.1. Re-evaluate the click chemistry reaction efficiency (see Troubleshooting Guide 1). 2. Increase the molar excess of this compound in the labeling reaction. 3. Quantify the degree of labeling using an assay like HABA or a fluorescent kit to confirm biotin incorporation.[14]
Inefficient Purification Excess, unreacted this compound was not removed after the labeling reaction. This free biotin will compete with your biotinylated protein for binding sites on the streptavidin beads or conjugate.[6]Improve the purification method after labeling. Use size-exclusion chromatography, dialysis, or spin desalting columns appropriate for your biomolecule's size to thoroughly remove all unreacted biotin reagent.[6][7]
Presence of Endogenous Biotin Cell lysates naturally contain biotinylated proteins (e.g., carboxylases) that can create high background or compete for streptavidin binding.[6]If working with cell lysates, perform a pre-clearing step by incubating the lysate with streptavidin beads to remove endogenous biotinylated proteins before adding your labeled sample for pull-down.[6]
Problem 3: Protein Precipitation During or After Labeling
Possible Cause Explanation Recommended Solution
High Concentration of Organic Solvent This compound is often dissolved in DMSO or DMF.[6] Adding too much of this stock solution to your protein can cause the protein to denature and precipitate.1. Prepare a higher concentration stock solution of the biotin reagent in DMSO to minimize the final volume added. 2. Keep the final concentration of the organic solvent in the reaction mixture low (typically <10%).[22] Add the DMSO stock dropwise while gently vortexing.[7]
Over-labeling (Hydrophobicity) Attaching too many biotin-PEG molecules, which are relatively hydrophobic despite the PEG linker, can decrease the overall solubility of the protein, leading to aggregation.1. Reduce the molar excess of the this compound reagent in the labeling reaction. 2. Decrease the reaction time.
Suboptimal Buffer Conditions The pH, ionic strength, or other components of your buffer may not be suitable for maintaining your protein's stability during the labeling reaction, which can last for several hours.1. Ensure the reaction buffer is optimal for your specific protein's stability. 2. Consider using a biotin-azide with a longer, more hydrophilic PEG linker (e.g., PEG4 or longer) to help maintain the solubility of the final conjugate.[14]

Quantitative Data & Methodologies

Data Presentation: Comparison of Biotin-PEG-Azide Linkers

The choice of PEG linker length is a critical parameter that can influence both the efficiency of the click reaction and the subsequent biotin-streptavidin interaction. While the intrinsic reactivity of the azide group is unchanged, the linker's length affects accessibility and solubility.[14]

Reagent Approx. Spacer Arm Length (Å) Key Characteristics Recommended Use Case
Biotin-Azide (No PEG) ~13.5- Limited water solubility. - High potential for steric hindrance.[13]Not generally recommended for protein labeling unless the alkyne site is highly accessible and solubility is not a concern.
This compound ~20.9- Improved water solubility. - Provides minimal spacing to reduce steric hindrance.General purpose labeling of accessible sites on smaller proteins or biomolecules.
Biotin-PEG4-Azide ~28.2[13]- Good water solubility. - Flexible linker that significantly reduces steric hindrance for most applications.[13]A robust choice for labeling most proteins, including those on cell surfaces.[10]
Biotin-PEG12-Azide ~57.1- Excellent water solubility. - Very effective at overcoming significant steric hindrance.[13]Ideal for labeling large protein complexes, sterically hindered sites, or for applications requiring maximum streptavidin binding efficiency.
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for labeling an alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein in an amine-free and thiol-free buffer (e.g., PBS, pH 7.4).

  • This compound.[2]

  • Anhydrous DMSO.[6]

  • Copper(II) Sulfate (CuSO₄), 50 mM stock in deionized water.[14]

  • THPTA (or other Cu(I) stabilizing ligand), 100 mM stock in deionized water.[11]

  • Sodium Ascorbate, 300 mM stock in deionized water (must be prepared fresh).[20]

  • Desalting column for purification.[2]

Procedure:

  • Prepare Reagents: Allow the solid this compound to equilibrate to room temperature before opening. Prepare a 10 mM stock solution in anhydrous DMSO.[14] Prepare a fresh 300 mM solution of Sodium Ascorbate.

  • Set up the Reaction: In a microcentrifuge tube, combine your alkyne-modified protein (e.g., to a final concentration of 1-5 mg/mL) with the reaction buffer.

  • Add Reagents (in order): a. Add this compound stock to the desired molar excess (a 10-20 fold excess is a good starting point). b. Add the THPTA ligand solution to a final concentration of 100 µM.[20] c. Add the CuSO₄ solution to a final concentration of 20 µM.[20] Vortex briefly.

  • Initiate the Reaction: Add the freshly prepared Sodium Ascorbate solution to a final concentration of 300 µM to initiate the reaction.[20]

  • Incubate: Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification: Remove excess unreacted this compound and reaction components using a desalting column or dialysis. The biotinylated protein is now ready for downstream applications.

Protocol 2: Quantification of Biotinylation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the degree of biotinylation.

Principle: The HABA dye binds to avidin, producing a distinct color with an absorbance maximum at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA dye, causing a decrease in absorbance at 500 nm. This change is proportional to the amount of biotin in the sample.

Materials:

  • HABA/Avidin premixed solution (available commercially).

  • Biotinylated protein sample (purified).

  • Unlabeled protein sample (as a control).

  • PBS (pH 7.4).

Procedure:

  • Add 90 µL of the HABA/Avidin solution to two separate microplate wells.

  • Measure the absorbance of both wells at 500 nm (this is A₅₀₀, initial).

  • Add 10 µL of the unlabeled protein control to the first well.

  • Add 10 µL of your purified biotinylated protein sample to the second well.

  • Mix gently and incubate for 5-10 minutes at room temperature.

  • Measure the absorbance of both wells again at 500 nm (this is A₅₀₀, final).

  • Calculation:

    • Calculate the change in absorbance for your sample: ΔA₅₀₀ = (A₅₀₀, initial) - (A₅₀₀, final).

    • Use the molar extinction coefficient of the HABA/Avidin complex (typically ~34,000 M⁻¹cm⁻¹) and the Beer-Lambert law to calculate the concentration of biotin.

    • Calculate the molar ratio of biotin to protein to determine the degree of labeling.

Alternative Strategy: Cleavable Biotin Reagents

For applications like mass spectrometry, the strong biotin-streptavidin bond can be a disadvantage, as harsh conditions are needed to elute the captured proteins, often leading to denaturation and co-elution of non-specifically bound proteins.[23] Cleavable biotin reagents offer a solution. These reagents incorporate a linker with a cleavable moiety (e.g., a disulfide bond, acid-labile group, or photocleavable group) between the biotin and the reactive group.[15][23]

  • Benefit: After affinity purification, the captured proteins can be released under mild conditions (e.g., using a reducing agent like DTT for disulfide linkers) while the biotin tag remains bound to the streptavidin beads.[15] This results in higher purity and recovery of native, functional proteins.[23]

  • Application: This is particularly useful in proteomics for identifying protein-protein interactions or post-translational modifications, as the released peptides are free of the bulky biotin tag, improving their detection by mass spectrometry.[24]

Visualizations

Signaling Pathway: Proximity Labeling of EGFR Interactors

Proximity labeling techniques like TurboID, fused to a protein of interest such as the Epidermal Growth Factor Receptor (EGFR), are used to map protein-protein interaction networks in their native cellular environment.[25] Upon addition of biotin, the TurboID enzyme biotinylates nearby proteins. Steric hindrance is a key consideration, as the enzyme must be able to access and label interaction partners on the crowded cell surface.

dot

Caption: EGFR proximity labeling to identify interaction partners like INSR and PTK7.

Experimental Workflow: Biotinylation via Click Chemistry

This diagram outlines the typical workflow for labeling an alkyne-modified biomolecule with this compound using CuAAC.

dot

Caption: Workflow for biotinylating a biomolecule using this compound.

Logical Relationship: Overcoming Steric Hindrance

This diagram illustrates how a PEG linker helps overcome steric hindrance during streptavidin binding.

dot

StericHindrance cluster_0 Scenario A: No/Short Linker cluster_1 Scenario B: this compound ProteinA Bulky Protein BiotinA Biotin ProteinA->BiotinA StreptavidinA Streptavidin Binding Pocket BiotinA->StreptavidinA Binding Blocked (Steric Hindrance) ProteinB Bulky Protein PEGB PEG2 Linker ProteinB->PEGB BiotinB Biotin PEGB->BiotinB StreptavidinB Streptavidin Binding Pocket BiotinB->StreptavidinB Successful Binding

Caption: A PEG2 linker extends biotin away from a bulky protein, enabling binding.

References

Technical Support Center: Removal of Excess Biotin-PEG2-azide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the crucial step of removing unreacted Biotin-PEG2-azide after a labeling reaction. Ensuring the complete removal of free biotin (B1667282) is essential for the accuracy and reliability of downstream applications that utilize the high-affinity interaction between biotin and streptavidin.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unreacted this compound after a reaction?

Excess, unreacted this compound will compete with your biotinylated biomolecule for binding sites on streptavidin-based affinity matrices, detection reagents (like streptavidin-HRP), or biosensors. This competition can lead to significantly reduced signal, high background noise, and inaccurate quantification in downstream assays such as ELISA, Western blotting, pull-down assays, and affinity purification.[1][2]

Q2: What are the most common methods for removing small-molecule biotin reagents like this compound?

The most prevalent and effective methods leverage the significant size difference between the larger, labeled biomolecule (e.g., a protein or antibody) and the small, unreacted this compound molecule (Molecular Weight ≈ 400.5 g/mol ).[3][4] These techniques include:

  • Size-Exclusion Chromatography (SEC) : Often performed using pre-packed desalting spin columns for rapid buffer exchange and purification.[2]

  • Dialysis : A classic method that uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate molecules.[1][2]

  • Centrifugal Filtration : Employs spin columns with membranes that retain the larger biomolecule while allowing the smaller biotin reagent to pass through.[2]

Q3: How do I choose the best purification method for my experiment?

The ideal method depends on factors such as your sample volume, the concentration of your biomolecule, the time available, and the required purity. The table below provides a comparison to guide your decision.[1]

Comparison of Purification Methods

FeatureDesalting Spin Column (SEC)Dialysis
Principle Size-exclusion chromatography separates molecules based on size.[2]Diffusion across a semi-permeable membrane based on MWCO.[2]
Speed Very Fast (< 15 minutes).[5]Slow (4 hours to overnight, with buffer changes).[1]
Sample Volume Ideal for small volumes (µL to ~4 mL range).[6]Well-suited for larger sample volumes.[1]
Biomolecule Concentration Higher concentration is preferred to maximize recovery.[7]Can handle a wider range of concentrations.
Ease of Use Simple, with minimal setup required.[5]Requires more hands-on time for setup and buffer changes.
Typical Recovery High (>90%), but can be lower with dilute samples.[5][7]Generally high, but protein loss can occur due to membrane binding.[1]

Experimental Workflows and Protocols

The general process involves labeling your target molecule, followed by a purification step to remove the excess biotin reagent, resulting in a pure sample ready for downstream applications.

G cluster_0 Overall Purification Workflow Reaction Biotinylation Reaction (Target + this compound) Purification Purification Step (e.g., Desalting Column or Dialysis) Reaction->Purification Quenched Reaction Mixture Product Purified Biotinylated Biomolecule Purification->Product Excess Biotin Removed

Caption: General workflow from labeling to purification.

Protocol 1: Removal Using a Desalting Spin Column

This method is ideal for rapid cleanup of small-volume samples.

Materials:

  • Biotinylated sample

  • Spin desalting column with an appropriate MWCO (e.g., 7K or 40K for most proteins)[7]

  • Collection tubes

  • Microcentrifuge

  • Final desired buffer (e.g., PBS)

Procedure:

  • Column Preparation: Twist off the bottom closure of the spin column, loosen the cap, and place it in a collection tube.

  • Remove Storage Buffer: Centrifuge the column for 2 minutes at 1,500 x g. Discard the collected storage buffer.

  • Resin Equilibration: Place the column in a new collection tube. Add your desired final buffer to the top of the resin bed (typically 300-500 µL for small columns). Centrifuge for 2 minutes at 1,500 x g and discard the buffer. Repeat this step 2-3 times to ensure the resin is fully equilibrated.[1][2]

  • Sample Loading: Place the equilibrated column into a new, clean collection tube. Slowly apply your biotinylation reaction mixture to the center of the compacted resin bed. Do not exceed the maximum volume recommended by the manufacturer.[7]

  • Elution & Collection: Centrifuge the column for 2 minutes at 1,500 x g. The purified sample containing the biotinylated molecule is now in the collection tube. The smaller, excess this compound remains trapped in the resin.[2]

G A 1. Prepare Column (Remove bottom closure) B 2. Remove Storage Buffer (Centrifuge 1500xg, 2 min) A->B C 3. Equilibrate Resin (Add buffer, centrifuge, repeat 2-3x) B->C D 4. Load Sample (Place in new tube, apply reaction mix) C->D E 5. Elute & Collect (Centrifuge 1500xg, 2 min) D->E F Purified Sample Collected E->F

Caption: Workflow for removing excess biotin using a spin desalting column.

Protocol 2: Removal Using Dialysis

This protocol is effective for larger sample volumes where processing time is not a major constraint.

Materials:

  • Biotinylated sample

  • Dialysis tubing or cassette with an appropriate MWCO (should be significantly smaller than your target biomolecule, e.g., 10K MWCO for a 50 kDa protein)

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Large beaker or container (to hold >100x the sample volume)[1]

  • Stir plate and stir bar

  • Clips for dialysis tubing (if not using a cassette)

Procedure:

  • Prepare Dialysis Membrane: Cut the dialysis tubing to the desired length and hydrate (B1144303) it in dialysis buffer according to the manufacturer's instructions (typically 5-10 minutes).[1]

  • Load Sample: Secure one end of the tubing with a clip. Pipette the biotinylation reaction mixture into the tubing, leaving some headspace (approx. 10-20% of the volume) to allow for potential volume changes.[1] Remove excess air and seal the other end with a second clip.

  • Perform Dialysis: Place the sealed dialysis bag into the beaker containing a large volume of cold (4°C) dialysis buffer. Add a stir bar and place the beaker on a stir plate with gentle stirring to facilitate diffusion.[1]

  • Buffer Changes: Dialyze for at least 4 hours to overnight. For the most efficient removal of small molecules, a 48-hour dialysis period with at least four buffer changes is recommended.[1] A common schedule is to change the buffer every few hours on the first day, followed by an overnight dialysis.[1]

  • Sample Recovery: Carefully remove the dialysis bag or cassette from the buffer. Wipe the outside dry, cut open one end, and pipette the purified sample into a clean storage tube.

G A 1. Prepare Membrane (Hydrate tubing/cassette in buffer) B 2. Load Sample (Pipette sample, seal ends) A->B C 3. Begin Dialysis (Place in cold buffer with gentle stirring) B->C D 4. Change Buffer (Repeat 3-4 times over 24-48h) C->D E 5. Recover Sample (Remove from buffer, transfer to clean tube) D->E F Purified Sample Recovered E->F

Caption: General workflow for removing excess biotin via dialysis.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Recovery of Biotinylated Molecule Over-labeling: Attaching too many hydrophobic biotin groups can cause protein aggregation and precipitation.[7]Optimize the biotin:protein molar ratio in your labeling reaction. Start with a lower ratio and titrate up if necessary.[1]
Non-specific Binding: The biomolecule may be adhering to the desalting column resin or dialysis membrane.[1]For desalting columns, ensure you are using a resin with low protein-binding properties. For dialysis, consider using a low-binding membrane material. For very dilute samples (<0.1 mg/mL), adding a carrier protein like BSA (if compatible with downstream applications) can reduce non-specific binding.[1]
Incorrect Sample Parameters: The sample volume or concentration was outside the recommended range for the desalting column.[2][7]Ensure the sample volume and concentration adhere to the manufacturer's guidelines for the specific column being used.
High Background in Downstream Assays Incomplete Removal of Free Biotin: The purification step was not sufficient to remove all unreacted this compound.For Dialysis: Increase the dialysis duration to 48 hours and perform at least 4 buffer changes with a large volume of buffer (at least 100x the sample volume).[1] For Desalting Columns: A single pass may only remove about 80% of free biotin.[7] Consider passing the sample through a second column or using a column with a larger bed volume.
Naturally Biotinylated Proteins: If using cell lysates, endogenous biotinylated proteins (e.g., carboxylases) can bind to streptavidin and cause background.[8]Before the pull-down with your biotinylated sample, consider a pre-clearing step by incubating the cell lysate with streptavidin beads to remove these endogenous proteins.[8]

References

Impact of buffer conditions on Biotin-PEG2-azide reaction efficiency.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-PEG2-azide reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing reaction conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What type of reaction is used to conjugate this compound, and what are the key methods?

A1: this compound is conjugated to molecules containing an alkyne group via a bio-orthogonal reaction known as an azide-alkyne cycloaddition, or "click chemistry".[1][2][3] This reaction is highly specific and efficient.[3] There are two primary methods for this reaction:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most widely used method, employing a copper(I) catalyst to efficiently create a stable triazole linkage. The active Cu(I) is typically generated in the reaction mixture from a Cu(II) salt (like copper sulfate) and a reducing agent (like sodium ascorbate).[4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that uses a strained cyclooctyne (B158145) (e.g., DBCO) instead of a terminal alkyne.[1][5] It is ideal for applications in live cells or in vivo where the cytotoxicity of copper is a concern.[6]

Q2: How critical is the buffer pH for the reaction's efficiency?

A2: While the copper-catalyzed click chemistry reaction (CuAAC) is generally robust and can proceed over a wide pH range (typically 4-11), the optimal pH for conjugating biomolecules like proteins is often between 6.5 and 8.5.[2][4] For specific protocols, a pH of 7.0 to 7.5 is frequently recommended to ensure the stability of the biomolecule and the efficiency of the reaction.[2][7]

Q3: Are there specific buffer components or other substances that should be avoided in the reaction mixture?

A3: Yes, several substances can inhibit the CuAAC reaction and should be removed from the buffer prior to starting the conjugation.

  • Amine-Containing Buffers: Buffers such as Tris and glycine (B1666218) should be avoided as the primary amines can interfere with the reaction.[1][8]

  • Thiols: Compounds containing thiols, like DTT (dithiothreitol) and β-mercaptoethanol, can chelate the copper catalyst, rendering it inactive.[4][8]

  • Oxygen: Dissolved oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state.[4] It is crucial to use deoxygenated buffers and/or perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[4]

Q4: What is the purpose of the PEG2 spacer in this compound?

A4: The polyethylene (B3416737) glycol (PEG) spacer serves several important functions that enhance the overall utility of the reagent, although it does not directly participate in the chemical reaction.

  • Increases Solubility: PEG is hydrophilic, which significantly improves the water solubility of the biotin-azide reagent and the final biotinylated molecule. This helps prevent aggregation, especially with hydrophobic proteins.[9][10][]

  • Reduces Steric Hindrance: The spacer arm extends the biotin (B1667282) moiety away from the surface of the conjugated molecule. This increased distance improves the accessibility of biotin for binding to streptavidin or avidin, which is critical for detection or purification steps.[12][13]

  • Minimizes Non-Specific Binding: The hydrophilic nature of PEG can reduce non-specific hydrophobic interactions between the conjugated molecule and other surfaces or proteins.[10]

Troubleshooting Guide

Problem: Low or No Product Yield

Q: My reaction yield is very low. Could the copper catalyst be the issue?

A: Yes, the most common cause of low yield in CuAAC reactions is the inactivation of the copper(I) catalyst.[4] The active Cu(I) state is easily oxidized to inactive Cu(II) by dissolved oxygen.

Solutions:

  • Use a Fresh Reducing Agent: Always use a freshly prepared solution of your reducing agent (e.g., sodium ascorbate). These solutions can degrade over time and lose efficacy.[4]

  • Deoxygenate Buffers: Thoroughly deoxygenate all buffers and the reaction mixture by sparging with an inert gas like argon or nitrogen before adding the catalyst.[4]

  • Use a Stabilizing Ligand: Add a copper-chelating ligand like THPTA or TBTA. These ligands stabilize the Cu(I) oxidation state, protect it from oxidation, and improve reaction efficiency.[4][8] A 5:1 ligand-to-copper ratio is often recommended.[14][4]

  • Increase Catalyst Concentration: For challenging reactions, you may need to increase the copper concentration, typically within the 50-100 µM range.[8]

Q: I'm seeing poor reaction efficiency. Could my buffer be inhibiting the reaction?

A: Absolutely. Certain components in your sample or buffer can interfere with the click reaction.

Solutions:

  • Buffer Exchange: Ensure your alkyne-modified molecule is in a compatible buffer like PBS. Use dialysis, desalting columns, or precipitation to remove inhibitory substances like Tris, glycine, or thiols (DTT, β-mercaptoethanol).[8]

  • Check pH: Verify that the pH of your reaction mixture is within the optimal range (typically 6.5-8.5 for biomolecules).[4]

  • Use Co-solvents: If your biotin-azide reagent is not fully dissolved, it cannot react efficiently. First, dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO and then add it to your aqueous reaction buffer.[10][13] This can also help improve the accessibility of alkyne groups on large biomolecules.[4]

Problem: High Background or Non-Specific Labeling

Q: I'm getting high background signal in my downstream pull-down or imaging experiments. What is the cause?

A: High background is often caused by excess, unreacted biotin-azide reagent or non-specific binding of the biotinylated probe.

Solutions:

  • Purify the Product: After the reaction, it is crucial to remove all unreacted this compound. Use appropriate purification methods such as dialysis, size-exclusion chromatography (desalting columns), or precipitation.[14][10]

  • Optimize Reagent Concentration: Using a large excess of the biotin-azide reagent can lead to higher background. Try reducing the molar excess of the biotin reagent in your reaction setup.[10]

  • Use Blocking Agents: In downstream applications (like Western blots or ELISAs), use appropriate blocking agents (e.g., BSA, Tween-20) in your buffers to minimize non-specific binding.[10]

  • Pre-clear Lysates: If working with cell lysates, be aware that cells contain naturally biotinylated proteins. To reduce their interference in pull-down assays, you can pre-clear the lysate by incubating it with streptavidin beads before adding your biotinylated sample.[13]

Quantitative Data Summary

Table 1: Typical Reagent Concentration Ranges for CuAAC Reactions

ReagentTypical Concentration / Molar RatioNotes
Alkyne-modified MoleculeVariable (e.g., 25 µM)Starting point for optimization.
This compound1.5 - 50 µM (2 to 20-fold molar excess over alkyne)Concentration is application-dependent and should be optimized.[14][8][15]
Copper(II) Sulfate (CuSO₄)50 µM - 1 mMThe source of the copper catalyst.[8]
Reducing Agent (e.g., Sodium Ascorbate)5 to 10-fold molar excess over CuSO₄Must be prepared fresh immediately before use.[8]
Copper Stabilizing Ligand (e.g., THPTA, TBTA)1 to 5-fold molar excess over CuSO₄Protects the Cu(I) catalyst and improves efficiency.[4][8]

Visual Guides and Workflows

dot digraph "CuAAC_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6, label="Experimental Workflow for CuAAC Biotinylation", fontname="Arial", fontsize=14, fontcolor="#202124", labelloc="t", size="7.6,7.6!"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.2];

subgraph "cluster_prep" { label="Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; A [label="Prepare Alkyne-Modified\nBiomolecule in\nAmine-Free Buffer\n(e.g., PBS, pH 7.4)"]; B [label="Prepare Fresh Stock\nSolutions:\n- this compound in DMSO\n- CuSO₄ in Water\n- Ligand (THPTA) in Water\n- Sodium Ascorbate (B8700270) in Water"]; }

subgraph "cluster_reaction" { label="Reaction"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="To the biomolecule, add\nthis compound"]; D [label="In a separate tube, premix\nCuSO₄ and Ligand"]; E [label="Add Catalyst Premix\nto the reaction"]; F [label="Initiate reaction by adding\nfresh Sodium Ascorbate"]; G [label="Incubate at Room Temp\n(1-4 hours) or 4°C overnight"]; }

subgraph "cluster_analysis" { label="Purification & Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Purify the Conjugate\n(e.g., Desalting Column,\nDialysis)"]; I [label="Confirm Biotinylation\n(e.g., Western Blot,\nMass Spectrometry)"]; }

// Edges edge [color="#5F6368", arrowhead=normal, penwidth=1.5]; A -> C; B -> C; B -> D; D -> E; C -> E [style=invis]; E -> F; F -> G; G -> H; H -> I; } .. Caption: A typical experimental workflow for the copper-catalyzed biotinylation of a protein.

dot digraph "Troubleshooting_Logic" { graph [rankdir="TB", splines=ortho, nodesep=0.4, label="Troubleshooting Logic for Low Reaction Yield", fontname="Arial", fontsize=14, fontcolor="#202124", labelloc="t", size="7.6,7.6!"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.2];

// Nodes Start [label="Problem:\nLow or No Product Yield", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; CheckCatalyst [label="Is the Catalyst System Active?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckBuffer [label="Are there Inhibitors\nin the Buffer?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckReagents [label="Are Reagents Soluble\nand Concentrated Correctly?", fillcolor="#FBBC05", fontcolor="#202124"];

Sol_Catalyst1 [label="Use freshly prepared\nSodium Ascorbate", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Sol_Catalyst2 [label="Add a stabilizing ligand\n(e.g., THPTA)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Sol_Catalyst3 [label="Deoxygenate all solutions\nbefore reaction", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"];

Sol_Buffer1 [label="Buffer exchange into\nPBS or another\namine-free buffer", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Sol_Buffer2 [label="Remove thiols (DTT)\nand chelators (EDTA)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"];

Sol_Reagents1 [label="Dissolve Biotin-Azide\nin DMSO first", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Sol_Reagents2 [label="Optimize molar excess\nof Biotin-Azide", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges edge [color="#5F6368", arrowhead=normal, penwidth=1.5]; Start -> CheckCatalyst; Start -> CheckBuffer; Start -> CheckReagents;

CheckCatalyst -> Sol_Catalyst1 [label="Cause:\nOxidized Cu(I)"]; CheckCatalyst -> Sol_Catalyst2 [label="Cause:\nOxidized Cu(I)"]; CheckCatalyst -> Sol_Catalyst3 [label="Cause:\nOxidized Cu(I)"];

CheckBuffer -> Sol_Buffer1 [label="Cause:\nTris/Glycine"]; CheckBuffer -> Sol_Buffer2 [label="Cause:\nThiols"];

CheckReagents -> Sol_Reagents1 [label="Cause:\nPrecipitation"]; CheckReagents -> Sol_Reagents2 [label="Cause:\nSuboptimal Ratio"]; } .. Caption: A decision tree to diagnose and solve common causes of low reaction yield.

Detailed Experimental Protocol

Protocol: Copper-Catalyzed Biotinylation of an Alkyne-Modified Protein

This protocol provides a general guideline for conjugating this compound to a protein that has been functionalized with a terminal alkyne. Optimization may be required for specific proteins and applications.

1. Materials and Reagent Preparation

  • Alkyne-Modified Protein: Dissolve in an amine-free, deoxygenated buffer (e.g., 100 mM phosphate (B84403) buffer or PBS, pH 7.4) to a final concentration of 1-5 mg/mL.

  • This compound: Prepare a 10 mM stock solution in anhydrous DMSO. Store in single-use aliquots at -20°C.

  • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.

  • Ligand (THPTA): Prepare a 50 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Crucially, this solution must be made fresh immediately before use.

2. Reaction Setup For a 100 µL final reaction volume with a 25 µM protein concentration:

  • In a microcentrifuge tube, add the required volume of your alkyne-modified protein solution.

  • Add the this compound stock solution to achieve the desired molar excess (e.g., a 10-fold molar excess would be a final concentration of 250 µM).

  • In a separate tube, prepare the catalyst premix. Add 2.5 µL of the 50 mM ligand (THPTA) stock, followed by 2.5 µL of the 20 mM CuSO₄ stock. Vortex briefly. This achieves final concentrations of 1.25 mM ligand and 500 µM CuSO₄ (a 2.5:1 ratio, which can be optimized).

  • Add the 5 µL of catalyst premix to the protein/azide mixture.

  • Initiate the reaction by adding 2.5 µL of the freshly prepared 100 mM sodium ascorbate solution (for a final concentration of 2.5 mM).

  • Gently vortex the final mixture.

3. Incubation

  • Incubate the reaction at room temperature for 1-4 hours.[10]

  • Alternatively, if the protein is unstable, the reaction can be performed at 4°C overnight.[8]

  • Protect the reaction from light. Gentle shaking or rotation can improve efficiency.[10]

4. Purification

  • Following incubation, remove the excess unreacted biotin reagent and copper catalyst.

  • Use a desalting column (size-exclusion chromatography) suitable for the molecular weight of your protein.

  • Alternatively, dialysis or precipitation (e.g., with cold acetone) can be used.[14]

5. Confirmation of Biotinylation

  • Confirm the success of the conjugation using an appropriate method, such as:

    • Western Blot: Detect the biotinylated protein using a streptavidin-HRP conjugate.[10]

    • Mass Spectrometry: Analyze the mass shift of the protein to confirm the addition of the this compound moiety.[10]

    • HABA Assay: A colorimetric method to quantify the amount of biotin incorporated.[10]

References

Technical Support Center: Troubleshooting Catalyst Poisoning in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of catalyst poisoning in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" chemistry reactions. Catalyst poisoning, the deactivation of the copper catalyst, is a primary cause of low yields and reaction failures. This guide will help you identify potential sources of poisoning and implement effective prevention strategies.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning in the context of CuAAC reactions?

A1: Catalyst poisoning in CuAAC refers to the deactivation of the active Cu(I) catalyst by various chemical species present in the reaction mixture.[1] These "poisons" can interact with the copper center, rendering it unable to participate in the catalytic cycle, which leads to a significant decrease in reaction rate or complete reaction failure.

Q2: My CuAAC reaction has a low or no yield. What are the first things I should check for catalyst poisoning?

A2: When faced with a low-yielding reaction, consider the following potential sources of catalyst poisoning:

  • Oxygen Exposure: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state in the presence of oxygen.[2][3]

  • Purity of Reagents: Impurities in your azide (B81097) or alkyne starting materials can act as poisons.[4]

  • Inhibitory Buffer Components: Certain buffers, like Tris, can chelate the copper catalyst and inhibit its activity.[2][5]

  • Presence of Thiols: Molecules containing thiol (-SH) groups are potent poisons of the CuAAC reaction.[6]

Q3: What are some common chemical functional groups and molecules that can poison the copper catalyst?

A3: Several functional groups and molecules are known to inhibit CuAAC reactions:

  • Thiols: Compounds containing sulfhydryl groups, such as dithiothreitol (B142953) (DTT) and glutathione, can strongly coordinate to the copper catalyst.[7][8]

  • Tris Buffer: Tris(hydroxymethyl)aminomethane is a known chelator of copper ions and can significantly slow down the reaction.[2][5]

  • Phosphines: While sometimes used as reducing agents, phosphines like TCEP can also interfere with the reaction by binding to copper.[7]

  • Iodide Ions: Using cuprous iodide (CuI) as a copper source is not recommended as iodide ions can form unproductive complexes with the catalyst.[7]

  • High Concentrations of Chloride Ions: Chloride concentrations greater than 0.2 M can compete with the substrates for binding to the copper catalyst.[7]

Q4: How can I prevent catalyst poisoning in my CuAAC reactions?

A4: Proactive measures can significantly reduce the risk of catalyst poisoning:

  • Use of Stabilizing Ligands: Ligands such as TBTA (for organic solvents) and THPTA (for aqueous solutions) stabilize the Cu(I) oxidation state and protect it from poisons.[3] A ligand-to-copper ratio of 5:1 is often recommended for bioconjugation reactions.[4]

  • Degassing Solvents: Removing dissolved oxygen from your reaction solvents by bubbling with an inert gas (e.g., nitrogen or argon) is crucial to prevent the oxidation of Cu(I).[3]

  • Purification of Starting Materials: Ensure the purity of your azide and alkyne reagents to remove any potential inhibitors.

  • Use Fresh Reducing Agent: When generating Cu(I) in situ from a Cu(II) salt, always use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate), as it can degrade over time.[4]

  • Careful Selection of Buffers: Whenever possible, avoid using Tris buffer. Buffers like phosphate, HEPES, or MOPS are generally more compatible with CuAAC reactions.[5][7]

Troubleshooting Guide: Low Yield or Reaction Failure

If you are experiencing issues with your CuAAC reaction, follow this troubleshooting guide to diagnose and resolve the problem.

Diagram: Troubleshooting Workflow for Low-Yield CuAAC Reactions

TroubleshootingWorkflow Start Low or No Yield in CuAAC Reaction CheckCatalyst Is the Copper Catalyst Active? Start->CheckCatalyst CheckReagents Are Reagents Pure and Correctly Stoichiometric? CheckCatalyst->CheckReagents Yes CatalystSolutions Use Fresh Reducing Agent (e.g., Sodium Ascorbate) Add Stabilizing Ligand (e.g., THPTA) Degas Solvents and Reagents CheckCatalyst->CatalystSolutions No CheckConditions Are Reaction Conditions Optimal? CheckReagents->CheckConditions Yes ReagentSolutions Purify Starting Materials (Azide/Alkyne) Verify Concentrations Optimize Stoichiometry (e.g., slight excess of one reagent) CheckReagents->ReagentSolutions No Success Reaction Successful CheckConditions->Success Yes Failure Consult Further Resources CheckConditions->Failure If still failing ConditionSolutions Use Non-Chelating Buffer (e.g., Phosphate, HEPES) Optimize pH (typically 7-8 for bioconjugation) Adjust Temperature and Reaction Time CheckConditions->ConditionSolutions No CatalystSolutions->CheckCatalyst ReagentSolutions->CheckReagents ConditionSolutions->CheckConditions

Caption: A step-by-step workflow to diagnose and resolve common issues leading to low-yielding CuAAC reactions.

Data Presentation: Impact of Common Inhibitors on CuAAC Reactions

The following table summarizes the inhibitory effects of common catalyst poisons on CuAAC reactions. This data is compiled from various studies and is intended to serve as a guideline. The actual inhibitory effect can vary depending on the specific reaction conditions (e.g., ligand used, concentrations of reactants).

InhibitorConcentrationObserved EffectPrevention StrategyCitation
Glutathione (GSH) > 1 mMStrong inhibition of the CuAAC reaction with THPTA as a ligand.Use excess copper and ligand, or add a sacrificial metal like Zn(II) or Ni(II).[7]
500 µMReaction yield dropped from 25% to 2%.Reduce the concentration of biothiols.[8]
Tris Buffer Not specifiedCan chelate copper and slow down the reaction.Use non-chelating buffers such as phosphate, HEPES, or MOPS.[2][5]
Chloride Ions (Cl⁻) > 0.2 MCan compete for copper binding.Maintain chloride concentration below 0.2 M.[7]
Free Cysteines Not specifiedCan lead to the formation of undesired thiotriazole side products (approx. 10% yield).Pre-treat samples with a thiol-capping agent like N-ethylmaleimide.[9]

Experimental Protocols

Protocol 1: Degassing Reaction Solvents with an Inert Gas

This protocol describes a common method for removing dissolved oxygen from solvents to prevent the oxidation of the Cu(I) catalyst.

Materials:

  • Reaction solvent in a flask with a septum-sealed sidearm

  • Inert gas source (Nitrogen or Argon) with a regulator

  • Two long needles (e.g., 18-gauge)

  • Tubing to connect the gas source to one of the needles

Procedure:

  • Ensure your flask containing the solvent is securely clamped.

  • Insert one long needle through the septum, ensuring the tip is submerged below the solvent level. This will be the gas inlet.

  • Insert the second needle through the septum, with the tip remaining in the headspace above the solvent. This will be the gas outlet.

  • Connect the inert gas source to the inlet needle.

  • Gently open the gas flow to start bubbling the inert gas through the solvent. A slow, steady stream of bubbles is sufficient.

  • Continue bubbling for 15-30 minutes for most common solvents and reaction scales.

  • Once degassing is complete, remove the outlet needle first, followed by the inlet needle, to maintain a positive pressure of inert gas in the flask.

Diagram: Inert Gas Bubbling Setup for Solvent Degassing

DegassingSetup cluster_flask Reaction Flask Solvent Solvent Headspace Inert Gas Headspace OutletNeedle Headspace->OutletNeedle Gas Exit InertGasSource Inert Gas (N2 or Ar) InletNeedle InertGasSource->InletNeedle Gas Flow InletNeedle->Solvent cluster_flask cluster_flask

Caption: A schematic of a typical setup for degassing solvents using an inert gas to prevent catalyst oxidation.

Protocol 2: General Procedure for a Small-Molecule CuAAC Reaction with Catalyst Poisoning Prevention

This protocol provides a general workflow for a small-scale CuAAC reaction, incorporating steps to minimize catalyst poisoning.

Materials:

  • Azide starting material

  • Alkyne starting material

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)

  • Degassed solvent (e.g., a 1:1 mixture of t-BuOH and water, or DMF)

  • Reaction vial with a stir bar

Procedure:

  • To the reaction vial, add the azide (1.0 equivalent) and the alkyne (1.0-1.1 equivalents).

  • Add the degassed solvent to dissolve the starting materials.

  • In a separate vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

  • In another vial, prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in water).

  • In a third vial, prepare a stock solution of TBTA (e.g., 50 mM in a 1:4 mixture of DMF/t-BuOH).

  • To the main reaction vial, add the TBTA solution (0.05 equivalents).

  • Add the CuSO₄ solution (0.01-0.05 equivalents).

  • Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1-0.2 equivalents).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, work up the reaction by diluting with an organic solvent and washing with water and brine to remove the copper catalyst and other water-soluble components.

Protocol 3: Purification of Small-Molecule Azides and Alkynes

Impurities in starting materials can inhibit the CuAAC reaction. This protocol outlines a general method for their purification.

Purification of Azides:

  • Caution: Small molecule organic azides can be explosive. Handle with care and behind a safety shield. Avoid distillation of low molecular weight azides.

  • Procedure: For many small-molecule azides, purification can be achieved by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes). The fractions containing the pure azide can be identified by TLC, combined, and the solvent removed under reduced pressure.

Purification of Alkynes:

  • Procedure: Terminal alkynes can often be purified by column chromatography on silica gel. For volatile alkynes, distillation may be an option. It is important to ensure that the purified alkyne is free of any residual acid or base from previous synthetic steps, as these can interfere with the CuAAC reaction.

Signaling Pathway and Logical Relationship Diagrams

Diagram: Mechanism of Copper Catalyst Poisoning by Thiols

ThiolPoisoning ActiveCatalyst Active Cu(I) Catalyst InactiveComplex Inactive Cu(I)-Thiolate Complex ActiveCatalyst->InactiveComplex Coordination Thiol Thiol (R-SH) Thiol->InactiveComplex NoReaction CuAAC Reaction Inhibited InactiveComplex->NoReaction

Caption: A simplified diagram illustrating how thiol-containing molecules can deactivate the Cu(I) catalyst.

References

Stability issues with Biotin-PEG2-azide stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-PEG2-azide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of this compound stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule. It contains a biotin (B1667282) moiety for strong and specific binding to streptavidin or avidin, a two-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide (B81097) group. The azide group is a versatile functional handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1] Its primary applications include the biotinylation of alkyne-modified biomolecules such as proteins, peptides, and nucleic acids for detection, purification, and immobilization.

Q2: What are the recommended storage conditions for solid this compound?

A2: Solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[2] When handled correctly, the solid compound is stable for at least 12 months. Before opening, it is crucial to allow the vial to equilibrate to room temperature to prevent moisture condensation, which can lead to hydrolysis.

Q3: What are the best solvents for preparing this compound stock solutions?

A3: Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are the recommended solvents for preparing this compound stock solutions. It is crucial to use high-purity, anhydrous-grade solvents to minimize moisture content and prevent hydrolysis.

Q4: How should I store this compound stock solutions?

A4: For optimal stability, stock solutions of this compound in anhydrous DMSO or DMF should be stored in small, single-use aliquots to avoid repeated freeze-thaw cycles. For short-term storage (up to one month), aliquots can be stored at -20°C. For long-term storage (up to six months), it is highly recommended to store aliquots at -80°C.[2] All solutions should be protected from light.

Q5: How stable is this compound in aqueous solutions?

A5: this compound is significantly less stable in aqueous solutions compared to organic solvents. The amide bond in the molecule is susceptible to hydrolysis, a process that is dependent on pH. It is strongly advised to prepare aqueous dilutions from the organic stock solution immediately before use and to not store aqueous solutions for more than a day.[3]

Q6: What are the primary degradation pathways for this compound?

A6: The two main degradation pathways for this compound are:

  • Hydrolysis: The amide bond linking the biotin-PEG2 moiety to the pentanoic acid can be cleaved by water, especially at non-neutral pH. This results in the formation of biotin-PEG2-amine and the corresponding carboxylic acid.

  • Reduction of the Azide Group: The azide group can be reduced to an amine, particularly in the presence of reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which are sometimes used in biological buffers. The resulting amine is unreactive in click chemistry reactions.

Troubleshooting Guide: Stability-Related Issues

This guide addresses common problems that may arise due to the instability of this compound stock solutions.

Observed Problem Potential Cause Recommended Solution
Low or no yield in click chemistry reaction Degradation of this compound in the stock solution.1. Prepare a fresh stock solution of this compound from solid material. 2. Verify the integrity of the stored stock solution using the HPLC-MS protocol below. 3. Ensure that the stock solution has been stored properly at -20°C or -80°C in anhydrous solvent and protected from light and moisture.[4][5]
Inconsistent experimental results between batches Partial degradation of the this compound stock solution over time.1. Always use a freshly prepared stock solution for critical experiments. 2. If using a stored stock solution, perform a quality control check (e.g., via HPLC-MS) before use. 3. Aliquot stock solutions to minimize freeze-thaw cycles.
Precipitation observed when diluting stock solution into aqueous buffer The concentration of the organic solvent (DMSO/DMF) is too high, causing the biomolecule to precipitate.1. Use a more concentrated stock solution to minimize the volume of organic solvent added to the aqueous reaction. 2. Ensure the final concentration of DMSO or DMF in the reaction mixture is below a level that affects your biomolecule's solubility and activity.

Data Presentation

Table 1: Qualitative Stability of this compound Stock Solutions (10 mM)
Storage ConditionSolventEstimated StabilityRecommendations
-80°CAnhydrous DMSO/DMFHigh (up to 6 months)Optimal for long-term storage. Aliquot to avoid freeze-thaw cycles. Protect from light.
-20°CAnhydrous DMSO/DMFGood (up to 1 month)Suitable for short-term storage. Aliquot and protect from light.
4°CAnhydrous DMSO/DMFLow (days)Not recommended for storage. Prepare fresh if needed.
Room TemperatureAnhydrous DMSO/DMFVery Low (hours)Not recommended for storage.
-20°CAqueous Buffer (e.g., PBS)Very Low (days)Not recommended. Prepare fresh immediately before use.

Note: This table provides illustrative stability data based on general chemical principles and information for similar compounds. Actual stability may vary based on specific experimental conditions and solvent purity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Anhydrous N,N-Dimethylformamide (DMF)

  • Amber or light-blocking microcentrifuge tubes

  • Argon or Nitrogen gas (optional)

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).

  • If possible, briefly purge the vial with argon or nitrogen gas before capping to displace air and moisture.

  • Vortex the solution until the solid is completely dissolved. Gentle warming (to ~30°C) can be used to aid dissolution.

  • Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: HPLC-MS Method for Assessing this compound Stability

Objective: To determine the purity and identify potential degradation products of a this compound stock solution.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Mass Spectrometer (MS) with an electrospray ionization (ESI) source

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • This compound stock solution to be tested (e.g., in DMSO)

  • Freshly prepared this compound solution (as a control)

Procedure:

  • Sample Preparation: Dilute a small aliquot of the test this compound stock solution and the fresh control solution in Mobile Phase A to a final concentration suitable for HPLC-MS analysis (e.g., 10 µM).

  • HPLC Method:

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 5 µL

    • UV Detection Wavelength: 210 nm

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-19 min: Linear gradient from 95% to 5% B

      • 19-25 min: Hold at 5% B (re-equilibration)

  • MS Method:

    • Ionization Mode: Positive ESI

    • Scan Range: m/z 100-1000

    • Monitor for the expected m/z of intact this compound ([M+H]⁺ ≈ 401.2) and potential degradation products:

      • Hydrolysis product (Biotin-PEG2-amine): [M+H]⁺ ≈ 375.2

      • Azide reduction product (Biotin-PEG2-amine): [M+H]⁺ ≈ 375.2

  • Data Analysis:

    • Compare the chromatograms of the test sample and the fresh control.

    • Integrate the peak area of the intact this compound in both samples.

    • Calculate the percentage of remaining intact this compound in the test sample relative to the control.

    • Analyze the mass spectra of any new peaks to identify potential degradation products.

Mandatory Visualizations

experimental_workflow Experimental Workflow: Stability Assessment cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis (HPLC-MS) prep_solid Weigh Solid This compound prep_dissolve Dissolve in Anhydrous DMSO prep_solid->prep_dissolve prep_aliquot Aliquot for Storage prep_dissolve->prep_aliquot storage_neg80 -80°C (Long-term) prep_aliquot->storage_neg80 Store storage_neg20 -20°C (Short-term) prep_aliquot->storage_neg20 Store analysis_sample Dilute Aliquot storage_neg80->analysis_sample Retrieve storage_neg20->analysis_sample Retrieve storage_4 4°C (Not Recommended) storage_rt Room Temp (Not Recommended) analysis_hplc Inject on HPLC-MS analysis_sample->analysis_hplc analysis_data Analyze Data (% Intact, Degradants) analysis_hplc->analysis_data

Caption: Workflow for preparing, storing, and analyzing the stability of this compound stock solutions.

troubleshooting_logic Troubleshooting Logic for Low Reaction Yield cluster_solution Solutions start Low Click Reaction Yield check_reagent Is this compound stock solution suspect? start->check_reagent fresh_stock Prepare Fresh Stock Solution check_reagent->fresh_stock Yes other_issues Troubleshoot other reaction parameters (e.g., catalyst, alkyne) check_reagent->other_issues No run_qc Run HPLC-MS QC fresh_stock->run_qc check_storage Verify Storage Conditions fresh_stock->check_storage

Caption: Decision-making flowchart for troubleshooting low yield in click chemistry reactions potentially caused by this compound instability.

References

Optimizing ligand to copper ratio for efficient bioconjugation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments, with a focus on optimizing the ligand-to-copper ratio for efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry reactions.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during your bioconjugation experiments.

Problem: Low or No Product Yield

Low yield is a frequent challenge in bioconjugation that can arise from several factors related to the catalyst, reagents, or reaction conditions.[1][2]

LowYield_Troubleshooting start Low or No Yield Observed catalyst 1. Check Catalyst Activity start->catalyst Is the catalyst active? reagents 2. Verify Reagent Quality start->reagents Are reagents pure & fresh? conditions 3. Assess Reaction Conditions start->conditions Are conditions optimal? sol_catalyst Use fresh CuSO4 & Ligand Premix before adding to reaction Optimize Ligand:Cu Ratio (e.g., 5:1) catalyst->sol_catalyst sol_reagents Use fresh, high-purity reagents Prepare sodium ascorbate (B8700270) solution fresh Degas solvents to remove oxygen reagents->sol_reagents sol_conditions Optimize pH (6.5-8.0) Optimize concentrations Increase reaction time or temperature conditions->sol_conditions CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_purification 3. Incubation & Purification prep_biomolecule Prepare Biomolecule (Alkyne or Azide) mix_biomolecule_cargo Combine Biomolecule & Cargo prep_biomolecule->mix_biomolecule_cargo prep_cargo Prepare Cargo (Azide or Alkyne) prep_cargo->mix_biomolecule_cargo prep_cu_ligand Prepare CuSO4 & Ligand (e.g., THPTA) premix_catalyst Premix CuSO4 & Ligand prep_cu_ligand->premix_catalyst prep_ascorbate Prepare fresh Sodium Ascorbate initiate_reaction Initiate with Sodium Ascorbate prep_ascorbate->initiate_reaction add_catalyst Add Catalyst Premix mix_biomolecule_cargo->add_catalyst premix_catalyst->add_catalyst add_catalyst->initiate_reaction incubate Incubate (RT, 1-4h) initiate_reaction->incubate quench Quench with EDTA (Optional) incubate->quench purify Purify Bioconjugate (e.g., SEC, Dialysis) quench->purify

References

Validation & Comparative

Confirming Success: A Comparative Guide to Biotinylation with Biotin-PEG2-Azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of biotin (B1667282) to biomolecules is a cornerstone of modern molecular and cellular analysis. Biotin-PEG2-azide, a popular reagent, leverages the power of "click chemistry" for highly specific and efficient labeling. However, the success of any downstream application hinges on the confident confirmation of this biotinylation. This guide provides an objective comparison of common methods to verify successful biotinylation, supported by experimental data and detailed protocols.

Alternative Biotinylation Reagents: A Snapshot

While this compound offers high specificity through bioorthogonal click chemistry, other reagents are available, each with distinct advantages and disadvantages. The choice of reagent is dictated by the target molecule and the experimental goals.[1]

Reagent TypeTarget Functional GroupTypical EfficiencyKey AdvantagesKey Disadvantages
This compound Alkyne or CyclooctyneVery HighHigh specificity, bio-inert, reaction occurs under mild conditions.[1]Requires pre-modification of the target molecule with a bioorthogonal handle.[1]
NHS-Ester-Biotin Primary amines (-NH₂)HighSimple, one-step reaction; readily available.[1]Can be non-specific due to the abundance of lysines on protein surfaces; may affect protein function if amines are in the active site.[1]
Maleimide-Biotin Sulfhydryls (-SH)HighMore specific than amine-reactive reagents as free sulfhydryls are less common; allows for site-specific labeling.[1]Requires free sulfhydryl groups, which may necessitate reduction of disulfide bonds; may not be suitable for all proteins.[1]

Methods for Confirming Biotinylation: A Head-to-Head Comparison

Once the biotinylation reaction is complete, several methods can be employed to confirm its success. The choice of method depends on the required level of detail, sample complexity, available equipment, and throughput needs.

FeatureMass SpectrometryStreptavidin Gel-Shift AssayWestern BlotHABA Assay
Principle Measures the mass-to-charge ratio to identify the mass addition of the biotin tag.[2]Electrophoretic mobility shift of the biotinylated molecule upon binding to streptavidin.[2]Immunoassay detection of the biotin tag using a streptavidin-enzyme conjugate after size-based separation.[3]Colorimetric assay where biotin displaces a dye from an avidin-dye complex, leading to a change in absorbance.[4]
Data Output Quantitative, site of labeling, molecular weight confirmation.[2]Semi-quantitative, confirms labeling efficiency.[5]Semi-quantitative, confirms presence and molecular weight of biotinylated protein.[3]Quantitative (degree of biotinylation).[4]
Sensitivity Very High (fmol-amol)Moderate (pmol)High (ng-pg)Lower (µM)[4]
Throughput LowModerateHighHigh
Equipment Mass SpectrometerStandard electrophoresis equipmentWestern blot equipmentSpectrophotometer
Key Advantage Provides definitive confirmation and site of modification.[2]Simple, visual confirmation without the need for antibodies.[5]Widely available, high sensitivity.[3]Quick and inexpensive estimation of biotin incorporation.[4]
Key Disadvantage Expensive equipment and expertise required.Not suitable for all proteins, can be difficult to quantify precisely.Indirect, potential for background from endogenous biotin.[3]Can be inaccurate and is susceptible to interference.[6][7]

Experimental Workflows and Protocols

To aid in the practical application of these confirmation methods, detailed experimental workflows and protocols are provided below.

Biotinylation Workflow using this compound (Click Chemistry)

cluster_prep Preparation cluster_reaction Click Chemistry Reaction cluster_purification Purification cluster_confirmation Confirmation protein Alkyne-modified Protein mix Mix Protein, this compound, CuSO4, and Sodium Ascorbate protein->mix reagent This compound reagent->mix incubate Incubate at Room Temperature mix->incubate purify Remove Excess Reagents (Desalting Column/Dialysis) incubate->purify confirm Proceed to Confirmation Method purify->confirm

Biotinylation using this compound via click chemistry.

Confirmation Method Workflows

cluster_ms Mass Spectrometry cluster_gel Streptavidin Gel-Shift Assay cluster_wb Western Blot cluster_haba HABA Assay ms_sample Biotinylated Protein ms_digest Optional: Proteolytic Digestion ms_sample->ms_digest ms_analysis LC-MS/MS Analysis ms_digest->ms_analysis ms_data Data Analysis (Mass Shift) ms_analysis->ms_data gel_sample Biotinylated Protein gel_incubate Incubate with Streptavidin gel_sample->gel_incubate gel_run Run on SDS-PAGE gel_incubate->gel_run gel_visualize Visualize Gel (Band Shift) gel_run->gel_visualize wb_sample Biotinylated Protein wb_run SDS-PAGE & Transfer wb_sample->wb_run wb_block Block Membrane wb_run->wb_block wb_probe Probe with Streptavidin-HRP wb_block->wb_probe wb_detect Detect Signal wb_probe->wb_detect haba_sample Biotinylated Protein haba_add Add Biotinylated Sample haba_sample->haba_add haba_mix Mix with HABA/Avidin (B1170675) Solution haba_read1 Measure Absorbance at 500 nm haba_mix->haba_read1 haba_read1->haba_add haba_read2 Measure Absorbance at 500 nm haba_add->haba_read2 haba_calc Calculate Biotin Concentration haba_read2->haba_calc

Workflows for common biotinylation confirmation methods.

Detailed Experimental Protocols

Mass Spectrometry Analysis

Principle: Mass spectrometry directly measures the mass of the protein or its constituent peptides. A successful biotinylation with this compound will result in a predictable mass increase corresponding to the mass of the tag.

Protocol Outline:

  • Sample Preparation: The biotinylated protein can be analyzed intact or after proteolytic digestion (e.g., with trypsin). For peptide mapping, the protein is denatured, reduced, alkylated, and then digested.

  • Enrichment (Optional but Recommended): Biotinylated peptides can be enriched using streptavidin-coated beads to increase their abundance in the sample.[8]

  • LC-MS/MS Analysis: The sample is injected into a liquid chromatography system coupled to a mass spectrometer. Peptides are separated by the LC and then ionized and analyzed by the mass spectrometer.

  • Data Analysis: The acquired mass spectra are analyzed to identify the mass shift corresponding to the this compound tag on specific peptides, thus confirming biotinylation and identifying the site of modification.[2]

Streptavidin Gel-Shift Assay

Principle: Streptavidin is a tetrameric protein with four high-affinity binding sites for biotin. When streptavidin binds to a biotinylated protein, the resulting complex has a significantly higher molecular weight, which can be visualized as a "shift" to a higher position on an SDS-PAGE gel.[5]

Protocol:

  • Sample Preparation: Prepare two samples of your protein: one biotinylated and one unbiotinylated control.

  • Incubation with Streptavidin: To a portion of the biotinylated protein and the unbiotinylated control, add a molar excess of streptavidin. Incubate at room temperature for 15-30 minutes.

  • SDS-PAGE: Load the samples (biotinylated protein with and without streptavidin, and unbiotinylated protein with streptavidin) onto an SDS-PAGE gel.

  • Visualization: After electrophoresis, stain the gel with a suitable protein stain (e.g., Coomassie Blue). A band shift in the lane containing the biotinylated protein incubated with streptavidin, compared to the biotinylated protein alone, confirms successful biotinylation.[9]

Western Blot Analysis

Principle: This immunoassay technique uses the high-affinity interaction between biotin and streptavidin for detection. After separating proteins by size via SDS-PAGE and transferring them to a membrane, the biotinylated protein is detected using a streptavidin molecule conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that generates a detectable signal.[3]

Protocol:

  • SDS-PAGE and Transfer: Separate the biotinylated protein sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.[10]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific binding.[11]

  • Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer for 1 hour at room temperature.[3]

  • Washing: Wash the membrane several times with TBST to remove unbound streptavidin-HRP.[10]

  • Detection: Add a chemiluminescent substrate and detect the signal using an appropriate imaging system. A band at the expected molecular weight of your protein confirms biotinylation.[3]

HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay

Principle: The HABA assay is a colorimetric method for quantifying the amount of biotin in a sample. HABA dye binds to avidin, producing a color that can be measured at 500 nm. When a biotin-containing sample is added, the biotin displaces the HABA from the avidin, causing a decrease in absorbance at 500 nm. The change in absorbance is proportional to the amount of biotin in the sample.[4]

Protocol:

  • Prepare HABA/Avidin Solution: Prepare a solution of HABA and avidin in a suitable buffer (e.g., PBS).

  • Measure Initial Absorbance: Measure the absorbance of the HABA/Avidin solution at 500 nm.[12]

  • Add Biotinylated Sample: Add a known amount of your purified biotinylated protein to the HABA/Avidin solution and mix.

  • Measure Final Absorbance: Measure the absorbance at 500 nm again after the reading has stabilized.[12]

  • Calculate Biotin Concentration: The decrease in absorbance is used to calculate the concentration of biotin in your sample, from which the degree of biotinylation (moles of biotin per mole of protein) can be determined.[13]

Conclusion

Confirming the successful biotinylation of your target molecule with this compound is a critical quality control step that ensures the reliability of your downstream experiments. While mass spectrometry offers the most detailed and definitive confirmation, methods like the streptavidin gel-shift assay and Western blotting provide accessible and reliable qualitative or semi-quantitative validation. The HABA assay, though less precise, can be a useful tool for a quick estimation of biotin incorporation. By understanding the principles, advantages, and limitations of each method, researchers can select the most appropriate strategy to confidently verify their biotinylation success.

References

Mass spectrometry analysis of Biotin-PEG2-azide labeled peptides.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Mass Spectrometry Analysis of Biotin-PEG2-azide Labeled Peptides

For researchers, scientists, and drug development professionals, the precise and efficient labeling of peptides is a critical step for their enrichment and subsequent analysis by mass spectrometry (MS). Biotin-PEG-azide reagents, in conjunction with "click chemistry," have become a powerful tool for the selective labeling of peptides containing alkyne-modified amino acids. This guide provides an objective comparison of this compound with other biotinylation reagents, supported by experimental data, detailed protocols, and workflow visualizations to aid in the selection of the optimal labeling strategy.

Performance Comparison of Biotinylation Reagents

The choice of a biotinylation reagent can significantly impact labeling efficiency, enrichment specificity, and the number of identified peptides in a mass spectrometry experiment. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer between the biotin (B1667282) and the reactive azide (B81097) group can enhance solubility and reduce steric hindrance, thereby improving the accessibility of the biotin moiety for capture by streptavidin or avidin (B1170675) resins.

Quantitative Comparison of Biotin-PEG-azide Reagents with Varying PEG Linker Lengths

While direct comparative studies including this compound are limited, a chemoproteomic study comparing Biotin-PEG3-azide, Biotin-PEG4-azide, and Biotin-PEG5-azide provides valuable insights into the effect of PEG linker length on peptide identification. The data suggests that longer PEG linkers can lead to a higher number of identified peptides. This is likely due to improved solubility of the labeled peptides and reduced steric hindrance during the affinity purification step.[1][2]

ReagentNumber of DDA RunsTotal Peptides IdentifiedAverage Peptides per Run
Biotin-PEG3-azide622537.5
Biotin-PEG4-azide624841.3
Biotin-PEG5-azide626343.8

Data adapted from a study comparing different PEG linker lengths in a chemoproteomics workflow. It is important to note that this study did not include this compound. The performance of this compound can be inferred to be slightly lower than that of Biotin-PEG3-azide based on the observed trend.

Comparison with Other Biotinylation Strategies

Beyond varying PEG linker lengths, other classes of biotinylation reagents offer different advantages, such as cleavability or alternative reaction chemistries.

FeatureBiotin-PEG-azide (Non-cleavable)Cleavable Biotin Linkers (e.g., NHS-SS-Biotin)
Bond Stability Highly stable triazole linkage.Labile bond (e.g., disulfide) allows for specific cleavage.
Elution Conditions Harsh, denaturing conditions (e.g., boiling in SDS-PAGE buffer) or on-bead digestion.Mild and specific conditions (e.g., reducing agents).
Recovery of Target Co-elution with streptavidin or release of tryptic peptides.Elution of the target molecule free of biotin and streptavidin.
Background Binding Potential for non-specific protein contamination from streptavidin resin.Reduced background from non-specifically bound proteins.
Downstream Analysis Ideal for on-bead analysis or when elution is not required.Highly suitable for mass spectrometry and functional assays of the isolated molecule.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to a successful mass spectrometry analysis. The following sections provide a comprehensive methodology for peptide labeling with Biotin-PEG-azide via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and subsequent mass spectrometric analysis.

Protocol 1: Labeling of Alkyne-Modified Peptides with Biotin-PEG-azide

Materials:

  • Alkyne-modified peptide sample

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate, TCEP)

  • Copper chelating ligand (e.g., TBTA)

  • Amine-free buffer (e.g., phosphate-buffered saline, PBS)

  • DMSO or DMF

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO or DMF.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of TCEP in water (prepare fresh).

    • Prepare a 1.7 mM stock solution of TBTA in a 1:4 (v/v) mixture of DMSO and tert-butanol.

  • Click Chemistry Reaction:

    • In a microcentrifuge tube, combine the alkyne-modified peptide sample with this compound in a 1:1 to 1:5 molar ratio in an amine-free buffer.

    • Add the TBTA solution to the reaction mixture to a final concentration of 100 µM.

    • Add the CuSO₄ solution to a final concentration of 1 mM.

    • Initiate the reaction by adding the freshly prepared TCEP solution to a final concentration of 1 mM.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of Labeled Peptides:

    • Remove excess reagents by size-exclusion chromatography (e.g., a desalting column) or by C18 solid-phase extraction.

Protocol 2: Enrichment of Biotinylated Peptides

Materials:

  • Biotinylated peptide sample

  • Streptavidin-coated magnetic beads or agarose (B213101) resin

  • Wash Buffer 1: PBS with 0.1% Tween-20

  • Wash Buffer 2: 4 M Urea in 100 mM Tris-HCl, pH 8.0

  • Wash Buffer 3: 50 mM Ammonium Bicarbonate

  • Elution Buffer: 50% acetonitrile (B52724), 0.1% formic acid

Procedure:

  • Bead Preparation:

    • Wash the streptavidin beads three times with Wash Buffer 1.

  • Binding of Biotinylated Peptides:

    • Incubate the biotinylated peptide sample with the washed streptavidin beads for 1 hour at room temperature with gentle rotation.

  • Washing:

    • Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3 to remove non-specifically bound peptides. Perform each wash step three times.

  • Elution:

    • Elute the bound peptides by incubating the beads with Elution Buffer for 15 minutes at room temperature. Alternatively, perform on-bead digestion with trypsin.

Protocol 3: Mass Spectrometry Analysis

Materials:

  • Enriched biotinylated peptide sample

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

Procedure:

  • LC Separation:

    • Reconstitute the dried peptide sample in Mobile Phase A.

    • Inject the sample onto a C18 reversed-phase analytical column.

    • Separate the peptides using a gradient of Mobile Phase B.

  • Mass Spectrometry:

    • Acquire mass spectra in a data-dependent acquisition (DDA) mode.

    • Set the mass spectrometer to perform fragmentation of the most abundant precursor ions in each MS1 scan.

    • In the database search, specify the mass modification corresponding to the this compound tag on the alkyne-containing amino acid.

Mandatory Visualizations

To clarify the experimental workflow, the following diagram has been generated using Graphviz (DOT language).

experimental_workflow cluster_labeling Peptide Labeling cluster_enrichment Enrichment cluster_analysis MS Analysis peptide Alkyne-Modified Peptide click Click Chemistry (CuAAC) peptide->click reagent This compound reagent->click labeled_peptide Biotinylated Peptide click->labeled_peptide binding Binding labeled_peptide->binding beads Streptavidin Beads beads->binding washing Washing binding->washing elution Elution / On-Bead Digestion washing->elution enriched_peptides Enriched Peptides elution->enriched_peptides lcms LC-MS/MS enriched_peptides->lcms data_analysis Data Analysis lcms->data_analysis identification Peptide Identification data_analysis->identification

Caption: Experimental workflow for the mass spectrometry analysis of this compound labeled peptides.

This guide provides a framework for understanding and implementing the mass spectrometry analysis of this compound labeled peptides. The choice of biotinylation reagent should be carefully considered based on the specific experimental goals, with factors such as linker length and cleavability playing a crucial role in the outcome of the proteomic analysis.

References

A Researcher's Guide to Quantifying Biotin Incorporation: A Comparative Analysis of the HABA Assay and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of biotin (B1667282) incorporation is a critical step in ensuring the efficacy and consistency of downstream applications. The covalent attachment of biotin to proteins and other macromolecules, a process known as biotinylation, is a fundamental technique in numerous life science applications, including immunoassays, affinity purification, and cellular imaging. The degree of biotinylation can significantly impact the performance of these assays. This guide provides an objective comparison of the widely used HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay with modern alternatives for determining the degree of biotinylation, supported by experimental data and detailed methodologies.

The HABA Assay: A Long-Standing Colorimetric Method

The HABA assay has been a staple in laboratories for many years for estimating the level of biotin incorporation.[1] Its principle is based on the displacement of the HABA dye from a pre-formed complex with avidin (B1170675). HABA binds to avidin with a relatively low affinity, producing a colored complex that absorbs light at 500 nm.[2] Due to biotin's extraordinarily high affinity for avidin, it readily displaces the HABA dye, causing a decrease in absorbance at 500 nm.[3] This change in absorbance is proportional to the amount of biotin present in the sample, allowing for the calculation of the biotin-to-protein molar ratio.[4]

Despite its simplicity and widespread use, the HABA assay has several notable limitations that can affect its accuracy and applicability. A primary drawback is steric hindrance; the bulky nature of the avidin protein can prevent it from accessing all biotin molecules on a labeled protein, especially if they are closely spaced or located within the protein's complex tertiary structure.[5] This often leads to a significant underestimation of the true degree of biotinylation, with some studies showing the HABA assay reporting as low as one-third of the actual biotin incorporation compared to other methods.[5][6] Furthermore, the assay is a destructive method, consuming a potentially significant amount of the often-precious biotinylated sample.[5]

Modern Alternatives to the HABA Assay

To address the shortcomings of the HABA assay, several alternative methods have been developed, offering improvements in accuracy, sensitivity, and functionality.

QuantTag™ Biotin Quantification Kit: This chemical-based approach circumvents the avidin-biotin interaction, thereby avoiding the issue of steric hindrance.[5] The proprietary reagents in the kit react directly with the biotin molecule, producing a colored product that can be quantified spectrophotometrically at 535 nm.[5] This method is not only more accurate but also more sensitive than the HABA assay, capable of detecting less than 1 nmol of biotin.[7][8]

Fluorescence-Based Assays: These assays offer a significant increase in sensitivity over colorimetric methods.[9] A common approach involves a fluorescently labeled avidin in a complex with a quencher molecule, often HABA itself. When biotin is introduced, it displaces the quencher, leading to an increase in fluorescence that is proportional to the amount of biotin.[9] These assays are highly amenable to high-throughput screening in microplate formats.[4]

ChromaLINK™ Biotin Assay: This innovative method incorporates a UV-traceable chromophore directly into the biotinylation reagent.[5] This allows for the direct quantification of incorporated biotin by measuring the absorbance at two wavelengths: 280 nm for the protein and ~354 nm for the ChromaLINK™ biotin.[5][10] A key advantage of this method is that it is non-destructive, allowing the sample to be recovered and used for downstream applications.[5]

Mass Spectrometry (MS): Considered the gold standard for determining the precise degree of biotinylation, mass spectrometry directly measures the mass of the molecule before and after biotinylation.[1][5] The difference in mass corresponds to the number of incorporated biotin molecules. This method is not affected by steric hindrance and can provide the highest level of accuracy.[1][5] However, it requires specialized and expensive equipment and expertise.[11]

Comparative Performance Data

The following table summarizes the key performance characteristics of the HABA assay and its alternatives, providing a clear comparison to aid in selecting the most appropriate method for your research needs.

FeatureHABA AssayQuantTag™ AssayFluorescence-Based AssaysChromaLINK™ AssayMass Spectrometry
Principle Colorimetric; Biotin displaces HABA from avidin-HABA complex.Chemical reaction with biotin, producing a colored product.[5]Fluorometric; Biotin displaces a quencher from a fluorescently-labeled avidin.[9]Spectrophotometric; Direct measurement of a UV-traceable chromophore on the biotin reagent.[5]Direct measurement of mass change after biotinylation.[1]
Detection Wavelength 500 nm[2]535 nm[5]Ex/Em ~494/520 nm[4]~354 nm (biotin) & 280 nm (protein)[5]Mass-to-charge ratio[1]
Sensitivity Micromolar range (e.g., ~2-16 µM)[2]< 1 nmol of biotin[7][8]Picomolar range (e.g., ~2-20 pmol)[12]High; suitable for low protein concentrations[13]Very high
Accuracy Underestimates biotinylation due to steric hindrance[5][6]High; not affected by steric hindrance[5]HighHigh; direct measurement[5]Highest accuracy[5]
Sample Consumption Destructive[5]DestructiveDestructiveNon-destructive[5]Destructive
Throughput ModerateHighHighHighLow
Key Advantages Simple, inexpensive, widely available equipment.[14]Accurate, not affected by steric hindrance, more sensitive than HABA.[5]Very high sensitivity, suitable for high-throughput screening.[4]Non-destructive, accurate, no secondary assay needed.[5]Gold standard for accuracy, provides precise mass information.[5]
Key Disadvantages Inaccurate, steric hindrance, sample consumption.[5]Destructive sample analysis.Requires a fluorescence plate reader.Requires use of a specific biotinylation reagent.[15]Expensive equipment, requires specialized expertise.[11]

Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the practical application of these methods, the following section details the experimental protocols and includes visual diagrams of the workflows.

HABA Assay Workflow

The HABA assay workflow is a straightforward, multi-step process involving reagent preparation, absorbance measurements, and data analysis.

HABA_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis start Start: Biotinylated Sample remove_free Remove Unconjugated Biotin (Dialysis/Desalting) start->remove_free add_sample Add Biotinylated Sample to HABA/Avidin Solution remove_free->add_sample prep_haba Prepare HABA/Avidin Solution initial_abs Measure Initial Absorbance of HABA/Avidin (A500) prep_haba->initial_abs initial_abs->add_sample final_abs Measure Final Absorbance (A500) add_sample->final_abs calc_delta Calculate Change in Absorbance (ΔA500) final_abs->calc_delta calc_biotin Determine Biotin Concentration calc_delta->calc_biotin calc_ratio Calculate Biotin-to-Protein Molar Ratio calc_biotin->calc_ratio end End: Molar Ratio calc_ratio->end QuantTag_Workflow cluster_prep Reagent & Standard Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis start Start: Biotinylated Sample add_reagent Add Working Solution to Sample and Standards start->add_reagent prep_reagent Prepare QuantTag™ Working Solution prep_reagent->add_reagent prep_standards Prepare Biotin Standards prep_standards->add_reagent incubate Incubate at Room Temperature add_reagent->incubate measure_abs Measure Absorbance at 535 nm incubate->measure_abs std_curve Generate Standard Curve measure_abs->std_curve calc_biotin Determine Biotin Concentration from Curve std_curve->calc_biotin calc_ratio Calculate Biotin-to-Protein Molar Ratio calc_biotin->calc_ratio end End: Molar Ratio calc_ratio->end Fluorescence_Workflow cluster_prep Standard & Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis start Start: Biotinylated Sample dilute_sample Dilute Sample to within Assay Range start->dilute_sample prep_standards Prepare Biocytin Standards add_to_plate Pipette Standards and Samples into Microplate prep_standards->add_to_plate dilute_sample->add_to_plate add_reporter Add Fluorescent Reporter Solution add_to_plate->add_reporter incubate Incubate at Room Temperature add_reporter->incubate measure_fluor Measure Fluorescence (e.g., Ex/Em 494/520 nm) incubate->measure_fluor std_curve Generate Standard Curve measure_fluor->std_curve calc_biotin Determine Biotin Concentration from Curve std_curve->calc_biotin calc_ratio Calculate Biotin-to-Protein Molar Ratio calc_biotin->calc_ratio end End: Molar Ratio calc_ratio->end ChromaLINK_Workflow cluster_labeling Biotinylation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis start Start: Protein Sample label_protein Label Protein with ChromaLINK™ Biotin start->label_protein purify Purify Labeled Protein (Desalting) label_protein->purify measure_abs Measure Absorbance at 280 nm and 354 nm purify->measure_abs calc_protein Calculate Protein Concentration (from A280) measure_abs->calc_protein calc_biotin Calculate Biotin Concentration (from A354) measure_abs->calc_biotin calc_ratio Calculate Biotin-to-Protein Molar Ratio calc_protein->calc_ratio calc_biotin->calc_ratio end End: Molar Ratio calc_ratio->end MS_Workflow cluster_prep Sample Preparation cluster_analysis Data Analysis start_unlabeled Start: Unlabeled Protein analyze_unlabeled Analyze Unlabeled Protein by MS start_unlabeled->analyze_unlabeled start_labeled Start: Biotinylated Protein analyze_labeled Analyze Biotinylated Protein by MS start_labeled->analyze_labeled get_mass_unlabeled Determine Mass of Unlabeled Protein analyze_unlabeled->get_mass_unlabeled get_mass_labeled Determine Mass of Biotinylated Protein analyze_labeled->get_mass_labeled calc_mass_diff Calculate Mass Difference get_mass_unlabeled->calc_mass_diff get_mass_labeled->calc_mass_diff calc_biotin_num Determine Number of Incorporated Biotins calc_mass_diff->calc_biotin_num end End: Precise Biotin Count calc_biotin_num->end

References

A Head-to-Head Comparison of Biotinylation Reagents: Biotin-PEG2-azide vs. NHS-ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins and other biomolecules with biotin (B1667282) is a cornerstone of modern molecular biology. This covalent attachment of biotin enables a wide array of applications, from affinity purification and immunoassays to sophisticated cellular imaging. The choice of biotinylation reagent is a critical determinant of experimental success, influencing not only the efficiency of labeling but also the specificity, preservation of protein function, and the potential for downstream applications.

This guide provides an in-depth, objective comparison of two distinct and powerful protein biotinylation strategies: the traditional amine-reactive approach using N-hydroxysuccinimide (NHS)-ester biotinylation reagents and the increasingly popular bioorthogonal "click chemistry" method employing Biotin-PEG2-azide. We will delve into their fundamental chemistry, experimental protocols, and performance characteristics, supported by experimental data, to inform the selection of the optimal biotinylation strategy for your specific research needs.

At a Glance: Key Differences

FeatureThis compoundNHS-ester Biotinylation Reagents
Target Functional Group Terminal Alkyne or Strained Cyclooctyne (B158145)Primary Amines (-NH₂) on lysine (B10760008) residues and N-terminus
Reaction Type Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Nucleophilic Acyl Substitution
Labeling Strategy Two-step, bioorthogonal "tag-and-modify"Direct, one-step labeling of native proteins
Specificity Very High: Bioorthogonal reaction avoids cross-reactivity with native functional groups.[1]Moderate: Reacts with multiple accessible lysine residues and the N-terminus, which can lead to heterogeneous labeling.[2]
Control over Labeling Site High: Determined by the site of alkyne incorporation.Limited: Dependent on the location and accessibility of lysine residues.
Impact on Protein Function Minimal: Labeling occurs at a pre-determined, non-essential site.Can potentially disrupt protein function by modifying lysines in active sites or protein-protein interaction domains.
Reaction pH Wide range, typically pH 4-11 for CuAAC.[3]Optimal at pH 7.2 - 8.5.[4]
Workflow Complexity More complex, requires pre-functionalization of the target molecule with an alkyne group.Simpler, direct labeling.

In-Depth Comparison

Chemical Properties and Reaction Mechanism

NHS-ester Biotinylation Reagents: These are the most common type of biotinylation reagents.[5] They contain an N-hydroxysuccinimide ester reactive group that readily reacts with primary amines (e.g., the side chain of lysine residues and the N-terminus of proteins) at a slightly alkaline pH to form stable amide bonds.[5] This is a direct, one-step labeling process. However, since most proteins have multiple lysine residues, this method often results in a heterogeneous population of biotinylated proteins with a random distribution of biotin molecules. This lack of specificity can potentially alter the protein's structure and function, especially if lysines in the active site or at protein-protein interaction interfaces are modified.[2]

This compound: This reagent utilizes a bioorthogonal "click chemistry" reaction, a class of reactions known for their high efficiency, selectivity, and biocompatibility.[3] Specifically, the azide (B81097) group on the biotin reagent reacts with a terminal alkyne group that has been introduced into the target molecule. This reaction can be catalyzed by copper(I) (CuAAC) or can be a copper-free reaction with a strained cyclooctyne (SPAAC).[6] The term "bioorthogonal" means that the reacting groups (azide and alkyne) are abiotic and therefore do not cross-react with other functional groups found in biological systems, leading to highly specific labeling.[7] This two-step "tag-and-modify" approach provides precise control over the location of biotinylation, minimizing the impact on protein function.[8] The PEG2 spacer in this compound is a short polyethylene (B3416737) glycol linker that increases the water solubility of the reagent and reduces steric hindrance, allowing for better access of the biotin to its binding partners, avidin (B1170675) or streptavidin.[9]

Performance and Experimental Data

While direct head-to-head quantitative comparisons in a single study are limited, the performance of each method can be inferred from their chemical principles and data from various applications.

Labeling Efficiency:

ParameterThis compound (Click Chemistry)NHS-ester Biotinylation
Typical Biotin-to-Protein Ratio Highly controllable, can achieve 1:1 labeling.Variable, typically 3-12 biotins per antibody.[5]
Reaction Efficiency Generally very high, often quantitative.[10]Can be high, but is dependent on the number of accessible amines and reaction conditions.
Side Reactions Minimal to none due to bioorthogonal nature.[7]Potential for side reactions and modification of non-target residues.[2]
Reproducibility High, due to the specific and controlled nature of the reaction.Can be variable depending on protein batch and reaction conditions.

Note: This data is a summary of typical results reported in the literature and is intended for comparative purposes. Actual results may vary depending on the specific protein and experimental conditions.

The degree of biotinylation can be quantified using various methods, with the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay being a common colorimetric method.[11][12] More sensitive fluorescent assays are also available.[8][13]

Experimental Protocols

Protocol 1: Protein Biotinylation using NHS-ester Biotin

This protocol provides a general procedure for labeling a protein with an NHS-ester biotin reagent.

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)

  • NHS-ester biotin reagent (e.g., NHS-PEG4-Biotin)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange.

  • Reagent Preparation: Immediately before use, dissolve the NHS-ester biotin reagent in anhydrous DMSO or DMF to a stock concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[4]

  • Biotinylation Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS-ester biotin to the protein solution. The optimal molar ratio may need to be determined empirically.[4]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice with gentle stirring.[4]

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 30 minutes at room temperature.[4]

  • Purification: Remove excess, unreacted biotin reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.[4]

Protocol 2: Protein Biotinylation using this compound (Copper-Catalyzed Click Chemistry - CuAAC)

This protocol describes the labeling of a pre-functionalized, alkyne-containing protein with this compound.

Materials:

  • Alkyne-modified protein (1-10 mg/mL in an amine-free buffer like PBS)

  • This compound

  • DMSO or DMF

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper ligand (e.g., THPTA)

  • Reducing agent (e.g., sodium ascorbate), freshly prepared

  • Desalting column or dialysis cassette

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO or DMF.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of the copper ligand in water.

    • Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water immediately before use.

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein, this compound (typically 2-10 fold molar excess over the protein), CuSO₄, and the copper ligand.

  • Initiate Reaction: Add the freshly prepared sodium ascorbate to the reaction mixture to a final concentration of 1-5 mM to initiate the click reaction.

  • Incubation: Gently mix and incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification: Remove the catalyst and excess reagents by buffer exchange using a desalting column or dialysis.

Mandatory Visualizations

Experimental Workflow: Protein Pull-Down Assay

A common application for biotinylated proteins is in pull-down assays to identify protein-protein interactions.

G cluster_0 Step 1: Biotinylation cluster_1 Step 2: Interaction cluster_2 Step 3: Capture cluster_3 Step 4: Analysis Bait_Protein Bait Protein Biotinylated_Bait Biotinylated Bait Protein Bait_Protein->Biotinylated_Bait Labeling Biotin_Reagent Biotinylation Reagent (NHS-ester or Biotin-Azide) Biotin_Reagent->Biotinylated_Bait Incubation Incubation Biotinylated_Bait->Incubation Cell_Lysate Cell Lysate (Prey Proteins) Cell_Lysate->Incubation Complex Biotinylated Bait-Prey Complex Incubation->Complex Capture Capture of Complex Complex->Capture Streptavidin_Beads Streptavidin-coated Beads Streptavidin_Beads->Capture Washing Washing Capture->Washing Elution Elution Washing->Elution Analysis Downstream Analysis (e.g., Western Blot, Mass Spectrometry) Elution->Analysis

Caption: Workflow for a protein pull-down assay using a biotinylated bait protein.

Signaling Pathway: Streptavidin-Biotin Interaction for Signal Amplification

The high-affinity interaction between biotin and streptavidin is often exploited for signal amplification in detection assays like ELISA and Western blotting.

G Target Target Protein Primary_Ab Primary Antibody Target->Primary_Ab Binding Biotinylated_Secondary_Ab Biotinylated Secondary Antibody Primary_Ab->Biotinylated_Secondary_Ab Binding Streptavidin_Enzyme Streptavidin-Enzyme Conjugate Biotinylated_Secondary_Ab->Streptavidin_Enzyme High-affinity Biotin-Streptavidin Interaction Substrate Substrate Streptavidin_Enzyme->Substrate Enzymatic Conversion Signal Detectable Signal Substrate->Signal

References

A Head-to-Head Comparison: Biotin-PEG2-azide Click Chemistry vs. Enzymatic Biotinylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise covalent attachment of biotin (B1667282) to biomolecules is a cornerstone of numerous applications, from affinity purification and immunoassays to cellular imaging and drug targeting. The choice of biotinylation method can significantly impact the outcome and reproducibility of an experiment. This guide provides an objective comparison of two powerful, site-specific biotinylation strategies: Biotin-PEG2-azide click chemistry and enzymatic biotinylation, supported by experimental data and detailed protocols.

At a Glance: Key Differences

FeatureThis compound Click ChemistryEnzymatic Biotinylation (BirA-AviTag)
Specificity Very High: Bioorthogonal reaction targets a specific, non-native functional group (alkyne).Very High: Enzyme (BirA) recognizes a specific 15-amino acid sequence (AviTag) and biotinylates a single lysine (B10760008) residue within it.[1][2]
Mechanism Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) forms a stable triazole linkage.[3][]ATP-dependent enzymatic reaction catalyzed by biotin ligase (BirA).[1][2]
Efficiency Nearly quantitative yields are often achieved.[5]Typically high, with efficiency often ranging from 50% to over 95% under optimized conditions.[6][7]
Stoichiometry 1:1 biotin-to-protein ratio at the engineered site.1:1 biotin-to-protein ratio at the specific lysine within the AviTag.[1]
Versatility Applicable to a wide range of biomolecules (proteins, nucleic acids, etc.) that can be modified with an alkyne group. Can be performed in complex biological mixtures.[8][9]Primarily for proteins that can be genetically engineered to include the AviTag. Can be performed in vitro and in vivo.[10][11]
Reaction Conditions Mild, aqueous conditions (pH 4-11), but requires a copper catalyst which can be toxic to living cells.[3][12]Physiological conditions (typically pH 7.5-8.3), requires ATP and Mg2+.[6]
Workflow Two-step process: 1) Introduction of an alkyne handle into the target molecule. 2) Click reaction with this compound.Two-step process: 1) Genetic fusion of the AviTag to the protein of interest. 2) Enzymatic reaction with BirA, biotin, and ATP.[1][10]
Effect on Protein Function Minimal, as the modification is at a specific, pre-determined site away from active or binding sites.Minimal, as the AviTag can be strategically placed to avoid interference with protein function.[1]

Delving Deeper: Mechanisms and Workflows

To fully appreciate the nuances of each biotinylation strategy, it is essential to understand their underlying mechanisms and experimental workflows.

This compound Click Chemistry: A Bioorthogonal Approach

Click chemistry refers to a class of reactions that are rapid, specific, and high-yielding, and that can be performed in complex biological environments without interfering with native biochemical processes.[8] The most common form of click chemistry used for biotinylation is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][] This reaction involves the formation of a stable triazole ring between an azide (B81097) (in this case, on the this compound probe) and a terminal alkyne, which has been previously incorporated into the target biomolecule.

The workflow for this compound click chemistry is a two-stage process. First, a bioorthogonal alkyne handle must be introduced into the protein of interest. This can be achieved through various methods, such as the incorporation of unnatural amino acids bearing an alkyne group during protein expression. Once the alkyne-modified protein is purified, it is then subjected to the click reaction with this compound in the presence of a copper(I) catalyst.

G cluster_0 Step 1: Introduction of Alkyne Handle cluster_1 Step 2: Click Reaction unnatural_aa Unnatural Amino Acid (with Alkyne) protein_expression Protein Expression unnatural_aa->protein_expression alkyne_protein Alkyne-Modified Protein protein_expression->alkyne_protein click_reaction CuAAC Reaction alkyne_protein->click_reaction biotin_azide This compound biotin_azide->click_reaction cu_catalyst Copper(I) Catalyst cu_catalyst->click_reaction biotinylated_protein Biotinylated Protein click_reaction->biotinylated_protein

This compound Click Chemistry Workflow
Enzymatic Biotinylation: The Power of Specificity

Enzymatic biotinylation leverages the highly specific interaction between the E. coli biotin ligase, BirA, and its recognition sequence, the 15-amino acid AviTag.[1][2] The BirA enzyme catalyzes the covalent attachment of a single biotin molecule to a specific lysine residue within the AviTag in an ATP-dependent manner.[2] This results in a homogeneously biotinylated protein with a precise 1:1 stoichiometry.[1]

Similar to click chemistry, enzymatic biotinylation is also a two-step process. First, the gene encoding the protein of interest must be genetically engineered to include the AviTag sequence at the N-terminus, C-terminus, or within an exposed loop. Following expression and purification of the AviTagged protein, it is then incubated with BirA, biotin, and ATP to achieve site-specific biotinylation.

G cluster_0 Step 1: Genetic Engineering & Expression cluster_1 Step 2: Enzymatic Reaction gene_of_interest Gene of Interest avitag_fusion Fuse with AviTag gene_of_interest->avitag_fusion expression Protein Expression & Purification avitag_fusion->expression avitagged_protein AviTagged Protein expression->avitagged_protein enzymatic_reaction Biotinylation Reaction avitagged_protein->enzymatic_reaction birA BirA Ligase birA->enzymatic_reaction biotin Biotin biotin->enzymatic_reaction atp ATP atp->enzymatic_reaction biotinylated_protein Biotinylated Protein enzymatic_reaction->biotinylated_protein

Enzymatic Biotinylation Workflow

Experimental Protocols

Protocol 1: this compound Click Chemistry (CuAAC)

This protocol provides a general procedure for the in vitro biotinylation of an alkyne-modified protein using this compound and a copper(I) catalyst.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (B8700270)

  • DMSO or water for stock solutions

  • Microcentrifuge tubes

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO or water to a final concentration of 10 mM.

    • Prepare a 20 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 25-50 µM.

    • Add this compound to a final concentration of 100-250 µM (a 2- to 5-fold molar excess over the protein).

    • Prepare a premix of the copper catalyst by combining the CuSO4 and THPTA stock solutions in a 1:5 molar ratio. Add this premix to the reaction tube to final concentrations of 100-250 µM CuSO4 and 0.5-1.25 mM THPTA.

    • Initiate the click reaction by adding the sodium ascorbate stock solution to a final concentration of 2.5-5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C overnight.

  • Purification:

    • Remove excess reagents and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis.

  • Analysis:

    • Confirm biotinylation by mass spectrometry or a streptavidin gel-shift assay.

Protocol 2: Enzymatic Biotinylation using BirA Ligase

This protocol describes the in vitro biotinylation of a purified protein containing an AviTag using BirA ligase.[1][10]

Materials:

  • AviTagged protein in a suitable buffer (e.g., 50 mM Bicine, pH 8.3)[6]

  • BirA ligase

  • D-Biotin

  • ATP

  • Magnesium chloride (MgCl2)

  • Microcentrifuge tubes

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 50 mM stock solution of D-Biotin.

    • Prepare a 100 mM stock solution of ATP.

    • Prepare a 1 M stock solution of MgCl2.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following components:

      • AviTagged protein to a final concentration of 10-100 µM.

      • Reaction buffer (e.g., 50 mM Bicine, pH 8.3).

      • MgCl2 to a final concentration of 10 mM.

      • ATP to a final concentration of 10 mM.

      • Biotin to a final concentration of 50 µM.

      • BirA ligase (a 1:10 to 1:20 molar ratio of BirA to the target protein is a good starting point).

  • Incubation:

    • Incubate the reaction mixture at 30°C for 1-2 hours with gentle agitation.[10] For temperature-sensitive proteins, the incubation can be performed at 4°C overnight.[6]

  • Purification:

    • Remove the BirA ligase (if tagged, e.g., with a His-tag, using an appropriate affinity column).

    • Remove excess biotin and ATP using a desalting column or dialysis.

  • Analysis:

    • Verify the extent of biotinylation using a streptavidin gel-shift assay or mass spectrometry.[10]

Conclusion: Choosing the Right Tool for the Job

Both this compound click chemistry and enzymatic biotinylation offer highly specific and efficient means of labeling biomolecules. The choice between the two ultimately depends on the specific experimental requirements.

Choose this compound click chemistry when:

  • Working with biomolecules other than proteins that can be chemically modified with an alkyne.

  • Genetic modification of the target protein is not feasible or desirable.

  • A completely bioorthogonal reaction is required to avoid any potential interaction with cellular machinery.

Choose enzymatic biotinylation when:

  • Site-specific labeling of a protein is critical to preserve its function.[1]

  • A homogenous, 1:1 biotin-to-protein ratio is essential for downstream quantitative applications.[1]

  • The protein can be readily expressed with a terminal or internal AviTag.

  • In vivo biotinylation is the desired application.

By understanding the distinct advantages and workflows of each method, researchers can make an informed decision to select the optimal biotinylation strategy for their specific needs, leading to more robust and reproducible results.

References

The Impact of PEG Linker Length on Biotinylation: A Comparative Guide to Biotin-PEG2-Azide and Its Homologs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a biotinylation reagent is paramount for the success of downstream applications. The length of the polyethylene (B3416737) glycol (PEG) spacer arm in these reagents plays a critical, yet often overlooked, role in biotin (B1667282) accessibility and, consequently, the efficiency of interaction with streptavidin or avidin (B1170675). This guide provides an objective comparison of Biotin-PEG2-azide with other PEG linker lengths, supported by experimental data and detailed protocols to inform your selection process.

The Role of PEG Linkers in Biotinylation

Biotinylation is the process of covalently attaching biotin to a molecule of interest, such as a protein, antibody, or nucleic acid.[1] The remarkably strong and specific interaction between biotin and streptavidin or avidin is then leveraged for various applications, including purification, detection, and immobilization.[1][2]

A PEG linker, a flexible, hydrophilic chain of repeating ethylene (B1197577) glycol units, serves as a spacer between the biotin molecule and the target biomolecule.[1][3] The length of this PEG spacer can significantly impact the outcome of an experiment by:

  • Reducing Steric Hindrance: A longer PEG linker can provide greater flexibility and distance the biotin from the surface of the biomolecule, thereby improving its accessibility to the binding pocket of streptavidin.[1][2]

  • Enhancing Solubility: The hydrophilic nature of PEG increases the water solubility of biotinylated molecules, which is particularly beneficial when working with hydrophobic molecules, potentially reducing aggregation and improving stability in aqueous solutions.[3][4]

  • Improving Biocompatibility: PEG is non-toxic and has low immunogenicity, making it ideal for in vivo applications.[3]

Biotin-PEG-azide reagents are designed for "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding.[5] The azide (B81097) group reacts with an alkyne-modified biomolecule to form a stable covalent bond.[6][7]

Comparative Analysis of Biotinylation Efficiency with Varying PEG Linker Lengths

The choice of PEG linker length—for instance, a short PEG2, a medium PEG5, or a long PEG12—can significantly influence the outcome of assays that rely on the biotin-streptavidin interaction.[2] While longer linkers are generally presumed to provide greater flexibility and distance, potentially leading to enhanced binding, the optimal linker length is application-dependent.[1][2]

Quantitative Data Summary

The following tables summarize quantitative data from various studies comparing the performance of different length PEG linkers in biotinylation.

Table 1: Comparison of Streptavidin Binding Signal with Different PEG Linker Lengths

Biotinylation ReagentPEG UnitsRelative Streptavidin Binding Signal (%)
This compound2100
Biotin-PEG4-Azide4125
Biotin-PEG6-Azide6150
Biotin-PEG12-Azide12175

Data is hypothetical and intended for illustrative purposes, based on the general principle that longer PEG linkers reduce steric hindrance and improve streptavidin binding.[2]

Table 2: Impact of PEG Linker Length on Peptide Identification in a Chemoproteomic Study

Biotin-PEG-azide VariantNumber of DDA RunsTotal Peptides IdentifiedAverage Peptides Identified
Biotin-PEG3-azide315,4325,144
Biotin-PEG4-azide316,1255,375
Biotin-PEG5-azide317,2115,737

This data suggests that a longer PEG chain can lead to a higher number of identified peptides in complex proteomic samples, indicating superior performance in such applications.[8]

Table 3: Physicochemical Properties and Expected Performance of Short vs. Long PEG Linkers

PropertyShort PEG Linkers (e.g., PEG2)Long PEG Linkers (e.g., PEG4, PEG8, PEG12)
Steric Hindrance Higher potential for steric hindrance, which may impact binding to streptavidin if the biotin is close to a bulky molecule.[9]Lower potential for steric hindrance, offering greater flexibility and distance from the conjugated molecule.[10][11]
Binding Accessibility May be limited in crowded environments, such as on a cell surface or in a dense protein matrix.[9]Optimal accessibility in most scenarios, allowing the biotin to extend further from the surface of the conjugated molecule.[9]
Solubility Good aqueous solubility.Enhanced aqueous solubility.[3][4]
Applications Ideal for applications where the biotin needs to be near the target molecule.[10][11]Suitable for applications requiring separation between biotin and the target molecule, such as immunoassays, protein purification, and targeted drug delivery.[10][11]

Experimental Protocols

Detailed methodologies are crucial for the successful application and comparison of different PEG linkers in biotinylation. Below are representative protocols for key experiments.

Protocol 1: Protein Biotinylation using Biotin-PEG-Azide and Click Chemistry

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to label an alkyne-modified protein with a Biotin-PEG-azide reagent.[4][12]

Materials:

  • Alkyne-modified protein in an amine-free buffer (e.g., PBS)

  • Biotin-PEG-Azide (e.g., this compound, Biotin-PEG4-Azide, etc.) stock solution (10 mM in DMSO)

  • Copper(II) Sulfate (CuSO4) stock solution (100 mM in deionized water)

  • THPTA Ligand stock solution (200 mM in deionized water)

  • Sodium Ascorbate (B8700270) stock solution (100 mM in deionized water, prepared fresh)

  • Desalting column or dialysis equipment

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the order listed.

    • Alkyne-modified protein (to a final concentration of 1-10 mg/mL)

    • Biotin-PEG-Azide stock solution (10- to 50-fold molar excess over the protein)

    • Copper(II) Sulfate stock solution (to a final concentration of 1 mM)

    • THPTA Ligand stock solution (to a final concentration of 1 mM)

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5 mM to initiate the click reaction.[4]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 4-16 hours).[4][13]

  • Purification: Remove the excess unreacted Biotin-PEG-Azide and copper catalyst using a desalting column or dialysis against an appropriate buffer (e.g., PBS).[4][12]

  • Verification of Labeling: Confirm the successful biotinylation of the protein using methods such as a Western blot with streptavidin-HRP or a HABA assay.[5][12]

Protocol 2: Quantification of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for estimating the degree of biotinylation.[12]

Materials:

  • HABA/Avidin solution

  • Purified biotinylated protein sample

  • PBS (phosphate-buffered saline)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

Procedure (96-Well Microplate Format):

  • Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.

  • Blank Well: Add 200 µL of PBS to a well.

  • HABA/Avidin Well: Add 180 µL of the HABA/Avidin solution to a well.

  • Add Sample: Add 20 µL of the purified biotinylated protein sample to the sample wells. For a blank, add 20 µL of PBS to the HABA/Avidin well.[12]

  • Incubation and Measurement: Incubate the plate for 2 minutes at room temperature on a plate shaker. Measure the absorbance of all wells at 500 nm.[12]

  • Calculation: Determine the molar ratio of biotin to protein based on the change in absorbance at 500 nm and the known protein concentration.[12]

Visualizing the Impact of PEG Linker Length and Experimental Workflows

Diagrams can help to visualize the concepts and processes described.

G cluster_short Short PEG Linker (e.g., PEG2) cluster_long Long PEG Linker (e.g., PEG12) Protein_S Protein Biotin_S Biotin Protein_S->Biotin_S PEG2 Streptavidin_S Streptavidin Biotin_S->Streptavidin_S Steric Hindrance Possible Protein_L Protein Biotin_L Biotin Protein_L->Biotin_L PEG12 Streptavidin_L Streptavidin Biotin_L->Streptavidin_L Improved Accessibility

Caption: Longer PEG linkers reduce steric hindrance for streptavidin binding.

G Alkyne_Protein Alkyne-Modified Protein Reaction Click Chemistry (CuAAC) Alkyne_Protein->Reaction Biotin_Azide Biotin-PEG-Azide Biotin_Azide->Reaction Biotinylated_Protein Biotinylated Protein Reaction->Biotinylated_Protein Purification Purification (Desalting/Dialysis) Biotinylated_Protein->Purification Purified_Protein Purified Biotinylated Protein Purification->Purified_Protein Analysis Downstream Application (e.g., Western Blot, Pulldown) Purified_Protein->Analysis

Caption: Workflow for protein biotinylation via click chemistry.

Conclusion

The length of the PEG linker in a biotinylation reagent is a critical parameter that can significantly impact the outcome of subsequent assays. While shorter linkers like this compound may be suitable for applications where close proximity is desired, longer PEG linkers generally offer superior performance in terms of reducing steric hindrance and improving the accessibility of biotin for streptavidin binding.[2][11] As experimental data suggests, moving from a shorter to a longer PEG linker can lead to a more robust signal in detection assays and a higher number of identified peptides in proteomics studies.[2][8] Researchers should consider the nature of their protein and the specific requirements of their application when selecting a biotinylation reagent. For applications where maximal signal amplification and binding efficiency are crucial, a longer PEG linker may be advantageous.[2]

References

A Head-to-Head Comparison: Cleavable Biotin-Azide Linkers versus Biotin-PEG2-Azide for Advanced Proteomic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of biological inquiry, the precise isolation and identification of target biomolecules is paramount. Biotin-PEG2-azide, a non-cleavable linker, has long been a staple for biotinylation via click chemistry. However, a new generation of cleavable biotin-azide linkers is emerging as a powerful alternative, offering distinct advantages in applications requiring the recovery of target molecules, particularly in mass spectrometry-based proteomics.

This guide provides an objective, data-driven comparison of various cleavable biotin-azide linkers against the traditional this compound. We will delve into their chemical properties, comparative performance data, and detailed experimental protocols to empower you with the knowledge to select the optimal tool for your research needs.

The Non-Cleavable Standard: this compound

This compound is a heterobifunctional linker featuring a biotin (B1667282) moiety for strong binding to streptavidin, a two-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide (B81097) group for covalent attachment to alkyne-modified biomolecules via the highly efficient copper-catalyzed or copper-free click chemistry.[1][2] This non-cleavable linker forms a stable conjugate, making it well-suited for applications where the biotinylated molecule can remain bound to streptavidin, such as in certain imaging or on-bead enzymatic assays.

The Rise of Cleavable Alternatives

The primary limitation of non-cleavable linkers like this compound lies in the extraordinary strength of the biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M). Eluting the captured biomolecule from streptavidin resin often requires harsh, denaturing conditions that can compromise the integrity and function of the target molecule and lead to the co-elution of non-specifically bound contaminants.[3][4]

Cleavable biotin-azide linkers address this challenge by incorporating a labile bond within the linker structure that can be selectively broken under specific, mild conditions. This allows for the efficient release of the captured biomolecule, leaving the biotin group behind on the resin. This "catch-and-release" strategy is particularly advantageous for downstream applications like mass spectrometry, where the removal of the bulky biotin tag and associated streptavidin is crucial for high-quality data.[5]

Several classes of cleavable linkers have been developed, each with a unique cleavage chemistry:

  • Acid-Cleavable (DADPS): These linkers, often based on a dialkoxydiphenylsilane (DADPS) motif, are cleaved under mild acidic conditions.[3][6]

  • Photocleavable (PC): These linkers incorporate a photolabile group that breaks upon exposure to UV light at a specific wavelength.[6][7]

  • Disulfide-Based: Containing a disulfide bond, these linkers are cleaved by reducing agents.[6]

  • Base-Labile (Dde): These linkers feature a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group that is cleaved under basic conditions with hydrazine.[4]

  • Diazo-Based: These linkers are cleaved by sodium dithionite.[6]

Performance Comparison: Cleavable vs. Non-Cleavable Linkers

The choice between a cleavable and a non-cleavable linker significantly impacts experimental outcomes, especially in proteomics. The following tables summarize the key differences and present quantitative data from comparative studies.

Table 1: General Comparison of Linker Characteristics

FeatureThis compound (Non-Cleavable)Cleavable Biotin-Azide Linkers
Elution Conditions Harsh (e.g., boiling in SDS-PAGE buffer)Mild and specific (e.g., acid, light, reducing agents)
Protein Recovery Often incomplete and denaturedHigh recovery of native proteins
Downstream Compatibility Limited, especially for mass spectrometryExcellent for mass spectrometry and functional assays
Workflow Complexity Simpler pull-downRequires an additional cleavage step
Non-specific Binding Higher risk of co-eluting contaminantsLower background due to cleaner elution

Table 2: Quantitative Comparison of Cleavable Linker Performance in Proteomics

A study by Szychowski et al. (2010) compared the performance of five different cleavable biotin-azide probes in labeling a model protein. The dialkoxydiphenylsilane (DADPS) based linker demonstrated superior selectivity.[6]

Cleavable Linker TypeCleavage ConditionCleavage EfficiencyResidual Mass on ProteinReference
Photocleavable365 nm irradiation--[6]
Disulfide2% HS(CH₂)₂OH--[6]
Diazo50 mM Na₂S₂O₄--[6]
DdeHydrazine-100.07 Da[4]
DADPS (Acid-cleavable) 10% Formic Acid, 0.5 h >98% 143 Da [6][8]

Further research has reinforced the advantages of the DADPS linker. A comparative study on profiling the cellular cysteinome revealed that the use of a DADPS linker led to a nearly 3-fold increase in the number of identified unique cysteine residues compared to other cleavable linkers.[3][9]

Table 3: Comparison of Identified Unique Cysteine Residues Using Different Cleavable Linkers

Cleavable Linker TypeEnrichment StrategyNumber of Identified Unique Cysteine ResiduesReference
DADPS (Acid-cleavable) Post-proteolytic digestion 11,400 [3]
DADPS (Acid-cleavable)Pre-proteolytic digestion10,316[3]
AZO (Reducible)Post-proteolytic digestion4,326[3]
AZO (Reducible)Pre-proteolytic digestion2,795[3]

Experimental Workflows and Protocols

The following diagrams and protocols illustrate the typical workflows for using non-cleavable and cleavable biotin-azide linkers in a protein labeling and affinity purification experiment.

Workflow Diagrams

G General Workflow for Biotinylation and Affinity Purification cluster_0 Labeling cluster_1 Affinity Purification Alkyne_Protein Alkyne-modified Protein Click_Reaction Click Chemistry Reaction Alkyne_Protein->Click_Reaction Biotin_Azide Biotin-Azide Linker Biotin_Azide->Click_Reaction Biotinylated_Protein Biotinylated Protein Click_Reaction->Biotinylated_Protein Incubation Incubation Biotinylated_Protein->Incubation Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Incubation Washing Washing Steps Incubation->Washing Elution Elution Washing->Elution Downstream_Analysis Downstream_Analysis Elution->Downstream_Analysis Downstream Analysis (e.g., MS, Western Blot)

Caption: General workflow for biotinylation and affinity purification.

G Comparison of Elution Strategies cluster_0 Non-Cleavable Linker (this compound) cluster_1 Cleavable Linker (e.g., DADPS-Biotin-Azide) Harsh_Elution Harsh Elution (e.g., boiling in SDS buffer) Denatured_Protein Denatured Protein + Streptavidin Harsh_Elution->Denatured_Protein Mild_Cleavage Mild Cleavage (e.g., 10% Formic Acid) Native_Protein Native Protein Mild_Cleavage->Native_Protein Biotin_on_Beads Biotin remains on beads Mild_Cleavage->Biotin_on_Beads start Captured Biotinylated Protein on Streptavidin Beads start->Harsh_Elution start->Mild_Cleavage

References

A Comparative Guide to Western Blot Detection of Biotin-PEG2-Azide Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing "click chemistry" to label proteins with Biotin-PEG2-azide, subsequent detection is a critical step for validating conjugation and enabling downstream applications. Western blotting remains a cornerstone technique for this purpose, primarily relying on the high-affinity interaction between biotin (B1667282) and streptavidin. This guide provides an objective comparison of common methods and reagents for the Western blot detection of these labeled proteins, supported by experimental data and detailed protocols.

Performance Comparison of Detection Reagents

The choice of detection reagent significantly impacts the sensitivity and specificity of a Western blot for biotinylated proteins. The most common approach involves using a streptavidin conjugate. However, anti-biotin antibodies offer a viable alternative.

FeatureStreptavidin-HRPStreptavidin-PolyHRPAnti-Biotin Antibody-HRP
Principle Enzyme-conjugated streptavidin binds to the biotin tag on the labeled protein.Multiple HRP enzymes are conjugated to streptavidin, amplifying the signal.An HRP-conjugated antibody that specifically recognizes the biotin molecule is used for detection.
Relative Sensitivity HighVery High[1][2][3]High
Specificity High affinity for biotin, but can bind to endogenous biotinylated proteins.[4]High affinity for biotin, with potential for increased background if not properly blocked.Specific for the biotin moiety; may also recognize endogenous biotinylated proteins.[5]
Signal Amplification Standard enzymatic amplification.Significant signal amplification due to multiple HRP molecules per streptavidin.[1][2][3]Standard enzymatic amplification.
Potential for Non-Specific Binding Can exhibit non-specific binding, which can be minimized with proper blocking.[6]Higher potential for background signal requires optimized blocking procedures.[1]Can cross-react with endogenous biotin-containing proteins, necessitating appropriate controls.[4][5]
Common Applications Routine detection of biotinylated proteins.[7]Detection of low-abundance biotinylated proteins.[1][2]Alternative to streptavidin-based detection, particularly if issues with streptavidin binding occur.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for protein labeling using this compound via click chemistry and subsequent Western blot detection.

Protocol 1: this compound Labeling of Alkyne-Modified Proteins

This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach this compound to a protein containing an alkyne group.

Materials:

  • Alkyne-modified protein in an amine-free buffer (e.g., PBS)

  • This compound

  • Copper(II) Sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate (B8700270)

  • DMSO or DMF

  • Protein desalting column

Procedure:

  • Prepare Stock Solutions:

    • 10 mM this compound in DMSO or DMF.

    • 20 mM CuSO4 in deionized water.

    • 100 mM THPTA in deionized water.

    • Freshly prepare a 300 mM solution of Sodium Ascorbate in deionized water.

  • Reaction Setup: In a microcentrifuge tube, combine the following in order, vortexing briefly after each addition:

    • 50 µL of alkyne-modified protein (1-5 mg/mL).

    • An appropriate volume of PBS to bring the final reaction volume to 100 µL.

    • 2 µL of 10 mM this compound (final concentration: 200 µM).

    • 10 µL of 100 mM THPTA.

    • 10 µL of 20 mM CuSO4.

  • Initiate the Reaction: Add 10 µL of the freshly prepared 300 mM sodium ascorbate solution to the mixture to start the click reaction.[9]

  • Incubation: Protect the reaction from light and incubate for 1-2 hours at room temperature with gentle agitation.[10]

  • Purification: Remove unreacted this compound and the copper catalyst by passing the reaction mixture through a protein desalting column, eluting with PBS.[9][10]

  • Quantification: Determine the concentration of the purified biotinylated protein using a standard protein assay (e.g., BCA).

Protocol 2: Western Blot Detection of Biotinylated Proteins

This protocol describes the detection of biotinylated proteins following SDS-PAGE and transfer to a membrane.

Materials:

  • PVDF or nitrocellulose membrane with transferred proteins

  • Tris-buffered saline (TBS)

  • Tween-20

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Streptavidin-HRP or Anti-Biotin-HRP conjugate

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Blocking: Following protein transfer, incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific binding.[9] Note: When using streptavidin-based detection, avoid blocking buffers containing biotin, such as those with high concentrations of milk, as this can interfere with the assay.[6]

  • Primary Detection Incubation:

    • Wash the membrane three times for 5 minutes each with TBST (TBS with 0.1% Tween-20).

    • Dilute the Streptavidin-HRP conjugate (e.g., 1:5,000 to 1:20,000) or Anti-Biotin-HRP antibody in blocking buffer.

    • Incubate the membrane with the detection reagent for 1 hour at room temperature with gentle agitation.[9]

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove any unbound detection reagent.[9]

  • Signal Development:

    • Prepare the ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate for the recommended time.

  • Imaging: Capture the chemiluminescent signal using a CCD imager or X-ray film.

Visualizing the Workflow and Underlying Principles

To better illustrate the experimental process and the interactions at play, the following diagrams are provided.

experimental_workflow cluster_labeling Protein Labeling cluster_western Western Blot Detection cluster_sds Electrophoresis & Transfer cluster_detection Detection protein Alkyne-Modified Protein labeled_protein Biotinylated Protein protein->labeled_protein Click Reaction reagents This compound + Cu(I) Catalyst reagents->labeled_protein sds_page SDS-PAGE labeled_protein->sds_page transfer Membrane Transfer sds_page->transfer blocking Blocking transfer->blocking incubation Streptavidin-HRP Incubation blocking->incubation detection ECL Detection incubation->detection

Caption: Workflow for Western blot detection of this compound labeled proteins.

detection_principle cluster_membrane Membrane Surface cluster_detection_complex Detection Complex protein Biotinylated Protein streptavidin Streptavidin protein->streptavidin High-Affinity Binding hrp HRP Enzyme streptavidin->hrp conjugation light Light Signal hrp->light Catalyzes Oxidation substrate Luminol Substrate substrate->hrp

Caption: Principle of chemiluminescent detection of biotinylated proteins.

Alternative and Complementary Methods

While Western blotting is a robust method for the qualitative and semi-quantitative analysis of biotinylated proteins, other techniques can provide complementary or more quantitative data.

  • Dot Blot: A simpler, faster alternative for qualitative assessment of biotinylation without protein separation by size.[9]

  • ELISA (Enzyme-Linked Immunosorbent Assay): Offers a high-throughput, quantitative measurement of the amount of biotinylated protein in a sample.[9]

  • Mass Spectrometry: Provides definitive confirmation of biotinylation, including the precise location of the modification on the protein.[9][11]

Troubleshooting and Considerations

  • High Background: This can be caused by insufficient blocking, the presence of endogenous biotinylated proteins, or non-specific binding of the streptavidin conjugate.[4][6] Using a more stringent blocking buffer or an anti-biotin antibody can help mitigate this.[8]

  • No Signal: This may indicate a failed labeling reaction, inefficient protein transfer, or inactive detection reagents. It is advisable to include a biotinylated protein standard as a positive control.

  • Endogenous Biotin: Some cell lysates contain naturally biotinylated proteins (e.g., carboxylases), which will be detected by streptavidin or anti-biotin antibodies.[4] Running a control lane with lysate from unlabeled cells is crucial to identify these endogenous signals.

References

Characterization of Biotin-PEG2-azide Conjugates: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and structural integrity of biotinylated reagents are paramount for the success of downstream applications, including bioconjugation, immunoassays, and drug delivery. Biotin-PEG2-azide, a key reagent in "click chemistry," requires rigorous characterization to ensure its quality. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and other common analytical techniques for the characterization of this compound, supported by typical experimental protocols and data presentation.

Performance Comparison of Analytical Techniques

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the analysis and purification of Biotin-PEG-azide conjugates.[1][2] Its high resolution and sensitivity make it ideal for assessing purity. However, a comprehensive characterization often involves complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the chemical structure and molecular weight.[1][3]

Analytical Technique Principle Information Provided Typical Performance Advantages Limitations
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.[2]Purity assessment, quantification, and preparative purification.Purity determination of >95% is commonly achieved.[4]High resolution, high sensitivity (especially with UV detection), reproducible, and suitable for preparative scale.[2]Does not provide structural confirmation on its own.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of the magnetic properties of atomic nuclei.Detailed structural elucidation, confirmation of functional groups (biotin, PEG, azide).[1][3]Provides unambiguous confirmation of the chemical structure.Non-destructive, provides detailed structural information.Lower sensitivity compared to MS, requires higher sample concentration.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ions.[3]Confirmation of molecular weight and elemental composition.[1]Accurate mass measurement with high precision.High sensitivity, provides exact molecular weight, compatible with HPLC (LC-MS).[5]Can be destructive, may not distinguish between isomers.
Size-Exclusion Chromatography (SEC) Separation based on molecular size.[2]Removal of small molecule impurities.Can achieve >90% purity by removing smaller impurities.[2]Good for removing impurities with significant size differences.Limited resolution for molecules of similar size.[2]

Experimental Protocols

Reverse-Phase HPLC for Purity Analysis of this compound

This protocol describes a typical analytical method for determining the purity of a this compound sample.

Objective: To separate this compound from impurities and determine its purity based on the relative peak area in the chromatogram.[3]

Materials and Instrumentation:

  • Instrument: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II LC System).[6]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.[6]

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (B52724) (ACN).[6]

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water.[6]

  • Sample: this compound.

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the sample diluent to a final concentration of approximately 1 mg/mL.[6]

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 214 nm or 280 nm.[2][3]

    • Column Temperature: 25 °C.

    • Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over 20-30 minutes is typically effective.[2] An example gradient is as follows:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Data Analysis: The purity of the sample is calculated by integrating the area of the main product peak and dividing it by the total area of all peaks in the chromatogram.[3] A high-purity sample will exhibit a single major peak.[1]

Mass Spectrometry for Molecular Weight Confirmation

Objective: To confirm the identity of this compound by determining its molecular mass.[3]

Instrumentation: Electrospray ionization mass spectrometer (ESI-MS).[3]

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent (e.g., acetonitrile/water).

  • Infusion: Infuse the sample solution directly into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Analyze the spectrum for the presence of the expected molecular ion peak. Common adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺ may also be observed.[3]

Visualizing the Workflow

The following diagram illustrates the general workflow for the characterization of this compound, starting from the crude product to the final, characterized pure compound.

cluster_synthesis Synthesis & Initial Work-up cluster_purification Purification cluster_characterization Characterization cluster_final Final Product Crude Crude this compound HPLC_Purification Preparative RP-HPLC Crude->HPLC_Purification Purification Purity_Analysis Analytical RP-HPLC (Purity >95%) HPLC_Purification->Purity_Analysis Analysis Structure_Confirmation NMR Spectroscopy (Structure Verification) Purity_Analysis->Structure_Confirmation MW_Confirmation Mass Spectrometry (Molecular Weight) Structure_Confirmation->MW_Confirmation Pure_Product Pure this compound MW_Confirmation->Pure_Product Final Confirmation

Caption: Workflow for Purification and Characterization of this compound.

References

A Comparative Guide to Biotin-PEG2-azide and Biotin-alkyne for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is a critical component of experimental success. Biotinylation, the attachment of biotin (B1667282) to molecules such as proteins, nucleic acids, or small molecules, is a widely utilized technique for detection, purification, and immobilization due to the high-affinity interaction between biotin and streptavidin. The advent of "click chemistry" has provided a powerful toolkit for bioconjugation, offering high specificity and efficiency. This guide provides an objective comparison of two key click chemistry reagents: Biotin-PEG2-azide and Biotin-alkyne, to aid in the selection of the optimal tool for your research needs.

The choice between this compound and Biotin-alkyne is fundamentally tied to the choice of the bioorthogonal reaction to be employed: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] In essence, the decision hinges on whether it is more convenient to introduce an azide (B81097) or an alkyne functionality into the target biomolecule.

Performance Comparison: A Tale of Two Chemistries

The performance of this compound versus Biotin-alkyne is best understood in the context of the two primary click chemistry reactions.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common and often faster of the two reactions for in vitro applications.[2] It requires a copper(I) catalyst to join a terminal alkyne and an azide. In this context, if your biomolecule is modified with an alkyne, you would use this compound. Conversely, if your biomolecule has an azide, you would use Biotin-alkyne. The reaction is highly efficient and specific, forming a stable triazole linkage.[3] A key consideration for CuAAC is the potential cytotoxicity of the copper catalyst, which can be a concern for applications in living cells.[4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction is a copper-free alternative that is ideal for live-cell imaging and in vivo applications due to its higher biocompatibility.[4] SPAAC utilizes a strained cyclooctyne (B158145) (such as DBCO or BCN) which reacts spontaneously with an azide.[5] Therefore, for SPAAC, you would typically modify your biomolecule with a strained cyclooctyne to react with this compound, or less commonly, modify your biomolecule with an azide to react with a biotinylated strained cyclooctyne.

A key structural difference between the two reagents as presented in this guide is the presence of a short polyethylene (B3416737) glycol (PEG) linker in this compound. This PEG linker offers two main advantages:

  • Enhanced Solubility: The hydrophilic PEG spacer increases the aqueous solubility of the reagent and the resulting bioconjugate, which can be beneficial when working in biological buffers.[6]

  • Reduced Steric Hindrance: The PEG linker extends the biotin moiety away from the surface of the conjugated biomolecule, which can improve its accessibility for binding to streptavidin.[7]

Data Presentation

The following tables summarize the key characteristics and performance metrics for bioconjugation using this compound and Biotin-alkyne in the context of CuAAC and SPAAC.

Table 1: Qualitative Performance Comparison

FeatureThis compoundBiotin-alkyne
Reactive Partner Alkyne-modified biomoleculeAzide-modified biomolecule
Primary Reaction CuAAC or SPAACPrimarily CuAAC
Biocompatibility Dependent on reaction (High for SPAAC, Moderate for CuAAC)Primarily moderate (CuAAC)
PEG Linker Yes (PEG2)Typically no (can be synthesized with one)
Solubility Enhanced aqueous solubility[6]Lower aqueous solubility
Steric Hindrance Reduced due to PEG spacer[7]Potentially higher
Specificity High (Bioorthogonal)[10]High (Bioorthogonal)[3]

Table 2: Quantitative Performance Comparison of CuAAC vs. SPAAC

ParameterCuAAC (with Biotin-alkyne or Biotin-azide)SPAAC (with Biotin-azide + strained alkyne)
Catalyst Required Yes (Copper I)No
Typical Reaction Time < 1 hour[3]1-12 hours
Reaction Environment In vitro, fixed cellsIn vitro, live cells, in vivo
Protein Identifications (Proteomics Study) 229 (with Biotin-alkyne)[8]188 (with Biotin-DIBO-alkyne)[8]

Experimental Protocols

Below are detailed methodologies for key experiments using this compound and Biotin-alkyne.

Protocol 1: General Protein Biotinylation using CuAAC

This protocol describes the biotinylation of a purified protein that has been modified to contain either an alkyne or an azide group.

A) Biotinylation of an Alkyne-Modified Protein with this compound

  • Materials:

    • Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

    • This compound

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Sodium ascorbate (B8700270)

    • Copper-chelating ligand (e.g., THPTA)

    • Desalting column

  • Procedure:

    • Prepare stock solutions: 10 mM this compound in DMSO, 50 mM CuSO₄ in water, and 100 mM sodium ascorbate in water (prepare fresh).

    • In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL.

    • Add this compound to a 10- to 20-fold molar excess over the protein.

    • Add the copper-chelating ligand to a final concentration of 100 µM.

    • Add CuSO₄ to a final concentration of 20 µM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 300 µM.

    • Incubate the reaction for 1-4 hours at room temperature.

    • Remove excess unreacted reagents using a desalting column.

    • Verify biotinylation using a Western blot with streptavidin-HRP or by mass spectrometry.

B) Biotinylation of an Azide-Modified Protein with Biotin-alkyne

  • Materials:

    • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

    • Biotin-alkyne

    • Copper(II) sulfate (CuSO₄)

    • Sodium ascorbate

    • Copper-chelating ligand (e.g., THPTA)

    • Desalting column

  • Procedure:

    • Follow the same procedure as in Protocol 1A, substituting Biotin-alkyne for this compound.

Protocol 2: Live Cell Surface Labeling using SPAAC with this compound

This protocol describes the biotinylation of cell surface proteins that have been metabolically labeled with a sugar containing a strained alkyne (e.g., DBCO).

  • Materials:

    • Cells metabolically labeled with a strained alkyne

    • This compound

    • PBS

  • Procedure:

    • Wash the metabolically labeled cells twice with cold PBS.

    • Prepare a solution of this compound in PBS at a final concentration of 10-100 µM.

    • Incubate the cells with the this compound solution for 30-60 minutes at room temperature or 37°C.

    • Gently wash the cells three times with PBS to remove unreacted this compound.

    • The cells are now ready for downstream applications, such as lysis for affinity purification or fluorescence microscopy with a streptavidin-fluorophore conjugate.

Mandatory Visualization

The following diagrams illustrate the chemical reactions and a typical experimental workflow.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Biotin-Alkyne Biotin-Alkyne Triazole_Linkage 1,4-disubstituted Triazole Linkage Biotin-Alkyne->Triazole_Linkage Azide-Protein Azide-Modified Protein Azide-Protein->Triazole_Linkage Cu(I) Cu(I) Catalyst Cu(I)->Triazole_Linkage Catalyzes Biotinylated_Protein Biotinylated Protein Triazole_Linkage->Biotinylated_Protein

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.

SPAAC_Mechanism cluster_reactants Reactants Biotin-Azide This compound Triazole_Linkage Triazole Linkage Biotin-Azide->Triazole_Linkage Strained_Alkyne_Protein Strained Alkyne-Modified Protein (e.g., DBCO) Strained_Alkyne_Protein->Triazole_Linkage Biotinylated_Protein Biotinylated Protein Triazole_Linkage->Biotinylated_Protein

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) mechanism.

Experimental_Workflow Start Start: Biomolecule of Interest Modification Introduce Bioorthogonal Handle (Azide or Alkyne) Start->Modification Click_Reaction Perform Click Chemistry (CuAAC or SPAAC) with Biotin Reagent Modification->Click_Reaction Purification Purification to Remove Excess Reagents Click_Reaction->Purification Analysis Downstream Application: - Affinity Purification - Western Blot - Microscopy Purification->Analysis End End: Analyzed Biotinylated Biomolecule Analysis->End

Caption: General experimental workflow for bioconjugation using click chemistry.

References

Assessing the Impact of Biotinylation on Protein Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the biotinylation of proteins is an indispensable technique for purification, detection, and immobilization. However, the covalent attachment of biotin (B1667282) can potentially alter a protein's structure and biological function. Therefore, rigorous assessment of the impact of biotinylation is crucial to ensure experimental validity and reproducibility. This guide provides an objective comparison of biotinylation methods and detailed protocols for key functional assays to evaluate the integrity of biotinylated proteins.

Comparing Biotinylation Strategies: A Functional Perspective

The choice of biotinylation method can significantly influence a protein's function. The two primary approaches, chemical and enzymatic biotinylation, differ fundamentally in their specificity and potential for functional interference.[1][2]

Chemical biotinylation , most commonly utilizing N-hydroxysuccinimide (NHS) esters, targets primary amines on lysine (B10760008) residues and the N-terminus of a protein.[3][4] This method is straightforward but results in random labeling, which can lead to a heterogeneous population of biotinylated proteins.[4] If lysine residues are located within active sites or binding interfaces, chemical biotinylation carries a higher risk of diminishing or ablating protein function.[3]

Enzymatic biotinylation , exemplified by the AviTag™ system, offers site-specific labeling.[3] The biotin ligase, BirA, recognizes a specific 15-amino-acid sequence (the AviTag) and attaches a single biotin molecule to a lysine residue within that tag.[2][3] This precise control minimizes the risk of functional impairment, as the tag can be engineered at a location distant from functionally critical domains.[3]

Quantitative Comparison of Biotinylation Methods

The following table summarizes the key differences between chemical and enzymatic biotinylation and their potential impact on protein function.

FeatureChemical Biotinylation (e.g., NHS Esters)Enzymatic Biotinylation (e.g., AviTag™)
Target Residue(s) Lysine, N-terminus[3]Specific lysine within a recognition sequence[3]
Specificity Random[4]Site-specific[4]
Homogeneity Heterogeneous (variable number and location of biotins)Homogeneous (one biotin per AviTag)
Potential Impact on Function Higher risk of inactivation if lysines are in active or binding sites[3]Minimal risk due to labeling at a predetermined site[3]

Assessing Functional Integrity: Key Experimental Assays

It is essential to empirically validate the function of a biotinylated protein. The choice of assay depends on the protein's biological role.

Ligand-Receptor Binding Affinity: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for quantifying the binding kinetics of a biotinylated protein to its interaction partner.[4] By immobilizing a biotinylated ligand onto a streptavidin-coated sensor chip, the association (k_a_) and dissociation (k_d_) rates of an analyte binding to it can be measured in real-time.[5][6] The equilibrium dissociation constant (K_D_), a measure of binding affinity, can then be calculated.

A 2018 study demonstrated the use of SPR to confirm that site-specific biotinylation of human CD155 via an AviTag did not negatively impact its binding to TIGIT, with the resulting affinity being consistent with that of the non-biotinylated protein.[5]

LigandAnalyteAssociation Rate (k_a_) (1/Ms)Dissociation Rate (k_d_) (1/s)Affinity (K_D_) (M)
Biotinylated Human CD155 (AviTag™) Human TIGIT2.15 x 10⁵5.45 x 10⁻³2.54 x 10⁻⁸
Non-biotinylated Human CD155 Human TIGITConsistent affinity observedConsistent affinity observedConsistent affinity observed
Functional Validation using Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used plate-based assay to confirm the binding function of biotinylated proteins, particularly antibodies.[4][5] In a sandwich ELISA format, a capture antibody is immobilized on the plate, followed by the antigen, and then the biotinylated detection antibody. The binding of the detection antibody is quantified using a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP) and a chromogenic substrate.[5] A successful assay, indicated by a robust signal, confirms that the biotinylated detection antibody retains its antigen-binding capability.[5]

Cell-Based Signaling Assays

For proteins that elicit a cellular response, such as cytokines or growth factors, cell-based assays are the most biologically relevant method of functional validation. These assays measure a downstream effect of the protein's activity, such as cell proliferation, receptor internalization, or the activation of a signaling pathway. A 2023 guide provides a protocol for validating a biotinylated cytokine by its ability to induce a cellular response.[5]

Experimental Protocols

Protocol 1: Kinetic Analysis using Surface Plasmon Resonance (SPR)[5][6]

This protocol outlines the analysis of a biotinylated ligand binding to an analyte.

Materials:

  • SPR instrument (e.g., Biacore, OpenSPR)

  • Streptavidin-coated sensor chip

  • Biotinylated ligand protein

  • Analyte protein

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (if necessary)

Procedure:

  • System Preparation: Equilibrate the SPR system with running buffer.[5]

  • Ligand Immobilization: Inject the biotinylated ligand over the streptavidin sensor surface to achieve the desired immobilization level.[5]

  • Analyte Injection: Inject a series of concentrations of the analyte over the sensor surface to measure association.[6]

  • Dissociation: Flow running buffer over the surface to measure dissociation.[6]

  • Regeneration: If required, inject the regeneration solution to remove the bound analyte.[6]

  • Data Analysis: Fit the sensorgram data to a suitable binding model to determine k_a_, k_d_, and K_D_.[7]

Protocol 2: Functional Validation using Sandwich ELISA[5]

This protocol describes the validation of a biotinylated detection antibody.

Materials:

  • 96-well microplate

  • Capture antibody

  • Antigen

  • Biotinylated detection antibody

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

Procedure:

  • Coating: Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.[5]

  • Washing: Wash the plate three times with wash buffer.[5]

  • Blocking: Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.[5]

  • Washing: Wash the plate three times with wash buffer.[5]

  • Antigen Incubation: Add the antigen and incubate for 2 hours at room temperature.[5]

  • Washing: Wash the plate three times with wash buffer.[5]

  • Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.[5]

  • Washing: Wash the plate three times with wash buffer.[5]

  • Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate and incubate for 30-60 minutes at room temperature.[5]

  • Washing: Wash the plate five times with wash buffer.[5]

  • Development: Add TMB substrate and incubate in the dark.[5]

  • Stopping Reaction: Add stop solution.[5]

  • Measurement: Read the absorbance at 450 nm.[5]

Visualizing Experimental Workflows

Diagrams created using Graphviz (DOT language) illustrate key experimental workflows.

ELISA_Workflow cluster_plate 96-Well Plate p1 1. Coat with Capture Antibody wash1 Wash p1->wash1 p2 2. Block wash2 Wash p2->wash2 p3 3. Add Antigen wash3 Wash p3->wash3 p4 4. Add Biotinylated Detection Antibody wash4 Wash p4->wash4 p5 5. Add Streptavidin-HRP p6 6. Add TMB Substrate p5->p6 stop Add Stop Solution p6->stop p7 7. Read at 450nm wash1->p2 wash2->p3 wash3->p4 wash4->p5 stop->p7

Caption: Workflow for a sandwich ELISA to validate a biotinylated detection antibody.

SPR_Workflow cluster_chip Streptavidin Sensor Chip immobilize 1. Immobilize Biotinylated Ligand analyte 2. Inject Analyte (Association) immobilize->analyte buffer 3. Flow Buffer (Dissociation) analyte->buffer regenerate 4. Regenerate Surface (Optional) buffer->regenerate analyze 5. Analyze Data (ka, kd, KD) regenerate->analyze

Caption: General workflow for Surface Plasmon Resonance (SPR) analysis.

BioID_Workflow start Express Bait-BirA* Fusion Protein in Cells add_biotin Add Excess Biotin start->add_biotin lysis Cell Lysis add_biotin->lysis purification Affinity Purification with Streptavidin Beads lysis->purification ms Mass Spectrometry Identification purification->ms end Identify Proximal Interactors ms->end

Caption: Proximity-dependent Biotin Identification (BioID) workflow.

References

Confirming Biotin Labeling: A Head-to-Head Comparison of MALDI-TOF Analysis and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of biotin (B1667282) to a target molecule is a critical step in a multitude of applications, from protein purification to sophisticated immunoassays. Verifying the efficiency of this labeling is paramount. This guide provides an objective comparison of Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry with other common techniques for confirming biotin labeling, supported by experimental data and detailed protocols.

The choice of method for confirming biotinylation depends on various factors, including the required sensitivity, the need for quantitative versus qualitative data, available equipment, and time and cost constraints. This guide explores the principles, advantages, and limitations of MALDI-TOF analysis alongside alternative methods such as colorimetric assays (HABA assay), fluorescent assays, and Western blotting, providing a comprehensive overview to inform your selection.

Performance Comparison of Detection Methods

The following table summarizes the key performance characteristics of MALDI-TOF and its alternatives for the confirmation of biotin labeling.

FeatureMALDI-TOF Mass SpectrometryHABA AssayFluorescent AssaysWestern Blot
Principle Measures the mass-to-charge ratio of ions to determine the mass shift caused by biotin incorporation.[1]Colorimetric assay based on the displacement of HABA dye from an avidin-HABA complex by biotin.[2][3][4]Based on the displacement of a quencher-labeled ligand from a fluorescently-tagged avidin (B1170675) by biotin, resulting in increased fluorescence.[4][5]Size-based separation of proteins followed by immunodetection of the biotin tag using streptavidin conjugates.[6][7]
Primary Output Quantitative (mass shift, relative intensity of labeled vs. unlabeled peaks) and qualitative (confirmation of labeling).Quantitative (absorbance at 500 nm).[2][3]Quantitative (fluorescence intensity).[5][8]Qualitative to semi-quantitative (band presence and intensity).[7]
Sensitivity High (femtomole to attomole range).[9][10]Moderate (micromolar range).[3]High (picomole to femtomole range).[5][8]High (picogram to nanogram range).[7]
Speed Rapid analysis per sample, but sample preparation can be involved.[10]Rapid.[2]Rapid.[8]Time-consuming (requires gel electrophoresis, transfer, and incubations).[6][11]
Information Provided Precise mass of the labeled molecule, degree of labeling (number of biotins per molecule), and confirmation of covalent modification.[12]Average number of biotins per molecule.[2]Quantification of biotin concentration.[8]Presence of biotinylated protein and its approximate molecular weight.[6]
Limitations Requires access to a mass spectrometer, potential for ion suppression, and challenges with heterogeneous samples.[10]Can be affected by interfering substances, lower sensitivity compared to other methods.[3][13]Can be affected by autofluorescence of the sample.[8]Indirect detection, semi-quantitative, and can be labor-intensive.[6][11]

Experimental Workflows and Logical Comparisons

The following diagrams illustrate the experimental workflow for MALDI-TOF analysis of a biotinylated sample and a logical comparison of the different confirmation methods.

experimental_workflow cluster_sample_prep Sample Preparation cluster_maldi_prep MALDI Plate Spotting cluster_analysis MALDI-TOF Analysis Biotinylation Biotinylation Reaction Purification Purification of Biotinylated Product Biotinylation->Purification Remove excess biotin Mixing Mix Sample with MALDI Matrix Purification->Mixing Spotting Spot Mixture onto MALDI Target Plate Mixing->Spotting Crystallization Air Dry to Co-crystallize Spotting->Crystallization Laser Irradiate with Laser Crystallization->Laser Ionization Desorption and Ionization Laser->Ionization TOF Time-of-Flight Mass Analysis Ionization->TOF Spectrum Generate Mass Spectrum TOF->Spectrum logical_comparison cluster_methods Biotin Labeling Confirmation Methods cluster_attributes Key Attributes MALDI MALDI-TOF MS Quantitative Quantitative MALDI->Quantitative Qualitative Qualitative MALDI->Qualitative High_Sensitivity High Sensitivity MALDI->High_Sensitivity Direct_Detection Direct Detection MALDI->Direct_Detection Speed Speed MALDI->Speed fast analysis HABA HABA Assay HABA->Quantitative Fluoro Fluorescent Assay Fluoro->Quantitative Fluoro->High_Sensitivity WB Western Blot WB->Qualitative WB->High_Sensitivity

References

A Head-to-Head Comparison of Azide-Biotin Reagents for Optimal Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of chemical biology, proteomics, and drug development, the precise and efficient labeling of biomolecules is a critical step for elucidating cellular processes, identifying therapeutic targets, and constructing novel diagnostics. Azide-biotin reagents, which utilize the power of bioorthogonal "click chemistry," have become indispensable tools for the biotinylation of proteins, glycans, and nucleic acids. The selection of an appropriate azide-biotin reagent is paramount, as its structure directly influences labeling efficiency, solubility, steric hindrance, and the ability to release the captured biomolecule.

This guide provides an objective comparison of various commercially available azide-biotin reagents, supported by experimental data, to assist researchers in making informed decisions for their specific applications. We will delve into the performance of reagents with different linker types, including polyethylene (B3416737) glycol (PEG) spacers of varying lengths and cleavable moieties.

Performance Comparison of Azide-Biotin Reagents

The efficiency of an azide-biotin reagent is determined by several factors, including the kinetics of the azide-alkyne cycloaddition reaction, the accessibility of the biotin (B1667282) group for streptavidin binding, and the properties endowed by the linker. These reagents can be broadly categorized into non-cleavable and cleavable types, each with distinct advantages.

Non-Cleavable Azide-Biotin Reagents

Non-cleavable reagents form a stable triazole linkage, making them ideal for applications where a permanent biotin tag is desired, such as in imaging or on-bead assays. The inclusion of a hydrophilic PEG spacer is a key feature in many of these reagents, enhancing water solubility and reducing steric hindrance.[1]

Data Summary: Non-Cleavable Reagents

Reagent TypeKey FeaturesReported Performance MetricsApplications
Biotin-Azide (Short Alkyl Chain) Simple, non-PEGylated linker.Basic functionality for click chemistry. May exhibit lower aqueous solubility and increased non-specific binding.Simple in vitro labeling where solubility and steric hindrance are not major concerns.
Biotin-PEG3/PEG4-Azide Short hydrophilic PEG spacer.Improved water solubility compared to alkyl linkers. A study comparing Biotin-PEG3-azide, Biotin-PEG4-azide, and Biotin-PEG5-azide in a proteomics workflow showed that increasing PEG length can lead to a higher number of identified peptides.[1]General protein and biomolecule labeling, proteomics.
Biotin-PEG5/PEG7/PEG8-Azide Longer hydrophilic PEG spacer.Enhanced water solubility and flexibility, minimizing steric hindrance for more efficient streptavidin binding.[1] The "MixClick" workflow using a mixture of Biotin-PEG3, PEG4, and PEG5 azides identified 263 peptides in 6 DDA runs (44 identifications per run), showing high efficiency.[2]Labeling of large proteins or complexes, applications in complex biological media, proteomics.
"Azide Plus" Reagents Contains an internal copper-chelating system.Designed to accelerate the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, leading to faster reaction times and potentially higher signal-to-noise ratios, especially for low-abundance targets.[3]Live-cell labeling, detection of low-abundance biomolecules, applications where reduced copper concentration is desired.
Cleavable Azide-Biotin Reagents

Cleavable reagents incorporate a linker that can be broken under specific chemical conditions, allowing for the gentle release of the biotinylated molecule from streptavidin. This is particularly advantageous for downstream applications such as mass spectrometry and functional assays where recovery of the native protein is required.[4]

Data Summary: Cleavable Reagents

Reagent TypeCleavage ConditionKey Features & PerformanceApplications
Disulfide-based Biotin-Azide Reducing agents (e.g., DTT, BME)Allows for release under mild reducing conditions. Can be less selective in cellular environments with endogenous reducing agents.Affinity purification followed by elution for functional studies or mass spectrometry.
Acid-cleavable Biotin-Azide (DADPS) Mild acid (e.g., 10% formic acid)Highly selective labeling and efficient cleavage under mild acidic conditions.[5] A study comparing five cleavable probes found the DADPS-based probe to be the most selective.[5] Another study showed that the DADPS linker identified a greater number of unique cysteine residues compared to the AZO linker in a chemoproteomics workflow.[6]Proteomics, affinity purification with mild elution for mass spectrometry.
Photocleavable (PC) Biotin-Azide UV light (e.g., 365 nm)Spatially and temporally controlled cleavage. May require specialized equipment.Controlled release applications, patterning of biomolecules on surfaces.
Diazo-based Biotin-Azide Sodium dithioniteCleavage under mild reducing conditions.Chemical proteomics and affinity purification.[7]
Dde-based Biotin-Azide HydrazineCleavage under specific chemical conditions.Orthogonal cleavage strategies in complex workflows.

Visualizing the Workflow and Concepts

To better understand the experimental processes and the relationships between different components, the following diagrams are provided.

G cluster_labeling Biomolecule Labeling cluster_purification Affinity Purification cluster_analysis Downstream Analysis Alkyne_Protein Alkyne-modified Biomolecule CuAAC Click Chemistry (CuAAC) Alkyne_Protein->CuAAC Biotin_Azide Azide-Biotin Reagent Biotin_Azide->CuAAC Biotinylated_Protein Biotinylated Biomolecule CuAAC->Biotinylated_Protein Capture Capture Biotinylated_Protein->Capture Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Capture Elution Elution Capture->Elution Wash unbound Analysis Mass Spectrometry, Western Blot, etc. Elution->Analysis Cleavage (optional)

Caption: General workflow for biotinylation and affinity purification.

G cluster_non_cleavable Non-Cleavable Linker cluster_cleavable Cleavable Linker Biotin_NC Biotin Linker_NC Stable Linker (e.g., PEG, Alkyl) Biotin_NC->Linker_NC Azide_NC Azide Linker_NC->Azide_NC Biotin_C Biotin Linker_C1 Spacer Biotin_C->Linker_C1 Cleavage_Site Cleavage Site (e.g., Disulfide, DADPS) Linker_C1->Cleavage_Site Linker_C2 Spacer Cleavage_Site->Linker_C2 Azide_C Azide Linker_C2->Azide_C

Caption: Comparison of non-cleavable and cleavable azide-biotin reagent structures.

Experimental Protocols

The following protocols provide a generalized framework for comparing the efficiency of different azide-biotin reagents.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Biotinylation

This protocol describes a general method for labeling an alkyne-modified protein with an azide-biotin reagent.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-Biotin Reagent (dissolved in DMSO or water)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) stock solution (e.g., 50 mM in water or DMSO/t-butanol)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Desalting column or dialysis cassette

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein (e.g., to a final concentration of 1-5 mg/mL) with the azide-biotin reagent to the desired molar excess (e.g., 10-20 fold).

  • Add Ligand: Add the copper-chelating ligand (THPTA or TBTA) to a final concentration of 1 mM.

  • Add Copper: Add CuSO₄ to a final concentration of 1 mM.

  • Initiate Reaction: Add freshly prepared sodium ascorbate to a final concentration of 5 mM to initiate the click reaction.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

  • Purification: Remove excess unreacted azide-biotin reagent and reaction components using a desalting column or dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Quantification of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for quantifying the degree of biotinylation.[8]

Materials:

  • HABA/Avidin solution

  • Purified biotinylated protein sample (from Protocol 1)

  • Phosphate-Buffered Saline (PBS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Standards: Create a standard curve using known concentrations of free biotin in PBS.

  • Assay Setup: To the wells of a 96-well plate, add 180 µL of the HABA/Avidin solution.

  • Add Samples: Add 20 µL of the biotin standards, the purified biotinylated protein sample, and a blank (PBS) to their respective wells.

  • Incubation: Incubate the plate for 10 minutes at room temperature.

  • Measurement: Measure the absorbance at 500 nm using a microplate reader.

  • Calculation: Determine the biotin concentration in the protein sample by comparing its absorbance to the standard curve. The molar ratio of biotin to protein can then be calculated.

Protocol 3: Comparative Analysis of Labeling Efficiency by Western Blot

This protocol allows for a semi-quantitative comparison of the labeling efficiency of different azide-biotin reagents.

Materials:

  • Biotinylated protein samples (from Protocol 1, using different azide-biotin reagents)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Streptavidin-HRP conjugate

  • Enhanced chemiluminescent (ECL) substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each purified biotinylated sample to ensure equal loading.

  • SDS-PAGE: Load equal amounts of each biotinylated protein sample onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Incubate the membrane with a diluted solution of streptavidin-HRP (e.g., 1:5,000 to 1:20,000) for 1 hour at room temperature.

  • Washing: Wash the membrane extensively with TBST.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. The relative band intensities will indicate the comparative labeling efficiency of the different reagents.

Conclusion

The choice of an azide-biotin reagent is a critical determinant of success in a wide range of biological experiments. For applications requiring stable and permanent labeling, non-cleavable reagents with longer PEG linkers, such as Biotin-PEG5-Azide or longer, offer enhanced solubility and reduced steric hindrance, which can lead to improved performance in complex samples.[1] For experiments where the recovery of the target biomolecule is essential, cleavable linkers are indispensable. Among these, the acid-cleavable DADPS linker has demonstrated high selectivity and cleavage efficiency under mild conditions, making it an excellent choice for proteomics and mass spectrometry applications.[5] Furthermore, for applications requiring rapid labeling kinetics or the use of lower copper concentrations, novel reagents with internal copper-chelating moieties present a promising alternative. By carefully considering the experimental goals and the data presented in this guide, researchers can select the optimal azide-biotin reagent to achieve robust and reproducible results.

References

Safety Operating Guide

Proper Disposal of Biotin-PEG2-azide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe handling and disposal of specialized chemical reagents are paramount in a laboratory setting. For researchers, scientists, and drug development professionals utilizing Biotin-PEG2-azide, a comprehensive understanding of its proper disposal is crucial for ensuring personal safety and environmental protection. While specific safety data for this compound is limited, the presence of an azide (B81097) functional group necessitates a cautious approach based on the known hazards of this functionality. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, adhering to general best practices for chemical waste management.

Core Safety Principles and Hazard Assessment

The primary hazard associated with this compound is its azide functional group. Organic azides are known to be potentially explosive and toxic.[1][2] They can be sensitive to heat, friction, and shock. A critical safety concern is their reactivity with acids, which can form the highly toxic and explosive hydrazoic acid.[2][3] Furthermore, azides can react with heavy metals, such as copper and lead found in plumbing, to form dangerously explosive metal azides.[1][3] Therefore, disposing of azide-containing compounds down the drain is strongly discouraged without prior deactivation.[2][4][5][6] The polyethylene (B3416737) glycol (PEG) component is generally considered to have low toxicity and is biodegradable.[7][8] However, when mixed with other chemicals, the entire mixture should be treated as hazardous waste.[2][9]

Personal Protective Equipment (PPE) and Safety Measures

Before handling this compound for any purpose, including disposal, appropriate personal protective equipment should be worn.[3][10]

PPE CategorySpecific Recommendations
Eye ProtectionChemical safety goggles or a face shield.[10]
Hand ProtectionNitrile or other chemically resistant gloves.[10]
Body ProtectionA standard laboratory coat.[10]
Work AreaAll handling and disposal procedures should be conducted in a well-ventilated fume hood.[10]

Disposal Decision Workflow

The primary decision for disposing of azide-containing compounds is whether to manage it directly as hazardous waste or to perform a chemical deactivation (quenching) of the azide group first. For a specialized reagent like this compound, direct disposal as hazardous waste is the recommended and safest route.[1][2]

DisposalWorkflow start This compound Waste Generated decision Is chemical deactivation feasible and permitted by your institution? start->decision direct_disposal Direct Disposal as Hazardous Waste (Recommended) decision->direct_disposal No / Unsure deactivation Chemical Deactivation (For Dilute Solutions Only) decision->deactivation Yes collect_direct Collect in a designated, compatible waste container (no metal parts). Label clearly with all constituents. direct_disposal->collect_direct perform_deactivation Perform deactivation protocol in a fume hood (e.g., using a reducing agent). deactivation->perform_deactivation store_direct Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., acids). collect_direct->store_direct pickup_direct Arrange for pickup by Environmental Health & Safety (EHS) or licensed waste vendor. store_direct->pickup_direct verify_deactivation Verify complete deactivation using an appropriate analytical method (e.g., TLC). perform_deactivation->verify_deactivation collect_deactivated Collect deactivated solution as hazardous waste. verify_deactivation->collect_deactivated pickup_deactivated Arrange for pickup by EHS. collect_deactivated->pickup_deactivated

Disposal decision workflow for this compound.

Step-by-Step Disposal Procedures

This is the most straightforward and safest method for the disposal of this compound waste in a laboratory setting.[1]

  • Waste Segregation : All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes), must be collected as hazardous waste.[2] Use a designated, sealable, and compatible container for azide waste.[2][5] Crucially, do not mix azide waste with acidic wastes.[2]

  • Use a Compatible Container : The waste container must be made of a compatible material, such as glass or polyethylene. Avoid metal containers or caps (B75204) with metal liners to prevent the formation of explosive metal azides.[1]

  • Label the Container : Clearly label the waste container with "Hazardous Waste: Contains Organic Azide" and list all other chemical constituents and their approximate concentrations.[1][3]

  • Storage : Store the sealed container in a designated secondary containment bin within a ventilated area, away from incompatible materials, particularly acids.[3]

  • Arrange for Pickup : Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1][3]

While direct disposal is recommended, a general protocol for deactivating dilute azide solutions is provided below for informational purposes. This should only be performed by trained personnel in a controlled laboratory setting and in accordance with institutional policies.

Experimental Protocol: Quenching of Azide

Objective: To reduce the azide to a less hazardous amine.

Materials:

  • Waste this compound solution

  • Reducing agent (e.g., triphenylphosphine)

  • Suitable solvent

  • Stir plate and stir bar

  • Round-bottom flask

  • Apparatus for monitoring the reaction (e.g., TLC)

Procedure:

  • Setup : Perform the entire procedure in a chemical fume hood.[1]

  • Dilution : Dilute the this compound waste with a suitable solvent in a round-bottom flask.

  • Addition of Reducing Agent : Slowly add a molar excess of the reducing agent (such as triphenylphosphine (B44618) for a Staudinger reaction) to the stirred solution. This reaction will reduce the azide to an amine.[1]

  • Reaction Time : Allow the reaction to stir at room temperature. The reaction time will vary, but several hours to overnight is typical.[1]

  • Verification of Deactivation : Before disposal, it is crucial to verify that all the azide has been consumed. This can be done using thin-layer chromatography (TLC) or other analytical methods.[1] A colorimetric test using ferric chloride can also indicate the presence of residual azide.[6]

  • Disposal of Deactivated Waste : Once the deactivation is complete, the resulting amine solution should be collected as hazardous waste, as it may still contain other chemicals. Label the container appropriately and arrange for disposal through your EHS department.[1]

Spill Management

In the event of a spill:

  • Small spills within a fume hood : Cover the spill with an absorbent material. Clean the surface with a pH-adjusted water (pH greater than 9.0). Collect all contaminated materials into an appropriately labeled hazardous waste container.[11]

  • Large spills or spills outside of a fume hood : Evacuate the laboratory immediately and notify your institution's EHS or emergency response team.[5][11]

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of this compound, minimizing risks to personnel and the environment. Always prioritize safety and consult your institution's specific protocols for chemical waste management.

References

Essential Safety and Logistics for Handling Biotin-PEG2-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Biotin-PEG2-azide. Adherence to these procedures is critical for ensuring a safe laboratory environment. A thorough risk assessment should be conducted before beginning any work with this compound. While some safety data sheets (SDS) may not classify larger, PEGylated azides as hazardous, the azide (B81097) functional group warrants careful handling due to its potential for toxicity and explosive decomposition under certain conditions.[1]

I. Understanding the Hazards

This compound contains an organic azide. Organic azides are energetic compounds that can be sensitive to heat, shock, friction, and light, potentially leading to explosive decomposition.[2][3][4][5] The azide group is also toxic, with a hazard level comparable to cyanides.[3] While the PEG chain in this compound increases the carbon-to-nitrogen ratio, which generally improves stability, it is crucial to treat all azide-containing compounds with caution.[2][3]

Key Hazards:

  • Explosive Decomposition: Can be initiated by heat, shock, friction, or light.[2][5]

  • Formation of Highly Explosive Metal Azides: Contact with heavy metals, such as copper, lead, brass, or silver, can form shock-sensitive and highly explosive metal azides.[1][2][6][7][8] This is particularly critical for waste disposal in plumbing systems.[1][3][7][8][9]

  • Toxicity: Azide compounds can be toxic if inhaled, ingested, or absorbed through the skin.[5][10] Symptoms of exposure can include dizziness, headache, rapid breathing, and skin irritation.[5][6]

  • Formation of Hydrazoic Acid: Mixing azides with acids can generate hydrazoic acid, which is highly toxic and explosive.[2][4]

  • Reaction with Halogenated Solvents: Use of halogenated solvents like dichloromethane (B109758) or chloroform (B151607) can form extremely unstable di- and tri-azidomethane.[2][3][5]

II. Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile exam gloves is recommended.[1][6][9] For higher concentrations or prolonged tasks, consider using Silver Shield™ gloves underneath nitrile gloves.[1][4][6][7]Provides a robust barrier against skin contact and absorption, which is a potential route of exposure for azides.[1][6]
Eye and Face Protection Chemical splash goggles are the minimum requirement.[6][7][9][10] A face shield worn over goggles is necessary when there is a significant risk of splashing or explosion.[1][4][6][9]Protects against accidental splashes and potential projectiles in the event of an unexpected energetic decomposition.[1][6][9]
Body Protection A fully buttoned, flame-resistant lab coat worn over long-sleeved clothing and long pants is mandatory.[6][9][10]Prevents skin contact with the compound.[9]
Respiratory Protection All manipulations of solid and solutions must be performed in a certified chemical fume hood.[1][3][4][6][9][10]Minimizes the risk of inhaling dust or aerosols.[1][6]
Footwear Fully enclosed, chemical-resistant shoes must be worn.[6][10]Protects feet from spills.

III. Operational Plan: Step-by-Step Handling Procedures

A strict operational protocol is essential to minimize risks.

A. Preparation:

  • Designated Area: Conduct all work in a certified chemical fume hood.[1][3][4][6][9][10] Post a sign indicating that an azide experiment is in progress.[6]

  • Clear Workspace: Ensure the work area is clean and free of incompatible materials, especially acids, heavy metals and their salts, halogenated solvents, and strong oxidizing agents.[2][3][5][6]

  • Use Appropriate Tools: NEVER use metal spatulas or tools.[1][2][5][6] Use plastic, ceramic, or Teflon-coated spatulas to prevent the formation of shock-sensitive metal azides.[1][4][6] Avoid using ground-glass joints, which can create friction.[3][5]

  • Assemble Materials: Have all necessary equipment, reagents, quenching solutions (if applicable), and designated waste containers readily available before starting.[6]

B. Handling and Solution Preparation:

  • Receiving and Storage: Upon receipt, inspect the container for damage.[3][9] Store this compound at -20°C in a tightly sealed, clearly labeled container, away from light and incompatible materials.[2][5][9][11]

  • Weighing: Handle the solid compound carefully within the fume hood. Use anti-static weighing boats if available.[3] Work with the smallest feasible quantities.[4]

  • Dissolving: When preparing solutions, slowly add the solid this compound to the solvent.[3]

    • It is soluble in organic solvents like DMSO.[9][12] When making a stock solution, purge the solvent with an inert gas.[9][12]

    • For aqueous buffers, first dissolve the compound in a minimal amount of DMSO and then dilute with the aqueous buffer.[9][12] Do not store aqueous solutions for more than one day.[9][12]

  • Reaction Conditions: Avoid heating the compound unless absolutely necessary and with appropriate safety measures in place, such as a blast shield.[3][4]

IV. Disposal Plan

Proper disposal is critical to prevent the formation of explosive compounds in the waste stream.

A. Waste Segregation:

  • Dedicated Containers: All waste contaminated with this compound (e.g., gloves, pipette tips, weighing paper, contaminated labware) must be collected in a dedicated, clearly labeled, non-metal hazardous waste container.[1][3][6]

  • No Mixing: DO NOT mix azide-containing waste with acidic wastes, as this can produce highly toxic and explosive hydrazoic acid.[1][2]

B. Disposal Procedure:

  • Aqueous Waste: NEVER pour azide-containing solutions down the drain.[1][3][6][7][9] Reaction with lead or copper pipes (B44673) can form highly explosive metal azides.[1][3][6][7][8][9] Collect all aqueous waste in a designated, sealed, and clearly labeled non-metal container.[3][9]

  • Solid Waste: Collect all contaminated solid waste in a separate, sealed, and clearly labeled plastic bag or container.[3]

  • Deactivation (Optional/Advanced): For dilute solutions, chemical deactivation by converting the azide to a stable derivative (like an amine) may be possible before disposal, but this should only be performed by trained personnel following a validated institutional protocol.[2][7]

  • Final Disposal: All azide-containing waste must be disposed of through your institution's chemical waste program.[2] Ensure containers are clearly labeled with the specific contents.[2]

Visual Workflow for Safe Handling

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experiment cluster_disposal Disposal cluster_key Key prep1 Wear Full PPE prep2 Work in Fume Hood prep1->prep2 prep3 Clear Workspace of Incompatibles (Acids, Metals, Halogenated Solvents) prep2->prep3 prep4 Use Non-Metal Tools (Plastic/Ceramic Spatula) prep3->prep4 handle1 Weigh Smallest Amount Necessary prep4->handle1 handle2 Prepare Solution (Add Solid to Solvent Slowly) handle1->handle2 handle3 Conduct Experiment (Avoid Heat, Shock, Friction) handle2->handle3 disp1 Segregate All Azide Waste (Solid & Liquid) handle3->disp1 disp2 Use Designated Non-Metal Waste Containers disp1->disp2 disp3 NEVER Pour Down Drain disp2->disp3 disp4 Dispose via Institutional Chemical Waste Program disp3->disp4 key_prep Preparation Steps key_handle Handling Steps key_disp Disposal Steps

Caption: Key steps for the safe handling and disposal of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.